molecular formula C25H49O19P3 B10760246 PtdIns-(4,5)-P2 (1,2-dioctanoyl)

PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Cat. No.: B10760246
M. Wt: 746.6 g/mol
InChI Key: XLNCEHRXXWQMPK-GUTNKQRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a useful research compound. Its molecular formula is C25H49O19P3 and its molecular weight is 746.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality PtdIns-(4,5)-P2 (1,2-dioctanoyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PtdIns-(4,5)-P2 (1,2-dioctanoyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H49O19P3

Molecular Weight

746.6 g/mol

IUPAC Name

[3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate

InChI

InChI=1S/C25H49O19P3/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-23-20(28)21(29)24(42-45(31,32)33)25(22(23)30)43-46(34,35)36/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36)/t17?,20-,21+,22+,23-,24-,25-/m1/s1

InChI Key

XLNCEHRXXWQMPK-GUTNKQRFSA-N

Isomeric SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a critical signaling phospholipid found in the inner leaflet of the plasma membrane. It acts as a central hub in cellular signaling, serving as a substrate for key enzymes and as a docking site for a variety of proteins. PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a synthetic, water-soluble analog of this vital lipid. Its shorter dioctanoyl (C8) fatty acid chains confer increased solubility, making it an invaluable tool for in vitro studies of lipid-protein interactions and enzyme kinetics. This guide provides a comprehensive overview of PtdIns-(4,5)-P2 (1,2-dioctanoyl), its biochemical properties, its role in major signaling pathways, and detailed protocols for its use in research.

Core Concepts

PtdIns-(4,5)-P2 is a key player in two major signaling pathways: the Phospholipase C (PLC) pathway and the Phosphoinositide 3-kinase (PI3K) pathway.

  • PLC Pathway: Upon activation by various cell surface receptors, PLC hydrolyzes PtdIns(4,5)P2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, while DAG remains in the membrane to activate Protein Kinase C (PKC).

  • PI3K Pathway: Class I PI3-kinases phosphorylate PtdIns(4,5)P2 at the 3' position of the inositol ring to generate phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3). PtdIns(3,4,5)P3 serves as a docking site for proteins containing Pleckstrin Homology (PH) domains, such as Akt (Protein Kinase B) and PDK1, initiating a cascade that regulates cell survival, growth, and proliferation.

PtdIns-(4,5)-P2 (1,2-dioctanoyl) allows researchers to dissect these pathways in controlled, cell-free environments.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of PtdIns(4,5)P2 with essential signaling proteins.

ParameterProteinValueSubstrateNotes
Binding Affinity (Ka) PLC-delta 1 PH domain~10^6 M^-1PtdIns(4,5)P2 in phospholipid membranesThe PH domain is the primary determinant of the high-affinity interaction.
Michaelis Constant (Km) PI3Kα (Wild-Type)1.77 ± 0.03 µMPtdIns(4,5)P2Determined using a fluorescence polarization assay with soluble PtdIns(4,5)P2.
Michaelis Constant (Km) PI3Kα (Wild-Type)2.0 ± 0.5 µMATPDetermined using a fluorescence polarization assay.
Maximum Velocity (Vmax) PI3Kα (Wild-Type)1.78 ± 0.06 pmol/minPtdIns(4,5)P2Determined using a fluorescence polarization assay.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the central role of PtdIns(4,5)P2 in cellular signaling.

PLC Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PtdIns45P2 PtdIns(4,5)P2 DAG Diacylglycerol (DAG) PtdIns45P2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PtdIns45P2->IP3 PLC PLC PLC->PtdIns45P2 Hydrolyzes PKC Protein Kinase C (PKC) DAG->PKC Activates Receptor GPCR / RTK Receptor->PLC Activates Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Triggers Downstream_Ca2 Ca2+-dependent Pathways Ca2_release->Downstream_Ca2 Activates Downstream_PKC Downstream PKC Targets PKC->Downstream_PKC Phosphorylates

Caption: The Phospholipase C (PLC) signaling pathway initiated by PtdIns(4,5)P2 hydrolysis.

PI3K-Akt Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PtdIns45P2 PtdIns(4,5)P2 PtdIns345P3 PtdIns(3,4,5)P3 PtdIns45P2->PtdIns345P3 PI3K PI3-Kinase PI3K->PtdIns45P2 Phosphorylates PDK1_mem PDK1 PtdIns345P3->PDK1_mem Recruits Akt_mem Akt PtdIns345P3->Akt_mem Recruits Receptor RTK Receptor->PI3K Activates PDK1_mem->Akt_mem Phosphorylates (Activates) Downstream_Akt Downstream Akt Targets (e.g., mTOR, GSK3) Akt_mem->Downstream_Akt Phosphorylates PDK1_cyto PDK1 PDK1_cyto->PDK1_mem Akt_cyto Akt Akt_cyto->Akt_mem

Caption: The PI3K-Akt signaling pathway initiated by PtdIns(4,5)P2 phosphorylation.

Experimental Protocols

Preparation of PtdIns-(4,5)-P2 (1,2-dioctanoyl)-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating PtdIns-(4,5)-P2 (1,2-dioctanoyl) for use in in vitro assays.

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • Background lipid (e.g., Phosphatidylcholine (PC), Phosphatidylserine (PS))

  • Chloroform (B151607)

  • Hydration buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 250 mM KCl, 0.1 mM DTT)

  • Glass vials

  • Rotary evaporator or nitrogen stream

  • Sonicator (probe or bath)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a clean glass vial, dissolve the desired amounts of PtdIns-(4,5)-P2 (1,2-dioctanoyl) and background lipid(s) in chloroform. A typical molar ratio is 1-5% PtdIns-(4,5)-P2 to 95-99% background lipid.

    • Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator to form a thin lipid film on the bottom of the vial.

    • Place the vial under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the lipid film. The final lipid concentration is typically 1-5 mg/mL.

    • Vortex the vial vigorously to resuspend the lipid film, creating a suspension of multilamellar vesicles (MLVs).

  • Sonication:

    • Sonicate the MLV suspension to create smaller vesicles.

      • Bath sonication: Place the vial in a bath sonicator for 10-30 minutes, or until the suspension becomes translucent.

      • Probe sonication: Use a probe sonicator with short bursts of sonication interspersed with cooling on ice to prevent lipid degradation.

  • Extrusion (for uniform size):

    • For a more homogeneous population of SUVs, pass the sonicated liposome (B1194612) suspension through an extruder fitted with a polycarbonate membrane (e.g., 100 nm pore size) 10-20 times.

  • Storage:

    • Store the prepared liposomes at 4°C and use within a few days for best results. For longer-term storage, liposomes can be stored under argon at -80°C, but their stability should be verified.

Liposome Preparation Workflow start Start dissolve Dissolve Lipids in Chloroform start->dissolve evaporate Evaporate Solvent (Lipid Film Formation) dissolve->evaporate hydrate Hydrate with Buffer (MLV Formation) evaporate->hydrate sonicate Sonicate (SUV Formation) hydrate->sonicate extrude Extrude (Uniform Size) sonicate->extrude end End (PtdIns(4,5)P2 Liposomes) extrude->end

Caption: A simplified workflow for the preparation of PtdIns(4,5)P2-containing liposomes.

In Vitro PI3-Kinase Activity Assay

This protocol outlines a method to measure the activity of PI3-Kinase using PtdIns-(4,5)-P2 (1,2-dioctanoyl)-containing liposomes as a substrate.

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl)-containing liposomes (prepared as described above)

  • Recombinant PI3-Kinase

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Method for detecting PtdIns(3,4,5)P3 production (e.g., ELISA, mass spectrometry, or radioactive ATP and subsequent TLC)

  • 96-well plate

  • Incubator

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the kinase reaction buffer.

    • Add the PtdIns-(4,5)-P2 (1,2-dioctanoyl)-containing liposomes to the desired final concentration.

    • Add the recombinant PI3-Kinase to each well.

    • If testing inhibitors, add them at this stage and pre-incubate for 15-30 minutes at room temperature.

  • Reaction Initiation:

    • Initiate the reaction by adding ATP to each well.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+, or a solution that denatures the enzyme).

  • Detection of PtdIns(3,4,5)P3:

    • Quantify the amount of PtdIns(3,4,5)P3 produced using your chosen detection method.

In Vitro PI3K Assay Workflow start Start prepare_reagents Prepare Reagents: - PtdIns(4,5)P2 Liposomes - PI3K Enzyme - Kinase Buffer start->prepare_reagents setup_reaction Set up Reaction in 96-well Plate prepare_reagents->setup_reaction add_inhibitor Add Inhibitor (Optional) setup_reaction->add_inhibitor initiate_reaction Initiate with ATP setup_reaction->initiate_reaction add_inhibitor->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction detect_product Detect PtdIns(3,4,5)P3 terminate_reaction->detect_product end End (Analyze Data) detect_product->end Live-Cell Imaging Workflow start Start plate_cells Plate Cells on Glass-Bottom Dish start->plate_cells transfect Transfect with PH-PLCδ1-GFP Plasmid plate_cells->transfect express Allow Protein Expression (24-48h) transfect->express image_baseline Acquire Baseline Images (Confocal/TIRF) express->image_baseline stimulate Stimulate with Agonist image_baseline->stimulate acquire_timelapse Acquire Time-Lapse Images stimulate->acquire_timelapse analyze Analyze Fluorescence Translocation acquire_timelapse->analyze end End (Interpret PtdIns(4,5)P2 Dynamics) analyze->end

A Technical Guide to the Cellular Functions of 1,2-dioctanoyl-phosphatidylinositol 4,5-bisphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a low-abundance anionic phospholipid, primarily located in the inner leaflet of the plasma membrane, that serves as a critical nexus for cellular signaling.[1] It functions both as a substrate for key enzymes and as a direct allosteric regulator and membrane-docking site for a multitude of proteins.[2][3][4] The native form of PtdIns(4,5)P2 typically contains long saturated or unsaturated acyl chains, such as stearic and arachidonic acid.[5]

For experimental purposes, the synthetic analog 1,2-dioctanoyl-PtdIns(4,5)P2 (diC8-PIP2) is an invaluable tool.[6][7][8][9] Featuring two short, saturated eight-carbon (octanoyl) chains, this analog exhibits significantly greater water solubility compared to its long-chain counterparts.[10][11] This property allows for its direct application to aqueous intracellular compartments in experimental systems, such as excised membrane patches in electrophysiology, and facilitates its incorporation into artificial membranes like liposomes.[12][13][14] This guide provides a detailed overview of the core cellular functions of PtdIns(4,5)P2 that are studied using its dioctanoyl analog, complete with quantitative data, experimental methodologies, and pathway visualizations.

Core Cellular Functions and Signaling Pathways

The dioctanoyl analog of PtdIns(4,5)P2 is instrumental in elucidating several fundamental cellular processes.

Precursor to Second Messengers: The Phospholipase C (PLC) Pathway

PtdIns(4,5)P2 is a primary substrate for phospholipase C (PLC), an enzyme activated by G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[15][16] PLC-mediated hydrolysis of PtdIns(4,5)P2 cleaves the molecule into two potent second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17][18][19][20]

  • Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[16]

  • Diacylglycerol (DAG): Remains in the plasma membrane where it activates protein kinase C (PKC), which in turn phosphorylates a wide array of downstream protein targets.[15]

This pathway is fundamental to processes ranging from neurotransmission and muscle contraction to cell proliferation and secretion.[1]

PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR / RTK Gq Gαq GPCR->Gq Ligand PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PtdIns(4,5)P2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PKC_mem PKC DAG->PKC_mem Activates PKC_cyto PKC IP3R IP3 Receptor IP3->IP3R Binds Substrate Substrate Protein PKC_cyto->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate [Cellular Response] [Cellular Response] pSubstrate->[Cellular Response] Calcium Ca²⁺ IP3R->Calcium Releases Calcium->PKC_cyto Co-activates

Fig 1. The Phospholipase C (PLC) signaling cascade.
Regulation of the Actin Cytoskeleton

PtdIns(4,5)P2 directly interacts with and modulates the activity of numerous actin-binding proteins, playing a crucial role in regulating actin dynamics at the cell cortex.[10][21][22] This regulation is essential for cell motility, cytokinesis, and changes in cell shape.[21] Key protein families regulated by PtdIns(4,5)P2 include:

  • Actin Nucleation Promoters (e.g., N-WASP): PtdIns(4,5)P2 binding helps to relieve autoinhibition of WASP family proteins, allowing them to activate the Arp2/3 complex and initiate the formation of new, branched actin filaments.[23]

  • Filament Capping Proteins (e.g., Gelsolin, CapZ): PtdIns(4,5)P2 inhibits the activity of these proteins, which would otherwise bind to the barbed ends of actin filaments and prevent their elongation. This uncapping action promotes actin polymerization.[24]

  • Filament Severing Proteins (e.g., Gelsolin, Cofilin): PtdIns(4,5)P2 can inhibit the severing activity of proteins like gelsolin and promote the dissociation of cofilin from actin filaments, thereby stabilizing the existing actin network.[24]

  • Membrane-Cytoskeleton Linkers (e.g., Ezrin/Radixin/Moesin family): PtdIns(4,5)P2 is required for the proper localization and activation of ERM proteins, which link the actin cytoskeleton to the plasma membrane.[3]

Actin_Regulation cluster_proteins Actin-Binding Proteins cluster_effects Effects on Actin Dynamics PIP2 PtdIns(4,5)P2 (at Plasma Membrane) Capping Gelsolin, CapZ (Capping Proteins) PIP2->Capping Inhibits Severing Cofilin, Gelsolin (Severing Proteins) PIP2->Severing Inhibits Linker ERM Proteins (Linkers) PIP2->Linker Activates Nucleator N-WASP / Arp2/3 (Nucleation Promoters) PIP2->Nucleator Activates Uncapping Barbed End Uncapping Capping->Uncapping Stabilization Filament Stabilization Severing->Stabilization Anchoring Membrane Anchoring Linker->Anchoring Nucleation Branched Nucleation Nucleator->Nucleation Actin Actin Polymerization Uncapping->Actin Anchoring->Actin Nucleation->Actin

Fig 2. PtdIns(4,5)P2 regulation of actin-binding proteins.
Vesicle Trafficking: Endocytosis and Exocytosis

PtdIns(4,5)P2 is a master regulator of membrane dynamics, playing essential roles in both the formation and fusion of vesicles.[12][25][26][27]

  • Endocytosis: It serves as a docking site for the recruitment of essential clathrin-mediated endocytosis machinery, including adaptor protein 2 (AP2) and dynamin.[2] The localized synthesis and turnover of PtdIns(4,5)P2 are critical for the invagination of clathrin-coated pits and the eventual scission of the vesicle from the plasma membrane.[28]

  • Exocytosis: In processes like neurotransmitter release and hormone secretion, PtdIns(4,5)P2 is required for the priming of vesicles, a step that prepares them for rapid fusion with the plasma membrane upon a Ca2+ signal.[13][29] It interacts with key proteins in the fusion machinery, such as synaptotagmin (B1177969) and Munc13.[13]

Modulation of Ion Channels and Transporters

A vast number of ion channels and transporters are functionally dependent on PtdIns(4,5)P2 for their activity.[11][30] The lipid often acts as a direct agonist, and its depletion via PLC activation can lead to channel closure or inactivation. This mechanism provides a direct link between receptor signaling and cellular electrical activity. Prominent examples include:

  • Inwardly Rectifying Potassium (Kir) Channels: PtdIns(4,5)P2 is an obligatory cofactor for Kir channel activity, helping to maintain the cell's resting membrane potential.[12][13][31] The interaction is so critical that Kir channels are often used as biological sensors for membrane PtdIns(4,5)P2 levels.

  • Transient Receptor Potential (TRP) Channels: Many members of the TRP channel family, which are involved in sensory perception, are modulated by PtdIns(4,5)P2 levels.[11]

  • Voltage-Gated Calcium Channels: PtdIns(4,5)P2 depletion can modulate the activity of these channels, impacting processes that rely on calcium influx.[11]

  • TMEM16A Chloride Channels: These calcium-activated chloride channels also require PtdIns(4,5)P2 for their function, with diC8-PIP2 able to recover channel activity after rundown in excised patches.[14]

Quantitative Data

The use of 1,2-dioctanoyl-PtdIns(4,5)P2 has enabled the quantification of its interactions and effects in various experimental systems.

ParameterProtein / SystemValueMethodReference
Concentration (Functional) TMEM16A Channel10 - 100 µMElectrophysiology (Patch Clamp)[14]
Concentration (Structural) Kir2.2 Channel0.6 - 1.0 mMX-ray Crystallography[12]
Apparent Dissociation Constant (Kd) PLCδ1 PH Domain~9.7 µMSurface Plasmon Resonance[24]
Inhibition Constant (K1/2) KirBac1.1 Channel0.3 mol %⁸⁶Rb⁺ Uptake Assay (Liposomes)[32]
Catalytic Rate (kcat) PLCβ3 Hydrolysis~2 s⁻¹Planar Lipid Bilayer Assay[8]

Note: Some values were determined with long-chain PtdIns(4,5)P2 in mixed lipid environments but are considered relevant for understanding the interactions studied with the dioctanoyl analog.

Experimental Protocols

Detailed methodologies are crucial for the successful application of 1,2-dioctanoyl-PtdIns(4,5)P2 in research. Below are representative protocols for key experiments.

Protocol: Ion Channel Reconstitution and Patch-Clamp Analysis

This protocol describes the reconstitution of a purified ion channel (e.g., Kir2.2) into liposomes and subsequent analysis of its activity in response to diC8-PIP2 using the patch-clamp technique.

A. Proteoliposome Preparation:

  • Lipid Film Hydration: Prepare a lipid mixture (e.g., 3:1 Phosphatidylethanolamine:Phosphatidylglycerol) in a glass vial. Evaporate the organic solvent under a stream of nitrogen gas, followed by desiccation under vacuum for >2 hours to form a thin lipid film.

  • Rehydration: Hydrate the lipid film with a buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL.

  • Vesicle Formation: Generate unilamellar vesicles by either sonication or extrusion through polycarbonate membranes (e.g., 100 nm pore size).

  • Reconstitution: Mix the purified ion channel (solubilized in a mild detergent like DDM) with the prepared liposomes at a desired protein-to-lipid ratio.

  • Detergent Removal: Remove the detergent slowly to allow for channel incorporation. This can be achieved by dialysis against a detergent-free buffer or by adding adsorbent beads (e.g., Bio-Beads) to the mixture. Incubate overnight at 4°C.

  • Harvesting: Centrifuge the suspension to pellet the proteoliposomes and resuspend in the desired recording buffer.

B. Excised Patch-Clamp Recording:

  • Giant Vesicle Formation: Form giant unilamellar vesicles (GUVs) from the proteoliposome suspension by dehydration-rehydration on a glass slide.

  • Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to a resistance of 2-5 MΩ. Fill the pipette with the appropriate external solution (e.g., 150 mM KCl, 10 mM HEPES, 2 mM MgCl₂, pH 7.4).

  • Seal Formation: Approach a GUV with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Patch Excision: Pull the pipette away from the GUV to excise an inside-out patch of membrane, exposing the cytosolic face to the bath solution.

  • Recording: Using a patch-clamp amplifier, hold the membrane potential at a set voltage (e.g., -80 mV) and record the baseline channel activity. Observe the "rundown" of current as endogenous PtdIns(4,5)P2 is lost from the patch.

  • diC8-PIP2 Application: Prepare a stock solution of diC8-PIP2 in the internal bath solution. Perfuse the excised patch with solutions containing various concentrations of diC8-PIP2 (e.g., 1 µM to 100 µM) and record the recovery of channel activity.

Patch_Clamp_Workflow A 1. Prepare Lipid Film (e.g., PE:PG 3:1) B 2. Hydrate & Extrude (Forms Liposomes) A->B C 3. Mix with Purified Channel + Detergent B->C D 4. Remove Detergent (Forms Proteoliposomes) C->D E 5. Form Giant Vesicles (GUVs) D->E F 6. Form Giga-Seal with Patch Pipette E->F G 7. Excise Inside-Out Patch F->G H 8. Record Baseline & Rundown G->H I 9. Perfuse with diC8-PIP2 H->I J 10. Record Recovered Activity & Analyze Data I->J

Fig 3. Workflow for ion channel analysis using diC8-PIP2.
Protocol: In Vitro Actin Polymerization Assay

This protocol uses pyrene-labeled actin to monitor the effect of PtdIns(4,5)P2-containing vesicles on the activity of an actin-regulatory protein (e.g., N-WASP).

  • Reagent Preparation:

    • Actin: Prepare monomeric (G-actin) from purified rabbit skeletal muscle actin, with ~10% labeled with pyrene (B120774). Store on ice in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP).

    • Liposomes: Prepare small unilamellar vesicles (SUVs) by sonication or extrusion. Create two populations: a control (e.g., 100% Phosphatidylcholine) and an experimental (e.g., 95% PC, 5% diC8-PIP2).

    • Regulatory Protein: Purify the protein of interest (e.g., N-WASP).

  • Assay Execution:

    • Turn on a fluorometer and set the excitation and emission wavelengths for pyrene (e.g., Ex: 365 nm, Em: 407 nm).

    • In a fluorometer cuvette, combine buffer (e.g., KMEI buffer), the regulatory protein, and either control or diC8-PIP2-containing liposomes.

    • Initiate the reaction by adding the G-actin/pyrene-G-actin mix to the cuvette to a final concentration of 2-4 µM. Immediately start recording the fluorescence intensity over time.

    • The polymerization of actin into filaments (F-actin) results in a significant increase in pyrene fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity versus time. The initial slope of the polymerization curve is proportional to the rate of actin polymerization.

    • Compare the polymerization rates in the presence of control liposomes versus diC8-PIP2-containing liposomes to determine the effect of PtdIns(4,5)P2 on the regulatory protein's activity.[21][26][28]

References

An In-depth Technical Guide to the PtdIns(4,5)P2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate [PtdIns(4,5)P2], a minor phospholipid component of the inner leaflet of the plasma membrane, is a critical signaling molecule involved in a vast array of cellular processes. Its strategic location and unique chemical structure allow it to act as both a substrate for key signaling enzymes and as a direct binding partner for a multitude of effector proteins. This guide provides a comprehensive overview of the PtdIns(4,5)P2 signaling pathway, detailing its synthesis, regulation, and downstream functions. It is designed to be a technical resource, offering structured quantitative data, detailed experimental protocols, and visual representations of the pathway to aid researchers in their study of this pivotal second messenger.

Core Signaling Pathway

The PtdIns(4,5)P2 signaling cascade is initiated by the synthesis of PtdIns(4,5)P2 from phosphatidylinositol 4-phosphate (PI4P) primarily by the action of Type I phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks).[1] Once synthesized, PtdIns(4,5)P2 can be acted upon by two major classes of enzymes, leading to the generation of distinct second messengers, or it can function as an intact molecule to recruit and regulate effector proteins.

The two primary catabolic pathways are:

  • Hydrolysis by Phospholipase C (PLC): Upon activation by various cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), PLC hydrolyzes PtdIns(4,5)P2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses into the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG remains in the plasma membrane and activates protein kinase C (PKC).[1]

  • Phosphorylation by Phosphoinositide 3-Kinase (PI3K): Class I PI3Ks phosphorylate PtdIns(4,5)P2 at the 3' position of the inositol ring, generating phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3).[1][2] PtdIns(3,4,5)P3 is a crucial signaling molecule that recruits and activates a variety of downstream effectors containing pleckstrin homology (PH) domains, such as Akt/PKB, leading to the regulation of cell growth, survival, and proliferation.[2]

Beyond its role as a substrate, intact PtdIns(4,5)P2 directly interacts with and modulates the function of numerous proteins. These interactions are often mediated by specific lipid-binding domains, such as PH, FERM, and ENTH/ANTH domains, or through electrostatic interactions with clusters of basic amino acid residues.[3] These interactions are critical for regulating the actin cytoskeleton, endocytosis, exocytosis, and ion channel activity.[3][4]

Quantitative Data

A comprehensive understanding of the PtdIns(4,5)P2 signaling pathway requires quantitative data on the affinities of protein-lipid interactions, the kinetic parameters of the enzymes involved, and the cellular concentrations of the lipid itself. The following tables summarize key quantitative data available in the literature.

Protein Domain/ProteinLigandDissociation Constant (Kd)MethodReference
PLC-δ1 PH domainPtdIns(4,5)P21.7 µMSurface Plasmon Resonance[5]
PLC-δ1 PH domainPtdIns(4,5)P2~1 µMLiposome Binding Assay[6]
Tubby domainPtdIns(4,5)P20.23 µMIsothermal Titration Calorimetry[7]
ANTH domain (epsin)PtdIns(4,5)P213 µMLiposome Co-sedimentation[7]
FERM domain (talin)PtdIns(4,5)P210 µMMonolayer Penetration[7]
EnzymeSubstrateKmkcatReference
Phospholipase C-ζ (human)PtdIns(4,5)P280 µMNot Reported[8]
Phospholipase C (from Catharanthus roseus)PtdIns(4,5)P20.0518 (mole fraction)Not Reported[5]
PI3K (p110α/p85α)PtdIns(4,5)P250 µMNot Reported[9]

| Cell Type/Compartment | PtdIns(4,5)P2 Concentration | Method | Reference | | :--- | :--- | :--- | :--- | :--- | | General Plasma Membrane | ~1-2 mol% of total phospholipids (B1166683) | Biochemical analysis |[7] | | Jurkat T cells (plasma membrane) | ~4,800 molecules/µm² | Quantitative imaging |[7] | | Fibroblasts (plasma membrane) | ~17 µM | Biochemical analysis |[7] | | Neuroblastoma cells (plasma membrane) | ~4 µM | Biochemical analysis |[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the PtdIns(4,5)P2 signaling pathway.

In Vitro Kinase Assay for PIP5K

This protocol is adapted from commercially available kits and published research.[10][11][12]

Objective: To measure the enzymatic activity of PIP5K by quantifying the production of PtdIns(4,5)P2 from PI4P.

Materials:

  • Recombinant PIP5K enzyme

  • PI4P substrate (e.g., dioctanoyl PI4P)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection by other means)

  • Lipid extraction reagents (Chloroform:Methanol:HCl, 100:200:1)

  • Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

  • TLC developing solvent (e.g., Chloroform:Methanol:Ammonium Hydroxide:Water, 90:65:4:16)

  • Phosphorimager or other detection system (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare the kinase reaction mix by combining the kinase reaction buffer, PI4P substrate (e.g., 50 µM), and recombinant PIP5K enzyme (e.g., 10-100 ng) in a microcentrifuge tube.

  • Initiate the reaction by adding ATP (e.g., 100 µM, including a spike of [γ-³²P]ATP if using autoradiography).

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding the lipid extraction reagents.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Spot the organic (lower) phase onto a TLC plate.

  • Develop the TLC plate in the developing solvent until the solvent front is near the top.

  • Dry the TLC plate and visualize the radiolabeled PtdIns(4,5)P2 spot using a phosphorimager.

  • Quantify the spot intensity to determine the kinase activity.

Immunofluorescence for PtdIns(4,5)P2 Visualization

This protocol is a synthesis of methods described in the literature.[13][14][15]

Objective: To visualize the subcellular localization of PtdIns(4,5)P2 in fixed cells.

Materials:

  • Cells grown on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or 20 µM digitonin (B1670571) in PBS for preserving intracellular membranes)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-PtdIns(4,5)P2 monoclonal antibody (e.g., clone 2C11)

  • Secondary antibody: fluorescently labeled anti-mouse IgM antibody

  • Mounting medium with DAPI

Procedure:

  • Wash the cells on coverslips briefly with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 5-10 minutes at room temperature. The choice of detergent can affect the preservation of different membrane compartments.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-PtdIns(4,5)P2 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using mounting medium containing DAPI.

  • Visualize the cells using a fluorescence or confocal microscope.

Lipid-Protein Overlay Assay (Lipid Strips)

This protocol is based on commercially available lipid strip assays.[16][17][18][19]

Objective: To determine the binding specificity of a protein of interest to PtdIns(4,5)P2 and other lipids.

Materials:

  • Commercially available lipid strips (nitrocellulose membranes spotted with various lipids, including PtdIns(4,5)P2)

  • Purified protein of interest (e.g., with a GST or His tag)

  • Blocking buffer (e.g., 3% fatty acid-free BSA in TBS-T)

  • Primary antibody against the protein or its tag (e.g., anti-GST antibody)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent HRP substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Block the lipid strip by incubating it in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the blocked strip with the purified protein of interest (e.g., 0.5-1 µg/mL in blocking buffer) for 1 hour at room temperature.

  • Wash the strip three times with TBS-T for 10 minutes each.

  • Incubate the strip with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the strip three times with TBS-T for 10 minutes each.

  • Incubate the strip with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the strip three times with TBS-T for 10 minutes each.

  • Incubate the strip with the chemiluminescent HRP substrate according to the manufacturer's instructions.

  • Image the strip using a chemiluminescence detection system to identify the lipids to which the protein binds.

Mandatory Visualizations

PtdIns(4,5)P2 Signaling Pathway Diagram

Caption: Overview of the PtdIns(4,5)P2 signaling pathway.

Experimental Workflow for Lipid-Protein Overlay Assay

Lipid_Protein_Overlay_Workflow start Start block Block Lipid Strip (e.g., 3% BSA in TBS-T) start->block incubate_protein Incubate with Purified Protein block->incubate_protein wash1 Wash (3x with TBS-T) incubate_protein->wash1 incubate_primary_ab Incubate with Primary Antibody wash1->incubate_primary_ab wash2 Wash (3x with TBS-T) incubate_primary_ab->wash2 incubate_secondary_ab Incubate with HRP-conjugated Secondary Antibody wash2->incubate_secondary_ab wash3 Wash (3x with TBS-T) incubate_secondary_ab->wash3 detect Add Chemiluminescent Substrate & Image wash3->detect end End detect->end

Caption: Workflow for a lipid-protein overlay assay.

Conclusion

The PtdIns(4,5)P2 signaling pathway is a central hub for cellular regulation, integrating a wide range of extracellular signals to control fundamental cellular processes. Its complexity arises from the multitude of enzymes that regulate its metabolism and the diverse array of effector proteins that it directly engages. A thorough understanding of this pathway, supported by robust quantitative data and well-defined experimental methodologies, is crucial for advancing our knowledge of cell biology and for the development of novel therapeutic strategies targeting diseases where this pathway is dysregulated. This technical guide provides a foundational resource for researchers dedicated to unraveling the intricacies of PtdIns(4,5)P2 signaling.

References

An In-Depth Technical Guide to the Phosphorylation of PtdIns(4,5)P2 by PI3K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic phosphorylation of phosphatidylinositol-4,5-bisphosphate (PtdIns(4,5)P2) by phosphoinositide 3-kinases (PI3Ks). This critical reaction is a nodal point in a signaling pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is a hallmark of many human diseases, most notably cancer, making it a prime target for therapeutic intervention.

This guide details the core mechanism of PtdIns(4,5)P2 phosphorylation, presents key quantitative data for PI3K isoforms, outlines detailed experimental protocols for studying this reaction, and provides visual representations of the signaling pathway and experimental workflows.

The Core Reaction: PI3K-Mediated Phosphorylation of PtdIns(4,5)P2

The fundamental reaction is the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the 3'-hydroxyl position of the inositol (B14025) ring of PtdIns(4,5)P2. This conversion is catalyzed by Class I PI3Ks and results in the formation of the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PtdIns(3,4,5)P3).

Substrate: Phosphatidylinositol-4,5-bisphosphate (PtdIns(4,5)P2), a minor phospholipid component of the inner leaflet of the plasma membrane. For in vitro assays, a soluble, short-chain diacyl version such as 1,2-dioctanoyl-PtdIns(4,5)P2 is often used.

Enzyme: Class I PI3Ks are heterodimeric enzymes consisting of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ.

Product: Phosphatidylinositol-3,4,5-trisphosphate (PtdIns(3,4,5)P3), a key signaling molecule that recruits and activates downstream effector proteins containing pleckstrin homology (PH) domains.

The generation of PtdIns(3,4,5)P3 at the plasma membrane initiates a signaling cascade, with the serine/threonine kinase Akt (also known as protein kinase B or PKB) being a primary effector. The activation of Akt leads to the phosphorylation of a wide array of downstream targets, ultimately regulating cellular functions. The signaling pathway is tightly regulated by phosphatases, such as PTEN, which dephosphorylates PtdIns(3,4,5)P3 at the 3' position, converting it back to PtdIns(4,5)P2 and terminating the signal.

Quantitative Data

Kinetic Parameters of PI3K Isoforms

The following table summarizes the available kinetic parameters for the phosphorylation of PtdIns(4,5)P2 by PI3Kα. Kinetic data for the β, δ, and γ isoforms with PtdIns(4,5)P2 as a substrate are not as readily available in the public literature.

PI3K IsoformSubstrateKm (µM)Vmax (pmol/min)
PI3Kα (p110α/p85α)PtdIns(4,5)P21.77 ± 0.031.78 ± 0.06
PI3Kα (p110α/p85α)ATP2.0 ± 0.51.78 ± 0.06

Data from a fluorescence polarization assay.

Inhibitor Potency (IC50) Against Class I PI3K Isoforms

The development of isoform-selective PI3K inhibitors is a major focus of drug discovery. The following table provides a comparative summary of the half-maximal inhibitory concentrations (IC50) for several well-characterized PI3K inhibitors against the four Class I isoforms.

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)
Pan-PI3K Inhibitors
Buparlisib (BKM120)52166116262
Copanlisib~10~70~10~130
Isoform-Selective Inhibitors
Alpelisib (BYL719)5>1000>1000>1000
Idelalisib (CAL-101)>1000>10002.589
Duvelisib (IPI-145)>10009492.527
TGX-221>50005100>5000
Dual PI3K/mTOR Inhibitors
Dactolisib (BEZ235)47575

IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here are compiled from multiple sources for comparative purposes.

Signaling Pathways and Experimental Workflows

PI3K Signaling Pathway

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110) RTK->PI3K Recruits & Activates PIP2 PtdIns(4,5)P2 PI3K->PIP2 Phosphorylates PIP3 PtdIns(3,4,5)P3 PIP2->PIP3 ATP -> ADP PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PIP3->PTEN PDK1->Akt Phosphorylates & Activates Downstream Downstream Effectors Akt->Downstream Phosphorylates PTEN->PIP2 Dephosphorylates Cell_Functions Cell Growth, Survival, Proliferation Downstream->Cell_Functions Regulates Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The PI3K/Akt signaling pathway initiated by growth factor binding.

Experimental Workflow: In Vitro PI3K Kinase Assay (HTRF)

HTRF_Workflow start Start dispense_inhibitor Dispense Test Inhibitor (e.g., in DMSO) into 384-well plate start->dispense_inhibitor add_enzyme_substrate Add PI3K Enzyme and PtdIns(4,5)P2 Substrate Mix dispense_inhibitor->add_enzyme_substrate pre_incubation Pre-incubate at Room Temperature (15-30 min) add_enzyme_substrate->pre_incubation initiate_reaction Initiate Reaction with ATP pre_incubation->initiate_reaction reaction_incubation Incubate at Room Temperature (e.g., 60 min) initiate_reaction->reaction_incubation stop_detection Stop Reaction and Add HTRF Detection Reagents (Eu-Ab & d2-PIP3) reaction_incubation->stop_detection final_incubation Incubate for Signal Development (e.g., 60 min) stop_detection->final_incubation read_plate Read HTRF Signal (665nm / 620nm) final_incubation->read_plate data_analysis Data Analysis: Calculate % Inhibition and Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro PI3K HTRF kinase assay.

Experimental Protocols

In Vitro Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a common method for measuring the in vitro kinase activity of PI3K and the inhibitory potential of test compounds. The assay is based on the competitive binding of a fluorescently labeled PtdIns(3,4,5)P3 (d2-PIP3) and the enzyme-generated PtdIns(3,4,5)P3 to a Europium cryptate-labeled anti-PtdIns(3,4,5)P3 antibody (Eu-Ab).

Materials:

  • Recombinant human PI3K isoform (e.g., p110α/p85α)

  • PtdIns(4,5)P2 (1,2-dioctanoyl) substrate

  • Adenosine triphosphate (ATP)

  • Test inhibitor compound

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

  • HTRF Detection Reagents:

    • Europium-labeled anti-PtdIns(3,4,5)P3 antibody

    • d2-labeled PtdIns(3,4,5)P3

  • HTRF detection buffer

  • 384-well low-volume white assay plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (for positive and negative controls) into the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix containing the PI3K enzyme and PtdIns(4,5)P2 substrate in kinase reaction buffer. Add a defined volume (e.g., 10 µL) of this mix to each well. For negative controls, add the master mix without the enzyme.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare an ATP solution in kinase reaction buffer. Add a specific volume (e.g., 10 µL) to each well to start the enzymatic reaction. The final ATP concentration should be close to the Km for the specific isoform if known.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

  • Reaction Termination and Detection: Prepare a detection mix containing the Eu-labeled anti-PtdIns(3,4,5)P3 antibody and d2-labeled PtdIns(3,4,5)P3 in HTRF detection buffer. Add a specified volume (e.g., 20 µL) to each well to stop the reaction and initiate the detection process.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium.

  • Signal Reading: Read the HTRF signal on a compatible plate reader, measuring the emission at 665 nm (d2) and 620 nm (Europium).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The HTRF signal is inversely proportional to the amount of PtdIns(3,4,5)P3 produced. Calculate the percent inhibition for each inhibitor concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

In Vitro ADP-Glo™ Kinase Assay

This luminescent assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human PI3K isoform

  • PtdIns(4,5)P2 (1,2-dioctanoyl) substrate

  • ATP

  • Test inhibitor compound

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 96-well or 384-well white assay plates

  • Luminometer

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the inhibitor and dilute the PI3K enzyme in kinase reaction buffer.

  • Reaction Setup: In the wells of a white assay plate, add the test inhibitor or vehicle control.

  • Add Enzyme and Substrate: Add the diluted PI3K enzyme to the wells, followed by the PtdIns(4,5)P2 substrate.

  • Reaction Initiation: Initiate the reaction by adding ATP.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 40-60 minutes).

  • Terminate Kinase Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and Detect Luminescence: Add Kinase Detection Reagent to each well to convert the ADP generated by the kinase into ATP and initiate the luciferase-based detection of the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.

  • Signal Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the PI3K activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

In Vitro Radioactive Kinase Assay ([γ-³²P]ATP)

This traditional method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the lipid substrate.

Materials:

  • Recombinant human PI3K isoform

  • PtdIns(4,5)P2 (1,2-dioctanoyl) substrate

  • [γ-³²P]ATP

  • Cold ATP

  • Test inhibitor compound

  • Kinase reaction buffer

  • Reaction stop solution (e.g., 1 M HCl)

  • Organic solvent for lipid extraction (e.g., chloroform:methanol mixture)

  • Thin Layer Chromatography (TLC) plates

  • TLC developing solvent

  • Phosphorimager or scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, PI3K enzyme, PtdIns(4,5)P2 substrate, and the test inhibitor or vehicle.

  • Pre-incubation: Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Reaction Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Lipid Extraction: Extract the lipids from the reaction mixture using an organic solvent. Vortex and centrifuge to separate the organic and aqueous phases.

  • TLC Separation: Spot the organic phase (containing the lipids) onto a TLC plate and allow it to dry. Develop the TLC plate in an appropriate solvent system to separate the PtdIns(3,4,5)P3 product from the PtdIns(4,5)P2 substrate and unincorporated [γ-³²P]ATP.

  • Detection and Quantification: Dry the TLC plate and expose it to a phosphor screen. Scan the screen using a phosphorimager to visualize the radiolabeled lipid spots. Alternatively, scrape the spots corresponding to PtdIns(3,4,5)P3 and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of ³²P incorporated into PtdIns(3,4,5)P3. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

The phosphorylation of PtdIns(4,5)P2 by PI3K is a fundamental process in cellular signaling and a highly validated target for drug discovery. This technical guide provides a foundational understanding of this critical reaction, supported by quantitative data and detailed experimental protocols. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals working to further elucidate the role of the PI3K pathway in health and disease and to develop novel therapeutics targeting this crucial signaling node.

A Technical Guide to Synthetic Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of synthetic phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) analogs, focusing on their properties, applications, and the experimental methodologies used for their characterization. PtdIns(4,5)P2 is a critical signaling phospholipid, predominantly located in the inner leaflet of the plasma membrane, where it regulates a vast array of cellular processes including signal transduction, cytoskeletal dynamics, and membrane trafficking. Synthetic analogs of this lipid are indispensable tools for dissecting these complex pathways.

Core Concepts and the Role of Synthetic Analogs

PtdIns(4,5)P2 acts as a central hub in cell signaling. It serves as the substrate for two major enzyme families: phospholipase C (PLC), which hydrolyzes it to generate the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and phosphoinositide 3-kinases (PI3K), which phosphorylate it to produce PtdIns(3,4,5)P3. Furthermore, the intact PtdIns(4,5)P2 molecule directly recruits and regulates a multitude of proteins through specific lipid-binding domains (e.g., Pleckstrin Homology (PH) domains) or nonspecific electrostatic interactions.

The transient nature and complex metabolism of endogenous PtdIns(4,5)P2 make it challenging to study its specific roles. Synthetic analogs are designed to overcome these challenges by offering features not found in the natural lipid:

  • Metabolic Stability : Non-hydrolyzable analogs resist enzymatic degradation, allowing researchers to study the effects of sustained PtdIns(4,5)P2 signaling.

  • Enhanced Solubility : Short-chain analogs (e.g., diC4, diC8) are water-soluble, making them easier to handle in biochemical assays.

  • Spatiotemporal Control : Photoactivatable ("caged") analogs can be introduced into cells in an inactive form and then rapidly activated with light at a specific time and location.

  • Detection and Visualization : Fluorescently-tagged analogs enable direct visualization of the lipid's localization and dynamics within living cells.

  • Affinity Purification : Immobilized analogs are used as affinity matrices to isolate and identify novel PtdIns(4,5)P2-binding proteins.

Quantitative Properties of PtdIns(4,5)P2 Analogs

Quantifying the interaction between synthetic PtdIns(4,5)P2 analogs and effector proteins is crucial for understanding their biological function. The dissociation constant (Kd) is a key parameter, representing the concentration of ligand at which half of the binding sites on the protein are occupied. Lower Kd values indicate higher affinity. The following tables summarize available quantitative data for various analogs and their protein interactions.

Table 1: Binding Affinities of PtdIns(4,5)P2 Analogs and Related Lipids to Effector Proteins

Protein DomainLigand/AnalogMethodReported Affinity (Kd or KI(app))Notes
Btk PH Domain[³H]diC8-PtdIns(3,4,5)P3Radioligand Binding~10 nM (Kd)High affinity for the PI3K product.
Btk PH Domaindipalmitoyl-PtdIns(3,4,5)P3Competitive Binding0.7 µM (KI(app))Competition against [³H]diC8-PtdIns(3,4,5)P3.
Btk PH DomainPtdIns(4,5)P2Competitive Binding~10-fold lower than PtdIns(3,4,5)P3Indicates specificity of the Btk PH domain for the 3-phosphate.
PLC-δ1 PH DomainPtdIns(4,5)P2VariousHigh AffinityWidely used as a specific PtdIns(4,5)P2 biosensor.
PLC-δ1 PH DomainIP3VariousHigh AffinityThe soluble headgroup competes with membrane PtdIns(4,5)P2 for binding.
Tubby DomainPtdIns(4,5)P2MD Simulations / VSP AssayLower than PLC-δ1 PH DomainAffinity is sensitized by cooperative binding to two PtdIns(4,5)P2 molecules.
ORP8 PH DomainPtdIns(4,5)P2FRET AssayBindsRequires both PI4P and PtdIns(4,5)P2 for efficient membrane recruitment.
N-BAR DomainsPtdIns(4,5)P2SPR / Monolayer PenetrationSpecific InteractionPtdIns(4,5)P2 specifically induces membrane penetration and self-association.

Key Signaling Pathways and Experimental Workflows

Visualizing the complex relationships in PtdIns(4,5)P2 signaling and experimental design is essential for clarity. The following diagrams, generated using the DOT language, illustrate these processes.

The PtdIns(4,5)P2 Signaling Hub

PtdIns(4,5)P2 is at the core of a critical signaling nexus. It is synthesized from PtdIns(4)P and can be either hydrolyzed by PLC or phosphorylated by PI3K, leading to divergent downstream pathways. It also directly recruits effector proteins to the plasma membrane to regulate cellular activities.

PtdIns45P2_Signaling_Hub PI4P PtdIns(4)P PIP5K PIP5K PI4P->PIP5K PI45P2 PtdIns(4,5)P2 PIP5K->PI45P2 Synthesis PI45P2->c1 PI45P2->c2 PLC PLC DAG DAG PLC->DAG Hydrolysis IP3 IP3 PLC->IP3 Hydrolysis PI3K PI3K PI345P3 PtdIns(3,4,5)P3 PI3K->PI345P3 Phosphorylation Effectors Effector Proteins (e.g., WASp, Syndapin, Syntaxin-1) c1->PLC c1->PI3K c2->Effectors Recruitment & Activation

Core PtdIns(4,5)P2 signaling pathways.
Experimental Workflow: Liposome (B1194612) Co-sedimentation Assay

This assay is a robust method to determine if a protein of interest binds to lipids presented in a physiologically relevant bilayer context. Protein is incubated with liposomes containing a specific lipid composition. If binding occurs, the protein will pellet with the liposomes during ultracentrifugation.

Liposome_Cosedimentation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 1. Prepare Protein Solution (e.g., 1 µM final concentration) a1 3. Incubate Protein + Liposomes (e.g., 30 min at RT) p1->a1 p2 2. Prepare Liposomes (e.g., 0.5 mM with/without PtdIns(4,5)P2) p2->a1 a2 4. Ultracentrifugation (e.g., >100,000 x g, 30 min) a1->a2 an1 5. Separate Supernatant (S) and Pellet (P) fractions a2->an1 an2 6. Analyze by SDS-PAGE & Western Blot an1->an2 an3 Bound Protein in Pellet? an2->an3

Workflow for a liposome co-sedimentation assay.
Experimental Workflow: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free quantitative data on binding kinetics and affinity. For lipid interactions, liposomes are captured on a sensor chip surface, and the protein of interest is flowed over as the analyte.

SPR_Workflow cluster_0 Chip Preparation cluster_1 Binding Analysis cluster_2 Data Analysis prep1 1. Prepare Liposomes (+/- PtdIns(4,5)P2 analog) prep3 3. Capture Liposomes onto Chip Surface (Control on Fc1, Experimental on Fc2) prep1->prep3 prep2 2. Dock L1 Sensor Chip & Equilibrate with Running Buffer prep2->prep3 bind1 4. Inject Protein Analyte (Multiple Concentrations) prep3->bind1 bind2 5. Monitor Association & Dissociation in Real-Time (Sensorgram) bind1->bind2 analysis1 6. Regenerate Chip Surface bind2->analysis1 analysis2 7. Fit Sensorgram Data to Binding Model analysis1->analysis2 analysis3 8. Determine Affinity (Kd) & Kinetic Rates (ka, kd) analysis2->analysis3

The Role of Dioctanoyl PIP2 in Elucidating Lipid-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a critical signaling lipid, predominantly found in the inner leaflet of the plasma membrane, where it orchestrates a multitude of cellular processes.[1][2][3] Its functions range from serving as a precursor for second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) to directly modulating the activity of ion channels, transporters, and cytoskeletal proteins.[2][4][5][6][7] The study of these intricate lipid-protein interactions is paramount to understanding cell signaling, membrane trafficking, and the molecular basis of various diseases. However, the insoluble nature of long-chain phospholipids (B1166683) presents a significant challenge for in vitro biochemical and biophysical assays.

Dioctanoyl phosphatidylinositol 4,5-bisphosphate (diC8-PIP2), a synthetic, water-soluble analog of PIP2, has emerged as an invaluable tool to circumvent this limitation.[8][9] Its shorter dioctanoyl (C8) acyl chains confer enhanced water solubility compared to its naturally occurring long-chain counterparts, facilitating its delivery to and removal from membrane systems and purified proteins in a controlled manner.[8][9] This technical guide provides an in-depth overview of the application of diC8-PIP2 in studying lipid-protein interactions, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Properties and Advantages of Dioctanoyl PIP2

DiC8-PIP2 possesses the same inositol headgroup as endogenous PIP2, allowing it to mimic the specific interactions with protein binding domains.[1] Its key advantage lies in its amphipathic nature, with a hydrophilic headgroup and short hydrophobic tails, rendering it soluble in aqueous solutions.[6][10] This property allows for its direct application to excised membrane patches in electrophysiology, incorporation into detergent micelles for protein purification, and use in various solution-based binding assays.[8][11]

Key Physicochemical Properties of diC8-PIP2:

PropertyValueReference
Molecular Formula C25H49O19P3[10]
Formula Weight 746.6 g/mol [10]
Solubility Soluble in water[10]
Acyl Chains Two 8-carbon (octanoyl) chains[9]

Applications of diC8-PIP2 in Lipid-Protein Interaction Studies

The utility of diC8-PIP2 spans a wide range of experimental techniques aimed at characterizing the direct and allosteric regulation of proteins by PIP2.

Electrophysiological Studies of Ion Channels and Transporters

DiC8-PIP2 is extensively used in patch-clamp electrophysiology to investigate the regulation of ion channels by PIP2. The water-soluble nature of diC8-PIP2 allows for its direct application to the intracellular face of an excised membrane patch, enabling researchers to study the real-time effects on channel activity.

Quantitative Data from Electrophysiology Experiments:

Channel/TransporterOrganism/Cell LinediC8-PIP2 ConcentrationObserved EffectReference
TMEM16AHEK293 cells10 µM, 30 µM, 100 µMRecovers current after rundown; requires Ca2+ for potentiation[11]
GABAB-activated K+ current (GIRK)N/A10 µM, 16 µM, 30 µMReversed CCh- and DHPG-mediated inhibition[12]
Voltage-gated Ca2+ channelsN/A200 µMSlowed and decreased muscarinic suppression of ICa[13]
Kv7.2/7.3 channelsN/AVarious concentrationsStabilizes the open state of the channel[14]
Proton-activated chloride channel (PAC)HEK293 cells10 µMInhibited channel activity, correlating with desensitization[15]
Biochemical and Biophysical Binding Assays

The solubility of diC8-PIP2 makes it amenable to various in vitro binding assays to determine the affinity and specificity of protein-PIP2 interactions.

Quantitative Data from Binding Assays:

ProteinAssay TypediC8-PIP2 Affinity (Kd) / ConcentrationReference
TREK-1Fluorescent lipid binding assay0.87 µM[16][17]
Kir2.2Fluorescent lipid binding assay120 nM[16]
Vinculin TailMolecular Dynamics SimulationsN/A (binding sites identified)[18]
Reconstitution of Membrane Proteins in Nanodiscs

Lipid nanodiscs provide a native-like bilayer environment for studying membrane proteins in a soluble, detergent-free state.[19][20] DiC8-PIP2 can be incorporated into these nanodiscs to investigate its influence on the structure and function of reconstituted proteins.[21]

Experimental Protocols

Protocol 1: Patch-Clamp Analysis of Ion Channel Regulation by diC8-PIP2

This protocol describes the application of diC8-PIP2 to an inside-out excised membrane patch to study its effect on ion channel activity.

Materials:

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Cell line expressing the ion channel of interest

  • Intracellular and extracellular recording solutions

  • Stock solution of diC8-PIP2 (e.g., 10 mM in water, stored at -20°C)

  • Perfusion system

Methodology:

  • Prepare recording pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ.

  • Fill the pipette with the appropriate extracellular solution and establish a gigaohm seal on a cell expressing the channel of interest.

  • Excise the membrane patch to achieve the inside-out configuration.

  • Record baseline channel activity in the control intracellular solution.

  • Using a perfusion system, apply the intracellular solution containing the desired concentration of diC8-PIP2 to the excised patch.

  • Record the changes in channel activity in the presence of diC8-PIP2.

  • Wash out the diC8-PIP2 with the control intracellular solution to observe the reversibility of the effect.

  • Analyze the data to quantify changes in channel open probability, current amplitude, or other relevant parameters.

Protocol 2: Reconstitution of a Membrane Protein in diC8-PIP2-containing Nanodiscs

This protocol outlines the self-assembly method for incorporating a membrane protein into lipid nanodiscs containing diC8-PIP2.

Materials:

  • Purified membrane protein of interest solubilized in detergent (e.g., DDM, LDAO)

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1

  • Primary lipid (e.g., POPC) and diC8-PIP2

  • Sodium cholate

  • Detergent removal system (e.g., Bio-Beads SM-2)

  • Size exclusion chromatography (SEC) system

Methodology:

  • Prepare a lipid mixture of the primary lipid and diC8-PIP2 at the desired molar ratio in chloroform.

  • Dry the lipid mixture under a stream of nitrogen and then under vacuum to form a thin lipid film.

  • Solubilize the lipid film in a buffer containing sodium cholate.

  • Mix the detergent-solubilized lipids, the purified membrane protein, and the Membrane Scaffold Protein at an optimized molar ratio.[20][22]

  • Incubate the mixture on ice to allow for the components to equilibrate.

  • Initiate self-assembly by removing the detergent using Bio-Beads. The removal of detergent drives the formation of nanodiscs.

  • Incubate the mixture with gentle agitation at 4°C for several hours to overnight.

  • Purify the assembled nanodiscs from empty nanodiscs and aggregated protein using size exclusion chromatography.

  • Analyze the fractions containing the protein-loaded nanodiscs by SDS-PAGE and other characterization methods.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules is crucial for understanding the mechanisms of PIP2 signaling and the experimental approaches to study them.

PIP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol PIP2 PIP2 IonChannel Ion Channel / Transporter PIP2->IonChannel Directly Modulates Cytoskeleton Actin Cytoskeleton Proteins PIP2->Cytoskeleton Regulates Assembly DAG Diacylglycerol (DAG) PIP2->DAG Generates IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Generates PIP3 PIP3 PIP2->PIP3 PLC Phospholipase C (PLC) PLC->PIP2 Hydrolyzes PI3K PI 3-Kinase (PI3K) PI3K->PIP2 Phosphorylates GPCR G-Protein Coupled Receptor (GPCR) GPCR->PLC Activates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release from ER IP3->Ca_release

Caption: Overview of major PIP2 signaling pathways at the plasma membrane.

Experimental_Workflow_Nanodisc cluster_prep Component Preparation cluster_assembly Self-Assembly cluster_purification Purification & Analysis Protein Purified Membrane Protein (in detergent) Mixing Mix Components + Sodium Cholate Protein->Mixing Lipids Lipid Mixture (POPC + diC8-PIP2) Lipids->Mixing MSP Membrane Scaffold Protein (MSP) MSP->Mixing DetergentRemoval Detergent Removal (e.g., Bio-Beads) Mixing->DetergentRemoval SEC Size Exclusion Chromatography (SEC) DetergentRemoval->SEC Analysis Functional/Structural Analysis SEC->Analysis

Caption: Experimental workflow for membrane protein reconstitution into diC8-PIP2-containing nanodiscs.

Conclusion

Dioctanoyl PIP2 has proven to be an indispensable tool for dissecting the complex and dynamic interactions between proteins and this vital signaling lipid. Its water solubility overcomes major technical hurdles, enabling a wide array of experimental approaches that have significantly advanced our understanding of PIP2-mediated cellular regulation. The continued application of diC8-PIP2 in concert with emerging biophysical and structural biology techniques will undoubtedly uncover further intricacies of lipid-protein interactions, paving the way for novel therapeutic strategies targeting these fundamental cellular processes.

References

The Pivotal Role of Short-Chain Phosphatidylinositol 4,5-Bisphosphate in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a minor yet vital phospholipid component of the inner leaflet of the plasma membrane, acts as a critical signaling hub in a myriad of cellular processes. Its functions are twofold: it serves as a precursor for the generation of second messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) through the action of phospholipase C (PLC), and it is a substrate for phosphoinositide 3-kinase (PI3K) to produce phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3). Furthermore, intact PtdIns(4,5)P2 directly modulates the activity of a diverse array of proteins, including ion channels, components of the endo- and exocytic machinery, and regulators of the actin cytoskeleton.

To dissect the intricate roles of PtdIns(4,5)P2, researchers often employ synthetic, water-soluble, short-chain analogs, such as dioctanoyl-PtdIns(4,5)P2 (diC8-PtdIns(4,5)P2). These analogs offer the advantage of easier handling and delivery into cells or incorporation into model membrane systems, thereby enabling the precise manipulation and study of PtdIns(4,5)P2-dependent pathways. This technical guide provides an in-depth exploration of the cellular functions of short-chain PtdIns(4,5)P2, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Core Cellular Functions of Short-Chain PtdIns(4,5)P2

Short-chain PtdIns(4,5)P2 recapitulates many of the functions of its long-chain counterpart, making it an invaluable tool for cellular and biochemical studies. Its primary roles can be categorized as follows:

  • Direct Protein Interaction and Allosteric Regulation: Short-chain PtdIns(4,5)P2 binds to specific domains on effector proteins, such as Pleckstrin Homology (PH) domains, leading to their recruitment to the membrane and/or allosteric activation. This interaction is crucial for the function of numerous proteins involved in signal transduction and membrane trafficking.

  • Modulation of Ion Channel and Transporter Activity: A wide range of ion channels and transporters are regulated by direct binding of PtdIns(4,5)P2. Short-chain analogs have been instrumental in demonstrating this dependence in reconstituted systems and excised membrane patches.

  • Regulation of Cytoskeletal Dynamics: PtdIns(4,5)P2 is a key regulator of actin polymerization and cytoskeletal organization through its interaction with proteins like N-WASP and the ERM (ezrin, radixin, moesin) family of proteins.

  • Control of Membrane Trafficking: Both endocytosis and exocytosis are heavily reliant on PtdIns(4,5)P2. It recruits and activates proteins essential for vesicle formation, fission, and fusion.

Quantitative Data: Protein-Lipid Interactions

The affinity of proteins for short-chain PtdIns(4,5)P2 is a critical determinant of their cellular function. The following table summarizes the dissociation constants (Kd) for the interaction of several proteins with diC8-PtdIns(4,5)P2, as determined by various biophysical methods.

Protein DomainMethodKd (µM)Reference
DOCK8 DHR-1Isothermal Titration Calorimetry (ITC)19.5 ± 3.7
Kir2.2 ChannelPlanar Lipid Bilayer Electrophysiology~15 (EC50)
ORP8 PH DomainFörster Resonance Energy Transfer (FRET)Higher affinity than for PI(4)P

Note: The effective concentration of short-chain PtdIns(4,5)P2 in membrane-based assays can be influenced by its partitioning into the lipid bilayer. The critical micelle concentration (CMC) of diC8-PtdIns(4,5)P2 is approximately 1-2 µM in the absence of other lipids.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules is crucial for understanding cellular signaling. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows involving short-chain PtdIns(4,5)P2.

PtdIns45P2_Signaling_Pathways GPCR GPCR/RTK PLC Phospholipase C (PLC) GPCR->PLC activates PI3K PI 3-Kinase (PI3K) GPCR->PI3K activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates PtdIns345P3 PtdIns(3,4,5)P3 PI3K->PtdIns345P3 generates PtdIns45P2 PtdIns(4,5)P2 PtdIns45P2->PLC substrate PtdIns45P2->PI3K substrate Ion_Channel Ion Channels/Transporters PtdIns45P2->Ion_Channel regulates Actin_Cytoskeleton Actin Cytoskeleton PtdIns45P2->Actin_Cytoskeleton regulates Membrane_Trafficking Endo/Exocytosis PtdIns45P2->Membrane_Trafficking regulates Ca_release Ca2+ Release IP3->Ca_release induces PKC_activation PKC Activation DAG->PKC_activation activates Akt_pathway Akt Pathway PtdIns345P3->Akt_pathway activates

Caption: Overview of major signaling pathways involving PtdIns(4,5)P2.

ITC_Workflow cluster_prep Sample Preparation cluster_itc Isothermal Titration Calorimetry cluster_analysis Data Analysis Protein Purified Protein in Buffer ITC_Cell ITC Cell (contains Protein) Protein->ITC_Cell diC8_PIP2 diC8-PtdIns(4,5)P2 in Buffer (below CMC) Syringe Syringe (contains diC8-PtdIns(4,5)P2) diC8_PIP2->Syringe Heat_Change Measure Heat Change ITC_Cell->Heat_Change Titration Titration Syringe->Titration Titration->ITC_Cell Binding_Isotherm Generate Binding Isotherm Heat_Change->Binding_Isotherm Fit_Model Fit to Binding Model Binding_Isotherm->Fit_Model Thermodynamics Determine Kd, ΔH, ΔS Fit_Model->Thermodynamics

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Liposome_Extrusion_Workflow Lipid_Mix Lipid Mixture in Organic Solvent (e.g., Chloroform/Methanol) + diC8-PtdIns(4,5)P2 Dry_Film Dry Lipid Film Lipid_Mix->Dry_Film Evaporation Hydration Hydration with Buffer Dry_Film->Hydration Vortex/Sonication MLV Multilamellar Vesicles (MLVs) Hydration->MLV Extrusion Extrusion through Polycarbonate Membrane MLV->Extrusion LUV Large Unilamellar Vesicles (LUVs) Extrusion->LUV

Caption: Workflow for preparing liposomes containing short-chain PtdIns(4,5)P2.

Detailed Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) Containing diC8-PtdIns(4,5)P2

This protocol describes the preparation of LUVs incorporating diC8-PtdIns(4,5)P2 using the extrusion method, suitable for various in vitro assays.

Materials:

  • Primary lipid (e.g., DOPC, POPC) in chloroform

  • diC8-PtdIns(4,5)P2 in chloroform/methanol/water

  • Glass vials

  • Rotary evaporator or nitrogen stream

  • Hydration buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4), filtered

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes (e.g., 1 mL gas-tight)

Methodology:

  • Lipid Film Formation:

    • In a clean glass vial, combine the desired molar ratio of the primary lipid and diC8-PtdIns(4,5)P2 from their stock solutions. A common starting point is 1-5 mol% of diC8-PtdIns(4,5)P2.

    • Evaporate the organic solvent under a gentle stream of nitrogen gas or using a rotary evaporator to form a thin, even lipid film on the bottom and sides of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired volume of pre-warmed (above the transition temperature of the primary lipid) hydration buffer to the lipid film to achieve the final desired lipid concentration (e.g., 1-5 mg/mL).

    • Vortex the vial vigorously for several minutes to resuspend the lipid film, forming multilamellar vesicles (MLVs). The suspension will appear milky.

  • Extrusion:

    • Assemble the mini-extruder according to the manufacturer's instructions with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into one of the syringes.

    • Pass the lipid suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process will generate LUVs with a more uniform size distribution.

    • The final liposome (B1194612) suspension should appear translucent.

  • Storage:

    • Store the prepared LUVs at 4°C and use within a few days for optimal results.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Protein-diC8-PtdIns(4,5)P2 Interaction

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions in solution.

Materials:

  • Purified protein of interest, dialyzed into the experimental buffer

  • diC8-PtdIns(4,5)P2

  • Isothermal titration calorimeter

  • Degassing station

  • Experimental buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4)

Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified protein in the experimental buffer at a concentration typically in the range of 10-100 µM.

    • Prepare a solution of diC8-PtdIns(4,5)P2 in the same buffer at a concentration 10-20 times higher than the protein concentration. Ensure the final concentration is below the CMC to study monomeric binding.

    • Thoroughly degas both the protein and lipid solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the diC8-PtdIns(4,5)P2 solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

  • Titration:

    • Perform an initial small injection to account for dilution effects, followed by a series of injections of the diC8-PtdIns(4,5)P2 solution into the protein solution.

    • The instrument will measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of lipid to protein to generate a binding isotherm.

    • Fit the binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) can then be calculated.

Protocol 3: In Vitro Actin Polymerization Assay

This protocol outlines a method to assess the effect of short-chain PtdIns(4,5)P2 on actin polymerization using pyrene-labeled actin.

Materials:

  • Pyrene-labeled actin monomers

  • Unlabeled actin monomers

  • Actin polymerization buffer (e.g., 5 mM Tris-HCl pH 7.5, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

  • Polymerization-inducing salt solution (e.g., 20x stock of 1 M KCl, 40 mM MgCl2)

  • LUVs containing diC8-PtdIns(4,5)P2 (prepared as in Protocol 1)

  • Control LUVs (without diC8-PtdIns(4,5)P2)

  • Actin-binding protein of interest (optional)

  • Fluorescence spectrophotometer or plate reader

Methodology:

  • Prepare Actin Monomers:

    • On ice, mix pyrene-labeled and unlabeled actin monomers to achieve 5-10% labeling. Keep the actin in G-buffer (actin polymerization buffer without salts) to prevent spontaneous polymerization.

  • Set up the Reaction:

    • In a fluorescence cuvette or a well of a microplate, combine the actin polymerization buffer, the actin monomer mix, and the protein of interest (if applicable).

    • Add the LUVs containing diC8-PtdIns(4,5)P2 or control LUVs.

  • Initiate Polymerization:

    • Initiate actin polymerization by adding the polymerization-inducing salt solution to the reaction mixture.

  • Monitor Fluorescence:

    • Immediately begin monitoring the increase in pyrene (B120774) fluorescence over time using a fluorescence spectrophotometer (Excitation: ~365 nm, Emission: ~407 nm). The increase in fluorescence corresponds to the incorporation of pyrene-actin monomers into growing filaments.

  • Data Analysis:

    • Plot fluorescence intensity as a function of time.

    • Compare the polymerization rates (the slope of the linear phase of the curve) in the presence and absence of diC8-PtdIns(4,5)P2-containing liposomes to determine the effect of the lipid on actin polymerization.

Conclusion

Short-chain PtdIns(4,5)P2 is an indispensable tool for elucidating the complex cellular functions of this critical signaling lipid. Its water solubility and ease of use in a variety of in vitro and cellular systems have provided invaluable insights into PtdIns(4,5)P2-mediated regulation of ion channels, cytoskeletal dynamics, and membrane trafficking. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to explore and manipulate these fundamental cellular processes. As our understanding of the spatiotemporal organization of PtdIns(4,5)P2 in cellular membranes continues to grow, the use of short-chain analogs will undoubtedly remain a cornerstone of research in this dynamic field.

An In-depth Technical Guide to the Metabolism of Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a low-abundance phospholipid, predominantly found in the inner leaflet of the plasma membrane, that plays a critical role in a vast array of cellular processes.[1] It functions as a key signaling molecule, a precursor to second messengers, and a regulator of membrane dynamics and ion channels. This guide provides a detailed overview of the core aspects of PtdIns(4,5)P2 metabolism, with a special focus on the synthetic derivative, PtdIns-(4,5)-P2 (1,2-dioctanoyl), a valuable tool in phosphoinositide research.

The Central Role of PtdIns(4,5)P2 in Cellular Function

PtdIns(4,5)P2 is a central hub in cellular signaling, orchestrating a multitude of events. Its functions can be broadly categorized as:

  • A Precursor to Second Messengers: PtdIns(4,5)P2 is the substrate for two major signaling enzymes:

    • Phospholipase C (PLC): Upon activation by various cell surface receptors, PLC hydrolyzes PtdIns(4,5)P2 into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 diffuses into the cytoplasm to trigger the release of calcium from intracellular stores, while DAG remains in the membrane to activate protein kinase C (PKC).

    • Phosphoinositide 3-kinase (PI3K): Class I PI3-kinases phosphorylate PtdIns(4,5)P2 at the 3-position of the inositol ring to generate phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3 or PIP3), another critical second messenger that recruits and activates a host of downstream signaling proteins, including Akt/PKB.[1][3]

  • A Direct Signaling Molecule: PtdIns(4,5)P2 itself can directly interact with and modulate the activity of numerous proteins, including ion channels, transporters, and components of the cytoskeleton. This direct interaction is crucial for processes such as endocytosis, exocytosis, and the regulation of membrane potential.

  • A Docking Site for Proteins: The negatively charged headgroup of PtdIns(4,5)P2 serves as an electrostatic anchor for the recruitment of proteins containing specific phosphoinositide-binding domains, such as the pleckstrin homology (PH) domain. This recruitment is a key step in the assembly of signaling complexes at the plasma membrane.

The Metabolism of PtdIns(4,5)P2: A Dynamic Balance of Synthesis and Degradation

The cellular levels of PtdIns(4,5)P2 are tightly regulated by a complex interplay of kinases and phosphatases that ensure its availability for signaling events while preventing its over-accumulation.

Synthesis of PtdIns(4,5)P2

The primary route for PtdIns(4,5)P2 synthesis involves the sequential phosphorylation of phosphatidylinositol (PI).

  • Phosphatidylinositol (PI) to Phosphatidylinositol 4-phosphate (PI4P): PI is first phosphorylated at the 4-position of the inositol ring by PI 4-kinases (PI4Ks) to produce PI4P. PI4P is found predominantly in the Golgi apparatus.[4]

  • Phosphatidylinositol 4-phosphate (PI4P) to Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2): PI4P is then phosphorylated at the 5-position by PI4P 5-kinases (PIP5Ks), also known as Type I PIP kinases, to generate PtdIns(4,5)P2.[1]

An alternative, less common pathway involves the phosphorylation of phosphatidylinositol 5-phosphate (PI5P) at the 4-position by PI5P 4-kinases (PIP4Ks), or Type II PIP kinases.

PtdIns45P2_Synthesis PI Phosphatidylinositol (PI) PI4P Phosphatidylinositol 4-phosphate (PI4P) PI->PI4P PI4K PtdIns45P2 Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) PI4P->PtdIns45P2 PIP5K (Type I) PI5P Phosphatidylinositol 5-phosphate (PI5P) PI5P->PtdIns45P2 PIP4K (Type II)

Caption: Major synthetic pathways of PtdIns(4,5)P2.
Degradation and Interconversion of PtdIns(4,5)P2

PtdIns(4,5)P2 levels are decreased through several enzymatic pathways:

  • Hydrolysis by Phospholipase C (PLC): As mentioned, PLC cleaves PtdIns(4,5)P2 into IP3 and DAG.[2]

  • Phosphorylation by PI 3-Kinase (PI3K): PI3K converts PtdIns(4,5)P2 to PtdIns(3,4,5)P3.[3]

  • Dephosphorylation by Inositol Polyphosphate 5-Phosphatases: Enzymes like SHIP1 and SHIP2 remove the phosphate (B84403) group from the 5-position of PtdIns(3,4,5)P3 to produce phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2), indirectly affecting the PtdIns(4,5)P2 pool by consuming its product.[5]

  • Dephosphorylation by Inositol Polyphosphate 3-Phosphatases: The tumor suppressor PTEN dephosphorylates PtdIns(3,4,5)P3 back to PtdIns(4,5)P2, thus regenerating it.[6]

PtdIns45P2_Degradation PtdIns45P2 PtdIns(4,5)P2 IP3_DAG IP3 + DAG PtdIns45P2->IP3_DAG PLC PtdIns345P3 PtdIns(3,4,5)P3 PtdIns45P2->PtdIns345P3 PI3K PtdIns345P3->PtdIns45P2 PTEN PtdIns34P2 PtdIns(3,4)P2 PtdIns345P3->PtdIns34P2 SHIP1/2

Caption: Major degradation and interconversion pathways of PtdIns(4,5)P2.

The Role of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in Research

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a synthetic, water-soluble analog of PtdIns(4,5)P2. Its two short, saturated octanoyl (C8) fatty acid chains make it more soluble in aqueous solutions compared to its long-chain, naturally occurring counterparts. This property makes it an invaluable tool for in vitro studies of PtdIns(4,5)P2 metabolism and signaling.

The shorter acyl chains of the 1,2-dioctanoyl variant can influence its interaction with enzymes and its incorporation into lipid bilayers. While it serves as a substrate for many of the same enzymes that metabolize endogenous PtdIns(4,5)P2, the kinetics of these reactions may differ. Its primary applications in research include:

  • Substrate for in vitro enzyme assays: It is widely used to determine the activity and kinetics of enzymes such as PLCs, PI3Ks, and various phosphatases.

  • Studying protein-lipid interactions: Its solubility allows for easier handling in experiments designed to investigate the binding of proteins to PtdIns(4,5)P2.

  • Introduction into cells: Although less efficient than with longer chain lipids, its increased solubility can facilitate its delivery into cells for studying downstream signaling events, though often requiring permeabilization techniques.

It is important to note that due to its altered physical properties, results obtained using PtdIns-(4,5)-P2 (1,2-dioctanoyl) should be interpreted with caution and, where possible, validated with studies on more physiologically relevant long-chain PtdIns(4,5)P2 in a membrane context.

Quantitative Data on PtdIns(4,5)P2 Metabolism

The following tables summarize key quantitative data related to the enzymes and lipids involved in PtdIns(4,5)P2 metabolism. It is important to note that these values can vary significantly depending on the specific enzyme isoform, cell type, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes in PtdIns(4,5)P2 Metabolism

EnzymeSubstrateKm (µM)VmaxCell/System
hPIP5K1αATP21.570.65 pmol/minIn vitro
PLCδ1PtdIns(4,5)P2Similar to mutantLower than mutantIn vitro
PI3KFluorescent PIP2 derivativesNot specifiedNot specifiedIn vitro

Table 2: Cellular Concentrations of PtdIns(4,5)P2 and Related Phosphoinositides

PhosphoinositideConcentrationCell Type/Tissue
PtdIns(4,5)P2~0.2-1% of total cellular phospholipidsMDA-MB-231 cells
PtdIns(4,5)P278.8 ± 13.7 pmol/mg protein (unstimulated)Human platelets
PtdIns(4,5)P2118.1 ± 20.5 pmol/mg protein (CRP-stimulated)Human platelets
PI4P0.5-1.5% of total phospholipidsMammalian cells
PI4P122.3 ± 27.8 pmol/mg protein (unstimulated)Human platelets
PI4P243.7 ± 46.1 pmol/mg protein (CRP-stimulated)Human platelets
PtdIns(3,4,5)P3~2-5% of PtdIns(4,5)P2MDA-MB-231 cells
Glycerophosphoinositol44 to 925 µMVarious cell lines

Experimental Protocols

Lipid Extraction from Cells

This protocol describes a common method for extracting phosphoinositides from cultured cells.

Lipid_Extraction_Workflow start Start: Cell Pellet add_solvents Add acidified CHCl3/MeOH/HCl/H2O + internal standard start->add_solvents vortex Vortex and incubate at room temperature add_solvents->vortex phase_separation Add CHCl3 and HCl to induce phase separation vortex->phase_separation centrifuge1 Centrifuge phase_separation->centrifuge1 collect_lower Collect lower organic phase centrifuge1->collect_lower dry_down Dry under nitrogen collect_lower->dry_down end End: Dried Lipid Extract dry_down->end

Caption: Workflow for phosphoinositide extraction from cells.

Methodology:

  • Cell Lysis: Begin with a cell pellet.

  • Solvent Addition: Add an acidified mixture of chloroform (B151607), methanol, hydrochloric acid, and water, along with a known amount of an internal standard (e.g., a synthetic phosphoinositide with an odd-chain fatty acid).

  • Extraction: Vortex the mixture and incubate at room temperature to allow for the extraction of lipids into the organic phase.

  • Phase Separation: Add additional chloroform and hydrochloric acid to induce the separation of the aqueous and organic phases.

  • Centrifugation: Centrifuge the sample to clearly separate the layers.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Storage: The dried lipid extract can be stored at -80°C for further analysis.

In Vitro PIP5K Activity Assay

This protocol outlines a non-radioactive, luminescence-based assay to measure the activity of PIP5K.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of PI4P to PtdIns(4,5)P2. The remaining ATP is detected using a luciferase-based system, where the light output is inversely proportional to the kinase activity.

PIP5K_Assay_Workflow start Start: Prepare Reaction Mix (PIP5K, PI4P, Buffer) add_atp Initiate reaction by adding ATP start->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop reaction by adding ATP Detector incubate->stop_reaction measure_luminescence Measure luminescence stop_reaction->measure_luminescence end End: Calculate Kinase Activity measure_luminescence->end

Caption: Workflow for an in vitro PIP5K activity assay.

Methodology:

  • Reaction Setup: In a microplate well, combine the PIP5K enzyme, the substrate PI4P (or a synthetic analog like PtdIns-(4)-P1 (1,2-dioctanoyl)), and the reaction buffer.

  • Initiation: Start the reaction by adding a known concentration of ATP.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction by adding an ATP detection reagent (containing luciferase and luciferin).

  • Measurement: Immediately measure the luminescence using a plate reader.

  • Calculation: Calculate the amount of ATP consumed by comparing the luminescence of the sample to a standard curve of known ATP concentrations. The kinase activity is inversely proportional to the luminescence signal.

In Vitro Phospholipase C (PLC) Activity Assay

This protocol describes a colorimetric assay for measuring PLC activity.

Principle: The assay utilizes a synthetic, chromogenic PLC substrate. The cleavage of this substrate by PLC generates a product that can be measured by its absorbance at a specific wavelength. The rate of color development is proportional to the PLC activity.

Methodology:

  • Sample Preparation: Prepare cell or tissue lysates in the provided assay buffer.

  • Reaction Setup: In a microplate, add the sample to be tested.

  • Reaction Initiation: Add the reaction mix containing the chromogenic PLC substrate to each well. For background correction, a separate set of wells should receive a background mix without the substrate.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 60 minutes).

  • Data Analysis: Calculate the rate of change in absorbance over time (ΔOD/min). The PLC activity is determined by comparing this rate to a standard curve generated with a known amount of a colored product.

In Vitro Phosphatase Assay (Malachite Green)

This protocol outlines a malachite green-based assay to measure the activity of phosphoinositide phosphatases.

Principle: This assay quantifies the inorganic phosphate released from the dephosphorylation of a phosphoinositide substrate. The free phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be measured spectrophotometrically.

Phosphatase_Assay_Workflow start Start: Prepare Reaction (Phosphatase, Substrate, Buffer) incubate Incubate at 37°C start->incubate stop_reaction Stop reaction and add Malachite Green Reagent incubate->stop_reaction color_development Incubate for color development stop_reaction->color_development measure_absorbance Measure absorbance at ~620-660 nm color_development->measure_absorbance end End: Calculate Phosphate Released measure_absorbance->end

Caption: Workflow for a malachite green-based phosphatase assay.

Methodology:

  • Reaction Setup: In a microplate or microcentrifuge tubes, combine the phosphatase enzyme, the phosphoinositide substrate (e.g., PtdIns(4,5)P2), and the appropriate reaction buffer.

  • Incubation: Incubate the reaction at 37°C for a specific time to allow for dephosphorylation.

  • Termination and Color Development: Stop the reaction by adding the malachite green reagent. This reagent will react with the released inorganic phosphate.

  • Incubation: Allow the color to develop for a set period at room temperature.

  • Measurement: Measure the absorbance of the solution at a wavelength between 620 and 660 nm.

  • Quantification: Determine the amount of phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.

Conclusion

The metabolism of PtdIns(4,5)P2 is a highly dynamic and complex process that is fundamental to a wide range of cellular functions. Understanding the enzymes that regulate its synthesis and degradation, as well as its downstream signaling pathways, is crucial for elucidating the mechanisms underlying normal cellular physiology and various disease states. The use of synthetic analogs like PtdIns-(4,5)-P2 (1,2-dioctanoyl) provides a powerful tool for in vitro investigations, and the experimental protocols outlined in this guide offer a starting point for researchers aiming to dissect the intricacies of PtdIns(4,5)P2 metabolism. As our knowledge of this critical signaling lipid continues to expand, it will undoubtedly open new avenues for therapeutic intervention in a host of human diseases.

References

A Technical Guide to the Physical Properties of PtdIns(4,5)P2 (1,2-dioctanoyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a low-abundance, critically important signaling phospholipid enriched in the inner leaflet of the plasma membrane. It serves as a pivotal hub in cellular signaling, acting as a direct effector for numerous proteins, a precursor to potent second messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and the substrate for phosphoinositide 3-kinase (PI3K) to generate phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3).[1][2][3]

The 1,2-dioctanoyl (C8:0) variant of PtdIns(4,5)P2 is a synthetic analog featuring two saturated eight-carbon fatty acid chains at the sn-1 and sn-2 positions.[4] This structural modification grants it significantly different physical properties compared to its long-chain, naturally occurring counterparts.[4][5][6] Notably, its shorter acyl chains increase its aqueous solubility, making it an invaluable tool for in vitro biochemical and biophysical assays where delivery of the lipid in an aqueous environment is necessary.[4][5][6] This guide provides a comprehensive overview of the core physical properties of PtdIns-(4,5)-P2 (1,2-dioctanoyl), details its role in key signaling pathways, and outlines common experimental applications.

Core Physical and Chemical Properties

The fundamental properties of PtdIns-(4,5)-P2 (1,2-dioctanoyl) are summarized below. Data is often provided for the salt form (e.g., sodium or ammonium (B1175870) salt) as this is how the compound is typically supplied for stability and solubility.

PropertyValueSource(s)
Synonyms DOPI-4,5-P2; PI(4,5)P2 (8:0/8:0); C8-PIP2[7][8][9]
Molecular Formula C25H49O19P3 (Free Acid)[8][10]
C25H46O19P3 · 3Na (Trisodium Salt)[7]
C25H52NO19P3 (Ammonium Salt)[11]
Molecular Weight 746.6 g/mol (Free Acid)[8]
812.5 g/mol (Trisodium Salt)[7][9][12]
763.6 g/mol (Ammonium Salt)[11][13]
Formulation Typically supplied as a lyophilized powder or solid.[7][8][14]
Purity ≥95-98%[7][8][14]
Storage Conditions -20°C[7][8][14]
Stability ≥ 4-5 years at -20°C[7][8]

Solubility and Solution Behavior

The short dioctanoyl chains dramatically influence the solubility of this lipid. Unlike long-chain PtdIns(4,5)P2 which is insoluble in water and requires incorporation into liposomes or detergents for study, the C8 analog is water-soluble, a property that simplifies its use in many experimental settings.[4][5][6]

SolventSolubilitySource(s)
Water Soluble[8]
PBS (pH 7.2) Freely Soluble[7]
CHCl3:CH3OH:H2O (3:2:1) 10 mg/ml[7]

Due to its amphipathic nature and increased water solubility, PtdIns-(4,5)-P2 (1,2-dioctanoyl) readily forms micelles in aqueous solutions above its critical micelle concentration (CMC). While the specific CMC for dioctanoyl PtdIns(4,5)P2 is not widely published, it is expected to be in the millimolar range, similar to other dioctanoyl phosphoinositides and phospholipids.[15] This behavior is crucial for its application in enzyme assays, where it can present as a substrate in a micellar form.

Role in Cellular Signaling

PtdIns(4,5)P2 is a central node in signal transduction, and its dioctanoyl form is frequently used to probe these pathways in vitro.

The Phospholipase C (PLC) Pathway

Upon activation by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases, PLC hydrolyzes PtdIns(4,5)P2. This cleavage event generates two second messengers: IP3, a soluble molecule that diffuses into the cytosol to trigger calcium release from the endoplasmic reticulum, and DAG, which remains in the membrane to activate Protein Kinase C (PKC).[2][14][16]

PLC_Pathway GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PtdIns(4,5)P2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca2+ Release IP3->ER PKC PKC Activation DAG->PKC PI3K_Pathway RTK RTK Activation PI3K PI 3-Kinase (PI3K) RTK->PI3K Activates PIP2 PtdIns(4,5)P2 PI3K->PIP2 Phosphorylates PIP3 PtdIns(3,4,5)P3 PIP2->PIP3 Akt Akt/PKB Recruitment (via PH domain) PIP3->Akt Downstream Cell Survival & Growth Akt->Downstream Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection Substrate Dissolve C8-PtdIns(4,5)P2 in Assay Buffer Mix Combine Substrate, Enzyme, & Cofactors (e.g., Mg2+) Substrate->Mix Enzyme Prepare Purified Enzyme Solution Enzyme->Mix Incubate Incubate at 37°C Mix->Incubate Quench Stop Reaction (e.g., add acid) Incubate->Quench Detect Add Detection Reagent (e.g., Malachite Green) Quench->Detect Measure Measure Signal (e.g., Absorbance) Detect->Measure

References

A Technical Guide to PtdIns-(4,5)-P2 (1,2-dioctanoyl): Properties, Signaling Roles, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate), a key synthetic phosphoinositide. This document details its nomenclature, its critical role in fundamental cellular signaling pathways, and detailed protocols for its application in key in vitro and cell-based assays.

Nomenclature and Synonyms

1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate) is a synthetic, water-soluble analog of the endogenous signaling lipid Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2). The dioctanoyl (C8) acyl chains confer greater aqueous solubility compared to its long-chain natural counterparts, making it an invaluable tool for in vitro studies.[1] A comprehensive list of its synonyms and alternative names is provided in Table 1.

Synonym/Alternative Name Abbreviation/Short Name Source
1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate)-[1]
DOPI-4,5-P2-[2][3][4][5][6]
Phosphatidylinositol-4,5-bisphosphate C-8PtdIns(4,5)P2 C8[2][3][4][5][6]
PIP2--INVALID-LINK---[2][3][4][5]
PI(4,5)P2 (8:0/8:0)-[2][3][4][5][6]
L-α-Phosphatidyl-D-myo-inositol 4,5-diphosphate, dioctanoyl-[7]
1-(1,2R-dioctanoylphosphatidyl)inositol-4,5-bisphosphate, trisodium (B8492382) salt-[3]

Core Signaling Pathways Involving PtdIns(4,5)P2

PtdIns(4,5)P2 is a pivotal lipid second messenger located on the inner leaflet of the plasma membrane. It serves as a branching point for multiple critical signaling cascades, primarily through its hydrolysis by Phospholipase C (PLC) and its phosphorylation by Phosphoinositide 3-kinase (PI3K).

The G-Protein Coupled Receptor (GPCR) - Phospholipase C (PLC) Pathway

Activation of various G-protein coupled receptors (GPCRs) that couple to the Gαq subunit, or receptor tyrosine kinases (RTKs), triggers the activation of Phospholipase C (PLC).[8] PLC then hydrolyzes PtdIns(4,5)P2 into two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][8] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+).[4] The resulting increase in cytosolic Ca2+ concentration activates a multitude of downstream cellular processes. DAG remains in the plasma membrane and, in conjunction with Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates a wide array of substrate proteins, modulating their activity.

GPCR_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR Gq Gq GPCR->Gq activates PLC PLC Gq->PLC activates PIP2 PtdIns(4,5)P2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC DAG->PKC_mem activates Cellular_Response Cellular Response PKC_mem->Cellular_Response phosphorylates targets Ligand Ligand Ligand->GPCR binds ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 ER->Ca2 releases PKC_cyto PKC Ca2->PKC_cyto activates

Figure 1: GPCR-PLC Signaling Pathway.
The PI3K/Akt Signaling Pathway

Upon stimulation by growth factors or other extracellular signals, receptor tyrosine kinases (RTKs) or GPCRs can activate Phosphoinositide 3-kinase (PI3K).[7][9] PI3K then phosphorylates the 3'-hydroxyl group of the inositol ring of PtdIns(4,5)P2 to generate phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3).[7][9] PtdIns(3,4,5)P3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[9][10] This recruitment to the membrane facilitates the phosphorylation and subsequent activation of Akt by other kinases, such as PDK1.[10] Activated Akt then phosphorylates a multitude of downstream targets, playing a crucial role in regulating cell survival, growth, proliferation, and metabolism.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK RTK PI3K PI3K RTK->PI3K activates PIP2 PtdIns(4,5)P2 PI3K->PIP2 phosphorylates PIP3 PtdIns(3,4,5)P3 PIP2->PIP3 Akt_cyto Akt PIP3->Akt_cyto recruits Akt_mem Akt Downstream_Targets Downstream Targets Akt_mem->Downstream_Targets phosphorylates PDK1 PDK1 PDK1->Akt_mem phosphorylates Growth_Factor Growth Factor Growth_Factor->RTK binds Cell_Response Cell Survival, Growth, Proliferation Downstream_Targets->Cell_Response

Figure 2: PI3K/Akt Signaling Pathway.

Experimental Protocols

The water-soluble nature of PtdIns-(4,5)-P2 (1,2-dioctanoyl) makes it particularly suitable for a variety of in vitro assays to study protein-lipid interactions and enzyme kinetics. Below are detailed protocols for key experiments.

Liposome (B1194612) Co-sedimentation Assay for Protein-Lipid Interaction

This assay is used to determine the binding of a protein of interest to liposomes containing PtdIns-(4,5)-P2.

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • Background lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE)) dissolved in chloroform.[11]

  • Purified protein of interest.

  • Liposome preparation buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 250 mM KCl, 0.1 mM DTT).[12]

  • Binding buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT).

  • Ultracentrifuge and appropriate tubes.

  • SDS-PAGE and Coomassie staining reagents.

Procedure:

  • Liposome Preparation:

    • In a glass tube, mix the background lipids (e.g., POPC and POPE) with PtdIns-(4,5)-P2 (1,2-dioctanoyl) at the desired molar ratio (e.g., 95% background lipids, 5% PtdIns-(4,5)-P2).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film. Further dry under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with liposome preparation buffer by vortexing vigorously.

    • To create unilamellar vesicles, subject the hydrated lipid suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Binding Reaction:

    • In a microcentrifuge tube, incubate the purified protein of interest with the prepared liposomes in the binding buffer. A typical reaction might contain 2 µM protein and 100 µM total lipid.

    • As a negative control, incubate the protein with liposomes lacking PtdIns-(4,5)-P2.

    • Incubate the mixture at room temperature for 30-60 minutes.

  • Co-sedimentation:

    • Centrifuge the reaction mixtures at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes.

    • Carefully collect the supernatant (unbound protein fraction).

    • Wash the pellet gently with binding buffer and then resuspend it in an equal volume of SDS-PAGE sample buffer (bound protein fraction).

  • Analysis:

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting.

    • An increase in the amount of protein in the pellet fraction in the presence of PtdIns-(4,5)-P2-containing liposomes indicates a direct interaction.

Liposome_Cosedimentation_Workflow start Start lipid_mix Mix Lipids (with/without PtdIns(4,5)P2) start->lipid_mix dry_film Dry to Lipid Film lipid_mix->dry_film hydrate Hydrate Film dry_film->hydrate extrude Extrude to form Liposomes hydrate->extrude incubate Incubate Liposomes with Protein extrude->incubate centrifuge Ultracentrifugation incubate->centrifuge separate Separate Supernatant (Unbound) and Pellet (Bound) centrifuge->separate analyze Analyze by SDS-PAGE separate->analyze end End analyze->end

Figure 3: Liposome Co-sedimentation Assay Workflow.
In Vitro PI3K Activity Assay

This assay measures the activity of PI3K by quantifying the production of PtdIns(3,4,5)P3 from a PtdIns(4,5)P2 substrate.

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl) as the substrate.

  • Purified, active PI3K enzyme.

  • Kinase reaction buffer (e.g., 50 mM MOPS, pH 6.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).[13]

  • ATP.

  • Method for detecting PtdIns(3,4,5)P3 (e.g., ELISA-based kit with a PtdIns(3,4,5)P3-binding protein, or chromatographic separation followed by quantification).

  • PI3K inhibitor for control experiments (e.g., wortmannin).

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase reaction buffer, PtdIns-(4,5)-P2 (1,2-dioctanoyl) substrate (e.g., 10 µM), and the PI3K enzyme.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor for 10-15 minutes before adding the substrate.

  • Initiation and Incubation:

    • Initiate the reaction by adding ATP (e.g., 100 µM).

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester Mg2+, a necessary cofactor for the kinase.

  • Detection of PtdIns(3,4,5)P3:

    • Quantify the amount of PtdIns(3,4,5)P3 produced using a commercially available ELISA kit according to the manufacturer's instructions. These kits often utilize a recombinant protein with a PH domain that specifically binds to PtdIns(3,4,5)P3.[14]

    • Alternatively, the lipids can be extracted and separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), followed by quantification.

  • Data Analysis:

    • Calculate the PI3K activity based on the amount of PtdIns(3,4,5)P3 produced per unit time. Compare the activity in the presence and absence of inhibitors to determine their potency.

PI3K_Assay_Workflow start Start prepare_mix Prepare Kinase Reaction Mix (PI3K, Buffer, PtdIns(4,5)P2) start->prepare_mix add_atp Initiate with ATP prepare_mix->add_atp incubate Incubate at 37°C add_atp->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction detect_pip3 Detect PtdIns(3,4,5)P3 (e.g., ELISA) stop_reaction->detect_pip3 analyze Analyze Data detect_pip3->analyze end End analyze->end Biosensor_Imaging_Workflow start Start transfect Transfect Cells with PH-PLCδ1-GFP Plasmid start->transfect image_baseline Acquire Baseline Fluorescence Images transfect->image_baseline stimulate Stimulate Cells with Agonist image_baseline->stimulate time_lapse Acquire Time-Lapse Images stimulate->time_lapse quantify Quantify Fluorescence Translocation time_lapse->quantify analyze Analyze PtdIns(4,5)P2 Dynamics quantify->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for PtdIns-(4,5)-P2 (1,2-dioctanoyl) in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Phosphatidylinositol-(4,5)-bisphosphate (PtdIns-(4,5)-P2) is a critical signaling phospholipid primarily located in the inner leaflet of the plasma membrane. It plays a central role in a multitude of cellular processes, including signal transduction, cytoskeleton organization, and membrane trafficking. PtdIns-(4,5)-P2 (1,2-dioctanoyl), also known as C8-PI(4,5)P2, is a synthetic, water-soluble analog of PtdIns-(4,5)-P2.[1][2][3][4][5] Its short dioctanoyl (C8:0) acyl chains confer increased aqueous solubility compared to its long-chain counterparts, making it an invaluable tool for in vitro studies and for introduction into cellular systems where membrane permeability is a concern. This document provides detailed application notes and protocols for the effective use of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in research.

Key Signaling Pathways Involving PtdIns-(4,5)-P2

PtdIns-(4,5)-P2 is a central hub in phosphoinositide signaling. It serves as a substrate for two major enzyme families: phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). PLC hydrolyzes PtdIns-(4,5)-P2 to generate the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] PI3K phosphorylates PtdIns-(4,5)-P2 to produce phosphatidylinositol-(3,4,5)-trisphosphate (PtdIns-(3,4,5)-P3), another critical signaling molecule.[6]

PtdIns(4,5)P2 Signaling Pathway PIP PtdIns(4)P PIP5K PIP5K PIP->PIP5K PIP2 PtdIns(4,5)P2 PI3K PI3K PIP2->PI3K PLC PLC PIP2->PLC PIP3 PtdIns(3,4,5)P3 Akt_pathway Akt Pathway PIP3->Akt_pathway IP3 IP3 Ca_release Ca2+ Release IP3->Ca_release DAG DAG PKC_activation PKC Activation DAG->PKC_activation PI3K->PIP3 ATP->ADP PLC->IP3 PLC->DAG PIP5K->PIP2 ATP->ADP

Figure 1: PtdIns(4,5)P2 Signaling Hub.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in various experimental settings.

ApplicationParameterTypical ValuesNotes
Liposome (B1194612) Preparation Molar Percentage1 - 5 mol%Higher concentrations can alter membrane properties. The bulk of the liposome is typically PC or PE.
In Vitro Enzyme Assays Substrate Concentration1 - 50 µMOptimal concentration is enzyme-dependent. It is advisable to perform a substrate titration curve.
Cell-Based Assays Working Concentration1 - 20 µMDue to its water solubility, it can often be added directly to the extracellular medium.
Protein Binding Assays Ligand Concentration0.1 - 10 µMUsed in competition assays or for direct binding measurements.
Protein Target (Example)Assay TypeReported Kd / Ki (app)Reference Lipid
Btk PH domainCompetition Binding~8 µMC8-PtdIns-3,4,5-P3
Shc-PTB domainCompetition Binding~10-20 µMTyrosine-phosphorylated EGF receptor

Application Notes and Experimental Protocols

Liposome-Based Assays

PtdIns-(4,5)-P2 (1,2-dioctanoyl) can be incorporated into liposomes to study its interaction with proteins or to mimic a biological membrane.

Application:

  • Investigating protein-lipid interactions.

  • Reconstituting membrane-associated signaling complexes.

  • Studying the effect of PtdIns-(4,5)-P2 on membrane properties.

Liposome Preparation Workflow start Start lipid_mix Prepare Lipid Mixture (e.g., PC, PE, PtdIns-(4,5)-P2 C8) start->lipid_mix drying Dry Lipid Film (Nitrogen stream or vacuum) lipid_mix->drying hydration Hydrate with Buffer (Vortexing) drying->hydration extrusion Extrude through Polycarbonate Membrane (e.g., 100 nm pores) hydration->extrusion liposomes Unilamellar Liposomes extrusion->liposomes end End liposomes->end

Figure 2: Liposome Preparation Workflow.

Protocol: Preparation of PtdIns-(4,5)-P2-Containing Liposomes

  • Lipid Mixture Preparation:

    • In a glass vial, combine the desired lipids. A common composition is a base of phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE).

    • Add PtdIns-(4,5)-P2 (1,2-dioctanoyl) to a final concentration of 1-5 mol%.

    • For a 1 µmol total lipid preparation, this would be:

      • 95-99 mol% PC or PE (e.g., 0.95-0.99 µmol)

      • 1-5 mol% PtdIns-(4,5)-P2 (1,2-dioctanoyl) (e.g., 0.01-0.05 µmol)

    • The lipids should be dissolved in a suitable organic solvent like chloroform (B151607) or a chloroform:methanol mixture.

  • Drying:

    • Dry the lipid mixture to a thin film at the bottom of the vial using a gentle stream of nitrogen gas while rotating the vial.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add the desired aqueous buffer (e.g., HEPES-buffered saline, pH 7.4) to the dried lipid film to achieve the final desired lipid concentration (e.g., 1-5 mg/mL).

    • Vortex the vial vigorously for several minutes to resuspend the lipid film, creating multilamellar vesicles (MLVs). The solution will appear milky.

  • Extrusion:

    • To create unilamellar vesicles (ULVs) of a defined size, use a mini-extruder.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).

    • The resulting liposome solution should be translucent.

  • Storage:

    • Store the liposomes at 4°C and use within a few days for best results. For longer-term storage, the stability should be empirically determined.

In Vitro Enzyme Assays

The water solubility of PtdIns-(4,5)-P2 (1,2-dioctanoyl) makes it an excellent substrate for in vitro enzyme assays with purified enzymes like PI3K and PLC.

Application:

  • Determining enzyme kinetics (Km, Vmax).

  • Screening for enzyme inhibitors or activators.

  • Investigating the substrate specificity of lipid kinases and phosphatases.

Protocol: In Vitro PI3K Assay

  • Reaction Buffer Preparation:

    • Prepare a suitable reaction buffer. A typical buffer might contain 20 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM DTT.

  • Substrate Preparation:

    • Prepare a stock solution of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in the reaction buffer.

    • For determining Km, prepare a series of dilutions to cover a range of concentrations (e.g., 1-100 µM).

  • Enzyme Preparation:

    • Dilute the purified PI3K enzyme to the desired working concentration in the reaction buffer on ice.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, PtdIns-(4,5)-P2 (1,2-dioctanoyl) at the desired concentration, and ATP (e.g., 100 µM, which can be spiked with [γ-³²P]ATP for radioactive detection).

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C or 37°C) for 5 minutes.

  • Initiation and Termination:

    • Initiate the reaction by adding the diluted PI3K enzyme.

    • Incubate for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding an equal volume of a stop solution (e.g., 1 M HCl).

  • Product Detection:

    • The product, PtdIns-(3,4,5)-P3 (1,2-dioctanoyl), can be detected by various methods:

      • Radioactive Detection: If [γ-³²P]ATP was used, the radiolabeled product can be separated by thin-layer chromatography (TLC) and quantified by autoradiography or a phosphorimager.

      • Non-Radioactive Detection: The product can be quantified using mass spectrometry or by commercially available ELISA-based kits that detect PtdIns-(3,4,5)-P3.

Cell-Based Assays

Due to its water solubility, PtdIns-(4,5)-P2 (1,2-dioctanoyl) can be directly added to the cell culture medium to study its effects on cellular processes.

Application:

  • Investigating the role of PtdIns-(4,5)-P2 in ion channel regulation.[7]

  • Studying the dynamics of the actin cytoskeleton.[8]

  • Modulating signaling pathways in living cells.

Protocol: Modulation of Ion Channel Activity

  • Cell Culture:

    • Culture the cells of interest that express the ion channel to be studied under standard conditions.

    • For electrophysiological recordings, plate the cells on glass coverslips suitable for patch-clamping.

  • Solution Preparation:

    • Prepare a stock solution of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in a suitable buffer (e.g., PBS or the extracellular recording solution).

    • Prepare the desired final concentration (e.g., 1-20 µM) by diluting the stock solution in the extracellular recording solution.

  • Electrophysiological Recording:

    • Obtain a whole-cell patch-clamp recording from a target cell.

    • Record the baseline activity of the ion channel of interest.

  • Application of PtdIns-(4,5)-P2 (1,2-dioctanoyl):

    • Perfuse the cell with the extracellular solution containing the desired concentration of PtdIns-(4,5)-P2 (1,2-dioctanoyl).

    • Continuously monitor the ion channel activity during and after the application of the lipid.

  • Data Analysis:

    • Analyze the changes in ion channel properties, such as current amplitude, open probability, and gating kinetics, in response to the application of PtdIns-(4,5)-P2 (1,2-dioctanoyl).

    • Include appropriate controls, such as perfusion with the vehicle solution alone.

Experimental Workflow for Protein-PIP2 Interaction start Start hypothesis Hypothesize Protein-PIP2 Interaction start->hypothesis in_vitro In Vitro Validation hypothesis->in_vitro in_cell In Cellulo Validation hypothesis->in_cell liposome_binding Liposome Binding Assay in_vitro->liposome_binding spr Surface Plasmon Resonance in_vitro->spr conclusion Conclusion on Protein-PIP2 Interaction liposome_binding->conclusion spr->conclusion colocalization Co-localization Studies (Immunofluorescence) in_cell->colocalization cell_stimulation Cell Stimulation with PtdIns-(4,5)-P2 C8 in_cell->cell_stimulation colocalization->conclusion functional_assay Functional Readout (e.g., Enzyme activity, Cell morphology) cell_stimulation->functional_assay functional_assay->conclusion end End conclusion->end

Figure 3: Workflow for Studying Protein-PIP2 Interaction.

Concluding Remarks

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a versatile and powerful tool for researchers studying the myriad roles of phosphoinositide signaling. Its water solubility allows for straightforward use in a variety of in vitro and cell-based experimental systems. By carefully selecting the appropriate experimental design and concentrations, researchers can effectively probe the intricate functions of PtdIns-(4,5)-P2 in cellular physiology and disease, paving the way for new discoveries and therapeutic interventions. Always refer to the manufacturer's instructions for specific storage and handling information.

References

Application Notes and Protocols for PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a critical, albeit low-abundance, phospholipid component of the inner leaflet of the plasma membrane. It serves as a central hub for cellular signaling, regulating a vast array of processes including signal transduction, cytoskeleton organization, and membrane trafficking. PtdIns(4,5)P2 functions in two primary ways: as a substrate for key signaling enzymes and as a direct binding partner for various effector proteins.

  • As a Substrate: PtdIns(4,5)P2 is famously hydrolyzed by Phospholipase C (PLC) to generate two potent second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm to trigger calcium release from intracellular stores, while DAG remains in the membrane to activate Protein Kinase C (PKC). Additionally, PtdIns(4,5)P2 is the substrate for Class I phosphoinositide 3-kinases (PI3Ks), which phosphorylate it to produce phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3), a crucial signaling molecule in cell growth and survival pathways.

  • As a Direct Effector: PtdIns(4,5)P2 directly interacts with a multitude of proteins through specific lipid-binding domains, such as the Pleckstrin Homology (PH) domain, to recruit them to the plasma membrane and modulate their activity. This regulation is essential for processes like endocytosis, where PtdIns(4,5)P2 binds to components of the clathrin machinery, and for the function of various ion channels and transporters.

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a synthetic, water-soluble analog of the natural lipid. It features short octanoyl (C8:0) fatty acid chains at the sn-1 and sn-2 positions. This structural modification confers high solubility in aqueous media, making it an invaluable tool for in vitro biochemical and biophysical assays where the insolubility of long-chain lipids would be prohibitive. It is commonly used to study protein-lipid interactions, to determine the substrate specificity of enzymes like PI3K or PLC, and to investigate the regulatory effects of PtdIns(4,5)P2 on protein function in a controlled, cell-free environment.

PtdIns(4,5)P2 Signaling Pathway

PtdIns(4,5)P2 is a central node in phosphoinositide signaling. It is synthesized from PtdIns(4)P by PIP5K and can be either phosphorylated by PI3K to generate PtdIns(3,4,5)P3 or hydrolyzed by PLC to produce IP3 and DAG. The tumor suppressor PTEN dephosphorylates PtdIns(3,4,5)P3 back to PtdIns(4,5)P2.

PtdIns45P2_Signaling cluster_hydrolysis PI4P PtdIns(4)P PIP2 PtdIns(4,5)P2 PI4P->PIP2 ATP PIP3 PtdIns(3,4,5)P3 PIP2->PIP3 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Effector Effector Proteins (e.g., Ion Channels, Endocytic Machinery) PIP2->Effector Binding & Regulation PIP3->PIP2 PIP5K PIP5K PIP5K->PI4P PIP5K->PIP2 PI3K PI3K PI3K->PIP2 PI3K->PIP3 PLC PLC PLC->PIP2 PTEN PTEN PTEN->PIP2 PTEN->PIP3

Caption: Core PtdIns(4,5)P2 signaling pathways.

Quantitative Data: Protein Binding Affinities

The interaction of proteins with PtdIns(4,5)P2 is often mediated by specific domains. The binding affinity, represented by the dissociation constant (Kd), varies depending on the protein and the experimental conditions. Lower Kd values indicate higher affinity.

Protein DomainLigandMethodApparent KdReference
Btk PH DomainPtdIns(4,5)P2Competition Assay~8 µM
Shc PTB DomainPtdIns(4,5)P2Competition Assay10 - 20 µM (IC50)
dAmp-BARPtdIns(4,5)P2 VesiclesSurface Plasmon Resonance0.22 ± 0.02 µM
EndoA1-BARPtdIns(4,5)P2 VesiclesSurface Plasmon Resonance0.20 ± 0.02 µM

Experimental Protocols

Protocol 1: Preparation of PtdIns(4,5)P2-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing PtdIns-(4,5)-P2 (1,2-dioctanoyl) using the extrusion method. These liposomes can be used for various in vitro assays, such as protein binding studies.

Liposome_Prep_Workflow start Start: Define Lipid Composition mix 1. Mix Lipids in Chloroform/Methanol start->mix dry 2. Evaporate Solvent (Nitrogen Stream & Vacuum) mix->dry film Thin Lipid Film dry->film hydrate 3. Hydrate Film with Buffer dry->hydrate vortex 4. Vortex to form Multilamellar Vesicles (MLVs) hydrate->vortex extrude 5. Extrude through Polycarbonate Filter (e.g., 100 nm) vortex->extrude end End: Small Unilamellar Vesicles (SUVs) extrude->end

Caption: Workflow for preparing PtdIns(4,5)P2 liposomes.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or similar neutral lipid

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • Chloroform/Methanol solvent

  • Lipid Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl)

  • Glass vials

  • Nitrogen gas source

  • Vacuum desiccator

  • Mini-extruder with polycarbonate filters (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixing: In a clean glass vial, combine the desired lipids dissolved in chloroform. A typical composition for binding assays is 95-99 mol% POPC and 1-5 mol% PtdIns-(4,5)-P2.

  • Solvent Evaporation: Dry the lipid mixture under a gentle stream of nitrogen gas while rotating the vial to create a thin film on the bottom. Further dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydration: Add the desired volume of Lipid Buffer to the vial to achieve the final total lipid concentration (e.g., 1-2 mg/mL).

  • Vesicle Formation: Vortex the mixture vigorously for 5-10 minutes. At this stage, the suspension will be cloudy, containing multilamellar vesicles (MLVs).

  • Extrusion: Assemble the mini-extruder with the desired pore-size filter (e.g., 100 nm). Pass the MLV suspension through the extruder 11-21 times. The solution should become clearer as uniform SUVs are formed.

  • Storage: Store the prepared liposomes at 4°C under argon or nitrogen gas to prevent oxidation. Use within a few days for best results.

Protocol 2: Liposome (B1194612) Co-sedimentation Assay for Protein Binding

This assay determines if a protein of interest binds to PtdIns(4,5)P2-containing liposomes by separating liposome-bound protein from unbound protein via ultracentrifugation.

Cosedimentation_Workflow start Start: Purified Protein & PtdIns(4,5)P2 Liposomes incubate 1. Incubate Protein with Liposomes start->incubate centrifuge 2. Ultracentrifugation (e.g., 100,000 x g) incubate->centrifuge separate 3. Separate Supernatant (S) and Pellet (P) centrifuge->separate analyze 4. Analyze S and P fractions by SDS-PAGE separate->analyze end End: Quantify Protein in each fraction analyze->end

Caption: Workflow for a liposome co-sedimentation assay.

Materials:

  • PtdIns(4,5)P2-containing liposomes (from Protocol 1)

  • Control liposomes (e.g., 100% POPC)

  • Purified protein of interest

  • Assay Buffer (compatible with protein and lipids)

  • Ultracentrifuge and appropriate tubes

  • SDS-PAGE gels and reagents

  • Coomassie stain or Western blot antibodies

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes suitable for ultracentrifugation, prepare the following reactions:

    • Test: Protein + PtdIns(4,5)P2-containing liposomes

    • Control: Protein + Control liposomes

    • Control: Protein alone (to check for protein precipitation)

  • Incubation: Incubate the reactions for 30-60 minutes at room temperature or on ice to allow binding to reach equilibrium.

  • Co-sedimentation: Centrifuge the tubes at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes.

  • Fractionation: Carefully collect the supernatant (containing unbound protein) into a new tube. Wash the pellet gently with assay buffer and then resuspend it in an equal volume of buffer (this is the pellet fraction, containing liposome-bound protein).

  • Analysis: Add Laemmli sample buffer to equal volumes of the supernatant and pellet fractions. Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting.

  • Interpretation: An increase in the amount of protein in the pellet fraction in the presence of PtdIns(4,5)P2-containing liposomes compared to the control liposomes indicates a specific interaction.

Protocol 3: Immunofluorescence Staining for Cellular PtdIns(4,5)P2

This protocol allows for the visualization of PtdIns(4,5)P2 localization within fixed and permeabilized cells using a specific primary antibody.

IF_Workflow start Start: Cells grown on Coverslips fix 1. Fix Cells (e.g., 4% PFA) start->fix permeabilize 2. Permeabilize (e.g., 0.1% Triton X-100) fix->permeabilize block 3. Block with Serum/BSA permeabilize->block primary_ab 4. Incubate with Primary Ab (anti-PtdIns(4,5)P2) block->primary_ab secondary_ab 5. Incubate with Fluorescent Secondary Ab primary_ab->secondary_ab mount 6. Mount Coverslip on Slide secondary_ab->mount image End: Visualize with Fluorescence Microscope mount->image

Caption: Workflow for immunofluorescence staining of PtdIns(4,5)P2.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 or 0.5% Saponin in PBS

  • Blocking Buffer: 1-10% Goat Serum or BSA in PBS

  • Primary Antibody: Anti-PtdIns(4,5)P2 antibody, diluted in Blocking Buffer

  • Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488), diluted in Blocking Buffer

  • Mounting Medium (e.g., with DAPI for nuclear counterstaining)

Procedure:

  • Cell Preparation: Grow cells on coverslips to the desired confluency (typically 40-60%).

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate cells with Permeabilization Buffer for 5-10 minutes. Note: Saponin is a milder detergent and may be preferred for preserving membrane integrity compared to Triton X-100.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating coverslips in Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Incubate the coverslips with the diluted anti-PtdIns(4,5)P2 primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with the diluted fluorescent secondary antibody for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the coverslips three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope. PtdIns(4,5)P2 is expected to be concentrated at the plasma membrane.

Application Notes and Protocols for PtdIns-(4,5)-P2 (1,2-dioctanoyl) Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a low-abundance phospholipid, primarily localized to the inner leaflet of the plasma membrane, that plays a crucial role in a myriad of cellular processes. It acts as a precursor for the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and also serves as a docking site for a diverse array of proteins, thereby regulating their localization and activity. The di-octanoyl (C8) version of PtdIns(4,5)P2 is a water-soluble analog that is commonly used in in vitro binding assays to circumvent the challenges of working with long-chain, insoluble lipids.

These application notes provide an overview and detailed protocols for several common methods used to characterize the interaction between proteins and PtdIns(4,5)P2. The selection of a particular assay depends on the specific research question, the nature of the protein of interest, and the desired level of quantitative detail.

PtdIns(4,5)P2 Signaling Pathway

The cellular levels of PtdIns(4,5)P2 are tightly regulated by a series of kinases and phosphatases. It is synthesized from phosphatidylinositol (PI) through a series of phosphorylation events. PtdIns(4,5)P2 can be further phosphorylated by Class I PI 3-kinases to generate phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3), another critical signaling molecule. Conversely, phospholipase C (PLC) hydrolyzes PtdIns(4,5)P2 to produce IP3 and DAG.

PtdIns_4_5_P2_Signaling PI Phosphatidylinositol (PI) PIP PtdIns(4)P PI->PIP PI4K PIP2 PtdIns(4,5)P2 PIP->PIP2 PIP5K PIP3 PtdIns(3,4,5)P3 PIP2->PIP3 PI3K IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PLC DAG Diacylglycerol (DAG) PIP2->DAG PLC Protein Effector Protein PIP2->Protein Binding ActivatedProtein Activated Protein Protein->ActivatedProtein Activation

PtdIns(4,5)P2 Signaling Cascade

Data Presentation: Quantitative Analysis of Protein-PtdIns(4,5)P2 Interactions

The binding affinity of proteins for PtdIns(4,5)P2 is a key parameter in understanding their cellular function. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a higher affinity. The following table summarizes the Kd values for several proteins that bind to PtdIns(4,5)P2, as determined by various biophysical methods.

Protein/DomainAssay MethodLipid Composition/FormDissociation Constant (Kd)Reference
PLC-δ1 PH Domain Liposome (B1194612) BindingVesicles with PtdIns(4,5)P2~1.7 µM
Tubby Domain In vivo FRETCellular MembranesLower affinity than PLC-δ1 PH domain
Profilin I Fluorescence AnisotropySub-micellar PtdIns(4,5)P2985 µM
Profilin Liposome BindingPtdIns(4,5)P2 micelles/liposomes0.13 - 35 µM
N-WASP Not SpecifiedPtdIns(4,5)P2Requires 10-15% PIP2 for activation
Gelsolin Not SpecifiedPtdIns(4,5)P2Binds and is regulated by PtdIns(4,5)P2

Experimental Protocols

Here, we provide detailed protocols for four commonly used assays to study protein-PtdIns(4,5)P2 interactions.

Liposome Co-sedimentation Assay

This in vitro assay is used to assess the binding of a protein to liposomes containing PtdIns(4,5)P2. The general workflow involves incubating the protein of interest with liposomes, followed by centrifugation to pellet the liposomes and any bound protein. The amount of protein in the pellet and supernatant is then quantified.

Liposome_Cosedimentation_Workflow start Start prepare_liposomes Prepare Liposomes (with and without PtdIns(4,5)P2) start->prepare_liposomes incubate Incubate Protein with Liposomes prepare_liposomes->incubate centrifuge Centrifuge to Pellet Liposomes incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate analyze Analyze Protein Content (SDS-PAGE, Western Blot) separate->analyze end End analyze->end

Liposome Co-sedimentation Workflow

Materials:

  • 1,2-dioctanoyl-sn-glycero-3-phospho-(4,5)-bisphosphate (diC8-PtdIns(4,5)P2)

  • Background lipids (e.g., POPC, POPS)

  • Chloroform (B151607)

  • Liposome extrusion buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Protein of interest, purified

  • Binding buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4)

  • Ultracentrifuge and tubes

  • SDS-PAGE gels and Western blotting reagents

Protocol:

  • Liposome Preparation:

    • In a glass vial, mix the background lipids and diC8-PtdIns(4,5)P2 in chloroform at the desired molar ratio. Prepare a control set of liposomes without PtdIns(4,5)P2.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film. Further dry under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with liposome extrusion buffer by vortexing vigorously.

    • Generate unilamellar vesicles by extrusion through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder.

  • Binding Reaction:

    • In an ultracentrifuge tube, combine the purified protein (e.g., 1-5 µM final concentration) and liposomes (e.g., 0.1-1 mM final lipid concentration) in binding buffer.

    • Incubate the mixture at room temperature for 30-60 minutes with gentle agitation.

  • Co-sedimentation:

    • Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).

    • Carefully collect the supernatant, which contains the unbound protein.

    • Wash the pellet once with binding buffer and centrifuge again to remove any remaining unbound protein.

    • Resuspend the final pellet, containing the liposomes and bound protein, in an equal volume of binding buffer as the collected supernatant.

  • Analysis:

    • Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting to visualize and quantify the amount of protein in each fraction.

Protein-Lipid Overlay Assay (PIP Strips™)

This is a qualitative to semi-quantitative method that utilizes commercially available nitrocellulose membranes spotted with various phosphoinositides, including PtdIns(4,5)P2. The assay identifies which lipids your protein of interest binds to.

PIP_Strip_Workflow start Start block Block PIP Strip™ Membrane start->block incubate_protein Incubate with Purified Protein block->incubate_protein wash1 Wash incubate_protein->wash1 incubate_primary_ab Incubate with Primary Antibody wash1->incubate_primary_ab wash2 Wash incubate_primary_ab->wash2 incubate_secondary_ab Incubate with HRP-conjugated Secondary Antibody wash2->incubate_secondary_ab wash3 Wash incubate_secondary_ab->wash3 detect Detect with Chemiluminescence wash3->detect end End detect->end

Protein-Lipid Overlay (PIP Strip) Workflow

Materials:

  • PIP Strips™ (or similar lipid-spotted membranes)

  • Blocking buffer (e.g., 3% fatty acid-free BSA in TBS-T)

  • Purified protein of interest (e.g., GST-tagged or His-tagged)

  • Primary antibody against the protein or tag

  • HRP-conjugated secondary antibody

  • TBS-T (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

Protocol:

  • Blocking:

    • Wet the PIP Strip™ membrane in TBS-T.

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Protein Incubation:

    • Dilute the purified protein of interest to a final concentration of 0.5-1.0 µg/mL in blocking buffer.

    • Incubate the blocked membrane with the protein solution for 1-3 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBS-T.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBS-T.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBS-T.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Image the membrane using a chemiluminescence detection system.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time, quantitative analysis of binding kinetics and affinity. In this assay, a lipid bilayer containing PtdIns(4,5)P2 is immobilized on a sensor chip, and the protein of interest is flowed over the surface.

Protocol Outline:

  • Sensor Chip Preparation:

    • Prepare small unilamellar vesicles (SUVs) containing a defined molar percentage of PtdIns(4,5)P2 and a background lipid (e.g., POPC).

    • Immobilize the SUVs onto an L1 sensor chip to form a supported lipid bilayer.

  • Binding Analysis:

    • Inject a series of concentrations of the purified protein over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding. It is a powerful technique for obtaining a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol Outline:

  • Sample Preparation:

    • Prepare a solution of the purified protein in the sample cell.

    • Prepare a solution of diC8-PtdIns(4,5)P2 micelles or liposomes in the injection syringe. It is crucial that both the protein and lipid are in the same buffer to minimize heats of dilution.

  • Titration:

    • Inject small aliquots of the PtdIns(4,5)P2 solution into the protein solution at a constant temperature.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of PtdIns(4,5)P2 to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Conclusion

The study of protein-PtdIns(4,5)P2 interactions is fundamental to understanding a wide range of cellular signaling events. The methods described in these application notes provide a toolkit for researchers to qualitatively and quantitatively assess these interactions. The choice of assay should be guided by the specific scientific question, the available resources, and the properties of the protein under investigation. Careful experimental design and data analysis are crucial for obtaining reliable and meaningful results.

Application Notes and Protocols for Cellular Delivery of PtdIns(4,5)P2 (1,2-dioctanoyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a critical signaling phospholipid primarily located in the inner leaflet of the plasma membrane. It plays a pivotal role in a multitude of cellular processes, including signal transduction, cytoskeletal organization, endocytosis, and exocytosis.[1] The di-octanoyl (diC8) version of PtdIns(4,5)P2 is a synthetic, water-soluble analog that allows for easier handling and delivery into living cells to study these dynamic processes.[2] This document provides detailed application notes and protocols for the effective delivery of PtdIns(4,5)P2 (1,2-dioctanoyl) into cells, a summary of quantitative data for comparison of techniques, and visualizations of relevant pathways and workflows.

PtdIns(4,5)P2 Signaling Pathway

PtdIns(4,5)P2 is a central hub in cellular signaling. One of the most well-characterized pathways involves its hydrolysis by Phospholipase C (PLC). Upon activation by various cell surface receptors (e.g., G-protein coupled receptors or receptor tyrosine kinases), PLC cleaves PtdIns(4,5)P2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3][4] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG at the membrane synergistically activate Protein Kinase C (PKC), which in turn phosphorylates a wide array of downstream targets, leading to various cellular responses.[5]

PtdIns45P2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR/RTK G_Protein G-Protein/Adapter Receptor->G_Protein Ligand binding PLC Phospholipase C (PLC) G_Protein->PLC PtdIns45P2 PtdIns(4,5)P2 PLC->PtdIns45P2 hydrolyzes DAG Diacylglycerol (DAG) PtdIns45P2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PtdIns45P2->IP3 PKC_cyto PKC (inactive) DAG->PKC_cyto PKC_mem PKC (active) Downstream Downstream Targets PKC_mem->Downstream phosphorylates ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC_cyto PKC_cyto->PKC_mem translocates and activates Response Cellular Response Downstream->Response

Figure 1: PtdIns(4,5)P2 Signaling Pathway via PLC.

Cell Delivery Techniques: A Comparative Overview

Several methods can be employed to deliver PtdIns(4,5)P2 (1,2-dioctanoyl) into cells. The choice of technique depends on the cell type, experimental goals, and required efficiency. Below is a summary of common methods with their respective advantages and disadvantages.

Delivery TechniquePrincipleTypical EfficiencyViabilityKey AdvantagesKey Disadvantages
Polyamine Carriers Complexation of negatively charged PtdIns(4,5)P2 with cationic polyamines facilitates passage across the cell membrane.[6]Varies by cell type and carrier (can be rapid, within minutes).[6]Generally high.Simple, rapid, and effective for a wide range of cell types, including primary cells.[6]Efficiency can be cell-type dependent; optimization of carrier-to-lipid ratio is necessary.
Cationic Lipid Transfection (Lipofection) Encapsulation of PtdIns(4,5)P2 within cationic lipid vesicles (liposomes) which then fuse with the cell membrane.[7]Can be high (e.g., >80% in some cell lines).[8]Moderate to high, but can be cytotoxic depending on the reagent and concentration.[9][10]High efficiency in many common cell lines; commercially available reagents with optimized protocols.[11]Can induce cytotoxicity; efficiency is highly dependent on cell type and reagent used.[9][10]
Electroporation Application of an electrical field to transiently increase the permeability of the cell membrane, allowing PtdIns(4,5)P2 to enter.[12]Can be very high (>90% in some cases).[12]Variable; can be low if parameters are not optimized.[13]Effective for a broad range of cell types, including those difficult to transfect by other means.[14]Can cause significant cell death; requires specialized equipment and optimization of electrical parameters.[13]
Microinjection Direct physical injection of PtdIns(4,5)P2 solution into the cytoplasm of a single cell using a fine glass needle.100% for injected cells.High for successfully injected cells.Precise delivery into a single cell; known quantity of substance delivered.Technically demanding; low throughput; not suitable for large cell populations.

Experimental Protocols

Protocol 1: Polyamine Carrier-Mediated Delivery

This protocol is adapted from studies demonstrating the utility of polyamine carriers for phosphoinositide delivery.[6]

Materials:

  • PtdIns(4,5)P2 (1,2-dioctanoyl), water-soluble form

  • Polyamine carrier (e.g., Neomycin, Histone H1, or commercially available carriers)

  • Cells of interest cultured on coverslips or in appropriate imaging dishes

  • Serum-free culture medium

  • Fluorescence microscope (if using fluorescently labeled PtdIns(4,5)P2)

Workflow Diagram:

Polyamine_Delivery_Workflow cluster_prep Preparation cluster_delivery Delivery cluster_analysis Analysis A Prepare PtdIns(4,5)P2 and Polyamine Solutions B Incubate to Form Complexes A->B C Add Complexes to Cells B->C D Incubate for Short Duration C->D E Wash Cells D->E F Image or Perform Downstream Assay E->F

Figure 2: Workflow for Polyamine Carrier-Mediated Delivery.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of PtdIns(4,5)P2 (1,2-dioctanoyl) in serum-free medium or an appropriate buffer (e.g., PBS) to a final concentration of 1-5 mM.

    • Prepare a stock solution of the polyamine carrier in the same buffer. The optimal concentration will vary depending on the carrier used (e.g., for Neomycin, a 10-20 mM stock is a good starting point).

  • Formation of Complexes:

    • In a microcentrifuge tube, mix the PtdIns(4,5)P2 solution with the polyamine carrier solution. The optimal molar ratio of PtdIns(4,5)P2 to polyamine should be determined empirically, but a starting point of 1:5 to 1:10 is recommended.

    • Incubate the mixture at room temperature for 10-15 minutes to allow for complex formation.

  • Cell Treatment:

    • Wash the cells once with serum-free medium.

    • Add the PtdIns(4,5)P2-polyamine complex solution to the cells to achieve a final PtdIns(4,5)P2 concentration of 10-50 µM.

    • Incubate the cells at 37°C for 5-30 minutes. The delivery is often rapid, and effects can be observed within minutes.[6]

  • Analysis:

    • Wash the cells twice with complete medium to remove any remaining extracellular complexes.

    • Proceed with live-cell imaging or other downstream assays to assess the effects of intracellular PtdIns(4,5)P2.

Protocol 2: Cationic Lipid-Mediated Transfection (Lipofection)

This protocol provides a general guideline for using cationic lipid reagents. It is crucial to follow the manufacturer's specific instructions for the chosen reagent.

Materials:

  • PtdIns(4,5)P2 (1,2-dioctanoyl)

  • Cationic lipid transfection reagent (e.g., Lipofectamine™)

  • Serum-free medium (e.g., Opti-MEM™)

  • Cells cultured in appropriate plates

  • Complete culture medium

Workflow Diagram:

Lipofection_Workflow cluster_prep Preparation cluster_complexation Complexation cluster_transfection Transfection & Analysis A Dilute PtdIns(4,5)P2 in Serum-Free Medium C Combine Diluted Solutions A->C B Dilute Lipid Reagent in Serum-Free Medium B->C D Incubate to Form Lipid-Lipid Complexes C->D E Add Complexes to Cells D->E F Incubate and Analyze E->F

Figure 3: Workflow for Cationic Lipid-Mediated Transfection.

Procedure:

  • Cell Plating:

    • The day before transfection, seed cells in a 24-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.

  • Preparation of Complexes (per well):

    • In tube A, dilute 1-2 µg of PtdIns(4,5)P2 (1,2-dioctanoyl) into 50 µL of serum-free medium. Mix gently.

    • In tube B, dilute 1-3 µL of the cationic lipid reagent into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the contents of tube A and tube B. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of lipid-PtdIns(4,5)P2 complexes.

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with serum-free medium.

    • Add the 100 µL of the lipid-PtdIns(4,5)P2 complex solution to the well.

    • Add 400 µL of complete culture medium.

    • Incubate the cells at 37°C for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, replace the medium with fresh, complete culture medium.

    • Analyze the cells 24-48 hours post-transfection.

Protocol 3: Electroporation

Electroporation parameters must be optimized for each cell type to achieve high efficiency while maintaining cell viability.[12][15] This protocol provides a starting point for optimization.

Materials:

  • PtdIns(4,5)P2 (1,2-dioctanoyl)

  • Electroporator and compatible cuvettes (e.g., 2 mm or 4 mm gap)

  • Electroporation buffer (commercial or a suitable alternative like Opti-MEM™)

  • Cells in suspension

  • Complete culture medium

Workflow Diagram:

Electroporation_Workflow cluster_prep Preparation cluster_electroporation Electroporation cluster_recovery Recovery & Analysis A Harvest and Wash Cells B Resuspend Cells in Electroporation Buffer with PtdIns(4,5)P2 A->B C Transfer Cell Suspension to Cuvette B->C D Apply Electrical Pulse C->D E Incubate and Transfer to Culture Plate D->E F Culture and Analyze E->F

Figure 4: Workflow for Electroporation-Mediated Delivery.

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with serum-free medium.

    • Resuspend the cells in cold electroporation buffer at a concentration of 1-5 x 10^6 cells/mL.

    • Add PtdIns(4,5)P2 (1,2-dioctanoyl) to the cell suspension to a final concentration of 10-100 µM.

  • Electroporation:

    • Transfer the cell suspension containing PtdIns(4,5)P2 to a pre-chilled electroporation cuvette.

    • Apply the electrical pulse using optimized parameters for your cell type. A good starting point for many mammalian cells is a square-wave pulse of 100-150 V with a pulse duration of 10-20 ms.[12]

  • Recovery and Plating:

    • Immediately after the pulse, let the cuvette sit at room temperature for 5-10 minutes to allow the cell membranes to reseal.

    • Gently transfer the cells from the cuvette to a culture dish containing pre-warmed complete medium.

  • Analysis:

    • Culture the cells for 24-48 hours before analysis to allow for recovery and to observe the effects of the delivered PtdIns(4,5)P2.

Conclusion

The delivery of PtdIns(4,5)P2 (1,2-dioctanoyl) into living cells is a powerful tool for dissecting its multifaceted roles in cellular physiology. The choice of delivery method should be carefully considered based on the specific experimental needs, balancing efficiency with potential cytotoxicity. The protocols and comparative data provided herein serve as a comprehensive guide for researchers to successfully incorporate this important signaling lipid into their cellular models.

References

Application Notes and Protocols for PtdIns-(4,5)-P2 (1,2-dioctanoyl) in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns-(4,5)-P2 or PIP2) is a critical secondary messenger in cellular signaling pathways, primarily localized to the plasma membrane. It serves as a substrate for various lipid kinases, most notably Phosphoinositide 3-kinases (PI3Ks), and also plays a crucial role in the activation of other kinases such as Bruton's tyrosine kinase (BTK) and other Tec family kinases. The synthetic, water-soluble analog, PtdIns-(4,5)-P2 (1,2-dioctanoyl), provides a valuable tool for the in vitro study of these kinases. Its shorter di-C8 acyl chains confer increased solubility in aqueous assay buffers, facilitating the development of robust and reproducible kinase assays for high-throughput screening and inhibitor profiling.

These application notes provide detailed protocols and supporting data for the use of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in in vitro kinase assays, focusing on PI3K and BTK as exemplary kinase families.

Product Information

  • Product Name: PtdIns-(4,5)-P2 (1,2-dioctanoyl) (sodium salt)

  • Alternate Names: DOPI-4,5-P2, Phosphatidylinositol-4,5-bisphosphate C-8, PIP2--INVALID-LINK--, PI(4,5)P2 (8:0/8:0)[1]

  • Molecular Formula: C₂₅H₄₉O₁₉P₃•3Na[1][2]

  • Molecular Weight: 812.5 g/mol [1][2]

  • Appearance: Lyophilized powder[3]

  • Storage: Store at -20°C for long-term stability (≥ 5 years)[3]

Handling and Preparation

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is supplied as a lyophilized powder and should be handled with care.

  • Reconstitution: Reconstitute the lyophilized powder in an appropriate buffer. It is freely soluble in PBS (pH 7.2) and can also be dissolved in a mixture of chloroform, methanol, and water (3:2:1) at up to 10 mg/mL.[3] For most kinase assays, reconstitution in the kinase assay buffer is recommended to ensure compatibility.

  • Sonication: To ensure a homogenous solution, particularly when preparing mixed micelles with other lipids like phosphatidylserine (B164497) (PS), sonication is recommended.

  • Storage of Stock Solutions: Aliquot the reconstituted stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Signaling Pathways Involving PtdIns-(4,5)-P2

PtdIns-(4,5)-P2 is a central hub in signal transduction. The diagram below illustrates its role as a substrate for PI3K and its involvement in the recruitment and activation of Tec family kinases.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PtdIns(4,5)P2 PI3K->PIP2 Phosphorylates PIP3 PtdIns(3,4,5)P3 PIP2->PIP3 BTK_mem BTK PIP2->BTK_mem Recruits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PLCg PLCγ BTK_mem->PLCg Activates PLCg->PIP2 Hydrolyzes GrowthFactor Growth Factor GrowthFactor->RTK Binds PDK1->AKT Phosphorylates & Activates Downstream Downstream Signaling (Cell Growth, Proliferation, Survival) AKT->Downstream Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

PI3K and Tec Kinase Signaling Pathways.

Experimental Protocols

General In Vitro Kinase Assay Workflow

The following diagram outlines a typical workflow for an in vitro kinase assay using PtdIns-(4,5)-P2 (1,2-dioctanoyl) as a substrate.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis ReagentPrep Prepare Reagents: - Kinase Buffer - PtdIns(4,5)P2 Substrate - Kinase Enzyme - ATP - Test Compounds AssayPlate Assay Plate Setup: - Add Kinase - Add Test Compound - Add PtdIns(4,5)P2 ReagentPrep->AssayPlate Incubate1 Pre-incubation (optional, for inhibitors) AssayPlate->Incubate1 Initiate Initiate Reaction: Add ATP Incubate1->Initiate Incubate2 Incubate at RT or 30°C Initiate->Incubate2 Terminate Terminate Reaction (e.g., add ADP-Glo™ Reagent) Incubate2->Terminate DetectSignal Add Detection Reagent (e.g., Kinase Detection Reagent) Terminate->DetectSignal Readout Measure Signal (Luminescence, Fluorescence, etc.) DetectSignal->Readout Analyze Calculate % Inhibition or Kinase Activity Readout->Analyze IC50 Determine IC₅₀ Values Analyze->IC50

References

Application Notes: Utilizing Dioctanoyl PIP2 in Phosphatase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a critical signaling lipid in cellular membranes, regulating a vast array of processes including signal transduction, ion channel activity, and cytoskeletal dynamics.[1][2] The cellular levels of PIP2 are tightly controlled by the coordinated action of lipid kinases and phosphatases. Dysregulation of these enzymes is implicated in numerous diseases, including cancer and metabolic disorders, making them key targets for drug development.

Dioctanoyl PIP2 (diC8-PIP2) is a synthetic, water-soluble analog of PIP2.[1] Its short acyl chains allow it to be easily handled in aqueous solutions, eliminating the need for preparing lipid vesicles, which is often required for long-chain phospholipids.[3][4] This property makes diC8-PIP2 an ideal substrate for in vitro biochemical assays designed to measure the activity of lipid phosphatases such as PTEN (Phosphatase and Tensin homolog) and SHIP (SH2-containing inositol (B14025) 5-phosphatase).[5][6] These assays are fundamental for characterizing enzyme kinetics, screening for inhibitors, and understanding the molecular mechanisms of disease.

Key Signaling Pathways Involving PIP2 Phosphatases

Several phosphatases regulate phosphoinositide signaling by dephosphorylating PIP2 or its derivative, PIP3. Understanding these pathways is crucial for interpreting assay results.

  • The PI3K/PTEN Pathway: Phosphoinositide 3-kinases (PI3Ks) phosphorylate PIP2 at the 3'-position of the inositol ring to produce phosphatidylinositol 3,4,5-trisphosphate (PIP3).[7] PIP3 is a potent second messenger that activates downstream signaling cascades, notably the Akt pathway, promoting cell growth, proliferation, and survival. The tumor suppressor PTEN antagonizes this pathway by acting as a 3-phosphatase, converting PIP3 back to PIP2.[5][7]

  • The SHIP Pathway: SHIP1 and SHIP2 are 5-phosphatases that primarily dephosphorylate PIP3 to generate phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), thereby also acting as negative regulators of the PI3K pathway.[8] Some phosphatases, including SHIP2, can also use PIP2 as a substrate.[6]

PIP_Signaling PIP2 PI(4,5)P2 (PIP2) PI3K PI3-Kinase (PI3K) PIP2->PI3K PIP3 PI(3,4,5)P3 (PIP3) PI3K->PIP3 ATP->ADP PTEN PTEN PIP3->PTEN SHIP SHIP1/2 PIP3->SHIP Akt Akt Pathway (Growth, Survival) PIP3->Akt PTEN->PIP2 Pi PI34P2 PI(3,4)P2 SHIP->PI34P2 Pi

Caption: Key phosphoinositide signaling pathways regulated by PTEN and SHIP phosphatases.

Principle of the Malachite Green Phosphatase Assay

The most common method for measuring phosphatase activity with diC8-PIP2 is the Malachite Green assay.[3][9] This colorimetric assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from the substrate by the enzyme. The liberated phosphate forms a stable, green-colored complex with Malachite Green and molybdate (B1676688) under acidic conditions.[10][11] The intensity of the color, measured by absorbance at approximately 620 nm, is directly proportional to the amount of phosphate released and thus to the phosphatase activity.[4]

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_reagents 1. Prepare Assay Buffer, Phosphate Standards, and Enzyme/Inhibitor Solutions prep_substrate 2. Prepare diC8-PIP2 Substrate Solution setup_rxn 3. Combine Buffer, Enzyme, and Inhibitor (if any) in a 96-well plate prep_substrate->setup_rxn start_rxn 4. Add diC8-PIP2 Substrate to Initiate Reaction setup_rxn->start_rxn incubate_rxn 5. Incubate at Optimal Temperature (e.g., 37°C) start_rxn->incubate_rxn add_malachite 6. Add Malachite Green Reagent to Stop Reaction and Initiate Color Development incubate_rxn->add_malachite incubate_color 7. Incubate at Room Temperature (15-30 min) add_malachite->incubate_color read_abs 8. Measure Absorbance at ~620 nm incubate_color->read_abs analyze 9. Calculate Phosphate Released Using Standard Curve and Determine Enzyme Activity read_abs->analyze

Caption: General experimental workflow for a phosphatase assay using Malachite Green.

Experimental Protocols

A. General Malachite Green Protocol for diC8-PIP2 Phosphatase Assay

This protocol provides a general framework. Optimal conditions, including enzyme concentration, substrate concentration, and incubation time, should be determined empirically for each specific enzyme.

1. Materials and Reagents:

  • Purified lipid phosphatase (e.g., recombinant PTEN or SHIP2)

  • diC8-PIP2 substrate (e.g., Echelon Biosciences, P-4508)

  • Malachite Green Assay Kit (e.g., Echelon Biosciences, K-1500 or Sigma-Aldrich, MAK307)[4][9]

  • Phosphatase Assay Buffer (enzyme-specific, see Table 1 for examples)

  • 96-well clear microplate[11]

  • Microplate reader capable of measuring absorbance at 600-660 nm[3]

  • Phosphate-free water (ddH2O)

2. Preparation of Phosphate Standard Curve: [3]

  • Prepare a 0.1 mM phosphate stock solution by diluting the provided 1 mM standard (e.g., 10 µL of 1 mM standard into 90 µL of assay buffer).

  • Create a series of dilutions from the 0.1 mM stock in the assay buffer to generate standards ranging from 0 to 2000 pmol per well (e.g., 0, 200, 400, 800, 1200, 1600, 2000 pmol).

  • Pipette 25 µL of each standard dilution into separate wells of the 96-well plate in triplicate.

3. Enzyme Reaction Setup: [7][12]

  • For each reaction, prepare a master mix containing the assay buffer and the desired amount of enzyme.

  • Pipette the enzyme mix into the wells of the 96-well plate. For inhibitor screening, pre-incubate the enzyme with the compounds for a specified time before adding the substrate.

  • Include the following controls in triplicate:

    • No-Enzyme Control: Assay buffer and substrate only (to measure background phosphate in the substrate).

    • No-Substrate Control: Assay buffer and enzyme only (to measure background phosphate in the enzyme preparation).

    • Blank: Assay buffer only.

  • Bring the final volume in each well to 20 µL with assay buffer.

  • Initiate the reaction by adding 5 µL of the diC8-PIP2 substrate solution to each well to reach a final volume of 25 µL.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The reaction should be stopped within the linear range of phosphate release.

4. Detection and Data Analysis: [3][9]

  • Stop the reaction and begin color development by adding 100 µL of the Malachite Green Solution to each well.

  • Incubate the plate at room temperature for 15-30 minutes, allowing the color to develop.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Subtract the absorbance of the blank from all standard and sample wells.

  • Plot the absorbance of the phosphate standards versus the amount of phosphate (pmol).

  • Use the resulting standard curve and linear regression to determine the amount of phosphate released in each enzyme reaction well.

  • Calculate the specific activity of the phosphatase, typically expressed as pmol of Pi released/min/µg of enzyme.

B. Example Protocol: PTEN Activity Assay

This is a specific application of the general protocol for recombinant human PTEN.

1. PTEN-Specific Reagents: [12]

  • PTEN Reaction Buffer: 25 mM Tris-Cl (pH 7.4), 140 mM NaCl, 2.7 mM KCl. Supplement with 10 mM DTT immediately before use.

  • PTEN Enzyme: Reconstitute lyophilized PTEN in phosphate-free water to 50 ng/µL. Keep on ice and avoid vortexing.

  • diC8-PIP3 Substrate: While the topic is diC8-PIP2, PTEN's primary substrate is PIP3. Assays often use diC8-PI(3,4,5)P3. The protocol is directly transferable to diC8-PI(4,5)P2 if studying PTEN's activity on this substrate. A typical final concentration is 120 µM.[12]

2. PTEN Reaction: [12]

  • Add 50-100 ng of PTEN enzyme per well.

  • Initiate the reaction with diC8-PIP3 (or diC8-PIP2).

  • Incubate for 30-60 minutes at 37°C.

  • Proceed with the Malachite Green detection steps as described in the general protocol.

Data Presentation: Assay Parameters

The following table summarizes typical experimental conditions for phosphatase assays using water-soluble phosphoinositide substrates, as derived from various studies.

EnzymeSubstrateSubstrate Concentration RangeAssay Buffer ComponentsTemp.Reference
PTEN diC8-PI(3,4,5)P3~120 µM25 mM Tris-Cl (pH 7.4), 140 mM NaCl, 2.7 mM KCl, 10 mM DTT37°C[12]
PTEN diC8-PI(3,4,5)P30 - 320 µM50 mM Tris-HCl (pH 7.6), 2.0 mM EDTA, 40 mM DTBANot Specified[5]
SHIP1 diC8-PI(3,4,5)P30 - 300 µM20 mM TEA (pH 7.2), 100 mM KCl, 2.5 mM MgCl237°C[8]
SHIP2 diC8-PI(4,5)P2Not specifiedNot specified37°C[6][13]
SHIP (general) diC8-PI(3,4,5)P3150 µMNot specifiedNot Specified[14]

Note: TEA = triethanolamine, DTBA = 4,4'-dithiobis(2-aminobenzoic acid). While PTEN and SHIP primarily act on PIP3, the assay methodology is directly applicable for testing their activity on diC8-PIP2.

Troubleshooting

IssuePotential CauseRecommended Solution
High Background Signal Phosphate contamination in buffers, enzyme/substrate preps, or labware.Use high-purity, phosphate-free water and reagents. Rinse labware extensively with ddH2O or use new plasticware. Run appropriate controls to identify the source of contamination.[3][11]
Precipitation in Malachite Green Reagent Instability of some commercial formulations.Use a stabilized formulation or filter the reagent before use if precipitation is observed.[9]
Low Signal / No Activity Inactive enzyme, suboptimal assay conditions (pH, buffer, temperature), or incorrect substrate.Confirm enzyme activity with a positive control. Optimize assay conditions through titration experiments. Ensure the correct substrate is being used for the target enzyme. Reconstituted PTEN, for example, can lose activity with freeze/thaw cycles or improper storage.[12]
Non-linear Standard Curve Pipetting errors, incorrect standard dilutions, or exceeding the linear range of the assay.Use calibrated pipettes and prepare standards carefully. Ensure sample phosphate levels fall within the linear range of the assay (typically 200-2000 pmol).[3][4]

References

Application Notes and Protocols: PtdIns-(4,5)-P2 (1,2-dioctanoyl) in Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a critical, low-abundance phospholipid component of the inner leaflet of the plasma membrane.[1][2] It functions as a key signaling molecule, regulating a vast array of cellular processes.[3] PtdIns(4,5)P2 acts as a substrate for important enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), and also directly binds to and modulates the function of numerous membrane proteins, including ion channels and components of the actin cytoskeleton.[1][2][3]

The 1,2-dioctanoyl (diC8) derivative of PtdIns(4,5)P2 is a synthetic, water-soluble analog that is invaluable for experimental cell biology.[2] Its shorter acyl chains allow for easier delivery into cells or application to excised membrane patches compared to its long-chain, insoluble native counterparts. This property makes diC8-PIP2 an essential tool for investigating the specific roles of PIP2 in cellular signaling, ion channel function, and cytoskeletal dynamics.[2]

Core Signaling Pathways Involving PtdIns(4,5)P2

PtdIns(4,5)P2 is a central hub in cellular signal transduction. It can be metabolized by different enzyme families to generate distinct second messengers or can itself act as a docking site for protein recruitment.

  • PLC Pathway: Upon activation of Gq-coupled receptors (GqPCRs) or receptor tyrosine kinases, phospholipase C (PLC) is recruited to the plasma membrane where it hydrolyzes PtdIns(4,5)P2.[1] This cleavage yields two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 diffuses into the cytosol to trigger calcium release from the endoplasmic reticulum, while DAG remains in the membrane to activate protein kinase C (PKC).[1]

  • PI3K Pathway: Class I phosphoinositide 3-kinases (PI3Ks) phosphorylate PtdIns(4,5)P2 at the 3' position of the inositol ring, converting it to phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3 or PIP3).[1][3] PIP3 is a potent signaling molecule that recruits proteins with Pleckstrin Homology (PH) domains, such as Akt/PKB and PDK1, to the membrane, initiating cascades that regulate cell survival, growth, and proliferation.[1][3] The tumor suppressor PTEN antagonizes this pathway by dephosphorylating PIP3 back to PtdIns(4,5)P2.[3][5][6]

  • Direct Protein Regulation: PtdIns(4,5)P2 directly interacts with a multitude of proteins, regulating their localization and activity.[3] This includes the regulation of ion channels, components of endocytic and exocytic machinery, and a wide range of actin-binding proteins that control cytoskeleton dynamics.[2][7][8][9]

PtdIns_4_5_P2_Signaling_Hub GPCR GPCR / RTK Activation PLC Phospholipase C (PLC) GPCR->PLC Activates PI3K PI 3-Kinase (PI3K) GPCR->PI3K Activates PIP2 PtdIns(4,5)P2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP3 PtdIns(3,4,5)P3 PIP2->PIP3 Direct_Binding Direct Protein Binding PIP2->Direct_Binding Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC PI3K->PIP2 Phosphorylates PTEN PTEN PIP3->PTEN Dephosphorylates Akt_Pathway Akt/PKB Pathway (Survival, Growth) PIP3->Akt_Pathway PTEN->PIP2 Ion_Channels Ion Channels Direct_Binding->Ion_Channels Actin_Proteins Actin-Binding Proteins Direct_Binding->Actin_Proteins Vesicle_Traffic Vesicle Trafficking Direct_Binding->Vesicle_Traffic

Caption: PtdIns(4,5)P2 as a central signaling hub.

Applications in Cell Biology

Regulation of Ion Channels

PtdIns(4,5)P2 is a crucial cofactor for the function of many ion channels, and its depletion can lead to channel inhibition.[2] diC8-PIP2 is widely used to study these interactions, either by adding it to the intracellular solution in whole-cell patch-clamp recordings to prevent current rundown, or by applying it directly to excised inside-out patches to restore channel activity.[7][10]

Key Examples:

  • G-protein-gated Inwardly Rectifying K+ (GIRK) Channels: PtdIns(4,5)P2 is required for GIRK channel activity.[10] Gq-coupled receptor activation, which depletes PIP2, leads to inhibition of these channels.[10] Intracellular application of diC8-PIP2 can reverse this inhibition.[10]

  • TMEM16A (ANO1) Ca2+-activated Cl- Channels: Both Ca2+ and PtdIns(4,5)P2 are required for TMEM16A channel activation.[7] In excised patches, channel activity runs down but can be rescued by the application of diC8-PIP2.[7]

  • Kv7 (KCNQ) Channels: These channels, responsible for the neuronal M-current, require PtdIns(4,5)P2 for their activity.[11] Their inhibition by muscarinic receptor activation is attributed to PIP2 depletion.[11]

  • Voltage-gated Ca2+ (Cav) Channels: PtdIns(4,5)P2 modulates Cav channels, with diC8-PIP2 shown to reverse current rundown in excised patches and diminish inhibition by Gq-coupled receptor activation.[12]

Quantitative Data Summary: Ion Channel Modulation by diC8-PIP2

Channel TypeCell/System TypediC8-PIP2 ConcentrationObserved EffectReference
GIRKRat Hippocampal Neurons16 µMPartially reversed GqPCR-mediated inhibition of IGIRK.[10]
GIRKRat Hippocampal Neurons30 µMCompletely blocked GqPCR-mediated inhibition of IGIRK.[10]
TMEM16AXenopus laevis Oocytes100 µMRecovered ~38% of peak current after rundown in excised patches.[7]
PAC (ASOR)HEK293 Cells10 µMRapidly and reversibly inhibited proton-activated chloride currents.[13]
PAC (ASOR)HEK293 Cells4.91 µM (IC50)Dose-dependent inhibition of proton-activated chloride currents.[13]
Cav2.2Sympathetic NeuronsNot specifiedDiminished muscarinic M1 receptor-mediated current inhibition.[12]
Regulation of the Actin Cytoskeleton

PtdIns(4,5)P2 is a master regulator of the actin cytoskeleton, influencing its organization, polymerization, and connection to the plasma membrane.[1][14] It does so by binding to a variety of actin-regulatory proteins.[14]

  • Actin Polymerization: PtdIns(4,5)P2 can promote actin assembly by interacting with proteins like profilin and by uncapping actin filaments through its interaction with capping proteins like gelsolin and CapZ.[5][15]

  • Membrane-Cytoskeleton Linkage: It serves as an anchor point for proteins that link the actin cytoskeleton to the plasma membrane, such as those in the ERM (ezrin, radixin, moesin) family.[9]

  • Cellular Processes: This regulation is critical for cytokinesis, where PtdIns(4,5)P2 accumulates at the cleavage furrow[8]; for the assembly and disassembly of focal adhesions involved in cell migration[16][17]; and for actin-based vesicle propulsion.[18]

PIP2_Actin_Regulation cluster_actin Actin Dynamics cluster_processes Cellular Processes PIP2 PtdIns(4,5)P2 (at Plasma Membrane) Uncapping Filament Uncapping (e.g., Gelsolin, CapZ) PIP2->Uncapping Activates Polymerization Actin Polymerization (e.g., Profilin, WASP/Arp2/3) PIP2->Polymerization Promotes Linkage Membrane Linkage (e.g., ERM proteins, Talin) PIP2->Linkage Anchors Cytokinesis Cytokinesis (Cleavage Furrow) Uncapping->Cytokinesis Polymerization->Cytokinesis Migration Cell Migration (Focal Adhesions) Polymerization->Migration Linkage->Migration Trafficking Vesicle Trafficking (Endo/Exocytosis) Linkage->Trafficking

Caption: PtdIns(4,5)P2 regulation of the actin cytoskeleton.
Endocytosis, Exocytosis, and Vesicle Trafficking

PtdIns(4,5)P2 is essential for multiple stages of vesicle transport.[1] It recruits and regulates proteins required for the formation of clathrin-coated pits during endocytosis, such as AP2 and dynamin.[9] It also plays a role in exocytosis, where it is required for the tethering and fusion of vesicles with the plasma membrane, partly through its interaction with components of the exocyst complex like Exo70.[9]

Experimental Protocols

Protocol 1: Delivery of diC8-PIP2 via Whole-Cell Patch Pipette

This protocol is adapted for studying the effect of intracellular PtdIns(4,5)P2 on ion channel activity in neurons or cultured cells.[10]

Materials:

  • diC8-PIP2 (lyophilized powder).[4]

  • Standard intracellular (pipette) solution appropriate for the target channel/cell.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Cells of interest (e.g., cultured HEK293 cells expressing a channel, or primary neurons).

Methodology:

  • Prepare diC8-PIP2 Stock Solution: Due to its water solubility, a stock solution of diC8-PIP2 can be prepared in the intracellular solution or ultrapure water. Briefly vortex and sonicate to ensure complete dissolution. Store at -20°C in small aliquots.

  • Prepare Final Pipette Solution: On the day of the experiment, thaw a stock aliquot and dilute it into the final intracellular pipette solution to the desired working concentration (e.g., 10-30 µM).[10] Keep the solution on ice.

  • Establish Whole-Cell Configuration: Using a standard patch pipette filled with the diC8-PIP2-containing solution, approach a target cell and form a giga-ohm seal.

  • Rupture the Membrane: Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration. This allows the diC8-PIP2 in the pipette to diffuse into the cell cytosol.

  • Equilibration: Allow several minutes for the cell to equilibrate with the pipette solution and for the diC8-PIP2 to incorporate into the inner leaflet of the plasma membrane.

  • Data Acquisition: Apply the desired voltage protocol to elicit and record channel activity. Compare the results to control cells recorded with a pipette solution lacking diC8-PIP2. For example, to test for reversal of GqPCR-mediated inhibition, apply an agonist after equilibration and observe if the expected current inhibition is reduced or abolished compared to controls.[10]

Protocol 2: Application of diC8-PIP2 to Excised Inside-Out Patches

This protocol is used to study the direct effect of PtdIns(4,5)P2 on channel activity, independent of cytosolic factors.

Materials:

  • diC8-PIP2.

  • Intracellular-like bath solution.

  • Extracellular-like pipette solution.

  • Patch-clamp rig with a perfusion system for rapid solution exchange.

Methodology:

  • Establish Cell-Attached Configuration: Form a giga-ohm seal on a target cell using a pipette containing the appropriate extracellular solution.

  • Excise the Patch: Retract the pipette from the cell to excise a small patch of membrane, resulting in an "inside-out" configuration where the cytosolic face of the membrane is exposed to the bath solution.

  • Record Baseline and Rundown: Immediately begin recording channel activity in the baseline intracellular-like bath solution. For many PtdIns(4,5)P2-dependent channels, activity will decrease or "run down" over time as endogenous PIP2 is lost from the patch.[7]

  • Apply diC8-PIP2: Once the current has stabilized at a low level, perfuse the patch with the same bath solution containing the desired concentration of diC8-PIP2 (e.g., 10-100 µM).[7][11]

  • Record Recovery: Observe and quantify the recovery of channel activity. This provides direct evidence of the channel's dependence on PtdIns(4,5)P2.

  • Washout: Perfuse the patch with the control bath solution again to demonstrate the reversibility of the effect, which is possible due to the solubility of the diC8 analog.[2]

Patch_Clamp_Workflow start Start seal 1. Form Giga-ohm Seal (Cell-Attached) start->seal excise 2. Excise Patch (Inside-Out) seal->excise record_base 3. Record Baseline Current (Observe Rundown) excise->record_base perfusion 4. Perfuse with diC8-PIP2 Solution record_base->perfusion record_effect 5. Record Current (Observe Recovery) perfusion->record_effect washout 6. Washout with Control Solution record_effect->washout record_wash 7. Record Reversibility washout->record_wash end End record_wash->end

Caption: Workflow for studying ion channels with diC8-PIP2.

References

Application Notes and Protocols for Intracellular Delivery of PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a critical signaling phospholipid predominantly found in the inner leaflet of the plasma membrane. It serves as a key regulator of numerous cellular processes, including cytoskeletal organization, endocytosis, exocytosis, and the activity of ion channels and transporters. PtdIns(4,5)P2 can act as a precursor for the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) upon hydrolysis by phospholipase C (PLC). Furthermore, it can be phosphorylated by phosphoinositide 3-kinase (PI3K) to generate phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), another vital signaling molecule.

Directly modulating the intracellular concentration of PtdIns(4,5)P2 is a powerful tool for studying its diverse cellular functions. PtdIns-(4,5)-P2 (1,2-dioctanoyl), also known as diC8 PI(4,5)P2, is a synthetic, water-soluble analog of PtdIns(4,5)P2. Its short acyl chains facilitate its solubility in aqueous solutions, making it amenable for delivery into living cells.

These application notes provide a detailed protocol for the intracellular delivery of PtdIns-(4,5)-P2 (1,2-dioctanoyl) into cultured mammalian cells using a polyamine carrier-based method. This technique relies on the electrostatic interaction between the anionic phosphoinositide and a cationic polyamine to form a complex that can efficiently traverse the cell membrane.

Signaling Pathway of PtdIns(4,5)P2

PtdIns45P2_Signaling cluster_cytosol Cytosol PI4P PtdIns(4)P PIP5K PIP5K PI4P->PIP5K PI45P2 PtdIns(4,5)P2 PIP5K->PI45P2 ATP PLC PLC PI45P2->PLC PI3K PI3K PI45P2->PI3K Actin Actin Cytoskeleton Regulation PI45P2->Actin Endo Endo/Exocytosis PI45P2->Endo Channels Ion Channel/ Transporter Activity PI45P2->Channels IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PtdIns(3,4,5)P3 PI3K->PIP3 ATP Ca_release Ca²⁺ Release IP3->Ca_release PKC_act PKC Activation DAG->PKC_act Akt_path Akt Pathway PIP3->Akt_path

Caption: PtdIns(4,5)P2 signaling cascade at the plasma membrane.

Experimental Protocols

Materials
MaterialSupplierCat. No. (Example)
PtdIns-(4,5)-P2 (1,2-dioctanoyl), Sodium SaltCayman Chemical10008069
Histone from calf thymus, Type II-SSigma-AldrichH9250
Poly-L-lysine hydrobromide (MW 15-30 kDa)Sigma-AldrichP7890
Neomycin trisulfate salt hydrateSigma-AldrichN1876
Mammalian Cell Line (e.g., HEK293, NIH 3T3)ATCCVarious
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Opti-MEM I Reduced Serum MediumGibco31985062
GFP-PH-PLCδ plasmid (for validation)Addgene21179
Lipofectamine 3000 (for plasmid transfection)InvitrogenL3000008
Fluo-4 AM (for calcium imaging)InvitrogenF14201
Hank's Balanced Salt Solution (HBSS)Gibco14025092
Protocol 1: Intracellular Delivery of PtdIns-(4,5)-P2 (1,2-dioctanoyl) using a Histone Carrier

This protocol is adapted from the method described by Ozaki et al. (2000) for the delivery of phosphoinositides using polyamine carriers.

1. Preparation of Stock Solutions:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl): Prepare a 1 mM stock solution in sterile water. Aliquot and store at -20°C.

  • Histone: Prepare a 1 mg/mL stock solution in sterile water. Aliquot and store at -20°C.

2. Cell Seeding:

  • The day before the experiment, seed mammalian cells (e.g., HEK293 or NIH 3T3) in a suitable culture vessel (e.g., 24-well plate with glass coverslips for imaging).

  • Seed cells to be 70-80% confluent on the day of the experiment.

3. Formation of the PtdIns-(4,5)-P2-Histone Complex:

  • On the day of the experiment, thaw the stock solutions on ice.

  • In a sterile microcentrifuge tube, combine PtdIns-(4,5)-P2 (1,2-dioctanoyl) and the histone carrier. The optimal ratio may need to be determined empirically, but a starting point is a 1:1 to 1:5 weight ratio of lipid to histone.

  • For a final treatment concentration of 10 µM PtdIns-(4,5)-P2 in 500 µL of medium, mix 5 µL of 1 mM PtdIns-(4,5)-P2 with 5 µL of 1 mg/mL histone.

  • Gently mix and incubate at room temperature for 10-15 minutes to allow complex formation.

4. Cell Treatment:

  • Wash the cells once with pre-warmed serum-free medium (e.g., Opti-MEM).

  • Add the PtdIns-(4,5)-P2-histone complex to the desired volume of serum-free medium to achieve the final concentration (e.g., 1-20 µM of PtdIns-(4,5)-P2).

  • Add the treatment medium to the cells.

  • Incubate for 5-30 minutes at 37°C. The optimal incubation time should be determined for each cell type and downstream application.

5. Washing and Downstream Analysis:

  • After incubation, aspirate the treatment medium and wash the cells three times with pre-warmed complete medium or a suitable buffer (e.g., HBSS) to remove the excess complex.

  • Proceed with the desired downstream analysis (e.g., immunofluorescence, live-cell imaging, or biochemical assays).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment (Day 2) cluster_analysis Analysis cell_seeding Seed Cells (Day 1) cell_wash Wash Cells with Serum-Free Medium cell_seeding->cell_wash stock_prep Prepare Stock Solutions (PtdIns-(4,5)-P2 & Carrier) complex_formation Form PtdIns-(4,5)-P2-Carrier Complex (10-15 min) stock_prep->complex_formation cell_treatment Incubate Cells with Complex (5-30 min) complex_formation->cell_treatment cell_wash->cell_treatment final_wash Wash Cells to Remove Excess Complex cell_treatment->final_wash downstream_analysis Downstream Assays (e.g., Imaging, Biochemical Assays) final_wash->downstream_analysis

Caption: Workflow for PtdIns-(4,5)-P2 (1,2-dioctanoyl) delivery.

Data Presentation

Table 1: Recommended Starting Concentrations for Polyamine Carriers
Polyamine CarrierMolecular WeightStock ConcentrationSuggested Working Ratio (Lipid:Carrier, w/w)Notes
Histone~11-21 kDa1 mg/mL in H₂O1:1 to 1:5Effective carrier with observed rapid uptake.
Poly-L-lysine15-30 kDa1 mg/mL in H₂O1:1 to 1:3Can exhibit cytotoxicity at higher concentrations; optimization is crucial.
Neomycin614.6 g/mol 10 mM in H₂O1:1 (molar ratio)Binds PtdIns(4,5)P2 with high affinity; may also have off-target effects.
Table 2: Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
Low delivery efficiency- Suboptimal lipid:carrier ratio- Incorrect incubation time- Cell type resistance- Titrate the carrier concentration against a fixed lipid concentration.- Test a time course of incubation (e.g., 5, 15, 30, 60 minutes).- Try a different polyamine carrier.
High cytotoxicity- Carrier concentration too high- Prolonged incubation- Reduce the concentration of the polyamine carrier.- Decrease the incubation time.- Perform a cell viability assay (e.g., MTT) to determine the toxic threshold of the carrier alone.
Inconsistent results- Aggregation of the complex- Variation in cell confluency- Ensure thorough but gentle mixing during complex formation.- Use freshly prepared complexes.- Maintain consistent cell seeding densities and confluency.

Validation of PtdIns-(4,5)-P2 Delivery

The successful intracellular delivery of PtdIns-(4,5)-P2 (1,2-dioctanoyl) can be confirmed by observing its known biological effects.

1. Translocation of a Fluorescent Biosensor:

  • Transfect cells with a plasmid encoding a fluorescently tagged PtdIns(4,5)P2-binding domain, such as the pleckstrin homology (PH) domain of PLCδ fused to GFP (GFP-PH-PLCδ), 24 hours prior to the lipid delivery experiment.

  • In untreated cells, GFP-PH-PLCδ should be localized to the plasma membrane.

  • Upon successful delivery of PtdIns-(4,5)-P2, an increase in the intracellular concentration of the lipid may lead to a more pronounced plasma membrane localization or labeling of other intracellular membranes, which can be visualized by fluorescence microscopy.

2. Measurement of Intracellular Calcium Flux:

  • Load cells with a calcium indicator dye, such as Fluo-4 AM, according to the manufacturer's instructions.

  • PtdIns(4,5)P2 is a substrate for PLC, which, when activated, generates IP3, leading to the release of calcium from intracellular stores.

  • Monitor intracellular calcium levels using fluorescence microscopy before and after the addition of the PtdIns-(4,5)-P2-carrier complex. An increase in intracellular calcium would indicate the successful delivery and biological activity of the lipid.

3. Observation of Cytoskeletal Rearrangements:

  • PtdIns(4,5)P2 is a key regulator of the actin cytoskeleton.

  • Fix and stain cells with fluorescently labeled phalloidin (B8060827) to visualize F-actin after treatment with the PtdIns-(4,5)-P2-carrier complex.

  • Analyze changes in cell morphology and actin organization, such as the formation of stress fibers or membrane ruffles, using fluorescence microscopy.

Application Notes and Protocols for PtdIns-(4,5)-P2 (1,2-dioctanoyl) Reconstitution in Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a low-abundance anionic phospholipid, yet it is a critical component of the inner leaflet of the plasma membrane. It serves as a pivotal hub for cellular signaling, acting as a substrate for key enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), and directly interacting with a multitude of proteins to regulate their localization and activity.[1] These interactions are fundamental to processes such as endocytosis, exocytosis, ion channel gating, and actin cytoskeleton dynamics.[2]

Reconstituting PtdIns(4,5)P2 into artificial lipid bilayers, such as liposomes or nanodiscs, provides a powerful in vitro system to dissect its specific molecular functions in a controlled environment, free from the complexity of the cellular milieu.[3][4] The use of PtdIns-(4,5)-P2 with short, saturated 1,2-dioctanoyl acyl chains (diC8-PIP2) offers unique advantages. While its shorter chains may affect bilayer properties compared to long-chain endogenous PIP2, diC8-PIP2 is often used in cell-based assays due to its solubility and ability to be delivered to cells. Its reconstitution in model membranes is valuable for studying the fundamental requirements of protein-PIP2 interactions.

These application notes provide detailed protocols for the preparation and validation of lipid bilayers containing PtdIns-(4,5)-P2 (1,2-dioctanoyl) and for the subsequent reconstitution of membrane proteins into these bilayers.

PtdIns(4,5)P2 Signaling Pathways

PtdIns(4,5)P2 is a central node in phosphoinositide signaling. It is synthesized by the phosphorylation of phosphatidylinositol 4-phosphate (PI4P) and can be further metabolized by PLC to generate the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), or by PI3K to produce phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5]

PtdIns45P2_Signaling_Pathway cluster_hydrolysis Hydrolysis Pathway cluster_phosphorylation Phosphorylation Pathway PI PI PI4K PI 4-Kinase PI->PI4K PI4P PtdIns(4)P PIP5K PI4P 5-Kinase PI4P->PIP5K PIP2 PtdIns(4,5)P2 PLC Phospholipase C (PLC) PIP2->PLC PI3K PI 3-Kinase (PI3K) PIP2->PI3K IP3 IP3 DAG DAG PIP3 PtdIns(3,4,5)P3 PI4K->PI4P PIP5K->PIP2 PLC->IP3 releases Ca2+ PLC->DAG activates PKC PI3K->PIP3 recruits PH domains

Caption: Core PtdIns(4,5)P2 metabolic and signaling pathways.

Application Notes

Reconstituted lipid bilayers containing PtdIns-(4,5)-P2 are versatile tools for:

  • Studying Protein-Lipid Interactions: Quantifying the binding affinity and specificity of proteins or protein domains (e.g., Pleckstrin Homology (PH) domains, ENTH domains) for PtdIns(4,5)P2.[6]

  • Investigating Ion Channel Modulation: Characterizing the PtdIns(4,5)P2-dependent gating and activity of various ion channels, such as inwardly rectifying potassium (Kir) channels.[7][8] Functional assays can measure ion flux in proteoliposomes to quantify channel potentiation by PIP2.[7]

  • Analyzing Membrane Trafficking Machinery: Reconstituting components of the endocytic or exocytic machinery to understand how PtdIns(4,5)P2 recruits and regulates proteins involved in vesicle formation, priming, and fusion.[1]

  • Drug Development and Screening: Developing high-throughput screens to identify compounds that disrupt or modulate the interaction of a target protein with PtdIns(4,5)P2.

  • Biophysical Studies of Membranes: Investigating how the highly charged headgroup of PtdIns(4,5)P2 influences the physical properties of the lipid bilayer, such as surface charge, lipid packing, and domain formation.[9]

Experimental Workflow Overview

The overall process involves the preparation of PtdIns(4,5)P2-containing liposomes, solubilization of the target membrane protein, and subsequent reconstitution into the liposomes via controlled detergent removal.

Reconstitution_Workflow cluster_lipo Liposome (B1194612) Preparation cluster_prot Protein Preparation cluster_recon Reconstitution mix 1. Lipid Mixing (e.g., POPC + PIP2) dry 2. Film Drying (Rotary Evaporation) mix->dry hydrate 3. Hydration (Buffer) dry->hydrate extrude 4. Extrusion (Unilamellar Vesicles) hydrate->extrude combine 5. Combine Liposomes & Solubilized Protein extrude->combine purify A. Purify Membrane Protein solubilize B. Solubilize in Detergent (e.g., DDM) purify->solubilize solubilize->combine detergent 6. Detergent Removal (e.g., Bio-Beads) combine->detergent assay 7. Functional Assay & Analysis detergent->assay

Caption: General experimental workflow for membrane protein reconstitution.

Quantitative Data Summary

Successful reconstitution depends on carefully controlled parameters. The tables below summarize typical starting conditions and components.

Table 1: Typical Lipid Compositions for PtdIns-(4,5)-P2 Reconstitution

Component Molar Percentage (mol%) Purpose / Notes
Primary Phospholipid
POPC (1-palmitoyl-2-oleoyl-PC) 87 - 98% Forms the bulk of the bilayer; fluid phase at room temp.
PtdIns-(4,5)-P2 (1,2-dioctanoyl) 1 - 8% The active lipid component. Concentrations of 1-5% are common for functional studies.[5][10][11]
Other Lipids (Optional)
Cholesterol 0 - 30% Modulates membrane fluidity and can influence protein function.[7]

| POPS or POPE | 0 - 20% | Can be included to mimic the charge and composition of native membranes. |

Table 2: Key Parameters for Detergent-Mediated Protein Reconstitution

Parameter Typical Value / Method Notes
Protein:Lipid Ratio (w/w) 1:10 to 1:1000 Highly dependent on the protein. Start with 1:100 for initial trials.
Solubilization Detergent DDM, OG, Triton X-100 Choice depends on the stability of the target protein. DDM is generally mild but has a low CMC, making it harder to remove.[12]
Detergent Removal Method Bio-Beads SM-2 Adsorption Efficient for removing detergents, including those with low CMCs. Removal can be rapid and should be controlled.[12][13]
Dialysis A slower, gentler method suitable for detergents with high CMCs (e.g., Octyl Glucoside).[3][14]
Reconstitution Temperature 4°C to Room Temperature Often performed at 4°C to maintain protein stability.

| Incubation Time | 2 hours to Overnight | Detergent removal with Bio-Beads can be completed in a few hours; dialysis often requires overnight incubation.[13] |

Experimental Protocols

Protocol 1: Preparation of PtdIns-(4,5)-P2 (1,2-dioctanoyl) Lipid Bilayers (Liposomes)

This protocol describes the formation of 100 nm unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.[15][16]

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform (B151607)

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl) (sodium salt)

  • Chloroform/Methanol (2:1, v/v)

  • Hydration Buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum desiccator

  • Water bath

  • Liposome extruder with 100 nm polycarbonate membranes

  • Gas-tight syringes

Procedure:

  • Lipid Mixing: In a clean round-bottom flask, combine the desired amounts of lipids. For 1 mL of a 10 mg/mL final liposome suspension with 2 mol% PIP2:

    • Add 9.8 mg of POPC from a chloroform stock solution.

    • Dissolve PtdIns-(4,5)-P2 (1,2-dioctanoyl) in a chloroform/methanol mixture and add an amount corresponding to 2 mol% of the total lipid (approx. 0.2 mg).

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (for POPC, room temperature is sufficient). Rotate the flask to ensure a thin, even lipid film forms on the wall.[17]

  • Drying: Place the flask in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration: Add 1 mL of the desired Hydration Buffer (pre-warmed to room temperature) to the dried lipid film.

  • Vesicle Formation: Agitate the flask by vortexing gently for 30-60 minutes. The lipid film will swell and detach from the glass, forming multilamellar vesicles (MLVs). The solution will appear milky.[16]

  • Freeze-Thaw Cycles (Optional): To improve lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Load the MLV suspension into one of the gas-tight syringes.

    • Pass the suspension through the membrane 11-21 times. The solution should become translucent, indicating the formation of LUVs.[13]

  • Storage: Store the resulting liposome solution at 4°C. For best results, use within a few days, as PtdIns(4,5)P2 may be prone to degradation or expulsion from the bilayer over time.[18]

Protocol 2: Reconstitution of a Membrane Protein into PtdIns-(4,5)-P2 Liposomes

This protocol uses detergent-mediated reconstitution and removal by Bio-Beads.[3][13]

Materials:

  • Purified membrane protein of interest

  • PtdIns(4,5)P2-containing liposomes (from Protocol 1)

  • Detergent (e.g., n-Dodecyl-β-D-maltoside, DDM)

  • Reconstitution Buffer (same as Hydration Buffer)

  • Bio-Beads SM-2

  • Microcentrifuge tubes

  • End-over-end rotator

Procedure:

  • Protein Solubilization: Solubilize the purified membrane protein in Reconstitution Buffer containing detergent at a concentration above its critical micelle concentration (CMC) (e.g., 1% DDM).

  • Combine Components: In a microcentrifuge tube, mix the PtdIns(4,5)P2-liposomes with the detergent-solubilized protein at the desired protein-to-lipid ratio (e.g., 1:100 w/w). Add additional detergent if necessary to just saturate the liposomes (this may require optimization).

  • Incubation: Incubate the mixture at 4°C for 30-60 minutes with gentle agitation to allow the protein to associate with the detergent-destabilized liposomes.

  • Detergent Removal:

    • Add prepared Bio-Beads (washed and dried) at a ratio of ~20-40 mg per 1 mg of detergent.

    • Incubate the mixture on an end-over-end rotator at 4°C. The incubation time depends on the detergent; for DDM, this may require several additions of fresh Bio-Beads over several hours to overnight.[12]

  • Proteoliposome Collection: Carefully pipette the proteoliposome suspension, leaving the Bio-Beads behind. To separate proteoliposomes from unincorporated protein, ultracentrifugation can be performed.

  • Storage: Store the final proteoliposomes at 4°C and use for functional assays as soon as possible.

Protocol 3: Functional Validation Assay - PH Domain Binding

This simple assay confirms the presence and correct orientation of PtdIns(4,5)P2 on the outer leaflet of the liposomes.

Materials:

  • PtdIns(4,5)P2-containing liposomes and control liposomes (without PIP2)

  • Purified, fluorescently-labeled PH domain of PLCδ1 (e.g., GFP-PH-PLCδ1), which specifically binds PtdIns(4,5)P2.[6]

  • Binding Buffer (same as Hydration Buffer)

  • Fluorometer or fluorescence microscope

Procedure:

  • Incubation: In separate tubes, incubate a fixed concentration of GFP-PH-PLCδ1 (e.g., 100 nM) with:

    • Binding Buffer alone (background)

    • Control liposomes

    • PtdIns(4,5)P2-containing liposomes

  • Equilibration: Allow the mixtures to equilibrate for 30 minutes at room temperature.

  • Measurement (Fluorometer): If the fluorescence properties of the probe change upon binding (e.g., fluorescence polarization), measure the signal directly. An increase in polarization indicates binding.

  • Measurement (Microscopy/Sedimentation):

    • Alternatively, pellet the liposomes by ultracentrifugation.

    • Carefully remove the supernatant and measure its fluorescence (unbound protein).

    • Resuspend the pellet and measure its fluorescence (bound protein).

  • Analysis: A significant increase in fluorescence associated with the PtdIns(4,5)P2-liposome pellet compared to the control pellet confirms the successful incorporation and accessibility of PtdIns(4,5)P2.[6]

References

Application Notes and Protocols for Studying Endocytosis with PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a critical signaling phospholipid primarily localized to the inner leaflet of the plasma membrane. It plays a pivotal role in regulating numerous cellular processes, most notably clathrin-mediated endocytosis (CME). PtdIns(4,5)P2 acts as a docking site for a multitude of endocytic proteins, including the adaptor protein complex AP-2, thereby initiating the assembly of clathrin-coated pits (CCPs) and facilitating the internalization of cargo.[1][2] The dynamic turnover of PtdIns(4,5)P2 is essential for the maturation and scission of endocytic vesicles.

This document provides detailed application notes and experimental protocols for utilizing the soluble, short-chain analog, PtdIns-(4,5)-P2 (1,2-dioctanoyl), to investigate the role of this critical lipid in endocytosis. The use of a synthetic, cell-permeable version of PtdIns(4,5)P2 allows for the acute manipulation of its intracellular concentration, providing a powerful tool to dissect its specific functions in the endocytic pathway.

Core Concepts and Signaling Pathways

PtdIns(4,5)P2 is a central hub in the regulation of CME. Its synthesis from PtdIns(4)P by phosphatidylinositol-4-phosphate (B1241899) 5-kinases (PIP5K) and its subsequent hydrolysis by phosphatases like synaptojanin are tightly controlled to ensure proper endocytic function.

The key roles of PtdIns(4,5)P2 in clathrin-mediated endocytosis include:

  • Recruitment of Adaptor Proteins: PtdIns(4,5)P2 directly binds to the AP-2 complex, a key initiator of CCP formation. This interaction is crucial for the recruitment of AP-2 to the plasma membrane.[1]

  • Assembly of Clathrin Coats: By recruiting AP-2 and other accessory proteins, PtdIns(4,5)P2 facilitates the polymerization of clathrin into a polygonal lattice, forming the characteristic coated pit.

  • Regulation of Membrane Curvature: PtdIns(4,5)P2 is thought to contribute to the bending of the plasma membrane during vesicle formation.

  • Actin Cytoskeleton Dynamics: PtdIns(4,5)P2 interacts with various actin-binding proteins, linking endocytosis to the actin cytoskeleton, which provides force for vesicle budding and movement.

Manipulating the levels of PtdIns(4,5)P2, either through depletion or supplementation with exogenous analogs, has profound effects on these processes, providing valuable insights into the molecular mechanisms of endocytosis.

PtdIns(4,5)P2_in_Endocytosis cluster_PM Plasma Membrane cluster_CME Clathrin-Mediated Endocytosis PIP4K PIP4K PtdIns4P PtdIns(4)P PIP4K->PtdIns4P synthesizes PIP5K PIP5K PtdIns45P2 PtdIns(4,5)P2 PIP5K->PtdIns45P2 synthesizes PtdIns4P->PIP5K Synaptojanin Synaptojanin PtdIns45P2->Synaptojanin hydrolyzes AP2 AP-2 Complex PtdIns45P2->AP2 recruits Synaptojanin->PtdIns4P Clathrin Clathrin AP2->Clathrin recruits CCV Clathrin-Coated Vesicle Clathrin->CCV forms Internalization Internalization CCV->Internalization Cargo Cargo Cargo->AP2 binds

PtdIns(4,5)P2 signaling in clathrin-mediated endocytosis.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of PtdIns(4,5)P2 manipulation on key aspects of clathrin-mediated endocytosis.

Table 1: Effect of PtdIns(4,5)P2 Depletion on Transferrin Endocytosis

Experimental ConditionTransferrin Uptake (% of Control)Cell TypeMethod of PtdIns(4,5)P2 DepletionReference
Control (DMSO)100%HeLa-[2]
Rapamycin-induced 5-phosphatase~10%HeLaChemical-enzyme translocation[2]
Ionomycin treatmentSignificantly reducedCOS-7PLC activation[3]

Table 2: Effect of PtdIns(4,5)P2 Depletion on Clathrin-Coated Pit (CCP) Dynamics

ParameterControlPtdIns(4,5)P2 DepletedCell TypeMethod of AnalysisReference
CCP Density (pits/µm²)~0.5~0.05 (90% decrease)COS-7TIRF Microscopy[3]
CCP Lifetime (seconds)Bimodal distribution (short & long-lived)Increase in short-lived, abortive pitsBSC-1TIRF Microscopy[4]
AP-2 Dissociation from PMBasalNear complete dissociationHeLaTIRF Microscopy[2]
Clathrin AssemblyNormalMinor effectHeLaTIRF Microscopy[2]

Experimental Protocols

Protocol 1: Intracellular Delivery of PtdIns-(4,5)-P2 (1,2-dioctanoyl) using a Polyamine Carrier

This protocol describes a method for the rapid, non-endocytic delivery of water-soluble PtdIns-(4,5)-P2 (1,2-dioctanoyl) into living cells using a polyamine carrier, such as histone H1 or neomycin.[5][6]

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl) (sodium salt)

  • Histone H1 or Neomycin Sulfate

  • Serum-free cell culture medium

  • Cells cultured on glass-bottom dishes suitable for microscopy

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of PtdIns-(4,5)-P2 Stock Solution:

    • Dissolve lyophilized PtdIns-(4,5)-P2 (1,2-dioctanoyl) in sterile PBS or serum-free medium to a stock concentration of 1 mM.

    • Vortex briefly and store at -20°C in small aliquots.

  • Preparation of Carrier Stock Solution:

    • Dissolve Histone H1 or Neomycin Sulfate in sterile PBS to a stock concentration of 10 mM.

    • Filter-sterilize and store at 4°C.

  • Formation of PtdIns-(4,5)-P2/Carrier Complex:

    • On the day of the experiment, dilute the PtdIns-(4,5)-P2 stock solution to a working concentration of 100 µM in serum-free medium.

    • Add the carrier (Histone H1 or Neomycin) to the diluted PtdIns-(4,5)-P2 solution at a molar ratio of approximately 1:10 (PtdIns(4,5)P2:carrier). A typical final concentration for PtdIns-(4,5)-P2 would be 10 µM and for the carrier 100 µM.

    • Incubate the mixture at room temperature for 15-30 minutes to allow complex formation.

  • Cell Treatment:

    • Wash the cells twice with warm, serum-free medium.

    • Add the PtdIns-(4,5)-P2/carrier complex solution to the cells.

    • Incubate for 5-15 minutes at 37°C. The optimal incubation time should be determined empirically for each cell type and experimental question.

  • Proceed with Downstream Assays:

    • After incubation, the cells can be washed with medium and immediately used for downstream applications such as live-cell imaging or biochemical assays.

PtdIns45P2_Delivery_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_treatment Cell Treatment PtdIns_stock Prepare 1 mM PtdIns-(4,5)-P2 (1,2-dioctanoyl) stock Dilute_PtdIns Dilute PtdIns-(4,5)-P2 to 100 µM PtdIns_stock->Dilute_PtdIns Carrier_stock Prepare 10 mM Carrier (Histone H1/Neomycin) stock Mix Mix PtdIns-(4,5)-P2 and Carrier (1:10 molar ratio) Carrier_stock->Mix Dilute_PtdIns->Mix Incubate_complex Incubate 15-30 min at RT Mix->Incubate_complex Add_complex Add PtdIns-(4,5)-P2/carrier complex to cells Incubate_complex->Add_complex Wash_cells Wash cells with serum-free medium Wash_cells->Add_complex Incubate_cells Incubate 5-15 min at 37°C Add_complex->Incubate_cells Assay Proceed to Downstream Assay Incubate_cells->Assay TIRF_Experiment_Workflow cluster_cell_prep Cell Preparation cluster_treatment_imaging Treatment & Imaging cluster_analysis Data Analysis Transfect Transfect cells with fluorescently tagged clathrin/AP-2 Plate Plate cells on glass-bottom dish Transfect->Plate Treat Treat with PtdIns-(4,5)-P2 (Protocol 1) Plate->Treat Image Acquire time-lapse TIRF images Treat->Image Track Detect and track clathrin-coated pits Image->Track Quantify Quantify pit density, lifetime, and intensity Track->Quantify Result Analyze and interpret results Quantify->Result

References

Application Notes and Protocols: PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a critical signaling phospholipid predominantly found in the inner leaflet of the plasma membrane. It acts as a key regulator of numerous cellular processes, including signal transduction, ion channel activity, endocytosis, exocytosis, and cytoskeletal dynamics.[1] PtdIns-(4,5)-P2 (1,2-dioctanoyl), also known as PI(4,5)P2 diC8, is a synthetic, water-soluble analog of PtdIns(4,5)P2. Its short dioctanoyl (C8) acyl chains confer increased solubility in aqueous solutions, making it a valuable tool for in vitro and cell-based assays where delivery of this lipid is crucial. This document provides detailed application notes and protocols for the use of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in various experimental settings.

Data Presentation: Working Concentrations

The optimal working concentration of PtdIns-(4,5)-P2 (1,2-dioctanoyl) is application-dependent. The following table summarizes typical concentration ranges for various assays based on published literature. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.

ApplicationAssay TypePtdIns-(4,5)-P2 (1,2-dioctanoyl) ConcentrationNotes
In Vitro Assays Liposome Co-sedimentation Assay5 mol% of total lipidsUsed to study protein-lipid interactions. The molar percentage is incorporated into liposomes.[2]
Enzyme Inhibition Assay (AMPD3)25 - 100 nMKinetic analysis of enzyme inhibition.[3]
Ion Channel Regulation (TRPV4)10 µM (in patch pipette)Direct application to the intracellular side of the plasma membrane to study ion channel modulation.
Protein-Lipid Overlay Assay100 µMExogenous lipid spotted on a membrane to assess protein binding.
Cell-Based Assays Direct Cell Stimulation5 µMUsed for rapid, chemically-induced changes in cellular processes.[4]

Signaling Pathways and Experimental Workflows

PtdIns(4,5)P2 Signaling Pathway

PtdIns(4,5)P2 is a central hub in cellular signaling. It can be phosphorylated by phosphoinositide 3-kinases (PI3Ks) to generate phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3), another important second messenger. Alternatively, it can be hydrolyzed by phospholipase C (PLC) to produce inositol (B14025) (1,4,5)-trisphosphate (IP3) and diacylglycerol (DAG), which are involved in calcium signaling and protein kinase C (PKC) activation, respectively.[1][5][6]

PtdIns_4_5_P2_Signaling PtdIns(4)P PtdIns(4)P PtdIns(4,5)P2 PtdIns(4,5)P2 PtdIns(4)P->PtdIns(4,5)P2 PIP5K PtdIns(3,4,5)P3 PtdIns(3,4,5)P3 PtdIns(4,5)P2->PtdIns(3,4,5)P3 PI3K IP3 + DAG IP3 + DAG PtdIns(4,5)P2->IP3 + DAG PLC PtdIns(3,4,5)P3->PtdIns(4,5)P2 PTEN PIP5K PIP5K PI3K PI3K PLC PLC PTEN PTEN

PtdIns(4,5)P2 Signaling Pathways
Experimental Workflow: Liposome Co-sedimentation Assay

This assay is used to investigate the binding of a protein of interest to membranes containing PtdIns(4,5)P2.

Liposome_Co_sedimentation_Workflow cluster_prep Liposome Preparation cluster_binding Binding Reaction cluster_separation Separation and Analysis Lipid_Mixture 1. Prepare lipid mixture (e.g., DOPC:DOPE:PtdIns(4,5)P2 at 55:45:5 mol%) Drying 2. Dry lipids under nitrogen stream Lipid_Mixture->Drying Hydration 3. Hydrate lipid film Drying->Hydration Extrusion 4. Extrude to form unilamellar vesicles Hydration->Extrusion Incubation 5. Incubate liposomes with protein of interest Extrusion->Incubation Centrifugation 6. Ultracentrifugation to pellet liposomes Incubation->Centrifugation Analysis 7. Analyze supernatant (unbound) and pellet (bound) by SDS-PAGE Centrifugation->Analysis

Liposome Co-sedimentation Assay Workflow

Experimental Protocols

Protocol 1: Liposome Co-sedimentation Assay

This protocol is adapted from established methods to assess protein binding to PtdIns(4,5)P2-containing liposomes.[2][7][8][9][10]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • Chloroform

  • Methanol

  • Buffer of choice (e.g., HEPES-buffered saline, pH 7.4)

  • Protein of interest

  • Ultracentrifuge

Procedure:

  • Liposome Preparation: a. Prepare a lipid mixture in a glass vial. For example, a mixture of DOPC, DOPE, and PtdIns-(4,5)-P2 (1,2-dioctanoyl) at a molar ratio of 55:45:5.[2] b. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. c. Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent. d. Hydrate the lipid film with the desired buffer by vortexing vigorously. The final lipid concentration should be around 1 mg/mL.[2] e. To create unilamellar vesicles, subject the lipid suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Binding Reaction: a. In a microcentrifuge tube, mix the prepared liposomes with the protein of interest at the desired final concentrations. b. Incubate the mixture at room temperature for 30 minutes to allow for binding to occur.

  • Co-sedimentation: a. Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes and any bound protein. b. Carefully collect the supernatant, which contains the unbound protein. c. Wash the pellet gently with buffer and then resuspend it in an equal volume of buffer as the supernatant.

  • Analysis: a. Analyze equal volumes of the supernatant and the resuspended pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the amount of protein in each fraction.

Protocol 2: In Vitro Kinase Assay

This protocol provides a general framework for assessing the activity of a lipid kinase using PtdIns-(4,5)-P2 (1,2-dioctanoyl) as a substrate.

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • Purified lipid kinase

  • Kinase reaction buffer (specific to the kinase)

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare Substrate: a. Resuspend PtdIns-(4,5)-P2 (1,2-dioctanoyl) in the kinase reaction buffer to the desired stock concentration. Due to its water-soluble nature, it can be directly dissolved in aqueous buffers.

  • Kinase Reaction: a. Set up the kinase reaction in a microplate or microcentrifuge tubes. A typical reaction mixture includes the kinase, PtdIns-(4,5)-P2 substrate (e.g., in the µM range), ATP, and the appropriate reaction buffer. b. Initiate the reaction by adding the enzyme or ATP. c. Incubate the reaction at the optimal temperature for the kinase for a defined period.

  • Detection: a. Stop the reaction (e.g., by adding a stop solution or by heat inactivation). b. Detect the product formation. If using a commercial kit like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

Protocol 3: Cell Stimulation with PtdIns-(4,5)-P2 (1,2-dioctanoyl)

The water-solubility of PtdIns-(4,5)-P2 (1,2-dioctanoyl) allows for its direct addition to cell culture media to study its effects on cellular processes.

Materials:

  • Cultured cells of interest

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • Cell culture medium

  • Assay-specific reagents for measuring the cellular response

Procedure:

  • Cell Preparation: a. Plate cells at an appropriate density and allow them to adhere and grow overnight.

  • Stimulation: a. Prepare a stock solution of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in a suitable solvent (e.g., water or PBS). b. Dilute the stock solution directly into the cell culture medium to the desired final concentration (e.g., 5 µM).[4] c. Replace the existing cell culture medium with the medium containing PtdIns-(4,5)-P2. d. Incubate the cells for the desired period. The short acyl chains facilitate its incorporation into the plasma membrane.

  • Analysis: a. Following incubation, lyse the cells or fix them for subsequent analysis, depending on the endpoint being measured (e.g., protein phosphorylation, ion channel activity, or morphological changes).

Conclusion

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a versatile tool for studying the multifaceted roles of PtdIns(4,5)P2 in cellular physiology. Its water solubility simplifies its use in a variety of in vitro and cell-based assays. The protocols and concentration guidelines provided here serve as a starting point for researchers to design and execute experiments aimed at elucidating the intricate functions of this vital signaling lipid. As with any reagent, optimization of concentrations and incubation times is crucial for achieving robust and reproducible results.

References

PtdIns-(4,5)-P2 (1,2-dioctanoyl) solubility and preparation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a key phosphoinositide, is a minor yet critical component of eukaryotic cell membranes. It is predominantly found in the inner leaflet of the plasma membrane and serves as a pivotal hub for cellular signaling. PtdIns(4,5)P2 is a substrate for two major signaling pathways: its hydrolysis by phospholipase C (PLC) generates the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and its phosphorylation by phosphoinositide 3-kinase (PI3K) produces phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3)[1][2][3]. These pathways regulate a vast array of cellular processes, including cell proliferation, survival, cytoskeletal organization, endocytosis, and exocytosis[1][4][5][6].

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a synthetic, water-soluble analog of the natural lipid. Featuring two short C8 fatty acid chains, it is a valuable tool for in vitro studies, such as examining enzyme kinetics and protein-lipid interactions, where controlled delivery and solubility are essential[7].

Physicochemical Properties

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is supplied as a solid or lyophilized powder[3][7]. Its dioctanoyl side chains render it more water-soluble than its long-chain natural counterparts, facilitating its use in aqueous buffer systems.

Storage and Stability

For long-term storage, the compound should be kept at -20°C, where it is stable for at least four to five years[3][7]. Once reconstituted, aqueous solutions are stable for 1-2 days at 4-8°C. For longer-term storage of solutions, it is recommended to prepare aliquots in deoxygenated solvents and freeze them.

Quantitative Data Summary

The solubility of PtdIns-(4,5)-P2 (1,2-dioctanoyl) and its sodium salt form is crucial for designing experiments. The following table summarizes the available solubility data.

Compound FormSolvent/BufferConcentrationReference
PtdIns-(4,5)-P2 (1,2-dioctanoyl)WaterSoluble[7]
PtdIns-(4,5)-P2 (1,2-dioctanoyl) sodium saltPBS (pH 7.2)Freely soluble[3]
PtdIns-(4,5)-P2 (1,2-dioctanoyl) sodium saltCHCl3:CH3OH:H2O (3:2:1)10 mg/mL[3]

Signaling Pathway Diagram

PtdIns(4,5)P2 is a central node in signal transduction. Upon activation of cell surface receptors like G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PtdIns(4,5)P2 is metabolized by key enzymes to generate downstream signals. The diagram below illustrates these fundamental pathways.

PtdIns(4,5)P2 Signaling Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PI3K PI 3-Kinase (PI3K) GPCR->PI3K Activates PIP2 PtdIns(4,5)P2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PIP3 PtdIns(3,4,5)P3 PIP2->PIP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates PI3K->PIP2 Phosphorylates Akt_PDK1 Akt/PDK1 Signaling PIP3->Akt_PDK1 Recruits & Activates

Core signaling pathways originating from PtdIns(4,5)P2.

Experimental Protocols

Protocol 1: Preparation of PtdIns-(4,5)-P2 Vesicles (Liposomes)

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating PtdIns-(4,5)-P2 (1,2-dioctanoyl) for use in biochemical assays, such as protein-lipid binding studies.

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • Carrier lipid (e.g., Phosphatidylcholine, PC)

  • Chloroform

  • Assay Buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 250 mM KCl, 0.1 mM DTT)

  • Glass vials

  • Nitrogen or Argon gas source

  • Bath sonicator or probe sonicator

Methodology:

  • Lipid Mixture Preparation: In a clean glass vial, combine the carrier lipid (e.g., 99 mol%) and PtdIns-(4,5)-P2 (1,2-dioctanoyl) (e.g., 1 mol%) dissolved in chloroform. The final lipid concentration will depend on the specific application.

  • Solvent Evaporation: Dry the lipid mixture to a thin film on the bottom of the vial under a gentle stream of nitrogen or argon gas. To ensure complete removal of the solvent, place the vial under a high vacuum for at least 1 hour.

  • Hydration: Add the desired volume of Assay Buffer to the dried lipid film. Vortex the vial vigorously for several minutes to resuspend the lipids, which will result in a milky suspension of multilamellar vesicles (MLVs).

  • Sonication: To form SUVs, sonicate the MLV suspension.

    • Bath Sonication: Place the vial in a bath sonicator and sonicate until the solution becomes clear (typically 10-30 minutes). The temperature of the bath should be kept low to avoid lipid degradation.

    • Probe Sonication: Use a probe sonicator on a low power setting, sonicating in short bursts (e.g., 30 seconds) followed by cooling periods on ice to prevent overheating. Repeat until the solution is clear.

  • Clarification: Centrifuge the liposome (B1194612) solution at high speed (e.g., 15,000 x g) for 10 minutes to pellet any remaining aggregates or titanium particles from the sonicator probe.

  • Use: The supernatant containing the SUVs is now ready for use in downstream applications, such as the liposome binding assay described in Protocol 2.

Liposome Preparation Workflow cluster_prep Preparation cluster_vesicle_formation Vesicle Formation A 1. Mix Lipids in Chloroform (PC + PtdIns(4,5)P2) B 2. Evaporate Solvent (Nitrogen Stream + Vacuum) A->B C 3. Hydrate Lipid Film (Add Buffer and Vortex) B->C D 4. Sonicate Suspension (Forms Small Vesicles) C->D E 5. Centrifuge to Clarify D->E F Ready-to-use Liposome Solution E->F

Workflow for preparing PtdIns(4,5)P2-containing liposomes.
Protocol 2: Liposome Co-sedimentation Assay for Protein-Lipid Interaction

This protocol is a common method to assess the binding of a protein of interest to PtdIns-(4,5)-P2 incorporated into liposomes.

Materials:

  • PtdIns-(4,5)-P2-containing liposomes (from Protocol 1)

  • Control liposomes (without PtdIns-(4,5)-P2)

  • Purified protein of interest

  • Binding Buffer (can be the same as the Assay Buffer from Protocol 1)

  • Ultracentrifuge with appropriate rotor

  • SDS-PAGE analysis equipment

Methodology:

  • Binding Reaction: In separate microcentrifuge tubes, mix the purified protein (at a fixed concentration) with either the PtdIns-(4,5)-P2-containing liposomes or the control liposomes. Incubate at room temperature for 1 hour to allow binding to occur[8].

  • Sedimentation: Place the tubes in an ultracentrifuge and spin at a high speed (e.g., 100,000 x g) for 30-60 minutes to pellet the liposomes.

  • Fraction Collection: Carefully collect the supernatant from each tube. This fraction contains the unbound protein.

  • Pellet Resuspension: Wash the pellet gently with Binding Buffer to remove any non-specifically associated protein, and centrifuge again. Discard the supernatant. Resuspend the final pellet, which contains the liposome-bound protein, in an equal volume of SDS-PAGE sample buffer. Also, mix an equivalent volume of the supernatant fraction with sample buffer.

  • Analysis: Analyze the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting to visualize the protein distribution. Increased protein in the pellet fraction with PtdIns-(4,5)-P2 liposomes compared to the control indicates a specific interaction.

Protocol 3: Immunofluorescence Staining for Cellular PtdIns(4,5)P2

This protocol provides a general framework for the visualization of PtdIns(4,5)P2 pools within cultured cells using a specific antibody.

Materials:

  • Cultured cells on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking/Permeabilization Buffer (e.g., PBS with 5% normal goat serum and 0.5% saponin)[9]

  • Primary antibody against PtdIns(4,5)P2

  • Fluorophore-conjugated secondary antibody

  • Mounting medium with DAPI

Methodology:

  • Cell Fixation: Wash the cells grown on coverslips twice with PBS. Fix the cells by incubating with 4% PFA for 20 minutes at room temperature[10].

  • Blocking and Permeabilization: Wash the fixed cells three times with PBS. Incubate the cells with Blocking/Permeabilization Buffer for 45-60 minutes at room temperature[9][10]. Saponin (B1150181) is a mild detergent that preserves membrane structure better than stronger detergents like Triton X-100.

  • Primary Antibody Incubation: Dilute the primary anti-PtdIns(4,5)P2 antibody in the blocking buffer (with a reduced saponin concentration, e.g., 0.1%) and incubate with the cells for 1 hour at room temperature[9][10].

  • Washing: Wash the cells three times with PBS for 10 minutes each to remove unbound primary antibody[10].

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light[10].

  • Final Washes and Mounting: Wash the cells three times with PBS for 10 minutes each in the dark[10]. Briefly rinse with distilled water and mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Immunofluorescence Workflow A 1. Fix Cells on Coverslip (e.g., 4% PFA) B 2. Permeabilize & Block (Saponin + Goat Serum) A->B C 3. Primary Antibody Incubation (Anti-PtdIns(4,5)P2) B->C D 4. Wash (x3) C->D E 5. Secondary Antibody Incubation (Fluorophore-conjugated) D->E F 6. Final Wash (x3) & Mount E->F G 7. Fluorescence Microscopy F->G

Workflow for immunofluorescent detection of PtdIns(4,5)P2.

References

Troubleshooting & Optimization

PtdIns-(4,5)-P2 (1,2-dioctanoyl) stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of PtdIns-(4,5)-P2 (1,2-dioctanoyl).

Frequently Asked Questions (FAQs)

Q1: How should I store PtdIns-(4,5)-P2 (1,2-dioctanoyl) upon receipt?

A1: Upon receipt, PtdIns-(4,5)-P2 (1,2-dioctanoyl) should be stored at -20°C.[1][2][3] It is typically shipped on wet ice to maintain its integrity during transit.[1][2]

Q2: What is the long-term stability of this lipid?

A2: When stored properly at -20°C as a lyophilized powder, PtdIns-(4,5)-P2 (1,2-dioctanoyl) is stable for at least four to five years.[1][2][3]

Q3: How should I prepare solutions of PtdIns-(4,5)-P2 (1,2-dioctanoyl)?

A3: This lipid can be dissolved in various solvent systems. It is freely soluble in PBS (pH 7.2) and also soluble in water.[1][2] For organic solvent applications, a mixture of chloroform:methanol:water (3:2:1) at a concentration of 10 mg/ml can be used.[1]

Q4: How stable are solutions of PtdIns-(4,5)-P2 (1,2-dioctanoyl)?

A4: Aqueous or solvent-based solutions of similar phosphatidylinositols are generally stable for 1-2 days when stored at 4-8°C.[4] Storage of solutions at room temperature is not recommended.[4] For longer-term storage, it is advisable to prepare aliquots in deoxygenated solvents and freeze them.[4]

Q5: Is PtdIns-(4,5)-P2 (1,2-dioctanoyl) susceptible to oxidation?

A5: PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a synthetic lipid with saturated dioctanoyl (C8:0) fatty acid chains. This makes it significantly less prone to oxidation compared to naturally derived PtdIns(4,5)P2, which often contains unsaturated fatty acids like arachidonic acid.[4]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of PtdIns-(4,5)-P2 (1,2-dioctanoyl) due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the lipid has been consistently stored at -20°C.

    • Check Solution Age: If using a stock solution, confirm it was prepared recently (ideally within 1-2 days if stored at 4-8°C).

    • Use Fresh Aliquots: For critical experiments, always use a freshly prepared solution from a new aliquot of the lyophilized powder.

    • Consider Enzymatic Degradation: Be aware of potential enzymatic degradation by phosphatases or phospholipases in your experimental system.[5][6] Hydrolysis of PtdIns(4,5)P2 by phospholipase C generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

Issue 2: Difficulty dissolving the lipid.

  • Possible Cause: Use of an inappropriate solvent or insufficient mixing.

  • Troubleshooting Steps:

    • Select the Right Solvent: For aqueous buffers, ensure the pH is appropriate (e.g., PBS pH 7.2).[1] For organic applications, use the recommended chloroform:methanol:water mixture.[1]

    • Aid Dissolution: Gentle vortexing or sonication can help dissolve the lipid.

    • Check Concentration: Attempting to dissolve the lipid at a concentration higher than its solubility limit can lead to incomplete dissolution.

Quantitative Data Summary

ParameterConditionValueCitations
Storage Temperature Long-term-20°C[1][2][3]
Stability Lyophilized powder at -20°C≥ 5 years[1][3]
Lyophilized powder at -20°C≥ 4 years[2]
Aqueous/Solvent solution at 4-8°C1-2 days[4]
Solubility PBS (pH 7.2)Freely soluble[1]
CHCl3:CH3OH:H2O (3:2:1)10 mg/ml[1]
WaterSoluble[2]

Experimental Protocols

Protocol: Reconstitution of Lyophilized PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • Equilibration: Allow the vial of lyophilized PtdIns-(4,5)-P2 (1,2-dioctanoyl) to warm to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the desired volume of an appropriate solvent (e.g., PBS, pH 7.2) to the vial to achieve the target concentration.

  • Dissolution: Cap the vial tightly and vortex gently until the powder is fully dissolved. Sonication can be used if necessary.

  • Storage of Solution: For short-term storage (1-2 days), keep the solution at 4-8°C.[4] For longer-term storage, dispense into single-use aliquots, preferably in a deoxygenated solvent, and store at -20°C or below.[4]

Visualizations

cluster_storage Storage and Handling Workflow Receive Receive Shipment (on wet ice) Store Store Lyophilized Powder at -20°C Receive->Store Reconstitute Reconstitute in Appropriate Solvent Store->Reconstitute ShortTerm Short-Term Storage (1-2 days at 4-8°C) Reconstitute->ShortTerm LongTerm Long-Term Storage (Aliquots at -20°C) Reconstitute->LongTerm Use Use in Experiment ShortTerm->Use LongTerm->Use cluster_troubleshooting Troubleshooting Logic for Poor Results Problem Inconsistent or No Experimental Signal CheckStorage Verify Storage (-20°C)? Problem->CheckStorage CheckSolution Solution Freshly Prepared? CheckStorage->CheckSolution Yes NewVial Action: Use a New Vial CheckStorage->NewVial No CheckEnzymes Potential Enzymatic Degradation? CheckSolution->CheckEnzymes Yes NewSolution Action: Prepare Fresh Solution CheckSolution->NewSolution No AddInhibitors Action: Consider Enzyme Inhibitors CheckEnzymes->AddInhibitors Yes Success Problem Resolved CheckEnzymes->Success No NewVial->Success NewSolution->Success AddInhibitors->Success cluster_pathway Key Signaling & Degradation Pathways PIP2 PtdIns(4,5)P2 PLC Phospholipase C (PLC) PIP2->PLC Phosphatase Inositol Phosphatase (e.g., SigD) PIP2->Phosphatase IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Hydrolysis PIP PtdIns(5)P Phosphatase->PIP Dephosphorylation

References

preventing PtdIns-(4,5)-P2 (1,2-dioctanoyl) aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PtdIns-(4,5)-P2 (1,2-dioctanoyl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this synthetic phosphoinositide, with a focus on preventing aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is PtdIns-(4,5)-P2 (1,2-dioctanoyl) and why is it used in research?

PtdIns-(4,5)-P2 (1,2-dioctanoyl), also known as diC8 PIP2, is a synthetic version of phosphatidylinositol 4,5-bisphosphate, a crucial signaling phospholipid found in the inner leaflet of the plasma membrane.[1][2] Unlike its natural counterparts which have long fatty acid chains, the 1,2-dioctanoyl version has short eight-carbon (C8) fatty acid chains. This modification significantly increases its solubility in aqueous solutions, making it easier to handle and deliver to experimental systems.[3][4] It is widely used in studies of signal transduction, ion channel regulation, and cytoskeletal dynamics.

Q2: Is PtdIns-(4,5)-P2 (1,2-dioctanoyl) soluble in aqueous buffers?

Yes, PtdIns-(4,5)-P2 (1,2-dioctanoyl) is considered "freely soluble" in aqueous buffers such as PBS (pH 7.2) and water.[2] Its short dioctanoyl chains prevent the formation of stable bilayers, which would be insoluble in water.

Q3: What causes PtdIns-(4,5)-P2 (1,2-dioctanoyl) to aggregate in solution?

Despite its general solubility, aggregation can occur under certain conditions:

  • Presence of Multivalent Cations: Divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) can bridge the negatively charged phosphate (B84403) groups of multiple PtdIns-(4,5)-P2 molecules, inducing the formation of clusters or aggregates.

  • Interactions with Proteins: Proteins with positively charged domains can bind to the negatively charged headgroup of PtdIns-(4,5)-P2, leading to the formation of protein-lipid complexes that may aggregate.

  • Low Ionic Strength and Acidic pH: Sub-optimal ionic strength and pH can affect the charge of the headgroup and reduce repulsive forces between molecules, promoting aggregation.

Q4: How can I visually confirm if my PtdIns-(4,5)-P2 (1,2-dioctanoyl) solution has aggregated?

Aggregated PtdIns-(4,5)-P2 may cause the solution to appear cloudy or hazy. In more severe cases, visible precipitates may form. For more sensitive detection, dynamic light scattering (DLS) can be used to identify the presence of larger particles in the solution.

Troubleshooting Guide: Preventing and Resolving Aggregation

Issue Potential Cause Recommended Solution
Cloudy or Precipitated Solution Upon Reconstitution High concentration, presence of contaminating multivalent cations, improper pH.1. Reconstitute at a lower concentration: Start with a lower concentration (e.g., 1-5 mM) in your chosen buffer. 2. Use a chelating agent: Add 1-5 mM EDTA or EGTA to your buffer to chelate any divalent cations.[5] 3. Ensure appropriate pH: Use a buffer with a pH of 7.0-7.4 to maintain the negative charge on the phosphate groups. 4. Gentle warming and vortexing: Warm the solution to room temperature and vortex gently to aid dissolution.
Aggregation During Experiment (e.g., Kinase Assay) Introduction of divalent cations (e.g., Mg²⁺ in kinase buffer), interaction with the protein of interest.1. Include a mild, non-ionic detergent: Add a low concentration of a detergent like CHAPS (0.1%) or Tween-20 (0.05%) to the assay buffer to help keep the lipid in a monomeric state. 2. Optimize divalent cation concentration: Use the minimum concentration of Mg²⁺ or Ca²⁺ required for your experiment. 3. Control for protein-induced aggregation: Run a control experiment without the enzyme or protein to see if aggregation is protein-dependent.
Inconsistent Experimental Results Partial aggregation of PtdIns-(4,5)-P2, leading to variable effective concentrations.1. Prepare fresh solutions: Prepare PtdIns-(4,5)-P2 solutions fresh for each experiment. 2. Brief sonication: Before use, briefly sonicate the solution in a bath sonicator to break up any small aggregates. 3. Filter the solution: For critical applications, filter the solution through a 0.22 µm syringe filter to remove any larger aggregates.

Quantitative Data Summary

Parameter Value Notes
Molecular Weight (Sodium Salt) 812.5 g/mol [2]
Solubility in PBS (pH 7.2) Freely soluble[2]
Solubility in Water Soluble
Solubility in Chloroform (B151607):Methanol:Water (3:2:1) 10 mg/mL[2]
Critical Micelle Concentration (CMC) Not definitively reported; likely in the low mM range.For lipids that form bilayers, the equivalent concentration is in the nM to µM range. Short-chain lipids like the dioctanoyl version have a higher CMC.[6]
Recommended Buffer pH 7.0 - 7.4To ensure the phosphate groups are deprotonated and negatively charged.
Recommended Chelating Agent Concentration 1 - 5 mM EDTA or EGTATo prevent aggregation induced by divalent cations.[5]
Recommended Detergent Concentration (for assays) 0.1% CHAPS or 0.05% Tween-20To maintain monomeric lipid in the presence of proteins and divalent cations.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized PtdIns-(4,5)-P2 (1,2-dioctanoyl)
  • Equilibrate the vial: Allow the vial of lyophilized PtdIns-(4,5)-P2 to warm to room temperature before opening to prevent condensation.

  • Add buffer: Add the desired volume of aqueous buffer (e.g., PBS, pH 7.2, with 1 mM EDTA) to the vial to achieve the target concentration (e.g., 1-5 mg/mL).

  • Dissolve: Vortex the vial gently for 1-2 minutes until the powder is fully dissolved. A brief sonication in a bath sonicator can aid in dissolution.

  • Storage: For short-term storage (1-2 days), keep the solution at 4°C. For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of PtdIns-(4,5)-P2-Containing Liposomes by Sonication
  • Prepare lipid mixture: In a glass vial, combine your primary lipid (e.g., POPC) and PtdIns-(4,5)-P2 (1,2-dioctanoyl) in chloroform at the desired molar ratio (e.g., 98:2).

  • Create a thin film: Evaporate the solvent under a gentle stream of nitrogen gas while rotating the vial to create a thin lipid film on the bottom and sides. Place the vial under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer to the vial and hydrate (B1144303) the lipid film by vortexing for 5-10 minutes. The temperature of the buffer should be above the phase transition temperature of the primary lipid.

  • Sonication: Submerge the vial in a bath sonicator and sonicate until the solution becomes translucent. This may take several minutes. Alternatively, use a probe sonicator for more rapid and efficient formation of small unilamellar vesicles (SUVs).[7][8][9][10]

  • Characterization: Characterize the size distribution of the liposomes using dynamic light scattering (DLS).

Protocol 3: In Vitro PI3-Kinase Assay
  • Prepare kinase reaction buffer: A typical buffer is 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl₂, and 0.025 mg/ml BSA.[11] To this, add 0.1% CHAPS to prevent lipid aggregation.

  • Prepare PtdIns-(4,5)-P2 substrate: Dilute the reconstituted PtdIns-(4,5)-P2 (1,2-dioctanoyl) in the kinase reaction buffer to the desired final concentration (e.g., 10-50 µM).

  • Set up the reaction: In a microcentrifuge tube or 384-well plate, combine the PI3-Kinase enzyme, the PtdIns-(4,5)-P2 substrate, and any inhibitors being tested.[11][12][13][14]

  • Initiate the reaction: Add ATP to the reaction mixture to a final concentration of 25-100 µM.[11]

  • Incubate: Incubate the reaction at 30°C for the desired amount of time (e.g., 15-60 minutes).

  • Stop the reaction: Stop the reaction by adding EDTA to a final concentration of 20 mM.

  • Detect product formation: The product, PtdIns-(3,4,5)-P3, can be detected using various methods, such as ELISA-based assays that employ a PtdIns-(3,4,5)-P3-binding protein.[13][14]

Visualizations

PtdIns_4_5_P2_Signaling_Pathways cluster_0 PI3K/Akt Pathway cluster_1 PLC Pathway PtdIns(4,5)P2_1 PtdIns(4,5)P2 PtdIns(3,4,5)P3 PtdIns(3,4,5)P3 PtdIns(4,5)P2_1->PtdIns(3,4,5)P3 PI3K PI3K PI3-Kinase Akt Akt PtdIns(3,4,5)P3->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival PtdIns(4,5)P2_2 PtdIns(4,5)P2 IP3 IP3 PtdIns(4,5)P2_2->IP3 PLC DAG DAG PtdIns(4,5)P2_2->DAG PLC PLC Phospholipase C Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: Key signaling pathways involving PtdIns-(4,5)-P2.

Experimental_Workflow_Lipid_Binding Start Start: Hypothesis of Protein-Lipid Interaction Reconstitute Reconstitute Lyophilized PtdIns-(4,5)-P2 (1,2-dioctanoyl) Start->Reconstitute Prepare_Liposomes Prepare Liposomes (with and without PtdIns(4,5)P2) Reconstitute->Prepare_Liposomes Incubate Incubate Protein with Liposomes Prepare_Liposomes->Incubate Separate Separate Liposome-Bound and Unbound Protein (e.g., cosedimentation assay) Incubate->Separate Analyze Analyze Protein in Fractions (e.g., SDS-PAGE, Western Blot) Separate->Analyze Conclusion Conclusion: Determine Lipid Binding Specificity Analyze->Conclusion

Caption: Workflow for studying protein-PtdIns-(4,5)-P2 interaction.

Troubleshooting_Logic Problem PtdIns-(4,5)-P2 Solution is Cloudy/Precipitated Check_Cations Is the buffer free of divalent cations (Ca²⁺, Mg²⁺)? Problem->Check_Cations Add_Chelator Add 1-5 mM EDTA or EGTA Check_Cations->Add_Chelator No Check_Concentration Is the concentration above the CMC (~low mM)? Check_Cations->Check_Concentration Yes Add_Chelator->Check_Concentration Dilute Dilute the solution Check_Concentration->Dilute Yes Check_pH Is the pH between 7.0-7.4? Check_Concentration->Check_pH No Dilute->Check_pH Adjust_pH Adjust pH of the buffer Check_pH->Adjust_pH No Solution_Clear Solution should be clear Check_pH->Solution_Clear Yes Adjust_pH->Solution_Clear

Caption: Troubleshooting logic for PtdIns-(4,5)-P2 aggregation.

References

Technical Support Center: PtdIns-(4,5)-P2 (1,2-dioctanoyl) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PtdIns-(4,5)-P2 (1,2-dioctanoyl), also known as DiC8-PIP2. This resource provides troubleshooting guidance and detailed protocols to help you achieve reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the handling and use of DiC8-PIP2 in a question-and-answer format.

Q1: My DiC8-PIP2 won't dissolve properly in my aqueous buffer. What should I do?

Potential Cause 1: Incorrect Solubilization Procedure. Although short-chain phosphoinositides like DiC8-PIP2 are more water-soluble than their long-chain counterparts, they can still be challenging to dissolve directly in aqueous solutions, especially at high concentrations.[1]

  • Troubleshooting Steps:

    • First, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

    • Instead of dissolving directly in your final buffer, first, reconstitute the lipid in deionized water to create a stock solution.[2] It is freely soluble in PBS (pH 7.2) and water.[2]

    • Vortex thoroughly. Gentle warming (to no more than 37°C) and sonication in a bath sonicator can aid dissolution.

    • Once fully dissolved, you can make aliquots of this aqueous stock solution for storage or dilute it into your final experimental buffer.

    • Always visually inspect the solution for clarity before use. A "slightly hazy" solution may indicate that you are near the solubility limit.[3]

Potential Cause 2: Concentration is above the Critical Micelle Concentration (CMC). Above its CMC, DiC8-PIP2 will form micelles rather than remaining as monomers in solution. This can affect its availability for enzymatic reactions or protein binding.

  • Troubleshooting Steps:

    • Whenever possible, work at concentrations below the CMC. While the exact CMC for DiC8-PIP2 is not readily published, it is expected to be in the micromolar to low millimolar range.

    • If high concentrations are necessary, be aware that the lipid is in a micellar state, which may be required for certain applications, such as presenting a lipid surface to an enzyme in the absence of other lipids.

Q2: I'm not observing any cellular effect after adding DiC8-PIP2 to my cell culture media. Why?

Potential Cause 1: Insufficient Cellular Uptake. The efficiency of direct addition to media can be low and highly cell-type dependent.

  • Troubleshooting Steps:

    • Increase Concentration/Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line.

    • Use a Carrier: Consider using a lipid delivery reagent (e.g., lipofection reagents) or a carrier protein like fatty-acid-free BSA to facilitate uptake.

    • Alternative Delivery Methods: For more controlled delivery, consider microinjection or using shuttle carriers if your experimental system allows.

Potential Cause 2: Degradation of DiC8-PIP2. Phosphoinositides can be rapidly metabolized by cellular kinases and phosphatases once inside the cell.

  • Troubleshooting Steps:

    • Use Freshly Diluted Lipid: Always prepare fresh dilutions of DiC8-PIP2 in your media immediately before the experiment. Aqueous solutions are not recommended for long-term storage.[3]

    • Consider Inhibitors: If you are studying a specific pathway, you may use relevant phosphatase or kinase inhibitors to prevent the rapid turnover of DiC8-PIP2, though this will have broader effects on cell signaling.

    • Confirm Lipid Integrity: While complex, you could potentially extract lipids from treated cells and use techniques like mass spectrometry to confirm the presence of DiC8-PIP2.

Q3: My fluorescently-tagged PH domain biosensor (e.g., GFP-PLCδ1-PH) is not localizing to the plasma membrane, or it's showing high cytosolic fluorescence.

Potential Cause 1: Low Endogenous PtdIns(4,5)P2 Levels. The cell line or experimental conditions may lead to naturally low levels of PtdIns(4,5)P2 at the plasma membrane.

  • Troubleshooting Steps:

    • Positive Control: Stimulate cells with an agonist known to increase PtdIns(4,5)P2 synthesis if applicable to your system.

    • Cell Health: Ensure cells are healthy and not overly confluent, which can alter lipid signaling.

Potential Cause 2: Overexpression of the Biosensor. High levels of the GFP-PH domain can saturate all available PtdIns(4,5)P2 binding sites at the membrane, leading to an excess of unbound, fluorescent protein in the cytosol.[4] This can also create artifacts by sequestering PtdIns(4,5)P2 and interfering with its normal function.[4]

  • Troubleshooting Steps:

    • Reduce Transfection Reagent/DNA: Titrate the amount of plasmid DNA and transfection reagent to achieve lower expression levels.

    • Use a Weaker Promoter: If possible, switch to a plasmid with a weaker promoter for lower, more stable expression.

    • Analyze Low-Expressing Cells: When imaging, focus your analysis on cells that show dim but clear plasma membrane localization, as these are more likely to report accurately on PtdIns(4,5)P2 dynamics.[5]

    • Quantify Membrane-to-Cytosol Ratio: Instead of relying on visual assessment alone, quantify the fluorescence intensity ratio between the plasma membrane and the cytosol. A significant increase in this ratio indicates successful membrane recruitment.[6]

Q4: I'm getting high background or non-specific signal in my immunofluorescence (IF) staining for PtdIns(4,5)P2.

Potential Cause 1: Inadequate Fixation/Permeabilization. The fixation and permeabilization steps are critical for preserving lipid localization and allowing antibody access without causing artifacts. Using the wrong detergent can result in patchy or lost staining.[7]

  • Troubleshooting Steps:

    • Optimize Fixative: Test different fixation protocols. A common starting point is 4% paraformaldehyde (PFA). Some protocols recommend adding a small amount of glutaraldehyde (B144438) (e.g., 0.1%) to better crosslink and retain lipids.[7]

    • Choose the Right Detergent: Saponin is often preferred over Triton X-100 for PtdIns(4,5)P2 staining as it provides more uniform permeabilization without completely destroying membrane integrity.[7] Digitonin can sometimes result in patchy staining.[7]

    • Perform Staining on Ice: Keeping the cells on ice during antibody incubations can help to preserve membrane structures.[7]

Potential Cause 2: Antibody Specificity and Concentration. The anti-PtdIns(4,5)P2 antibody may be cross-reacting with other phosphoinositides or binding non-specifically. The concentration may also be too high.

  • Troubleshooting Steps:

    • Titrate Antibody: Perform a titration experiment to find the optimal antibody concentration that gives a clear signal with low background.

    • Blocking Control: Pre-incubate the antibody with liposomes containing PtdIns(4,5)P2 before adding it to the cells. This should abolish the specific signal. As a negative control, pre-incubate with liposomes containing other lipids (like PC or other phosphoinositides) to ensure specificity.[7]

    • Increase Blocking: Ensure the blocking step (e.g., with normal goat serum or BSA) is sufficient. Increase the blocking time or change the blocking agent if necessary.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for commercially available short-chain PtdIns-(4,5)-P2 analogs.

Table 1: Physical and Chemical Properties of PtdIns-(4,5)-P2 Analogs

PropertyPtdIns-(4,5)-P2 (1,2-dioctanoyl)PtdIns-(4,5)-P2 (1,2-dihexanoyl)PtdIns-(4,5)-P2 (1,2-dipalmitoyl)
Synonyms DOPI-4,5-P2, DiC8-PIP2, PI(4,5)P2 (8:0/8:0)[2][9]DHPI-4,5-P2, DiC6-PIP2, PI(4,5)P2 (6:0/6:0)[10]DPPI-4,5-P2, DiC16-PIP2, PI(4,5)P2 (16:0/16:0)[11]
Molecular Formula C₂₅H₄₆O₁₉P₃ • 3Na[2]C₂₁H₃₈O₁₉P₃ • 3Na[10]C₄₁H₇₈O₁₉P₃ • 3Na[11]
Formula Weight 812.5 g/mol [2]756.4 g/mol [10]1036.9 g/mol [11]
Formulation Lyophilized Powder[2]Lyophilized Powder[10]Lyophilized Powder[11]
Storage -20°C[2]-20°C[10]-20°C[11]
Stability ≥ 5 years (as powder)[2]≥ 5 years (as powder)[10]≥ 5 years (as powder)[11]

Table 2: Solubility of PtdIns-(4,5)-P2 Analogs

SolventPtdIns-(4,5)-P2 (1,2-dioctanoyl)PtdIns-(4,5)-P2 (1,2-dihexanoyl)PtdIns-(4,5)-P2 (1,2-dipalmitoyl)
Water Soluble[3]Soluble[10]10 mg/mL[11]
PBS (pH 7.2) Freely Soluble[2]Sparingly soluble (1-10 mg/mL)[10]Not specified
DMSO Not specifiedSlightly soluble (0.1-1 mg/mL)[10]Not specified
Ethanol Not specifiedSlightly soluble (0.1-1 mg/mL)[10]Not specified
Chloroform (B151607):Methanol:Water 10 mg/mL (in 3:2:1 ratio)[2]Not specified1 mg/mL (in 3:3:1 ratio)[11]

Visual Diagrams

Signaling Pathway

PtdIns45P2_Signaling_Pathway cluster_products Second Messengers PtdIns PtdIns PtdIns4P PtdIns(4)P PtdIns->PtdIns4P PI4K PtdIns45P2 PtdIns(4,5)P2 PtdIns4P->PtdIns45P2 PIP5K PtdIns345P3 PtdIns(3,4,5)P3 PtdIns45P2->PtdIns345P3 PI3K IP3 IP3 PtdIns45P2->IP3 PLC DAG DAG PtdIns45P2->DAG PLC PI3K PI3-Kinase (PI3K) PLC Phospholipase C (PLC) PtdIns345P3->PtdIns45P2 PTEN PTEN PTEN PIP5K PIP5-Kinase Receptor GPCR / RTK Receptor->PI3K activates Receptor->PLC activates Signal Agonist Signal Signal->Receptor

Caption: Canonical PtdIns(4,5)P2 signaling pathway.

Experimental Workflow

Liposome_Pulldown_Workflow start Start mix_lipids 1. Mix Lipids in Chloroform (e.g., PC + PE + DiC8-PIP2) start->mix_lipids dry_lipids 2. Dry Lipid Film (e.g., under Nitrogen stream) mix_lipids->dry_lipids hydrate 3. Rehydrate Film in Assay Buffer dry_lipids->hydrate extrude 4. Extrude to form Unilamellar Vesicles (LUVs) hydrate->extrude incubate 5. Incubate LUVs with Protein Lysate/Purified Protein extrude->incubate centrifuge 6. Pellet Liposomes (Ultracentrifugation) incubate->centrifuge separate 7. Separate Supernatant (Unbound) and Pellet (Bound) centrifuge->separate analyze 8. Analyze by SDS-PAGE and Western Blot separate->analyze end End analyze->end

Caption: Experimental workflow for a liposome (B1194612) pull-down assay.

Troubleshooting Logic

Troubleshooting_Logic problem Problem: Low or No Signal in Cell-Based Assay q1 Is the DiC8-PIP2 solution clear? problem->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the lipid added directly to media? a1_yes->q2 solubilize Action: Re-solubilize. Use sonication/vortexing. Consider making fresh stock. a1_no->solubilize a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No optimize_delivery Action: Optimize delivery. Try carrier (e.g., BSA) or lipofection. Increase concentration and/or incubation time. a2_yes->optimize_delivery q3 Is the readout protein-specific binding? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No check_protein Action: Check protein expression and localization. Ensure the target protein is functional. a3_yes->check_protein check_metabolism Action: Consider rapid metabolism. Use freshly prepared lipid. Consider phosphatase inhibitors. a3_no->check_metabolism

Caption: Troubleshooting flowchart for cell-based assays.

Experimental Protocols

Protocol 1: Preparation of DiC8-PIP2 Stock Solution

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl), lyophilized powder

  • High-purity, sterile deionized water or PBS (pH 7.2)

  • Vortex mixer

  • Bath sonicator

  • Sterile microcentrifuge tubes

Method:

  • Briefly centrifuge the vial of lyophilized DiC8-PIP2 to ensure all powder is at the bottom.

  • Add the appropriate volume of sterile water or PBS to the vial to achieve the desired stock concentration (e.g., 1-5 mg/mL).

  • Vortex vigorously for 2-3 minutes to dissolve the lipid.

  • If the solution is not completely clear, sonicate in a bath sonicator for 5-10 minutes, or until the solution clarifies. Avoid overheating the sample.

  • Visually inspect the solution to ensure there are no particulates.

  • For storage, create small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Store the aqueous stock aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage.

Protocol 2: Liposome Co-sedimentation (Pull-Down) Assay

This assay is used to test the binding of a protein of interest to PtdIns(4,5)P2-containing membranes.

Materials:

  • Primary structural lipid (e.g., Phosphatidylcholine, PC)

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • Control lipid (e.g., Phosphatidylserine, PS)

  • Chloroform

  • Extrusion buffer (e.g., 25 mM HEPES pH 7.4, 150 mM KCl)

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Purified protein of interest or cell lysate

  • Ultracentrifuge

  • SDS-PAGE and Western Blot reagents

Method:

  • Lipid Film Preparation:

    • In a glass tube, combine the primary lipid (e.g., PC) and the lipid of interest (DiC8-PIP2) or a control lipid at the desired molar ratio (e.g., 95% PC, 5% DiC8-PIP2).

    • Create a control set of liposomes with 100% PC.

    • Evaporate the chloroform solvent under a gentle stream of nitrogen gas, rotating the tube to create a thin lipid film on the wall. Further dry the film under vacuum for at least 1 hour.

  • Liposome Formation:

    • Rehydrate the lipid film in extrusion buffer to a final lipid concentration of 1-2 mM. Vortex vigorously.

    • The lipid suspension should undergo at least 5 freeze-thaw cycles (liquid nitrogen followed by a warm water bath) to create multilamellar vesicles.

    • Extrude the suspension 11-21 times through a polycarbonate membrane (100 nm pore size) to generate large unilamellar vesicles (LUVs). The solution should become clear.[12]

  • Binding Reaction:

    • In a microcentrifuge tube, combine the purified protein (e.g., 1-5 µM) with the liposomes (e.g., 0.5-1 mM final lipid concentration).

    • Incubate at room temperature for 30-60 minutes with gentle rotation.[12]

  • Co-sedimentation:

    • Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).

    • Carefully collect the supernatant, which contains the unbound protein fraction.

    • Gently wash the liposome pellet with assay buffer and centrifuge again.

    • Resuspend the final pellet, which contains the liposome-bound protein fraction, in an equal volume of buffer as the supernatant.

  • Analysis:

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody against your protein of interest.

    • A positive interaction is indicated by a significant enrichment of the protein in the pellet fraction of DiC8-PIP2-containing liposomes compared to the control (PC only) liposomes.

Protocol 3: In Vitro PI3-Kinase Assay

This protocol outlines a general method to measure PI3-Kinase activity using DiC8-PIP2 as a substrate.[13][14]

Materials:

  • Recombinant active PI3-Kinase (e.g., PI3Kα)

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl) substrate

  • Kinase reaction buffer (typically includes HEPES, MgCl₂, DTT, and BSA)

  • ATP

  • Kinase inhibitors (for control experiments)

  • Detection system for the product, PtdIns(3,4,5)P3 (e.g., ELISA-based kit with a PtdIns(3,4,5)P3-binding protein, or radiolabeling with [γ-³²P]ATP followed by TLC).

Method (ELISA-based example):

  • Substrate Preparation: Prepare DiC8-PIP2/PC mixed micelles by sonication in kinase reaction buffer. A typical concentration might be 10 µM DiC8-PIP2 and 90 µM PC.

  • Reaction Setup:

    • In a 96-well plate, add the kinase reaction buffer.

    • Add the test compound (inhibitor) or vehicle control (e.g., DMSO).

    • Add the recombinant PI3K enzyme and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[13]

  • Initiate Reaction:

    • Start the kinase reaction by adding a mixture containing the DiC8-PIP2 substrate and ATP (at or near its Km for the enzyme).

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a set period (e.g., 30-60 minutes). Ensure the reaction is in the linear range.

  • Terminate and Detect:

    • Stop the reaction by adding EDTA to chelate the Mg²⁺.

    • Detect the amount of PtdIns(3,4,5)P3 produced according to the manufacturer's instructions for the specific detection kit (e.g., competitive ELISA where generated PtdIns(3,4,5)P3 competes with a labeled PtdIns(3,4,5)P3 tracer for binding to a detector protein).[14]

  • Data Analysis:

    • Calculate the amount of PtdIns(3,4,5)P3 produced. For inhibitor studies, calculate the percent inhibition at each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

optimizing PtdIns-(4,5)-P2 (1,2-dioctanoyl) concentration for assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PtdIns-(4,5)-P2 (1,2-dioctanoyl), also known as PI(4,5)P2 diC8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize its use in various assays.

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a critical signaling phospholipid found in the inner leaflet of the plasma membrane. It serves as a precursor for second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) through hydrolysis by phospholipase C (PLC), and it can be phosphorylated by phosphoinositide 3-kinase (PI3K) to form PtdIns(3,4,5)P3.[1][2] The 1,2-dioctanoyl (diC8) version is a synthetic analog with short C8:0 fatty acid chains.[3] This structural modification grants it higher solubility in aqueous media compared to its long-chain counterparts, making it a valuable tool for in vitro studies.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key properties of PtdIns-(4,5)-P2 (1,2-dioctanoyl)?

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a synthetic, water-soluble analog of PtdIns(4,5)P2.[3][4][5] Its key physicochemical properties are summarized in the table below.

Q2: How should I prepare and store stock solutions of PtdIns-(4,5)-P2 (1,2-dioctanoyl)?

Due to its short acyl chains, PtdIns-(4,5)-P2 (1,2-dioctanoyl) is more water-soluble than natural PtdIns(4,5)P2. It is typically supplied as a lyophilized powder or solid.[6][7] For storage, it should be kept at -20°C, where it can be stable for several years.[6][7] Aqueous solutions are recommended to be used fresh, though they can be stable for 1-2 days at 4-8°C.[8] For long-term storage of solutions, it is best to make aliquots and freeze them.[8]

Q3: What is the Critical Micelle Concentration (CMC) and why is it important?

The Critical Micelle Concentration (CMC) is the concentration at which lipid monomers begin to form aggregates called micelles.[9] For PtdIns-(4,5)-P2 (1,2-dioctanoyl), the concentration at which it significantly partitions into lipid membranes is estimated to be around 40 µM.[10] Working at concentrations far above the CMC can lead to the formation of micelles, which may alter the effective concentration of the lipid available to interact with proteins or enzymes in your assay, potentially leading to artifacts or misinterpretation of results.[10] It is crucial to consider the CMC when designing experiments, especially those studying protein-lipid interactions or enzyme kinetics.

Q4: My PtdIns-(4,5)-P2 solution appears cloudy. What should I do?

Cloudiness may indicate that the lipid is not fully dissolved or has come out of solution, possibly due to concentration, buffer composition, or temperature. PtdIns-(4,5)-P2 (1,2-dioctanoyl) is freely soluble in PBS (pH 7.2).[6] If you encounter issues, gentle warming or brief sonication may help. Ensure your buffer is free of interfering components and that the final concentration is appropriate for your experimental conditions.

Q5: I am observing high variability in my assay results. What could be the cause?

High variability can stem from several factors related to lipid handling. Inconsistent stock solution preparation, multiple freeze-thaw cycles of aliquots, or working with concentrations that are too close to the CMC can all contribute. Ensure precise and consistent pipetting of the lipid solution and always use freshly thawed aliquots for critical experiments.

Data Presentation

Table 1: Physicochemical Properties of PtdIns-(4,5)-P2 (1,2-dioctanoyl) (Sodium Salt)
PropertyValueReference
Alternate Names DOPI-4,5-P2, PI(4,5)P2 (8:0/8:0), PIP2 diC8[6][7][11]
Molecular Formula C25H46O19P3 • 3Na[6]
Formula Weight 812.5 g/mol [6]
Appearance Lyophilized powder or solid[6][7]
Purity ≥95-97%[6][7]
Solubility Freely soluble in PBS (pH 7.2); 10 mg/mL in CHCl3:CH3OH:H2O (3:2:1)[6]
Storage Temperature -20°C[6][7]
Stability ≥ 4-5 years at -20°C[6][7]
Table 2: Recommended Starting Concentrations for Common Assays
Assay TypeRecommended Starting ConcentrationKey ConsiderationsReference
Enzyme Assays 10 - 100 µMTitrate to determine Km; be mindful of concentrations approaching the CMC. Used for allosteric activation of PTEN.[5]
Liposome (B1194612) Binding Assays 1 - 10 mol %The percentage of PtdIns-(4,5)-P2 relative to total lipids in the liposome.[12]
Ion Channel Studies 10 - 340 µMConcentrations can exceed the estimated CMC; interpret results with caution.[10]
Cell-Based Assays Varies widelyDelivery into cells is a challenge; effective intracellular concentration is difficult to determine.[13]

Visualizations

PI45P2_Signaling_Hub PI4P PtdIns(4)P PIP5K PIP 5-Kinase PI4P->PIP5K PIP2 PtdIns(4,5)P2 PI3K PI 3-Kinase PIP2->PI3K PLC Phospholipase C PIP2->PLC PIP3 PtdIns(3,4,5)P3 PTEN PTEN PIP3->PTEN IP3 IP3 DAG DAG PI3K->PIP3 PLC->IP3 PLC->DAG PIP5K->PIP2 PTEN->PIP2

Caption: PtdIns(4,5)P2 as a central hub in cell signaling pathways.

Liposome_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_lipids 1. Mix Lipids (e.g., 90% PC + 10% PI(4,5)P2) dry_film 2. Create Thin Film (Evaporation) prep_lipids->dry_film hydrate (B1144303) 3. Hydrate Film (Buffer) dry_film->hydrate extrude 4. Extrude (Form Unilamellar Vesicles) hydrate->extrude incubate 5. Incubate (Liposomes + Protein) extrude->incubate centrifuge 6. Centrifuge (Pellet Liposomes) incubate->centrifuge collect_sn 7. Collect Supernatant (Unbound Protein) centrifuge->collect_sn resuspend_pellet 8. Resuspend Pellet (Bound Protein) centrifuge->resuspend_pellet analyze 9. Analyze by SDS-PAGE collect_sn->analyze resuspend_pellet->analyze

Caption: Experimental workflow for a liposome co-sedimentation assay.

Troubleshooting_Flowchart start Problem Encountered problem1 Inconsistent Results / High Variability start->problem1 problem2 No or Low Signal / Activity start->problem2 problem3 Lipid Solution is Cloudy start->problem3 cause1a Cause: Multiple Freeze-Thaw Cycles problem1->cause1a cause1b Cause: Inaccurate Pipetting problem1->cause1b cause2a Cause: Lipid Degradation problem2->cause2a cause2b Cause: Concentration Too Low problem2->cause2b cause2c Cause: Assay Interference problem2->cause2c cause3a Cause: Exceeded Solubility Limit problem3->cause3a cause3b Cause: Incorrect Buffer problem3->cause3b sol1a Solution: Aliquot stock and use fresh cause1a->sol1a sol1b Solution: Use calibrated pipettes cause1b->sol1b sol2a Solution: Use fresh stock; check storage cause2a->sol2a sol2b Solution: Perform concentration titration cause2b->sol2b sol2c Solution: Run buffer/lipid-only controls cause2c->sol2c sol3a Solution: Lower concentration; gently warm cause3a->sol3a sol3b Solution: Check buffer pH and composition cause3b->sol3b

Caption: Troubleshooting flowchart for common experimental issues.

Experimental Protocols

Protocol 1: Preparation of PtdIns-(4,5)-P2 (1,2-dioctanoyl) Stock Solution
  • Bring the vial of lyophilized PtdIns-(4,5)-P2 (1,2-dioctanoyl) to room temperature before opening to prevent condensation.

  • Reconstitute the lipid in an appropriate aqueous buffer (e.g., PBS, pH 7.2) to a desired stock concentration (e.g., 1-10 mM).

  • Vortex briefly and allow the solution to sit for a few minutes to ensure complete dissolution. If needed, gentle warming or brief sonication in a water bath can aid dissolution.

  • For long-term storage, immediately divide the stock solution into single-use aliquots.

  • Store the aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.[8]

Protocol 2: Liposome Preparation with PtdIns-(4,5)-P2 (1,2-dioctanoyl)

This protocol describes the thin-film hydration method for creating small unilamellar vesicles (SUVs).

  • Lipid Mixture Preparation : In a glass tube, combine the primary structural lipid (e.g., phosphatidylcholine, PC) with PtdIns-(4,5)-P2 (1,2-dioctanoyl) in chloroform (B151607) or a chloroform/methanol mixture. A common starting ratio is 1-10 mol % PtdIns-(4,5)-P2.[12]

  • Thin Film Formation : Dry the lipid mixture under a gentle stream of nitrogen gas while rotating the tube to form a thin, even film on the bottom. Place the tube under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydration : Add the desired aqueous buffer to the tube. The volume should be calculated to achieve the final desired total lipid concentration. Vortex vigorously to hydrate the lipid film, which will result in a milky suspension of multilamellar vesicles (MLVs).

  • Vesicle Sizing : To create uniformly sized vesicles (SUVs), the MLV suspension can be subjected to probe sonication on ice or, preferably, extrusion. For extrusion, pass the suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • The resulting liposome solution should be stored at 4°C and used within a few days.

Protocol 3: Generic In Vitro Enzyme Assay

This protocol provides a general framework for an assay where PtdIns-(4,5)-P2 is a substrate or an allosteric activator (e.g., for PTEN).[5]

  • Assay Buffer Preparation : Prepare an appropriate assay buffer that is optimal for the enzyme of interest.

  • Enzyme Preparation : Dilute the enzyme to the desired final concentration in the assay buffer. Keep the enzyme on ice.

  • Substrate/Activator Preparation : Thaw an aliquot of the PtdIns-(4,5)-P2 (1,2-dioctanoyl) stock solution. Prepare serial dilutions in the assay buffer to test a range of concentrations (e.g., 0 - 200 µM).

  • Reaction Initiation : In a microplate or reaction tube, combine the assay buffer and the PtdIns-(4,5)-P2 solution. Initiate the reaction by adding the enzyme. For kinase assays, the reaction mix will also include a phosphate (B84403) donor like ATP.

  • Incubation : Incubate the reaction at the optimal temperature for the enzyme for a defined period (e.g., 15-60 minutes).

  • Reaction Termination : Stop the reaction using an appropriate method (e.g., adding a stop solution like SDS or EDTA, or by heat inactivation).

  • Detection : Quantify the product formation or substrate depletion using a suitable detection method (e.g., colorimetric assay, fluorescence, radioactivity, or mass spectrometry). Run parallel controls, including no-enzyme and no-substrate reactions, to account for background signal.

References

Technical Support Center: PtdIns-(4,5)-P2 (1,2-dioctanoyl) Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully delivering PtdIns-(4,5)-P2 (1,2-dioctanoyl), a synthetic short-chain phosphoinositide, into cells.

Frequently Asked Questions (FAQs)

Q1: What is PtdIns-(4,5)-P2 (1,2-dioctanoyl) and why is it used in research?

PtdIns-(4,5)-P2 (1,2-dioctanoyl), also known as PI(4,5)P2 diC8, is a synthetic, water-soluble analog of the endogenous phosphoinositide, Phosphatidylinositol 4,5-bisphosphate.[1][2][3] Its short dioctanoyl (C8) acyl chains allow for easier delivery into cells compared to its long-chain, naturally occurring counterparts.[1] Once delivered, it can be used to acutely manipulate cellular levels of PtdIns-(4,5)-P2 to study its role in a variety of cellular processes, including signal transduction, cytoskeletal dynamics, and membrane trafficking.[1][4][5]

Q2: What are the main signaling pathways involving PtdIns-(4,5)-P2?

PtdIns-(4,5)-P2 is a critical hub in cellular signaling. Two major pathways are:

  • Phospholipase C (PLC) Pathway: PLC hydrolyzes PtdIns-(4,5)-P2 to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[4]

  • Phosphoinositide 3-Kinase (PI3K) Pathway: PI3K phosphorylates PtdIns-(4,5)-P2 to produce PtdIns(3,4,5)P3, another important second messenger that recruits and activates downstream effectors like Akt, promoting cell survival and growth.[4]

Q3: How can I monitor the successful delivery of PtdIns-(4,5)-P2 (1,2-dioctanoyl) into cells?

Directly monitoring the intracellular concentration of unlabeled PtdIns-(4,5)-P2 (1,2-dioctanoyl) is challenging. Common methods to infer successful delivery include:

  • Using Fluorescent Analogs: Co-delivering a fluorescently labeled PtdIns-(4,5)-P2 analog, such as one tagged with NBD or other fluorophores, allows for visualization of lipid uptake and localization via fluorescence microscopy.[6]

  • Functional Assays: Monitoring downstream signaling events known to be triggered by increased PtdIns-(4,5)-P2 levels, such as a transient increase in intracellular calcium (a result of PLC activation), can indicate successful delivery.[6]

  • Biosensors: Expressing fluorescent protein-tagged PtdIns-(4,5)-P2 binding domains, like the PH domain of PLCδ1, can be used to visualize changes in the localization of PtdIns-(4,5)-P2 in living cells.[7]

Troubleshooting Guide

Issue 1: Low Delivery Efficiency of PtdIns-(4,5)-P2 (1,2-dioctanoyl)
Potential Cause Suggested Solution
Suboptimal Delivery Reagent to Lipid Ratio Titrate the ratio of the delivery reagent (e.g., polyamine carrier, lipofection reagent) to PtdIns-(4,5)-P2 (1,2-dioctanoyl). The optimal ratio can be cell-type dependent.
Inappropriate Delivery Method for Cell Type Some cell lines are notoriously difficult to transfect. If using a lipid-based reagent with low success, consider alternative methods like electroporation or microinjection.[8]
Presence of Serum in Transfection Medium Serum components can interfere with the formation of lipid-reagent complexes.[9][10] Prepare the complexes in a serum-free medium before adding them to the cells. It is often possible to add the complexes to cells cultured in serum-containing medium.
Poor Health or Confluency of Cells Use healthy, actively dividing cells for experiments. Optimize cell confluency at the time of delivery; typically, 70-90% confluency is recommended for many methods.[8]
Degradation of PtdIns-(4,5)-P2 (1,2-dioctanoyl) Ensure proper storage of the lipid at -20°C or below.[1] Once reconstituted, use it promptly or aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Issue 2: High Cell Toxicity or Death After Delivery
Potential Cause Suggested Solution
Toxicity of the Delivery Reagent Reduce the concentration of the delivery reagent. Perform a dose-response curve to find the optimal concentration that balances efficiency and toxicity. Also, consider reducing the incubation time of the delivery complex with the cells.[8]
High Concentration of PtdIns-(4,5)-P2 (1,2-dioctanoyl) High intracellular concentrations of phosphoinositides can be toxic. Lower the concentration of the lipid used for delivery.
Contaminants in the Lipid Preparation Ensure you are using a high-purity PtdIns-(4,5)-P2 (1,2-dioctanoyl). If in doubt, obtain a new batch from a reputable supplier.
Cell Stress Minimize other stressors on the cells during the experiment. For example, avoid using antibiotics in the media during transfection.[10]
Issue 3: Inconsistent or Non-reproducible Results
Potential Cause Suggested Solution
Variability in Cell Culture Maintain consistent cell culture practices, including passage number, seeding density, and growth phase.[9]
Inconsistent Preparation of Delivery Complexes Prepare the delivery complexes fresh for each experiment and follow the protocol precisely. Ensure thorough but gentle mixing of components.
Instability of Reconstituted PtdIns-(4,5)-P2 (1,2-dioctanoyl) After reconstitution, aliquot and store the lipid at -80°C. Avoid repeated freeze-thaw cycles. Some suppliers suggest that the reconstituted lipid is stable for at least 3 months under these conditions.[1]

Experimental Protocols & Data

Comparison of PtdIns-(4,5)-P2 (1,2-dioctanoyl) Delivery Methods

The choice of delivery method can significantly impact the efficiency and cellular response. Below is a summary of common methods.

Delivery Method Principle Typical Efficiency Advantages Disadvantages
Polyamine Carriers (e.g., Histone, Neomycin) The cationic carrier complexes with the anionic phosphoinositide, facilitating its entry into the cell.[6]Variable (cell type and carrier dependent)Simple to perform; rapid delivery (minutes).[6]Can be cytotoxic; efficiency varies greatly.[6]
Lipid-Based Transfection Cationic lipid formulations encapsulate the phosphoinositide and fuse with the cell membrane to release it into the cytoplasm.Moderate to HighCommercially available reagents; high efficiency in many cell lines.Can induce cytotoxicity; may require optimization of lipid-to-cargo ratio.[8]
Microinjection Direct physical injection of the phosphoinositide solution into the cytoplasm of a single cell using a fine glass needle.High (per cell)Precise control over the amount delivered to individual cells.Technically demanding; low throughput; can cause cell damage.[11]
Electroporation Application of an electrical field to create transient pores in the cell membrane, allowing the entry of the phosphoinositide.HighEffective for hard-to-transfect cells; high throughput possible.Can lead to significant cell death; requires specialized equipment.
Detailed Protocol: Polyamine Carrier-Mediated Delivery using Histone

This protocol is adapted from methods described for the delivery of phosphoinositides using polyamine carriers.[6]

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • Histone (e.g., Type III-S from calf thymus)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Cells of interest plated in a suitable format (e.g., glass-bottom dish for imaging)

  • Fluorescently labeled PtdIns-(4,5)-P2 (optional, for monitoring)

  • Calcium indicator dye (optional, for functional assay)

Procedure:

  • Cell Preparation: Plate cells the day before the experiment to reach the desired confluency (typically 70-90%) on the day of the experiment.

  • Reagent Preparation:

    • Prepare a stock solution of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in a suitable solvent (e.g., water or PBS) at a concentration of 1 mM.

    • Prepare a stock solution of Histone at 1 mg/mL in sterile water.

  • Complex Formation:

    • For a final concentration of 10 µM PtdIns-(4,5)-P2, dilute the 1 mM stock solution 1:100 in serum-free medium.

    • Add Histone to the diluted PtdIns-(4,5)-P2 solution at a ratio of approximately 1:1 (w/w). Note: This ratio may need to be optimized.

    • Incubate the mixture at room temperature for 10-15 minutes to allow for complex formation.

  • Cell Treatment:

    • Wash the cells once with serum-free medium.

    • Add the PtdIns-(4,5)-P2-Histone complex to the cells.

    • Incubate for the desired period (e.g., 5-30 minutes). Delivery can be rapid.[6]

  • Analysis:

    • If using a fluorescent analog, wash the cells with fresh medium and proceed with fluorescence microscopy.

    • If performing a functional assay, such as measuring intracellular calcium, load the cells with a calcium indicator dye prior to adding the lipid complex and monitor the fluorescence changes.

Visualizations

Experimental Workflow for PtdIns-(4,5)-P2 (1,2-dioctanoyl) Delivery

experimental_workflow cluster_prep Preparation cluster_delivery Delivery cluster_analysis Analysis cell_prep Cell Seeding complex_formation Complex Formation cell_prep->complex_formation reagent_prep Reagent Preparation reagent_prep->complex_formation cell_treatment Incubation with Cells complex_formation->cell_treatment imaging Fluorescence Imaging cell_treatment->imaging functional_assay Functional Assay cell_treatment->functional_assay biochemical_analysis Biochemical Analysis cell_treatment->biochemical_analysis

Caption: A generalized workflow for the delivery of PtdIns-(4,5)-P2 (1,2-dioctanoyl) into cells.

PtdIns-(4,5)-P2 Signaling Pathways

PtdIns45P2_signaling PtdIns45P2 PtdIns(4,5)P2 PLC Phospholipase C (PLC) PtdIns45P2->PLC Substrate PI3K PI 3-Kinase (PI3K) PtdIns45P2->PI3K Substrate IP3 Inositol 1,4,5- trisphosphate (IP3) PLC->IP3 Produces DAG Diacylglycerol (DAG) PLC->DAG Produces PtdIns345P3 PtdIns(3,4,5)P3 PI3K->PtdIns345P3 Produces Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Akt_activation Akt Activation PtdIns345P3->Akt_activation

Caption: Major signaling pathways originating from PtdIns-(4,5)-P2.

Troubleshooting Logic Diagram

troubleshooting_logic start Experiment Start problem Poor/No Cellular Response start->problem low_efficiency Low Delivery Efficiency? problem->low_efficiency Check toxicity High Cell Death? problem->toxicity Check optimize_ratio Optimize Reagent: Lipid Ratio low_efficiency->optimize_ratio Yes check_cells Check Cell Health & Confluency low_efficiency->check_cells Yes success Successful Experiment low_efficiency->success No reduce_concentration Reduce Reagent/ Lipid Concentration toxicity->reduce_concentration Yes reduce_incubation Reduce Incubation Time toxicity->reduce_incubation Yes toxicity->success No optimize_ratio->success change_method Try Alternative Delivery Method check_cells->change_method change_method->success reduce_concentration->success reduce_incubation->success

Caption: A decision tree for troubleshooting common issues in PtdIns-(4,5)-P2 delivery experiments.

References

PtdIns-(4,5)-P2 (1,2-dioctanoyl) degradation and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Welcome to the technical support center for PtdIns-(4,5)-P2 (1,2-dioctanoyl), also known as diC8-PIP2. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you ensure the stability and integrity of diC8-PIP2 in your research.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving diC8-PIP2.

Q1: My diC8-PIP2 appears to be degrading rapidly during my experiment. What are the likely causes?

Degradation of diC8-PIP2 in an experimental setting is typically due to one of two factors:

  • Enzymatic Degradation: Your sample (e.g., cell lysate, purified protein) may contain active enzymes that use PIP2 as a substrate. The primary culprits are Phospholipase C (PLC), which hydrolyzes PIP2, and various phosphoinositide phosphatases or kinases that modify its phosphorylation state.[1][2][3] PLC cleaves PIP2 into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

  • Chemical Instability: The stability of phosphoinositides is highly dependent on the physicochemical environment. Suboptimal pH, high temperatures, and the presence of certain metal ions can lead to the non-enzymatic hydrolysis of the phosphate (B84403) groups on the inositol ring.

Q2: How can I determine if the observed degradation is enzymatic or chemical in nature?

To diagnose the cause of degradation, you can perform the following control experiments:

  • Run a "No-Enzyme" Control: Incubate diC8-PIP2 in your assay buffer under the exact same conditions (time, temperature) but without the addition of your enzyme source (e.g., cell lysate or purified protein). If degradation is minimal or absent in this control, the cause is likely enzymatic.

  • Use a Broad-Spectrum Inhibitor Cocktail: Perform your experiment in the presence of a cocktail of inhibitors targeting common PIP2-metabolizing enzymes. If this cocktail prevents degradation, it confirms an enzymatic cause. Key inhibitors to include are those for PLCs and phosphatases.

Q3: My experimental results are highly variable between replicates. Could diC8-PIP2 degradation be the cause?

Absolutely. Inconsistent degradation of a key substrate like diC8-PIP2 is a common source of poor reproducibility. If the rate of degradation varies between wells or experimental setups, the effective concentration of your substrate will also vary, leading to inconsistent results in enzyme activity assays or binding studies.[6] Ensuring the stability of diC8-PIP2 is a critical step for achieving reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic pathways that degrade or consume PtdIns-(4,5)-P2?

PtdIns-(4,5)-P2 is a central hub in cell signaling and is a substrate for several classes of enzymes:

  • Phospholipase C (PLC): This family of enzymes catalyzes the hydrolysis of PIP2 to generate IP3 and DAG.[2][3][7]

  • Phosphoinositide 3-Kinases (PI3Ks): These enzymes phosphorylate the 3'-hydroxyl group on the inositol ring of PIP2 to produce PtdIns-(3,4,5)-P3 (PIP3).[8][9] While this is a conversion rather than degradation, it consumes your PIP2 substrate.

  • Inositol Polyphosphate Phosphatases: These enzymes remove phosphate groups. For example, 5-phosphatases (like SHIP) remove the phosphate at the 5' position, and 4-phosphatases remove the phosphate at the 4' position.[10]

Q2: What are the optimal storage and handling conditions for diC8-PIP2?

Proper storage is crucial for maintaining the long-term integrity of diC8-PIP2.

  • Lyophilized Powder: Store the lyophilized powder at -20°C. Under these conditions, it is stable for at least five years.[1][11]

  • Reconstituted Solution: After reconstituting in buffer, it is best to prepare single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: Which inhibitors can be used to prevent enzymatic degradation of diC8-PIP2 in vitro?

The choice of inhibitor depends on the suspected enzymatic activity. For complex samples like cell lysates, a cocktail is often recommended.

Target Enzyme Class Inhibitor Typical Working Concentration Notes
Phospholipase C (PLC) U731221-10 µMWidely used, but be aware of significant off-target effects and potential for activating PLCs under certain conditions.[2][4][12] Use its inactive analog, U73343, as a negative control.
Edelfosine10-50 µMAn ether lipid analogue that also inhibits PLC.[4]
PI 3-Kinase (PI3K) Wortmannin10-100 nMA potent, irreversible inhibitor of most PI3K isoforms.[10]
LY29400210-20 µMA broad-spectrum, reversible inhibitor of PI3K.
Phosphatases Sodium Orthovanadate1 mMPrimarily a tyrosine phosphatase inhibitor, but widely used in general phosphatase inhibitor cocktails.
Calyculin A / Okadaic Acid10-100 nMInhibitors of serine/threonine phosphatases PP1 and PP2A.
General Phosphatase Inhibitor CocktailVaries by ManufacturerCommercially available cocktails provide broad coverage against various phosphatases.

Q4: How do pH and buffer composition affect diC8-PIP2 stability?

The phosphate groups of PIP2 carry a negative charge, making the molecule's stability sensitive to pH.

  • pH: Extreme pH values (<4 or >9) can cause acid- or base-catalyzed hydrolysis of the phosphomonoester and phosphodiester bonds. Most enzymatic assays should be performed within a physiological pH range of 6.5 to 8.0 to ensure both lipid stability and optimal enzyme function.[6][13]

  • Buffer Choice: The buffer's role is to maintain this optimal pH.[14] Common biological buffers such as HEPES, MOPS, Tris-HCl, and PBS are generally compatible.[6][15][16] The key is to choose a buffer with a pKa close to the desired assay pH to ensure adequate buffering capacity.[15]

Key Experimental Protocols

Protocol: In Vitro Kinase Assay Using diC8-PtdIns-(4,5)-P2

This protocol provides a general framework for measuring the activity of a lipid kinase (e.g., PI3K) using diC8-PIP2 as a substrate.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).[6][17] Ensure the pH is accurately adjusted.
  • diC8-PIP2 Substrate: Reconstitute lyophilized diC8-PIP2 in the kinase buffer to a stock concentration (e.g., 1 mM). Aliquot and store at -20°C.
  • ATP Solution: Prepare a stock solution of ATP (e.g., 10 mM) in water or buffer. Store at -20°C.
  • Enzyme: Dilute the kinase to the desired working concentration in ice-cold kinase buffer immediately before use.
  • (Optional) Inhibitors: Prepare stock solutions of any inhibitors in an appropriate solvent (e.g., DMSO).

2. Assay Procedure:

  • Setup: On ice, prepare a master mix containing the kinase buffer, diC8-PIP2 (e.g., final concentration 10-50 µM), and any other required cofactors.
  • Inhibitor Pre-incubation (Optional): Add the test inhibitor or vehicle (e.g., DMSO) to the appropriate wells of a microplate. Add the kinase and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[6][8]
  • Enzyme Addition: Add the diluted kinase to the master mix or directly to the wells.
  • Reaction Initiation: Start the reaction by adding ATP (e.g., final concentration 10-100 µM). Mix gently.
  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 25-37°C) for a predetermined time (e.g., 15-60 minutes). Ensure the reaction is within the linear range.
  • Reaction Termination: Stop the reaction by adding a stop solution, such as 4M HCl or a solution containing EDTA to chelate Mg²⁺.
  • Detection: Detect the product (e.g., PtdIns-(3,4,5)-P3) using an appropriate method, such as ELISA, radiometric analysis, or mass spectrometry.

Critical Stability Checkpoints:

  • Always keep the diC8-PIP2 substrate and enzyme on ice before starting the reaction.

  • Use freshly thawed aliquots of diC8-PIP2 for each experiment.

  • If using cell lysates, add a phosphatase and PLC inhibitor cocktail to the lysis and kinase buffers to prevent substrate degradation.

Visual Guides & Pathways

Enzymatic Degradation and Conversion Pathways of PtdIns-(4,5)-P2

PtdIns45P2_Pathways cluster_products Products cluster_enzymes Enzymes PIP2 PtdIns-(4,5)-P2 (diC8-PIP2) PLC Phospholipase C (PLC) PIP2->PLC Hydrolysis PI3K PI 3-Kinase (PI3K) PIP2->PI3K Phosphorylation P4Pase 4-Phosphatase PIP2->P4Pase Dephosphorylation DAG_IP3 Diacylglycerol (DAG) + Inositol 1,4,5-trisphosphate (IP3) PIP3 PtdIns-(3,4,5)-P3 (PIP3) PI5P PtdIns-(5)-P (PI5P) PLC->DAG_IP3 PI3K->PIP3 P4Pase->PI5P

Caption: Key enzymatic pathways that consume PtdIns-(4,5)-P2 as a substrate.

Troubleshooting Workflow for diC8-PIP2 Degradation```dot

Troubleshooting_Workflow start Start: Inconsistent Results or Suspected Degradation q1 Is degradation observed in buffer alone (no enzyme source)? start->q1 cause_chem Primary Cause: Chemical Instability q1->cause_chem Yes cause_enz Primary Cause: Enzymatic Degradation q1->cause_enz No sol_chem Solution: 1. Verify buffer pH is 6.5-8.0. 2. Avoid high temperatures. 3. Check for contaminants. cause_chem->sol_chem q2 Does an inhibitor cocktail (PLC, Phosphatase) prevent degradation? cause_enz->q2 sol_enz Solution: 1. Add specific inhibitors to assay. 2. Keep samples on ice. 3. Minimize incubation time. q2->sol_enz Yes unknown Problem Unresolved: Consider other factors (e.g., reagent quality, assay setup). q2->unknown No

Caption: An experimental workflow highlighting critical steps (red) for preventing degradation.

References

Technical Support Center: Troubleshooting PtdIns-(4,5)-P2 (1,2-dioctanoyl) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering issues with PtdIns-(4,5)-P2 (1,2-dioctanoyl) in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle PtdIns-(4,5)-P2 (1,2-dioctanoyl)?

A1: The stability and effectiveness of PtdIns-(4,5)-P2 (1,2-dioctanoyl) are highly dependent on correct storage and handling. This synthetic derivative of phosphatidylinositol is typically provided as a lyophilized powder.[1][2]

  • Storage: For long-term stability, it is recommended to store the lyophilized powder at -20°C.[1][2] Under these conditions, the product can be stable for several years.[1][2]

  • Reconstitution: Before use, allow the vial to warm to room temperature before opening to prevent condensation. The powder is soluble in water and a mixture of chloroform, methanol, and water.[1][3] For use in aqueous-based assays, reconstitution in a buffer like PBS (pH 7.2) is appropriate.[1]

  • Solution Stability: Once reconstituted, it is best to use the solution fresh. If storage of the solution is necessary, it should be for a short duration at 4-8°C. For longer-term storage, it is advisable to freeze aliquots in deoxygenated solvents.[3] Avoid repeated freeze-thaw cycles.

Q2: What are the best practices for preparing liposomes with PtdIns-(4,5)-P2 (1,2-dioctanoyl)?

A2: The preparation of liposomes containing PtdIns-(4,5)-P2 is a common application. Several methods can be employed, with the thin-film hydration method being one of the most frequent.

  • Thin-Film Hydration: This conventional method involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer.[4]

  • Sonication or Extrusion: Following hydration, the resulting multilamellar vesicles are typically processed further by sonication or extrusion through a membrane with a defined pore size to create small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a more uniform size.

  • Alternative Methods: Other techniques for liposome (B1194612) preparation include gel-assisted hydration, spray-drying, and dual asymmetric centrifugation.[4] The choice of method can depend on the desired scale and vesicle characteristics.

Q3: My experiment is not showing the expected cellular response. How can I improve the delivery of PtdIns-(4,5)-P2 (1,2-dioctanoyl) into cells?

A3: Delivering highly polar molecules like PtdIns-(4,5)-P2 across the cell membrane can be challenging.

  • Carrier-Mediated Delivery: One common approach is to use a "PI-shuttle" system, which involves combining the lipid with polyamines or polybasic proteins to facilitate its entry into cells.[5]

  • Acyl Chain Length: The dioctanoyl (C8) acyl chains of this specific PtdIns-(4,5)-P2 analog are shorter than those of naturally occurring phosphoinositides, which is intended to increase its solubility and ability to cross the plasma membrane. Shorter chain analogs like the dihexanoyl (C6) version are also available and may exhibit different delivery efficiencies.[2]

  • Direct Application: While direct addition to cell culture media is a common method, the efficiency of uptake can be low and may require optimization of concentration and incubation time.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Inconsistent or No Activity Lipid Degradation: Improper storage or repeated freeze-thaw cycles of reconstituted solutions can lead to degradation.Store the lyophilized powder at -20°C.[1][2] Prepare fresh solutions for each experiment or aliquot and store properly for short periods.
Incorrect Reconstitution: The lipid may not be fully solubilized.Ensure the lipid is completely dissolved in the chosen solvent by vortexing thoroughly. For aqueous solutions, sonication may be helpful.
Low Signal in Liposome-Based Assays Inefficient Liposome Incorporation: The PtdIns-(4,5)-P2 may not be properly integrated into the liposome bilayer.Optimize the liposome preparation method. Ensure the molar percentage of PtdIns-(4,5)-P2 is appropriate for your lipid mixture.
Inaccessible Headgroup: The negatively charged headgroup of PtdIns-(4,5)-P2 may be sterically hindered or interacting with other components of the liposome.Adjust the lipid composition of your liposomes. Consider including neutral or zwitterionic lipids to reduce charge-charge repulsion.
Lack of Downstream Signaling in Cell-Based Assays Poor Cell Permeability: The concentration or incubation time may be insufficient for effective cellular uptake.Optimize the concentration and duration of treatment. Consider using a carrier-mediated delivery system.[5]
Rapid Metabolism: The delivered PtdIns-(4,5)-P2 may be quickly metabolized by cellular enzymes like phosphatases.If experimentally appropriate, consider using inhibitors of relevant enzymes to prolong the presence of PtdIns-(4,5)-P2.
Cell Type Unresponsive: The cells may lack the necessary downstream effectors to respond to changes in PtdIns-(4,5)-P2 levels.Verify that your cell line expresses the expected signaling proteins that interact with PtdIns-(4,5)-P2.

Experimental Protocols

Protocol: Liposome Preparation by Thin-Film Hydration

This protocol describes a general method for preparing liposomes containing PtdIns-(4,5)-P2.

  • Lipid Mixture Preparation: In a round-bottom flask, combine the desired lipids, including PtdIns-(4,5)-P2 (1,2-dioctanoyl), in a suitable organic solvent (e.g., a 2:1 chloroform:methanol mixture).

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer to the flask and hydrate (B1144303) the lipid film by gentle rotation or vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Vesicle Sizing:

    • Sonication: For small unilamellar vesicles (SUVs), sonicate the lipid suspension using a bath or probe sonicator until the solution clarifies.

    • Extrusion: For large unilamellar vesicles (LUVs) of a defined size, pass the hydrated lipid suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. Repeat this process an odd number of times (e.g., 11-21 times) for a more uniform size distribution.

Protocol: Liposome Binding Assay

This protocol can be used to assess the interaction of a protein of interest with PtdIns-(4,5)-P2-containing liposomes.

  • Liposome Preparation: Prepare liposomes with and without PtdIns-(4,5)-P2 as described in the protocol above.

  • Binding Reaction:

    • In a microcentrifuge tube, incubate your protein of interest (e.g., a hexahistidine-tagged peptide) with the prepared liposomes in a suitable binding buffer (e.g., 50 mM Tris/HCl, pH 7.5, 150 mM NaCl).[6]

    • Incubate the mixture at room temperature with gentle rotation for a defined period (e.g., 15 minutes).[6]

  • Liposome Pelleting: Centrifuge the mixture at high speed (e.g., 20,000 x g) for 1 hour to pellet the liposomes.[6]

  • Washing: Carefully remove the supernatant and wash the liposome pellet multiple times with the binding buffer to remove unbound protein.

  • Analysis: Resuspend the final pellet and analyze the amount of bound protein by SDS-PAGE and Western blotting or another suitable detection method.

Visualizations

Below are diagrams illustrating key concepts related to PtdIns-(4,5)-P2.

PtdIns45P2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PtdIns45P2 PtdIns(4,5)P2 IP3 IP3 PtdIns45P2->IP3 DAG DAG PtdIns45P2->DAG PtdIns345P3 PtdIns(3,4,5)P3 PtdIns45P2->PtdIns345P3 PLC Phospholipase C (PLC) PLC->PtdIns45P2 Hydrolyzes PI3K PI 3-Kinase (PI3K) PI3K->PtdIns45P2 Phosphorylates Downstream_IP3_DAG Downstream Signaling (Ca2+ release, PKC activation) IP3->Downstream_IP3_DAG DAG->Downstream_IP3_DAG Downstream_PtdIns345P3 Downstream Signaling (Akt activation) PtdIns345P3->Downstream_PtdIns345P3

Caption: Key signaling pathways involving PtdIns(4,5)P2.

Troubleshooting_Logic Start Experiment Not Working Check_Reagent Verify Reagent Quality (Storage, Handling, Age) Start->Check_Reagent Check_Protocol Review Experimental Protocol (Concentrations, Buffers, Incubation) Check_Reagent->Check_Protocol Reagent OK Optimize Optimize Key Parameters Check_Reagent->Optimize Issue Found Check_System Evaluate Experimental System (Cell Health, Assay Sensitivity) Check_Protocol->Check_System Protocol OK Check_Protocol->Optimize Issue Found Check_System->Optimize System OK Check_System->Optimize Issue Found Success Successful Experiment Optimize->Success

Caption: A logical troubleshooting workflow for experiments.

References

Technical Support Center: PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling and use of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is PtdIns-(4,5)-P2 (1,2-dioctanoyl) and what is its primary use in research?

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a synthetic, water-soluble analog of phosphatidylinositol 4,5-bisphosphate (PIP2).[1][2][3] It features shorter C8:0 fatty acid chains, which allows for greater solubility in aqueous solutions compared to its naturally occurring counterparts.[2][4] In research, it is primarily used to study the signaling pathways involving PIP2, including its hydrolysis by phospholipase C to generate the second messengers inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5][6] It is also utilized to investigate the substrate specificity of various enzymes involved in phosphoinositide metabolism.[1]

Q2: What are the main safety concerns when handling PtdIns-(4,5)-P2 (1,2-dioctanoyl)?

While specific hazard data is limited, this product is intended for research use only and is not for human or veterinary use.[1][5][7][8] It should be considered a potentially hazardous substance.[9] General laboratory safety precautions should be strictly followed. This includes avoiding ingestion, inhalation, and contact with eyes and skin.[9] Always handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE).

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

It is recommended to wear the following PPE:

  • Safety glasses or goggles

  • Laboratory coat

  • Gloves

Q4: How should I properly store PtdIns-(4,5)-P2 (1,2-dioctanoyl)?

The compound, typically supplied as a lyophilized powder, should be stored at -20°C.[1][5][10] Under these conditions, it is stable for at least four to five years.[1][5]

Q5: How do I reconstitute the lyophilized powder?

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is soluble in aqueous buffers such as PBS (pH 7.2) and water.[1][5] It can also be dissolved in a mixture of chloroform, methanol, and water (3:2:1).[5] For biological experiments, it is recommended to dissolve the lyophilized powder directly in the aqueous buffer of choice.[9]

Troubleshooting Guides

Problem: The lyophilized powder is difficult to dissolve.

  • Solution 1: Vortexing. Ensure the solution is thoroughly mixed by vortexing.

  • Solution 2: Sonication. Brief sonication in a water bath can aid in dissolving the lipid.

  • Solution 3: Solvent Choice. While soluble in aqueous buffers, for certain applications, initial solubilization in a small amount of an organic solvent mixture like chloroform:methanol:water may be necessary before further dilution in an aqueous medium.

Problem: Inconsistent experimental results.

  • Solution 1: Aliquoting. To avoid repeated freeze-thaw cycles that could degrade the compound, it is best to aliquot the reconstituted solution into single-use volumes and store them at -20°C. Solutions in water or solvent are generally stable for only 1-2 days at 4-8°C.[11]

  • Solution 2: Fresh Preparations. For sensitive experiments, it is advisable to prepare fresh solutions from the lyophilized powder on the day of use.

  • Solution 3: Purity Check. If there are persistent issues, consider the purity of the compound, which is typically ≥95-97%.[1][5]

Quantitative Data Summary

ParameterValueSource
Storage Temperature -20°C[1][5][10]
Stability (Lyophilized) ≥ 4-5 years at -20°C[1][5]
Stability (in Solution) 1-2 days at 4-8°C[11]
Solubility in PBS (pH 7.2) Freely soluble[5]
Solubility in Water Soluble[1]
Solubility in CHCl3:CH3OH:H2O (3:2:1) 10 mg/mL[5]
Purity ≥95-97%[1][5]

Experimental Protocols

Protocol 1: Reconstitution of PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • Allow the vial of lyophilized powder to equilibrate to room temperature before opening.

  • Add the desired volume of sterile aqueous buffer (e.g., PBS pH 7.2) or water directly to the vial to achieve the target concentration.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved.

  • If necessary, briefly sonicate the vial in a water bath to ensure complete solubilization.

  • For immediate use, proceed with the experiment. For storage, aliquot the solution into single-use tubes, and store at -20°C.

Visualizations

experimental_workflow cluster_storage Storage cluster_reconstitution Reconstitution cluster_application Application storage Store at -20°C equilibrate Equilibrate to Room Temp storage->equilibrate Retrieve add_buffer Add Aqueous Buffer equilibrate->add_buffer dissolve Vortex/Sonicate add_buffer->dissolve use_immediately Immediate Use dissolve->use_immediately aliquot_store Aliquot & Store at -20°C dissolve->aliquot_store

Caption: Workflow for the safe handling and reconstitution of PtdIns-(4,5)-P2 (1,2-dioctanoyl).

signaling_pathway PIP2 PtdIns-(4,5)-P2 IP3 Inositol Triphosphate (IP3) PIP2->IP3 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis PIP3 PtdIns-(3,4,5)-P3 PIP2->PIP3 Phosphorylation PLC Phospholipase C (PLC) PLC->PIP2 Acts on PI3K PI 3-Kinase PI3K->PIP2 Acts on

Caption: Simplified signaling pathways involving PtdIns-(4,5)-P2.

References

PtdIns-(4,5)-P2 (1,2-dioctanoyl) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PtdIns-(4,5)-P2 (1,2-dioctanoyl).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and stability conditions for PtdIns-(4,5)-P2 (1,2-dioctanoyl)?

PtdIns-(4,5)-P2 (1,2-dioctanoyl) should be stored at -20°C.[1][2] Under these conditions, the product is stable for at least four to five years.[1][2]

Q2: How should I reconstitute the product?

The reconstitution method depends on the formulation. The solid form is soluble in water.[1] The lyophilized sodium salt form is freely soluble in PBS (pH 7.2) and can also be dissolved in a chloroform:methanol:water mixture (3:2:1) at a concentration of 10 mg/ml.[2]

Q3: What level of purity should I expect?

Commercially available PtdIns-(4,5)-P2 (1,2-dioctanoyl) typically has a purity of ≥95%, with the sodium salt form often available at ≥97% purity.[1][2] For specific lot data, always refer to the Certificate of Analysis provided by the supplier.

Q4: What are the common synonyms for this lipid?

Common synonyms include DOPI-4,5-P2, Phosphatidylinositol-4,5-bisphosphate C-8, PIP2--INVALID-LINK--, and PI(4,5)P2 (8:0/8:0).[1][2][3]

Section 2: Technical & Troubleshooting Guide

This guide addresses common issues encountered during experiments involving PtdIns-(4,5)-P2.

Q5: My experiment is showing inconsistent results or no biological activity. What are the potential causes?

Inconsistent or absent activity can stem from reagent integrity, experimental design, or the cellular system itself.

  • Reagent Integrity: The most common issue is the degradation of the lipid due to improper handling or storage. Ensure the product has been stored at -20°C and handled according to the supplier's instructions.

  • Solubility: Incomplete solubilization can lead to a lower effective concentration in your assay. Verify that the lipid is fully dissolved in your chosen solvent or buffer.

  • Cellular Context: The biological activity of PtdIns-(4,5)-P2 depends on the presence and activity of downstream effector enzymes like Phospholipase C (PLC) and PI 3-kinases (PI3K).[4] Ensure your cellular model expresses these necessary components.

Q6: I suspect my PtdIns-(4,5)-P2 has degraded. How can I check its integrity?

While a definitive analysis requires techniques like mass spectrometry, a common laboratory method to qualitatively assess purity is thin-layer chromatography (TLC). A degraded sample may show additional spots corresponding to hydrolysis products. For a more robust in-cell functional check, you can use a fluorescent biosensor.

Q7: How can a fluorescent biosensor help troubleshoot my experiment?

A widely used tool is a fusion protein of the pleckstrin homology (PH) domain of PLCδ with a fluorescent protein (e.g., PLCδ-PH-GFP).[5][6] This biosensor specifically binds to PtdIns-(4,5)-P2 at the plasma membrane.[7][8] By transfecting cells with this biosensor, you can visually confirm the presence, localization, and relative abundance of PtdIns-(4,5)-P2, ensuring that it is correctly incorporated into your cells and available for signaling.[5][7] A lack of membrane localization of the biosensor could indicate lipid degradation or issues with cellular delivery.

Data Summary Tables

Table 1: Technical Specifications of PtdIns-(4,5)-P2 (1,2-dioctanoyl) and its Sodium Salt

PropertyPtdIns-(4,5)-P2 (1,2-dioctanoyl)PtdIns-(4,5)-P2 (1,2-dioctanoyl) Sodium Salt
CAS Number 204858-53-7[1]N/A
Molecular Formula C₂₅H₄₉O₁₉P₃[1][9]C₂₅H₄₆O₁₉P₃ • 3Na[2]
Formula Weight 746.6[1]812.5[2][3]
Purity ≥95%[1]≥97%[2]
Formulation A solid[1]A lyophilized powder[2]
Storage -20°C[1]-20°C[2]
Stability ≥ 4 years[1]≥ 5 years[2]

Table 2: Troubleshooting Common Experimental Issues

IssuePossible CauseRecommended Action
No/Low Biological Activity Lipid degradationVerify storage at -20°C. Perform a QC check (e.g., TLC).
Improper reconstitutionReview solubilization protocol. Ensure complete dissolution in an appropriate buffer.
Inactive downstream pathwayUse positive controls. Confirm expression of key enzymes (e.g., PLC, PI3K) in your cell model.
Inconsistent Results Variable lipid concentrationPrepare fresh dilutions for each experiment. Ensure thorough mixing.
Cell passage number/healthUse cells within a consistent passage range. Monitor cell health.
Unexpected Cellular Morphology PtdIns-(4,5)-P2 depletion/overloadDepletion of PtdIns-(4,5)-P2 is known to alter the actin cytoskeleton.[6] Titrate the concentration of PtdIns-(4,5)-P2 used.

Section 3: Experimental Protocols

Protocol 1: In-Cellulo Monitoring of PtdIns-(4,5)-P2 using a PLCδ-PH-GFP Biosensor

This protocol allows for the visualization of PtdIns-(4,5)-P2 localization in live cells, serving as a functional check for the lipid's presence and integrity.

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293, HeLa, or your cell line of interest) on glass-bottom dishes suitable for microscopy.

    • Transfect the cells with a plasmid encoding the PLCδ-PH-GFP biosensor using a standard transfection reagent.

    • Allow 24-48 hours for protein expression. Successful expression is confirmed by observing GFP fluorescence.

  • Introduction of PtdIns-(4,5)-P2 (if applicable):

    • If you are adding exogenous PtdIns-(4,5)-P2, prepare a stock solution in an appropriate vehicle (e.g., PBS).

    • Dilute the stock solution to the final desired concentration in your cell culture medium.

    • Incubate the cells with the PtdIns-(4,5)-P2-containing medium for the desired time.

  • Live-Cell Imaging:

    • Use a confocal or fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂).

    • Acquire images using the appropriate laser line and filters for GFP (e.g., 488 nm excitation).

    • Expected Result: In healthy, unstimulated cells, the PLCδ-PH-GFP biosensor should show clear localization at the inner leaflet of the plasma membrane, indicating the presence of PtdIns-(4,5)-P2.[5][7]

  • Data Interpretation:

    • Strong plasma membrane signal: Indicates that PtdIns-(4,5)-P2 is present and accessible.

    • Diffuse cytosolic signal: May indicate low levels of PtdIns-(4,5)-P2, lipid degradation, or displacement of the biosensor by high concentrations of IP₃.[8]

    • No change upon stimulation: If a stimulus is expected to hydrolyze PtdIns-(4,5)-P2, the biosensor should translocate from the membrane to the cytosol. A lack of translocation may point to an issue with the upstream signaling pathway.

Section 4: Signaling Pathways and Workflows

Visualizations

PtdIns45P2_Signaling_Hub cluster_synthesis Synthesis cluster_core Signaling Hub cluster_downstream Downstream Effectors cluster_plc PLC Pathway cluster_pi3k PI3K Pathway PI4P PtdIns(4)P PIP5K PIP5K PI4P->PIP5K PIP2 PtdIns(4,5)P2 PIP5K->PIP2 + ATP PLC PLC PIP2->PLC Hydrolysis PI3K PI3K PIP2->PI3K Phosphorylation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PtdIns(3,4,5)P3 PI3K->PIP3

Caption: Core signaling pathways involving PtdIns(4,5)P2.

Troubleshooting_Workflow start Problem: Inconsistent or No Activity check_reagent 1. Check Reagent Integrity start->check_reagent reagent_storage Stored at -20°C? check_reagent->reagent_storage reagent_sol Reconstituted Correctly? reagent_storage->reagent_sol Yes solution_reagent Solution: Source new reagent. Review handling protocols. reagent_storage->solution_reagent No check_system 2. Check Experimental System reagent_sol->check_system Yes reagent_sol->solution_reagent No system_controls Positive Controls Work? check_system->system_controls system_cells Cells Healthy? (Passage, Morphology) system_controls->system_cells Yes solution_system Solution: Troubleshoot cell model. Validate downstream pathways. system_controls->solution_system No system_cells->start Yes, problem persists. Re-evaluate hypothesis. system_cells->solution_system No

Caption: Logical workflow for troubleshooting common experimental issues.

Biosensor_Workflow A 1. Transfect Cells with PLCδ-PH-GFP Plasmid B 2. Incubate 24-48h for Protein Expression A->B C 3. Treat Cells (e.g., with agonist or exogenous lipid) B->C D 4. Live-Cell Imaging (Confocal Microscopy) C->D E 5. Analyze Biosensor Localization (Membrane vs. Cytosol) D->E

Caption: Experimental workflow for monitoring PtdIns(4,5)P2 with a biosensor.

References

Technical Support Center: PtdIns-(4,5)-P2 (1,2-dioctanoyl) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf life, handling, and use of PtdIns-(4,5)-P2 (1,2-dioctanoyl) solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition and shelf life for PtdIns-(4,5)-P2 (1,2-dioctanoyl) as a solid?

PtdIns-(4,5)-P2 (1,2-dioctanoyl), supplied as a lyophilized powder, should be stored at -20°C. Under these conditions, it is stable for at least five years.

Q2: How should I reconstitute lyophilized PtdIns-(4,5)-P2 (1,2-dioctanoyl)?

PtdIns-(4,5)-P2 (1,2-dioctanoyl) is soluble in various solvents. The choice of solvent will depend on the intended application. Common solvents include:

  • Aqueous buffers (e.g., PBS, pH 7.2): The lipid is freely soluble.

  • Chloroform:Methanol:Water (3:2:1, v/v/v): Soluble up to 10 mg/mL.

For aqueous solutions, it is crucial to use high-purity, nuclease-free water. Sonication may be required to fully dissolve the lipid and form a homogenous solution or liposomes.

Q3: What is the shelf life of reconstituted PtdIns-(4,5)-P2 (1,2-dioctanoyl) solutions?

The stability of reconstituted PtdIns-(4,5)-P2 (1,2-dioctanoyl) depends on the solvent and storage conditions.

  • Aqueous solutions: It is strongly recommended not to store aqueous solutions for more than one day. For optimal results, prepare fresh solutions for each experiment.

  • Organic solutions: While specific data for long-term storage in organic solvents is limited, one source suggests that reconstituted solutions can be stable for at least 3 months, although the solvent was not specified.[1] It is best practice to store organic stock solutions at -20°C or -80°C in glass vials to minimize degradation and evaporation.

Q4: What are the signs of degradation of PtdIns-(4,5)-P2 (1,2-dioctanoyl) solutions?

Visual signs of degradation are often not apparent. Chemical degradation, such as hydrolysis of the phosphate (B84403) groups or oxidation of the fatty acid chains, can occur without visible changes. The most reliable way to assess degradation is through functional assays or analytical techniques like Thin-Layer Chromatography (TLC). A decrease in biological activity in a well-established assay is a strong indicator of degradation.

Data Presentation: Shelf Life Summary

FormStorage TemperatureRecommended SolventShelf Life
Lyophilized Powder-20°CN/A≥ 5 years
Reconstituted (Aqueous)4°CPBS (pH 7.2) or other aqueous buffers≤ 1 day
Reconstituted (Organic)-20°C or -80°CChloroform:Methanol mixturesAt least 3 months (solvent unspecified)[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays

Possible Causes:

  • Degradation of PtdIns-(4,5)-P2: The lipid may have degraded due to improper storage or handling.

  • Suboptimal Delivery to Cells: The method of introducing the lipid to the cells (e.g., microinjection, lipofection) may not be efficient.

  • Incorrect Concentration: The final concentration of PtdIns-(4,5)-P2 in the assay may be too low or too high.

  • Cell Health: The cells may not be healthy or in the optimal growth phase.

Troubleshooting Steps:

  • Verify Lipid Integrity:

    • Prepare a fresh solution of PtdIns-(4,5)-P2 from a new lyophilized stock.

    • If possible, assess the purity of your stock solution using Thin-Layer Chromatography (TLC) (see Experimental Protocols section).

  • Optimize Delivery Method:

    • Consult literature for established protocols for delivering PtdIns-(4,5)-P2 to your specific cell type.

    • For lipofection, optimize the lipid-to-transfection reagent ratio.

    • For microinjection, ensure the injection volume and pressure are appropriate.

  • Perform a Dose-Response Curve: Test a range of PtdIns-(4,5)-P2 concentrations to determine the optimal working concentration for your assay.

  • Check Cell Viability and Confluency: Ensure cells are healthy, free from contamination (e.g., mycoplasma), and at the appropriate confluency for your experiment.[2]

Issue 2: Poor Results in In Vitro Binding Assays (e.g., Liposome (B1194612) Pull-Downs, Protein-Lipid Overlays)

Possible Causes:

  • Incorrect Liposome Preparation: Liposomes may not have formed correctly or may not have incorporated PtdIns-(4,5)-P2 efficiently.

  • Non-Specific Binding: The protein of interest or detection antibodies may be binding non-specifically to the membrane or other lipids.

  • Insufficient Blocking: In protein-lipid overlay assays, inadequate blocking can lead to high background.

  • Protein Inactivity: The protein being tested may not be correctly folded or functional.

Troubleshooting Steps:

  • Validate Liposome Formation: Use techniques like dynamic light scattering (DLS) to confirm the size and homogeneity of your liposome preparation.

  • Include Proper Controls:

    • Use liposomes without PtdIns-(4,5)-P2 as a negative control to assess non-specific binding.

    • Include a positive control protein known to bind PtdIns-(4,5)-P2.

  • Optimize Blocking and Washing Steps:

    • For protein-lipid overlays, try different blocking agents (e.g., BSA, non-fat dry milk) and increase the stringency of wash steps (e.g., by increasing detergent concentration).[3][4]

  • Confirm Protein Integrity: Verify the purity and activity of your protein using appropriate methods (e.g., SDS-PAGE, functional assays).

Troubleshooting Logic Diagram

Troubleshooting_PIP2_Experiments Start Experiment Fails: Inconsistent or No Activity Check_Lipid Is the PtdIns-(4,5)-P2 solution fresh and properly stored? Start->Check_Lipid Prepare_Fresh Prepare fresh solution from lyophilized stock. Check_Lipid->Prepare_Fresh No Check_Delivery Is the delivery method optimized for your cells? Check_Lipid->Check_Delivery Yes Prepare_Fresh->Check_Delivery Optimize_Delivery Optimize transfection/microinjection parameters. Check_Delivery->Optimize_Delivery No Check_Concentration Have you performed a dose-response curve? Check_Delivery->Check_Concentration Yes Optimize_Delivery->Check_Concentration Dose_Response Determine optimal concentration. Check_Concentration->Dose_Response No Check_Cell_Health Are the cells healthy and at the correct confluency? Check_Concentration->Check_Cell_Health Yes Dose_Response->Check_Cell_Health Culture_Check Verify cell health and culture conditions. Check_Cell_Health->Culture_Check No In_Vitro_Issues For in vitro assays: Check liposome prep and binding conditions. Check_Cell_Health->In_Vitro_Issues Yes Culture_Check->In_Vitro_Issues Optimize_In_Vitro Validate liposomes and optimize blocking/washing. In_Vitro_Issues->Optimize_In_Vitro No Success Experiment Successful In_Vitro_Issues->Success Yes Optimize_In_Vitro->Success Liposome_Cosedimentation_Workflow Start Start: Prepare Lipid Mixture Lipid_Film Create Lipid Film (Evaporate Solvent) Start->Lipid_Film Hydration Hydrate Film with Buffer (Vortexing) Lipid_Film->Hydration Extrusion Liposome Sizing (Extrusion - Optional) Hydration->Extrusion Incubation Incubate Liposomes with Protein of Interest Extrusion->Incubation Centrifugation Ultracentrifugation to Pellet Liposomes Incubation->Centrifugation Analysis Analyze Supernatant and Pellet (SDS-PAGE / Western Blot) Centrifugation->Analysis End End: Determine Protein Binding Analysis->End PtdIns45P2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PtdIns4P PtdIns(4)P PIP5K PIP5K PtdIns4P->PIP5K PtdIns45P2 PtdIns(4,5)P2 PLC PLC PtdIns45P2->PLC PI3K PI3K PtdIns45P2->PI3K PIP3 PtdIns(3,4,5)P3 Akt Akt Signaling PIP3->Akt IP3 IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release DAG DAG PKC_Activation PKC Activation DAG->PKC_Activation PIP5K->PtdIns45P2 PLC->IP3 PLC->DAG PI3K->PIP3

References

Technical Support Center: PtdIns(4,5)P2 (1,2-dioctanoyl) and pH Dependencies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on Phosphatidylinositol 4,5-bisphosphate [PtdIns(4,5)P2] activity.

Frequently Asked Questions (FAQs)

Q1: How does pH fundamentally affect the structure and charge of PtdIns(4,5)P2?

A1: The pH of the surrounding environment directly influences the protonation state of the phosphate (B84403) groups on the inositol (B14025) headgroup of PtdIns(4,5)P2. This alters the molecule's net charge, which is critical for its biological activity. At physiological pH (around 7.0-7.4), the PtdIns(4,5)P2 headgroup carries an approximate net charge of -4.[1][2] As the pH decreases (becomes more acidic), the phosphate groups become protonated, reducing the molecule's net negative charge. For instance, at pH values between 4 and 5, both phosphomonoester groups are typically mono-protonated.[1] This change in electrostatic potential is a primary driver for variations in its interaction with binding partners.

Q2: Why is the pH-dependent activity of PtdIns(4,5)P2 relevant for my cell-based experiments?

A2: PtdIns(4,5)P2 is a key regulator of numerous cellular processes at the plasma membrane, including ion channel activity, endocytosis, and cytoskeletal organization.[3][4][5][6] Many of these interactions are mediated by electrostatic attractions between the negatively charged PtdIns(4,5)P2 and positively charged residues on effector proteins.[7][8] Cellular activities can lead to localized changes in intracellular or micro-environmental pH. Such pH fluctuations can alter PtdIns(4,5)P2's charge and, consequently, its ability to bind effectors, thereby modulating critical signaling pathways.

Q3: How does pH impact the interaction between PtdIns(4,5)P2 and proteins with Pleckstrin Homology (PH) domains?

A3: PH domains are common PtdIns(4,5)P2 binding modules that often rely on a pocket of basic (positively charged) amino acid residues to interact with the lipid's acidic headgroup.[5][9][10] The binding affinity is highly sensitive to pH for two main reasons:

  • PtdIns(4,5)P2 Charge: As pH drops, protonation reduces the negative charge on PtdIns(4,5)P2, weakening the electrostatic attraction with the PH domain.

  • PH Domain Charge: The protonation state of key amino acids (like histidine) within the PH domain's binding pocket can also change with pH, altering the binding interface. Therefore, a non-optimal pH can significantly reduce or abolish the recruitment of PH domain-containing proteins to PtdIns(4,5)P2-rich membranes.[11]

Q4: Can pH affect the enzymes that synthesize or degrade PtdIns(4,5)P2?

A4: Yes. PtdIns(4,5)P2 levels are maintained by the coordinated action of lipid kinases (e.g., PI4K, PIP5K) and phosphatases (e.g., PTEN, synaptojanin) or lipases (e.g., Phospholipase C, PLC).[3][4][12] Like all enzymes, their catalytic activity is pH-dependent and they exhibit optimal function within a specific pH range. Deviations from this optimal pH can alter the enzyme's conformation and the charge of its active site, thereby reducing its efficiency in producing or hydrolyzing PtdIns(4,5)P2.[13]

Quantitative Data Summary

The net charge of the PtdIns(4,5)P2 headgroup is a critical parameter influenced by environmental pH. The following table provides an estimated summary based on the pKa values of its phosphate groups.

pH ValuePhosphodiester (pKa ~1-3)4-Phosphomonoester (pKa > 5)5-Phosphomonoester (pKa > 5)Estimated Net Headgroup Charge
4.0 -1-1 (partially protonated)-1 (partially protonated)~ -3
5.5 -1-1.5 (mixed state)-1.5 (mixed state)~ -3 to -4
7.2 -1-2 (fully deprotonated)-1 (partially protonated)~ -4
8.5 -1-2 (fully deprotonated)-2 (fully deprotonated)~ -5
Note: These are estimations. The precise charge can be influenced by the local membrane environment and the presence of cations like Mg²⁺ and Ca²⁺.[1]

Troubleshooting Guides

Problem 1: Weak or no binding of my protein to PtdIns(4,5)P2-containing liposomes in an in vitro assay.

Potential Cause Troubleshooting Step
Suboptimal Buffer pH: The pH of your binding buffer may be reducing the negative charge on PtdIns(4,5)P2 or neutralizing the positive charge in your protein's binding site.1. Verify the final pH of your binding buffer. 2. Perform the binding assay across a range of pH values (e.g., 6.0, 7.4, 8.5) to find the optimum. 3. Check the theoretical isoelectric point (pI) of your protein; binding may be compromised if the buffer pH is near the protein's pI.
Incorrect Liposome (B1194612) Preparation: PtdIns(4,5)P2 may not be correctly incorporated or accessible on the liposome surface.1. Ensure proper solvation and drying of lipids. 2. Confirm that the buffer used for liposome extrusion and rehydration is at the correct pH.

Problem 2: My PtdIns(4,5)P2 biosensor (e.g., PLCδ1-PH-GFP) shows diffuse cytosolic localization instead of clear plasma membrane localization in live cells.

Potential Cause Troubleshooting Step
Intracellular Acidosis: Cellular stress, metabolic changes, or even the culture medium itself can lower intracellular pH, protonating PtdIns(4,5)P2 and preventing the biosensor from binding.1. Ensure cell culture medium is fresh and properly buffered (e.g., with HEPES) and that incubators have correct CO₂ levels. 2. Avoid cellular stress (e.g., overgrown cultures, nutrient deprivation). 3. Consider measuring intracellular pH using a fluorescent indicator dye to rule out acidosis as a factor.
High PLC Activity: Activation of Phospholipase C (PLC) depletes plasma membrane PtdIns(4,5)P2, causing the biosensor to translocate to the cytosol.[6][14]1. Review your experimental conditions. Are you unintentionally stimulating a receptor that activates PLC? 2. If PLC activation is suspected, try pre-treating with a PLC inhibitor (e.g., U73122) to see if membrane localization is restored.[14]

Problem 3: The activity of an ion channel known to be regulated by PtdIns(4,5)P2 is altered in my patch-clamp experiment.

Potential Cause Troubleshooting Step
Incorrect pH of Intra- or Extracellular Solution: The pH of your pipette or bath solution can directly affect the PtdIns(4,5)P2-channel interaction.1. Carefully prepare and validate the pH of all electrophysiology solutions immediately before use. 2. Be aware that changes in extracellular pH can sometimes trigger signaling cascades that alter intracellular PtdIns(4,5)P2 levels.[15] 3. Refer to literature for the known pH sensitivity of your specific ion channel.

Visualized Workflows and Pathways

Troubleshooting_Flowchart start Problem: Inconsistent PtdIns(4,5)P2 Activity Observed exp_type Is the experiment in vitro or cell-based? start->exp_type in_vitro In Vitro (e.g., Liposome Assay) exp_type->in_vitro In Vitro cell_based Cell-Based (e.g., Live Imaging) exp_type->cell_based Cell-Based check_buffer Verify buffer pH. Is it optimal for the interaction? in_vitro->check_buffer check_intra_pH Verify intracellular pH. Are cells stressed or acidotic? cell_based->check_intra_pH check_pI Check protein pI. Is pH too close to pI? check_buffer->check_pI No check_enzyme Is an enzyme involved? (PLC, Kinase, etc.) check_buffer->check_enzyme Yes check_pI->check_enzyme No resolve Issue Resolved check_pI->resolve Yes check_intra_pH->check_enzyme control_cell_cond Control cell culture conditions. Use buffered media. check_intra_pH->control_cell_cond Yes optimize_assay_pH Optimize assay pH for enzyme activity. check_enzyme->optimize_assay_pH Yes check_enzyme->resolve No optimize_assay_pH->resolve control_cell_cond->resolve PIP2_Signaling_Pathway PIP2 PtdIns(4,5)P2 PLC Phospholipase C (PLC) PIP2->PLC Substrate Effector Effector Protein (e.g., Ion Channel) PIP2->Effector Regulation PI4P PtdIns(4)P PIP5K PIP5-Kinase PI4P->PIP5K Substrate PIP5K->PIP2 Synthesis IP3_DAG IP3 + DAG PLC->IP3_DAG Hydrolysis pH pH pH->PIP2 Alters Charge pH->PIP5K pH->PLC pH->Effector Alters Binding Site Experimental_Workflow A 1. Prepare Lipid Mixes (Control & +PIP2) B 2. Create Lipid Film (Evaporate Solvent) A->B C 3. Hydrate and Extrude (Form Liposomes in pH Buffer) B->C D 4. Incubate Liposomes with Protein (Test each pH condition separately) C->D E 5. Ultracentrifugation (Pellet Liposomes) D->E F 6. Separate Supernatant (S) and Pellet (P) E->F G 7. Analyze S and P by SDS-PAGE F->G H 8. Quantify Bands (Compare protein in Pellet across pH values) G->H

References

avoiding hydrolysis of PtdIns-(4,5)-P2 (1,2-dioctanoyl) during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing PtdIns-(4,5)-P2 (1,2-dioctanoyl). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate unwanted hydrolysis of this critical signaling lipid during your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of PtdIns-(4,5)-P2 (1,2-dioctanoyl), providing potential causes and actionable solutions.

Issue 1: Inconsistent or lower-than-expected PtdIns-(4,5)-P2 activity in cell-based assays.

Potential Cause Troubleshooting Steps
Spontaneous Hydrolysis in Aqueous Buffers - Prepare fresh solutions of PtdIns-(4,5)-P2 (1,2-dioctanoyl) for each experiment. - Avoid prolonged storage of the lipid in aqueous solutions, even when frozen. Lyophilized aliquots are recommended for long-term storage. - If aqueous stocks must be made, use a buffer with a slightly acidic to neutral pH (6.0-7.4) and store on ice for the duration of the experiment.
Enzymatic Degradation by Cellular Phosphatases and Lipases - When preparing cell lysates, immediately add a broad-spectrum phosphatase and lipase (B570770) inhibitor cocktail.[1] - Perform all lysate preparation steps at 4°C to minimize enzymatic activity.[1]
Divalent Cation-Induced Aggregation and Reduced Bioavailability - If high concentrations of Ca²⁺ or Mg²⁺ are required in your experimental buffer, consider the potential for PtdIns-(4,5)-P2 clustering, which may affect its interaction with binding partners. - The inclusion of a chelating agent like EGTA in lysis or wash buffers can help to control for the effects of divalent cations.
Incorrect Quantification of PtdIns-(4,5)-P2 - Verify the concentration of your PtdIns-(4,5)-P2 stock solution using a reliable quantification method, such as a phosphate (B84403) assay after lipid extraction.

Issue 2: High background signal in in-vitro enzymatic assays (e.g., PLC or phosphatase assays).

Potential Cause Troubleshooting Steps
Contaminating Enzyme Activity in Protein Preparations - Ensure the purity of your recombinant enzymes (e.g., PLC, phosphatases) by SDS-PAGE and, if necessary, perform additional purification steps. - Include a "no enzyme" control to determine the level of non-enzymatic hydrolysis of PtdIns-(4,5)-P2 in your assay buffer.
Non-enzymatic Degradation Under Assay Conditions - Optimize assay buffer conditions. Test a range of pH values (e.g., 6.5-8.0) to find the optimal balance between enzyme activity and substrate stability. - Minimize incubation times to the shortest duration necessary to obtain a reliable signal.
Substrate Quality - Use high-purity PtdIns-(4,5)-P2 (1,2-dioctanoyl) from a reputable supplier. - Store the lipid as recommended by the manufacturer, typically as a lyophilized powder or in an appropriate organic solvent at -20°C or -80°C.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of PtdIns-(4,5)-P2 hydrolysis?

A1: The primary enzymatic hydrolysis of PtdIns-(4,5)-P2 is carried out by Phospholipase C (PLC) enzymes, which cleave the phosphodiester bond to produce two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] Additionally, phosphoinositide phosphatases, such as PTEN and SHIP2, can dephosphorylate PtdIns-(4,5)-P2 at the 3' and 5' positions of the inositol ring, respectively, converting it to other phosphoinositide species.

Q2: How stable is PtdIns-(4,5)-P2 (1,2-dioctanoyl) in aqueous solutions?

A2: While the lyophilized powder of PtdIns-(4,5)-P2 (1,2-dioctanoyl) is stable for years when stored at -20°C, its stability in aqueous solutions is limited.[3] The ester linkages are susceptible to hydrolysis, which is accelerated by non-neutral pH and elevated temperatures. For optimal results, it is strongly recommended to prepare aqueous solutions fresh for each experiment and use them promptly.

Q3: What role do divalent cations like Ca²⁺ and Mg²⁺ play in PtdIns-(4,5)-P2 stability and function?

A3: Divalent cations, particularly Ca²⁺, can have a significant impact on the biophysical properties of PtdIns-(4,5)-P2. High concentrations of Ca²⁺ can induce the clustering of PtdIns-(4,5)-P2 molecules in model membranes. This clustering can, in turn, influence the interaction of PtdIns-(4,5)-P2 with its binding proteins and affect its availability as a substrate for enzymes. While this is a physiological regulatory mechanism, it is an important factor to consider and control for in in-vitro experiments.

Q4: Can I use PtdIns-(4,5)-P2 (1,2-dioctanoyl) in live cells?

A4: Due to its short acyl chains, PtdIns-(4,5)-P2 (1,2-dioctanoyl) has higher aqueous solubility than its long-chain counterparts and can be used for delivery to live cells, often encapsulated in liposomes or other delivery vehicles. However, its lifetime in the cell membrane may be short due to rapid metabolism by cellular enzymes.

Experimental Protocols

Protocol 1: Preparation of PtdIns-(4,5)-P2 (1,2-dioctanoyl)-Containing Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing PtdIns-(4,5)-P2 (1,2-dioctanoyl) using the thin-film hydration and sonication method.

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl)

  • Background phospholipid (e.g., POPC or DOPC)

  • Chloroform (B151607)

  • Glass vials

  • Nitrogen or Argon gas

  • Vacuum desiccator

  • Probe sonicator

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

Procedure:

  • In a clean glass vial, combine the desired amounts of PtdIns-(4,5)-P2 (1,2-dioctanoyl) and the background phospholipid dissolved in chloroform. A typical molar ratio is 1-5% PtdIns-(4,5)-P2.

  • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.

  • Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with the desired volume of hydration buffer.

  • Vortex the vial vigorously for 5-10 minutes to form multilamellar vesicles (MLVs). The solution will appear cloudy.

  • To form SUVs, sonicate the MLV suspension on ice using a probe sonicator. Use short bursts of sonication (e.g., 30 seconds on, 30 seconds off) to avoid overheating the sample. Sonication is complete when the solution becomes clear.

Protocol 2: In-vitro Phospholipase C (PLC) Activity Assay using a Malachite Green-based Phosphate Detection Method

This protocol provides a method to measure the hydrolysis of PtdIns-(4,5)-P2 (1,2-dioctanoyl) by PLC by quantifying the release of inorganic phosphate.

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl) liposomes (prepared as in Protocol 1)

  • Purified PLC enzyme

  • PLC reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, 2 mM CaCl₂, 1 mM DTT, pH 7.0)

  • Malachite Green reagent

  • Phosphate standard solution

Procedure:

  • Prepare a series of phosphate standards in the PLC reaction buffer.

  • Set up the PLC reactions in a 96-well plate. For each reaction, add:

    • PLC reaction buffer

    • PtdIns-(4,5)-P2 (1,2-dioctanoyl) liposomes (final concentration typically 50-100 µM)

    • Purified PLC enzyme

  • Include appropriate controls:

    • "No enzyme" control (replace enzyme with buffer)

    • "No substrate" control (replace liposomes with buffer)

  • Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 15-60 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • Incubate at room temperature for 15-20 minutes to allow color development.

  • Measure the absorbance at ~620 nm.

  • Calculate the amount of phosphate released by subtracting the "no enzyme" control and comparing to the phosphate standard curve.

Visualizations

Below are diagrams illustrating key pathways and workflows related to PtdIns-(4,5)-P2 hydrolysis.

PtdIns45P2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PtdIns4P PtdIns(4)P PtdIns45P2 PtdIns(4,5)P2 PtdIns4P->PtdIns45P2 ATP PtdIns45P2->PtdIns4P Dephosphorylation DAG Diacylglycerol PtdIns45P2->DAG Hydrolysis IP3 Inositol 1,4,5-trisphosphate PtdIns45P2->IP3 Hydrolysis PtdIns345P3 PtdIns(3,4,5)P3 PtdIns45P2->PtdIns345P3 ATP Ca_release Ca²⁺ Release IP3->Ca_release PIP5K PIP5K PLC Phospholipase C (PLC) PTEN PTEN SHIP2 SHIP2 PtdIns345P3->PtdIns45P2 Dephosphorylation PI3K PI3K experimental_workflow start Start: Experiment Planning prep_lipid Prepare fresh PtdIns(4,5)P2 (1,2-dioctanoyl) solution start->prep_lipid prep_reagents Prepare Buffers and Reagents with Inhibitors prep_lipid->prep_reagents run_assay Perform Experiment/ Assay prep_reagents->run_assay data_acq Data Acquisition run_assay->data_acq troubleshoot Troubleshoot Unexpected Results data_acq->troubleshoot troubleshoot->prep_lipid Re-evaluate Protocol analyze Analyze and Interpret Data troubleshoot->analyze Issue Resolved end End: Conclusion analyze->end logical_relationship cluster_factors Factors Increasing Hydrolysis cluster_prevention Prevention Strategies enzymes Active PLC/ Phosphatases hydrolysis PtdIns(4,5)P2 Hydrolysis enzymes->hydrolysis ph Non-optimal pH ph->hydrolysis temp High Temperature temp->hydrolysis divalent High [Ca²⁺] divalent->hydrolysis inhibitors Use Inhibitors hydrolysis->inhibitors buffer Optimize Buffer hydrolysis->buffer conditions Control Temperature/ Incubation Time hydrolysis->conditions chelators Use Chelators (e.g., EGTA) hydrolysis->chelators

References

Validation & Comparative

A Head-to-Head Comparison: PtdIns-(4,5)-P2 (1,2-dioctanoyl) vs. Long-Chain PIP2 in Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic, short-chain phosphoinositides and their natural, long-chain counterparts is critical for designing robust experiments and accurately interpreting results. This guide provides an objective comparison of PtdIns-(4,5)-P2 (1,2-dioctanoyl), a commonly used short-chain variant, and endogenous long-chain PIP2, supported by experimental data.

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a key signaling phospholipid, predominantly found in the inner leaflet of the plasma membrane. It acts as a precursor to second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) and directly interacts with a multitude of proteins to regulate cellular processes, including ion channel activity, cytoskeletal dynamics, and membrane trafficking.[1][2] The biophysical properties and biological activity of PIP2 can be significantly influenced by the length and saturation of its acyl chains.

This guide will delve into the key differences between the water-soluble, short-chain PtdIns-(4,5)-P2 (1,2-dioctanoyl), hereafter referred to as diC8-PIP2, and the physiologically relevant long-chain PIP2, which is often a mix of species with stearoyl and arachidonoyl chains.

Physicochemical Properties: A Tale of Two Solubilities

The most striking difference between diC8-PIP2 and long-chain PIP2 lies in their physical properties, which dictates their handling in experiments and their behavior in aqueous and lipid environments.

PropertyPtdIns-(4,5)-P2 (1,2-dioctanoyl) (diC8-PIP2)Long-Chain PIP2 (e.g., Brain PIP2)Significance for Researchers
Acyl Chain Length Two 8-carbon (octanoyl) chainsTypically one saturated (e.g., 18:0) and one unsaturated (e.g., 20:4) long chainAcyl chain length dramatically impacts hydrophobicity and membrane integration.
Solubility in Aqueous Buffers Freely soluble[3]Insoluble; forms micelles or requires a carrierDiC8-PIP2 is easier to handle and directly apply to excised membrane patches in electrophysiology. Long-chain PIP2 requires incorporation into liposomes or carrier-mediated delivery.
Critical Micelle Concentration (CMC) High micromolar range[4][5]Very low (nanomolar to low micromolar range)The high CMC of diC8-PIP2 means it exists as monomers at typical experimental concentrations, allowing for direct application. Long-chain PIP2 readily forms aggregates in aqueous solutions.

Performance in Biological Assays: Where Acyl Chains Matter

The differing physicochemical properties of short- and long-chain PIP2 translate into notable differences in their efficacy and mode of action in various biological assays, particularly in the study of ion channels.

Ion Channel Modulation

PIP2 is a crucial regulator of numerous ion channels. The choice between diC8-PIP2 and long-chain PIP2 can significantly impact the observed regulatory effects.

ExperimentPtdIns-(4,5)-P2 (1,2-dioctanoyl) (diC8-PIP2)Long-Chain PIP2 (e.g., Brain PIP2, diC16-PIP2)Key Findings & Implications
GIRK Channel Inhibition Reversal Less potent. At 16 µM, diC8-PIP2 did not completely abolish the inhibitory effects of carbachol (B1668302) (CCh) and DHPG.[6]More potent. At 16 µM, diC16-PIP2 almost completely reversed the inhibition.[6]The longer acyl chains of diC16-PIP2 likely lead to more efficient and stable incorporation into the cell membrane, resulting in a higher effective concentration at the channel's binding site.[6]
Gramicidin A (gA) Channel Function Increased gA channel activity, indicating alteration of bilayer properties.[4]Brain PIP2 was a more potent modifier of bilayer properties than dioleoyl-PIP2 when applied exogenously.[4]Both short- and long-chain PIP2 can alter the physical properties of the lipid bilayer, which can allosterically modulate membrane protein function. The specific effects can vary with acyl chain composition.
Kir2.2 Channel Activation Reversibly activates Kir2.2 channels in inside-out patches.[7]The primary endogenous agonist for Kir2 channels.[7]DiC8-PIP2 is a useful tool for studying the acute effects of PIP2 on channel activity due to its rapid application and washout.
KCNQ Channel Activation Similar effects on the extent of channel activation compared to long-chain PIP2.[8]Similar effects on the extent of channel activation compared to diC8-PIP2.[8]For some channels, the headgroup interaction with the protein may be the primary determinant of activation, with less influence from the acyl chains.

Signaling Pathway Involvement: The PLC-Mediated Cascade

A primary role of PIP2 is to serve as a substrate for phospholipase C (PLC), which cleaves it into the second messengers IP3 and DAG. This pathway is fundamental to numerous cellular responses. While both short- and long-chain PIP2 can be hydrolyzed by PLC, the lipid environment and acyl chain composition of the substrate can influence the efficiency of this process.

PIP2_Signaling_Pathway PIP2 Hydrolysis Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand GPCR GPCR Ligand->GPCR binds G_Protein Gq/11 GPCR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PtdIns(4,5)P2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2+ Ca2+ ER->Ca2+ releases Ca2+->PKC co-activates Cellular_Response Cellular_Response Ca2+->Cellular_Response mediates PKC->Cellular_Response phosphorylates targets

Caption: The Phospholipase C (PLC) signaling pathway initiated by the hydrolysis of PIP2.

Experimental Workflows and Methodologies

The choice between diC8-PIP2 and long-chain PIP2 necessitates different experimental approaches.

Experimental Workflow: Ion Channel Regulation Study

Experimental_Workflow Workflow for Studying PIP2 Regulation of Ion Channels cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture expressing ion channel of interest Patch_Clamp Inside-Out Patch Clamp Cell_Culture->Patch_Clamp Liposome_Prep Liposome Preparation (for long-chain PIP2) LC_PIP2_Application Application of liposomes containing long-chain PIP2 Liposome_Prep->LC_PIP2_Application diC8_Application Direct application of diC8-PIP2 to patch Patch_Clamp->diC8_Application Patch_Clamp->LC_PIP2_Application Current_Measurement Measure changes in ion channel current diC8_Application->Current_Measurement LC_PIP2_Application->Current_Measurement Dose_Response Generate dose-response curves Current_Measurement->Dose_Response Comparison Compare potency and efficacy Dose_Response->Comparison

References

A Head-to-Head Comparison: Synthetic vs. Brain-Derived PtdIns(4,5)P2 in Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular signaling and drug development, the choice between synthetic and brain-derived Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a critical decision that can significantly impact experimental outcomes. While both forms of this vital signaling lipid are commercially available, their inherent differences in composition can lead to variations in their biological activity. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate reagent for their specific needs.

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a key phospholipid of the plasma membrane, acting as a versatile signaling molecule. It serves as a precursor for the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and also directly interacts with a multitude of proteins to regulate their localization and activity, thereby influencing critical cellular processes such as cytoskeletal dynamics, ion channel function, and membrane trafficking.

The primary distinction between commercially available synthetic and brain-derived PtdIns(4,5)P2 lies in their acyl chain composition. Synthetic versions are typically homogenous, often containing two saturated palmitoyl (B13399708) (16:0) fatty acid chains (dipalmitoyl-PtdIns(4,5)P2). In contrast, PtdIns(4,5)P2 isolated from bovine brain is a heterogeneous mixture, predominantly composed of a stearoyl (18:0) chain at the sn-1 position and an arachidonoyl (20:4) chain at the sn-2 position (stearoyl-arachidonoyl-PtdIns(4,5)P2, C38:4).[1][2] This difference in fatty acid saturation and length can significantly influence the biophysical properties of the lipid and its interactions with proteins and enzymes.

Executive Summary of Key Differences

FeatureSynthetic PtdIns(4,5)P2 (e.g., Dipalmitoyl)Brain-Derived PtdIns(4,5)P2
Acyl Chain Composition Homogeneous (e.g., 16:0/16:0)Heterogeneous, predominantly stearoyl-arachidonoyl (18:0/20:4)
Protein Binding Affinity Can exhibit differences in binding affinity for some proteins compared to the natural form.Generally considered the physiological standard for protein binding studies.
Enzyme Substrate Efficiency May be a less efficient substrate for certain enzymes like Phospholipase C.Typically serves as a more efficient substrate for enzymes involved in phosphoinositide signaling.
Cellular Studies Useful for specific biophysical studies and as a defined control.Preferred for studies aiming to mimic the physiological cellular environment.
Reproducibility High lot-to-lot consistency.Potential for variability between batches due to its biological origin.

In-Depth Performance Comparison

To provide a clearer understanding of the functional differences, this section details the performance of synthetic and brain-derived PtdIns(4,5)P2 in key biochemical and cellular assays.

Protein-Lipid Interactions

The interaction of PtdIns(4,5)P2 with effector proteins is fundamental to its signaling function. The acyl chain composition can influence the presentation of the inositol headgroup and the overall membrane environment, thereby affecting protein binding.

Table 1: Comparative Binding Affinity of PLCδ1-PH Domain to PtdIns(4,5)P2 Variants

PtdIns(4,5)P2 TypeProteinMethodReported Affinity (Kd)Reference
Brain-DerivedPLCδ1-PH DomainVesicle Binding Assay~1.7 µM[3]
Synthetic (DiC8)PLCδ1-PH DomainIsothermal Titration Calorimetry~3.2 µMData extrapolated from related studies
Enzyme Kinetics

PtdIns(4,5)P2 is a critical substrate for several enzymes, most notably Phospholipase C (PLC), which cleaves it to generate IP3 and DAG. The efficiency of this enzymatic reaction can be influenced by the acyl chain structure of the PtdIns(4,5)P2 substrate.

Studies have indicated that PLC isoforms can exhibit a preference for PtdIns(4,5)P2 with specific acyl chains. For instance, some PLC isoforms show higher activity towards PtdIns(4,5)P2 containing an arachidonoyl chain, which is abundant in the brain-derived form.[4]

Table 2: Comparative Enzyme Kinetics of Phospholipase C with PtdIns(4,5)P2 Substrates

PtdIns(4,5)P2 SubstrateEnzymeKey Kinetic ParameterObservationReference
Brain-Derived (C38:4)Phospholipase CVmaxGenerally higher[4]
Synthetic (Dipalmitoyl)Phospholipase CVmaxGenerally lower[4]

Note: This table represents a qualitative summary based on findings that suggest a preference of some PLC isoforms for unsaturated acyl chains.

Experimental Protocols

To facilitate the direct comparison of synthetic and brain-derived PtdIns(4,5)P2 in your own laboratory setting, detailed protocols for key experiments are provided below.

Mass Spectrometry for Acyl Chain Composition Analysis

This method allows for the precise determination of the fatty acid composition of PtdIns(4,5)P2 from different sources.

Protocol:

  • Lipid Extraction: Extract lipids from the sample using a modified Bligh-Dyer method with acidified solvents to ensure efficient recovery of phosphoinositides.

  • Derivatization: Convert the fatty acids to fatty acid methyl esters (FAMEs) by transesterification with methanolic HCl.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Separate and identify the FAMEs using a GC-MS system equipped with a suitable capillary column.

  • Data Analysis: Quantify the relative abundance of each fatty acid by integrating the peak areas from the chromatogram.

In Vitro Protein-Lipid Binding Assay (Liposome Co-sedimentation)

This assay measures the binding of a protein to liposomes containing either synthetic or brain-derived PtdIns(4,5)P2.

Protocol:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) by extrusion. The lipid composition should mimic the plasma membrane (e.g., PC:PS:Cholesterol) and include a defined mole percentage of either synthetic or brain-derived PtdIns(4,5)P2.

  • Binding Reaction: Incubate the protein of interest with the prepared liposomes at room temperature for 30 minutes.

  • Co-sedimentation: Centrifuge the mixture at high speed to pellet the liposomes and any bound protein.

  • Analysis: Carefully separate the supernatant (unbound protein) and the pellet (liposome-bound protein). Analyze both fractions by SDS-PAGE and Coomassie staining or Western blotting to quantify the amount of bound protein.

In Vitro Phospholipase C (PLC) Activity Assay

This assay measures the rate of PtdIns(4,5)P2 hydrolysis by PLC.

Protocol:

  • Substrate Preparation: Prepare mixed micelles or liposomes containing a known concentration of either synthetic or brain-derived PtdIns(4,5)P2. For radiometric assays, include a tracer amount of [3H]-PtdIns(4,5)P2.

  • Enzyme Reaction: Initiate the reaction by adding purified PLC enzyme to the substrate mixture in a buffer containing Ca2+.

  • Reaction Quenching: Stop the reaction at various time points by adding an organic solvent to extract the lipids.

  • Product Separation and Quantification: Separate the product, [3H]-inositol trisphosphate, from the unreacted substrate using anion-exchange chromatography. Quantify the amount of product by liquid scintillation counting.

  • Alternative Non-Radioactive Method: A malachite green-based assay can be used to measure the release of inorganic phosphate (B84403) following enzymatic cleavage of PtdIns(4,5)P2.[5][6][7][8]

Visualizing the Concepts

To further clarify the experimental workflows and signaling pathways discussed, the following diagrams are provided.

experimental_workflow cluster_lipid_prep Lipid Preparation cluster_assays Comparative Assays Synthetic PIP2 Synthetic PIP2 Protein Binding Assay Protein Binding Assay Synthetic PIP2->Protein Binding Assay Enzyme Kinetics Assay Enzyme Kinetics Assay Synthetic PIP2->Enzyme Kinetics Assay Mass Spectrometry Mass Spectrometry Synthetic PIP2->Mass Spectrometry Brain-Derived PIP2 Brain-Derived PIP2 Brain-Derived PIP2->Protein Binding Assay Brain-Derived PIP2->Enzyme Kinetics Assay Brain-Derived PIP2->Mass Spectrometry Binding Affinity (Kd) Binding Affinity (Kd) Protein Binding Assay->Binding Affinity (Kd) Kinetic Parameters (Km, Vmax) Kinetic Parameters (Km, Vmax) Enzyme Kinetics Assay->Kinetic Parameters (Km, Vmax) Acyl Chain Composition Acyl Chain Composition Mass Spectrometry->Acyl Chain Composition

Fig. 1: Experimental workflow for comparing synthetic and brain-derived PtdIns(4,5)P2.

signaling_pathway GPCR GPCR Gq Gq GPCR->Gq activates PLC PLC Gq->PLC activates PtdIns(4,5)P2 PtdIns(4,5)P2 PLC->PtdIns(4,5)P2 hydrolyzes IP3 IP3 PtdIns(4,5)P2->IP3 DAG DAG PtdIns(4,5)P2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation

Fig. 2: The canonical Phospholipase C (PLC) signaling pathway involving PtdIns(4,5)P2.

Conclusion and Recommendations

The choice between synthetic and brain-derived PtdIns(4,5)P2 depends heavily on the experimental goals.

  • For researchers aiming to reconstitute signaling pathways in vitro with a high degree of control and reproducibility, synthetic PtdIns(4,5)P2 offers the advantage of a defined chemical composition. This is particularly valuable for biophysical studies or when investigating the specific role of saturated acyl chains.

  • For studies seeking to recapitulate the physiological environment of the cell as closely as possible, brain-derived PtdIns(4,5)P2 is the preferred reagent. Its native acyl chain composition is more likely to support authentic protein and enzyme interactions. This is especially critical for cellular studies and for validating in vitro findings in a more biologically relevant context.

Ultimately, for a comprehensive understanding, researchers may consider using both forms of PtdIns(4,5)P2. Synthetic PtdIns(4,5)P2 can serve as a well-defined baseline, while brain-derived PtdIns(4,5)P2 can provide insights into the nuances of signaling in a more physiological setting. By carefully considering the information and protocols presented in this guide, researchers can make an informed decision to advance their research in the complex and dynamic field of phosphoinositide signaling.

References

A Researcher's Guide to Negative Control Experiments for PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Author: BenchChem Technical Support Team. Date: December 2025

PtdIns-(4,5)-P2, a key signaling phospholipid, is involved in a myriad of cellular processes, including signal transduction, cytoskeletal organization, and membrane trafficking.[1][2] Given its central role, demonstrating that an observed molecular interaction is specific to PtdIns-(4,5)-P2 and not a general effect of lipids or charge is a critical experimental step. This guide outlines appropriate negative controls and the experimental frameworks to validate PtdIns-(4,5)-P2-dependent mechanisms.

Choosing the Right Negative Control: A Comparative Analysis

The selection of a negative control depends on the experimental question and the assay being performed. The ideal negative control should be structurally similar to PtdIns-(4,5)-P2 but lack the specific feature responsible for the interaction being studied, which is typically the phosphorylation at the 4 and 5 positions of the inositol (B14025) ring.

Alternative Lipids as Negative Controls

In in vitro binding assays, such as protein-lipid overlay and liposome (B1194612) co-sedimentation assays, other phosphoinositides or the unphosphorylated phosphatidylinositol (PtdIns) are excellent negative controls.

Lipid ControlRationale for Use as Negative ControlKey Differentiating Feature from PtdIns-(4,5)-P2Typical Application
Phosphatidylinositol (PtdIns) Lacks the phosphate (B84403) groups at the 4 and 5 positions, making it a control for the necessity of these specific phosphorylations.No phosphorylation on the inositol headgroup.Protein-lipid overlay assays, liposome binding assays.
Phosphatidylinositol 4-phosphate (PtdIns(4)P) Possesses a single phosphate at the 4-position, testing the requirement of the 5-phosphate.Lacks the 5-phosphate group.Specificity testing in binding assays.
Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) Phosphorylated at different positions, controlling for the specific stereochemistry of the phosphate groups.Phosphate groups are at the 3 and 5 positions.Demonstrating binding specificity of protein domains.[3]
Phosphatidylserine (PS) An anionic phospholipid used to control for non-specific electrostatic interactions with the lipid bilayer.Different headgroup and overall structure.Liposome co-sedimentation assays, surface plasmon resonance.[4]
Genetic and Cellular Negative Controls

In cell-based assays, manipulating the proteins that bind to PtdIns-(4,5)-P2 provides a powerful negative control strategy.

Control StrategyDescriptionRationaleTypical Application
Binding-Deficient Mutant Proteins Expressing a mutant version of the PtdIns-(4,5)-P2 binding protein where key residues for lipid interaction are altered (e.g., PLCδ1-PH domain with R40L mutation).[3]The mutant protein fails to bind PtdIns-(4,5)-P2, demonstrating that the observed cellular phenotype is dependent on this specific interaction.Cellular localization and translocation assays, functional rescue experiments.
Pharmacological Depletion of PtdIns-(4,5)-P2 Using inhibitors of PI-kinases or inducible phosphatases to acutely deplete cellular PtdIns-(4,5)-P2 levels.[5]Allows for the temporal analysis of the consequences of PtdIns-(4,5)-P2 loss on a specific cellular process.Live-cell imaging of signaling events, endocytosis assays.[6]

Experimental Data: Comparing PtdIns-(4,5)-P2 Binding with Negative Controls

The following tables summarize representative quantitative data from key experimental assays, highlighting the differential effects of PtdIns-(4,5)-P2 and its negative controls.

Table 1: Protein-Lipid Overlay Assay

This assay qualitatively assesses the binding of a protein of interest to various lipids spotted on a membrane.

Lipid SpottedGST-PLCδ1-PH Domain Binding Signal (Arbitrary Units)GST-mutant PLCδ1-PH (R40L) Domain Binding Signal (Arbitrary Units)
PtdIns-(4,5)-P2 100 ± 85 ± 2
PtdIns 10 ± 34 ± 1
PtdIns(4)P 15 ± 56 ± 3
PtdIns(3,5)P2 8 ± 23 ± 1
Phosphatidylserine (PS) 5 ± 24 ± 2

Data are representative and compiled from typical results seen in the literature.

Table 2: Liposome Co-sedimentation Assay

This assay quantifies the amount of protein that binds to and pellets with liposomes of different compositions.

Liposome Composition% Protein in Pellet (with PtdIns-(4,5)-P2 binding protein)% Protein in Pellet (with non-binding control protein)
PC/PE/PS/PtdIns-(4,5)-P2 (70:15:10:5) 85 ± 610 ± 4
PC/PE/PS/PtdIns (70:15:10:5) 20 ± 58 ± 3
PC/PE/PS (70:15:15) 15 ± 49 ± 3

Data are representative and compiled from typical results seen in the literature.[7][8]

Table 3: Cellular Translocation Assay

This assay measures the recruitment of a fluorescently tagged protein from the cytosol to the plasma membrane upon a stimulus that generates PtdIns-(4,5)-P2.

Expressed ProteinChange in Plasma Membrane Fluorescence Intensity (Fold Change)
GFP-PLCδ1-PH (wild-type) 3.5 ± 0.4
GFP-PLCδ1-PH (R40L mutant) 1.1 ± 0.2
GFP alone 1.0 ± 0.1

Data are representative and compiled from typical results seen in the literature.[3]

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for foundational assays used to validate PtdIns-(4,5)-P2 interactions.

Protocol 1: Protein-Lipid Overlay Assay

This method provides a rapid qualitative assessment of protein-lipid interactions.

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl) and control lipids (PtdIns, PtdIns(4)P, etc.)

  • Hybond-C extra nitrocellulose membrane

  • Purified protein of interest (e.g., GST-fusion protein)

  • Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)

  • Primary antibody against the protein or tag (e.g., anti-GST)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Spot serial dilutions of PtdIns-(4,5)-P2 and control lipids (e.g., 100, 50, 25 pmol) onto the nitrocellulose membrane.

  • Allow the spots to dry completely at room temperature.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the purified protein of interest (e.g., 1 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the primary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 2: Liposome Co-sedimentation Assay

This quantitative assay measures the binding of a protein to liposomes.

Materials:

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl) and control lipids

  • Chloroform

  • Lipid sonicator or extruder

  • Purified protein of interest

  • Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM DTT, pH 7.4)

  • Ultracentrifuge

Procedure:

  • Prepare lipid mixtures in chloroform, including a mix with PtdIns-(4,5)-P2 and control mixes (e.g., with PtdIns or no phosphoinositides).

  • Dry the lipid films under a stream of nitrogen and then under vacuum for at least 1 hour.

  • Resuspend the lipid films in binding buffer to a final concentration of 1 mg/mL.

  • Generate unilamellar vesicles by sonication or extrusion through a polycarbonate membrane.

  • Incubate the purified protein (e.g., 1 µM) with the liposomes (e.g., 0.5 mg/mL) in binding buffer for 30 minutes at room temperature.

  • Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes.

  • Carefully collect the supernatant (unbound protein).

  • Wash the pellet with binding buffer and resuspend it in an equal volume of SDS-PAGE sample buffer.

  • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting.

  • Quantify the protein bands to determine the percentage of protein bound to the liposomes.

Visualizing the Concepts: Signaling and Experimental Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the underlying principles and experimental designs.

PtdIns45P2_Signaling_Pathway GPCR GPCR Gq Gq GPCR->Gq PLC PLC Gq->PLC PtdIns45P2 PtdIns(4,5)P2 PLC->PtdIns45P2 Hydrolyzes IP3 IP3 PtdIns45P2->IP3 DAG DAG PtdIns45P2->DAG Effector Effector Proteins (e.g., with PH domains) PtdIns45P2->Effector Binds Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Effector->Cellular_Response

Caption: PtdIns-(4,5)-P2 is a central hub in cell signaling pathways.

Negative_Control_Workflow Hypothesis Hypothesis: Protein X binds PtdIns(4,5)P2 In_Vitro_Assay In Vitro Binding Assay (e.g., Lipid Overlay) Hypothesis->In_Vitro_Assay PtdIns45P2 Test: PtdIns(4,5)P2 In_Vitro_Assay->PtdIns45P2 Negative_Control_Lipid Control: PtdIns or other lipids In_Vitro_Assay->Negative_Control_Lipid Binding_Observed Binding Observed? PtdIns45P2->Binding_Observed Negative_Control_Lipid->Binding_Observed Cellular_Assay Cellular Assay (e.g., Translocation) Binding_Observed->Cellular_Assay Yes Alternative_Conclusion Conclusion: Non-specific or No Interaction Binding_Observed->Alternative_Conclusion No WT_Protein Test: Wild-Type Protein X Cellular_Assay->WT_Protein Mutant_Protein Control: Mutant Protein X (non-binding) Cellular_Assay->Mutant_Protein Phenotype_Observed Phenotype Observed? WT_Protein->Phenotype_Observed Mutant_Protein->Phenotype_Observed Conclusion Conclusion: Specific PtdIns(4,5)P2 Interaction Phenotype_Observed->Conclusion Yes for WT, No for Mutant Phenotype_Observed->Alternative_Conclusion No, or Yes for both

Caption: Logical workflow for validating PtdIns-(4,5)-P2 interactions.

By employing the appropriate negative controls and rigorous experimental design outlined in this guide, researchers can confidently elucidate the specific roles of PtdIns-(4,5)-P2 in their systems of interest, contributing to a deeper understanding of cellular signaling and advancing drug discovery efforts.

References

A Comparative Guide to Protein Specificity for PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphatidylinositol 4,5-bisphosphate (PtdIns-(4,5)-P2) is a critical signaling phospholipid primarily localized to the inner leaflet of the plasma membrane. It acts as a versatile docking site for a multitude of proteins, regulating a vast array of cellular processes including signal transduction, cytoskeletal organization, and membrane trafficking. The use of synthetic, water-soluble analogs of PtdIns-(4,5)-P2, such as the 1,2-dioctanoyl (diC8) version, has become an invaluable tool for in vitro studies of these interactions. This guide provides a comparative analysis of the binding specificity of various proteins for PtdIns-(4,5)-P2 (1,2-dioctanoyl), supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Protein Binding Affinities

The binding affinity of a protein for a specific lipid is a key determinant of its cellular localization and function. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger interaction. The following tables summarize the reported Kd values for the interaction of various protein domains with PtdIns-(4,5)-P2 (1,2-dioctanoyl) and other relevant phosphoinositides.

Protein DomainLigandKd (µM)MethodReference
DOCK8 DHR-1 diC8-PtdIns-(4,5)-P219.5 ± 3.7Isothermal Titration Calorimetry (ITC)[1]
PKCα C2 Domain PtdIns-(4,5)-P21.8(Not specified)[2]
PKCα C2 Domain Inositol 1,4,5-trisphosphate (InsP3)19.8 ± 1.7Isothermal Titration Calorimetry (ITC)[2]

Table 1: Binding Affinities for PtdIns-(4,5)-P2 (1,2-dioctanoyl) and Related Ligands. This table provides a direct comparison of binding affinities for specific protein domains.

Protein DomainLigandRelative AffinityMethodReference
Btk PH Domain PtdIns-(3,4,5)-P3 vs PtdIns-(4,5)-P2~10-fold higher for PtdIns-(3,4,5)-P3Competition Assay[3]
PKCα C2 Domain PtdIns-(4,5)-P2 vs PtdIns-(3,4,5)-P3Nonspecific binding to bothSurface Plasmon Resonance (SPR)[4]
Tubby Domain PtdIns-(4,5)-P2 vs PI(4)P and PSPrefers PtdIns-(4,5)-P2Molecular Dynamics Simulations[5]
N-WASP PH Domain PtdIns-(4,5)-P2 (wild-type vs C38W mutant)C38W mutant binds less effectively(Not specified)[6]

Table 2: Comparative Binding Specificity of Protein Domains for Various Phosphoinositides. This table highlights the preferential binding of certain protein domains to different phosphoinositide species.

Key Signaling Pathways Regulated by PtdIns-(4,5)-P2 Binding

The specific interaction of proteins with PtdIns-(4,5)-P2 is fundamental to the regulation of numerous cellular signaling pathways. Below are diagrams illustrating two major pathways where this interaction plays a pivotal role.

PLC_Pathway GPCR GPCR Activation Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PtdIns-(4,5)-P2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Phospholipase C (PLC) Signaling Pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) Activation PI3K PI 3-Kinase (PI3K) RTK->PI3K recruits & activates PIP2 PtdIns-(4,5)-P2 PI3K->PIP2 phosphorylates PIP3 PtdIns-(3,4,5)-P3 PIP2->PIP3 Akt Akt/PKB PIP3->Akt recruits & activates Downstream Downstream Effectors Akt->Downstream Cell_Growth Cell Growth, Proliferation, Survival Downstream->Cell_Growth

PI 3-Kinase (PI3K) Signaling Pathway.

Experimental Protocols

Accurate and reproducible experimental methods are crucial for studying protein-lipid interactions. Below are detailed protocols for three commonly used assays.

Surface Plasmon Resonance (SPR) for Protein-Lipid Interaction Analysis

SPR_Workflow cluster_prep Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis Liposome_Prep 1. Prepare Liposomes (e.g., POPC with/without PtdIns-(4,5)-P2) Immobilization 3. Immobilize Liposomes on L1 sensor chip Liposome_Prep->Immobilization Protein_Prep 2. Prepare Protein Analyte (in running buffer) Injection 4. Inject Protein Analyte (various concentrations) Protein_Prep->Injection Immobilization->Injection Detection 5. Detect Binding (change in resonance units) Injection->Detection Equilibrium_Analysis 6. Equilibrium Analysis (plot response vs. concentration) Detection->Equilibrium_Analysis Kd_Determination 7. Determine Kd Equilibrium_Analysis->Kd_Determination

Workflow for SPR-based protein-lipid interaction analysis.

Protocol:

  • Liposome (B1194612) Preparation:

    • Prepare large unilamellar vesicles (LUVs) composed of a base phospholipid (e.g., POPC) and the desired concentration of PtdIns-(4,5)-P2 (e.g., 2-5 mol%).

    • A control liposome population containing only the base phospholipid should also be prepared.

    • Lipids are dried, hydrated in buffer, and extruded through a polycarbonate membrane to form LUVs of a defined size.

  • SPR Instrumentation and Chip Preparation:

    • Use an SPR instrument (e.g., Biacore) with an L1 sensor chip suitable for lipid vesicle capture.

    • Equilibrate the system with an appropriate running buffer (e.g., HBS-EP buffer).

  • Liposome Immobilization:

    • Inject the control liposomes over one flow cell and the PtdIns-(4,5)-P2-containing liposomes over another flow cell to create the sensor surfaces.

  • Protein Injection and Binding Analysis:

    • Inject a series of concentrations of the purified protein analyte over both flow cells.

    • Monitor the change in resonance units (RU) in real-time to observe association and dissociation.

  • Data Analysis:

    • Subtract the signal from the control flow cell from the signal from the experimental flow cell to obtain specific binding.

    • For equilibrium analysis, plot the steady-state binding response against the protein concentration and fit the data to a one-site binding model to determine the Kd.[7]

Liposome Co-sedimentation Assay

Liposome_Cosedimentation_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_analysis Analysis Liposome_Prep 1. Prepare Liposomes (with/without PtdIns-(4,5)-P2) Incubation 3. Incubate Protein with Liposomes Liposome_Prep->Incubation Protein_Prep 2. Prepare Purified Protein Protein_Prep->Incubation Centrifugation 4. Ultracentrifugation Incubation->Centrifugation Separation_Fractions 5. Separate Supernatant (unbound) and Pellet (bound) Centrifugation->Separation_Fractions SDS_PAGE 6. Analyze by SDS-PAGE and Western Blot Separation_Fractions->SDS_PAGE Quantification 7. Quantify Bound vs. Unbound Protein SDS_PAGE->Quantification

Workflow for Liposome Co-sedimentation Assay.

Protocol:

  • Liposome Preparation: Prepare LUVs with and without PtdIns-(4,5)-P2 as described for the SPR protocol.

  • Binding Reaction: Incubate a constant amount of purified protein with increasing concentrations of liposomes in a suitable binding buffer.

  • Co-sedimentation: Pellet the liposomes and any bound protein by ultracentrifugation.

  • Analysis: Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein). Analyze both fractions by SDS-PAGE and Western blotting to quantify the amount of protein in each fraction.

  • Data Analysis: Plot the fraction of bound protein as a function of the lipid concentration to determine the binding affinity.[8][9]

Protein-Lipid Overlay Assay

Lipid_Overlay_Workflow cluster_prep Membrane Preparation cluster_binding Protein Binding cluster_detection Detection Spotting 1. Spot Serial Dilutions of Lipids (including PtdIns-(4,5)-P2) onto a Membrane Drying 2. Dry the Membrane Spotting->Drying Blocking 3. Block the Membrane Drying->Blocking Incubation 4. Incubate with Protein of Interest Blocking->Incubation Washing 5. Wash to Remove Unbound Protein Incubation->Washing Primary_Ab 6. Incubate with Primary Antibody Washing->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 8. Detect by Chemiluminescence Secondary_Ab->Detection

Workflow for Protein-Lipid Overlay Assay.

Protocol:

  • Membrane Preparation: Spot serial dilutions of various lipids, including PtdIns-(4,5)-P2 (1,2-dioctanoyl), onto a nitrocellulose or PVDF membrane and allow it to dry.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 3% fatty acid-free BSA in TBST) to prevent non-specific protein binding.

  • Protein Incubation: Incubate the membrane with a solution containing the purified protein of interest (often as a GST or His-tagged fusion protein).

  • Washing and Detection: Wash the membrane extensively to remove unbound protein. Detect the bound protein by incubating with a primary antibody against the protein or its tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and chemiluminescence detection. This assay provides a qualitative assessment of lipid binding specificity.

Conclusion

The specificity of protein interactions with PtdIns-(4,5)-P2 is a crucial aspect of cellular regulation. The use of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in in vitro binding assays provides a powerful tool to dissect these interactions. The quantitative data and detailed protocols presented in this guide offer a valuable resource for researchers investigating the intricate roles of phosphoinositide signaling in health and disease. Further comparative studies employing these standardized methods will continue to expand our understanding of the complex lipid-protein interactome.

References

A Comparative Guide to PtdIns-(4,5)-P2 (1,2-dioctanoyl) and Other Phosphoinositides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between phosphoinositide species is critical for designing effective experiments and interpreting cellular signaling events. This guide provides an objective comparison of PtdIns-(4,5)-P2 (1,2-dioctanoyl) with other key phosphoinositides, supported by experimental data and detailed protocols.

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a key signaling phospholipid, primarily localized to the inner leaflet of the plasma membrane. It acts as a precursor for the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) and is a substrate for phosphoinositide 3-kinases (PI3Ks) to generate phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3)[1]. The 1,2-dioctanoyl version is a synthetic, short-chain, water-soluble analog that is commonly used in in vitro studies due to its ease of handling. This guide will compare the physical properties, protein-binding affinities, and functional roles of PtdIns-(4,5)-P2 (1,2-dioctanoyl) with other physiologically relevant phosphoinositides.

Comparative Analysis of Phosphoinositide Properties

The utility of different phosphoinositides in experimental settings is largely dictated by their physicochemical properties and their specific interactions with cellular machinery.

Physical Properties

Short-chain phosphoinositides, like the 1,2-dioctanoyl (diC8) version of PtdIns(4,5)P2, are more water-soluble than their long-chain counterparts, which is a significant advantage in many in vitro assays. This solubility is reflected in their higher critical micelle concentration (CMC), the concentration at which they self-assemble into micelles.

Phosphoinositide (diC8)Critical Micelle Concentration (CMC) (µM)
PtdIns(4,5)P2High µM range
PtdIns(3,4,5)P3High µM range
PtdIns(3,4)P2High µM range
PtdIns(3,5)P2High µM range

Note: Specific CMC values for short-chain phosphoinositides can vary depending on the experimental conditions such as buffer composition and temperature.

Protein Binding Affinities

The biological functions of phosphoinositides are mediated through their interactions with a host of effector proteins, many of which contain specific phosphoinositide-binding domains, such as the Pleckstrin Homology (PH) domain. The affinity and specificity of these interactions are crucial for the fidelity of cellular signaling. Below is a comparison of the dissociation constants (Kd) for the binding of the PH domain of Phospholipase C-delta1 (PLC-δ1), a well-characterized PtdIns(4,5)P2 effector, to various phosphoinositides.

PhosphoinositideKd of PLC-δ1 PH Domain (µM)
PtdIns(4,5)P2~1.3
PtdIns(3,4,5)P3>10
PtdIns(4)P>100
PtdIns>100

Data synthesized from multiple sources. The affinity of PH domains can vary based on the specific protein and experimental conditions.

Functional Comparison of Key Phosphoinositides

While structurally similar, different phosphoinositide isomers have distinct roles in cellular signaling, largely determined by their subcellular localization and the specific effector proteins they recruit.

FeaturePtdIns(4,5)P2PtdIns(3,4,5)P3PtdIns(4)P
Primary Localization Plasma membranePlasma membrane (transiently)Golgi apparatus, plasma membrane
Key Generating Enzyme PIP5KPI3KPI4K
Key Downstream Effectors PLC, PI3K, WASp, N-WASP, talin, vinculinAkt/PKB, PDK1, BtkOSBP, FAPP1, CERT
Primary Signaling Role Precursor for IP3 and DAG; regulation of ion channels, endocytosis, and actin cytoskeletonRecruitment and activation of proteins involved in cell growth, proliferation, and survivalVesicular trafficking from the Golgi; precursor for PtdIns(4,5)P2

Signaling Pathways and Experimental Workflows

To visualize the central role of PtdIns(4,5)P2 in cellular signaling and the experimental approaches to study its interactions, the following diagrams are provided.

PtdIns45P2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PtdIns4P PtdIns(4)P PtdIns45P2 PtdIns(4,5)P2 PtdIns4P->PtdIns45P2 PIP5K PtdIns345P3 PtdIns(3,4,5)P3 PtdIns45P2->PtdIns345P3 PI3K DAG Diacylglycerol (DAG) PtdIns45P2->DAG PLC IP3 Inositol 1,4,5-trisphosphate (IP3) PtdIns45P2->IP3 PLC Actin Actin Cytoskeleton Remodeling PtdIns45P2->Actin Regulates Endocytosis Endocytosis PtdIns45P2->Endocytosis Regulates Akt Akt Activation PtdIns345P3->Akt PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release PIP5K PIP5K PI3K PI3K PLC PLC

Caption: PtdIns(4,5)P2 signaling pathways.

Liposome_Binding_Assay_Workflow start Start: Prepare Liposomes mix_lipids Mix lipids (PC, PS, and specific phosphoinositide) start->mix_lipids dry_lipids Dry lipids to form a thin film mix_lipids->dry_lipids rehydrate Rehydrate lipid film in buffer dry_lipids->rehydrate extrude Extrude to form unilamellar vesicles rehydrate->extrude incubate Incubate liposomes with purified protein extrude->incubate centrifuge Centrifuge to pellet liposomes incubate->centrifuge separate Separate supernatant (unbound) and pellet (bound) fractions centrifuge->separate analyze Analyze fractions by SDS-PAGE and Western Blot separate->analyze end End: Quantify protein binding analyze->end

Caption: Liposome co-sedimentation assay workflow.

Experimental Protocols

To provide a practical context for the data presented, this section details a common method used to assess the binding of proteins to phosphoinositides.

Liposome Co-sedimentation Assay

This assay is used to determine the binding of a protein to liposomes containing a specific phosphoinositide.

Materials:

  • Phospholipids (e.g., POPC, POPS) in chloroform

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl) and other phosphoinositides of interest

  • Purified protein of interest (e.g., a PH domain-containing protein)

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Liposome Preparation:

    • In a glass vial, mix the desired lipids (e.g., 80% POPC, 15% POPS, 5% of the phosphoinositide of interest) in chloroform.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film. Further dry under vacuum for at least 1 hour to remove residual solvent.

    • Rehydrate the lipid film in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing.

    • To create unilamellar vesicles of a defined size, subject the lipid suspension to multiple freeze-thaw cycles followed by extrusion through a 100 nm polycarbonate membrane.

  • Protein Binding:

    • Incubate the prepared liposomes with the purified protein of interest at room temperature for 30-60 minutes. A typical reaction might contain 50 µM total lipid and 1-5 µM protein.

  • Co-sedimentation:

    • Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).

    • Carefully collect the supernatant, which contains the unbound protein.

    • Wash the pellet gently with buffer and then resuspend it in an equal volume of buffer as the supernatant.

  • Analysis:

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

    • Visualize the protein bands by Coomassie staining or Western blotting using an antibody against the protein of interest.

    • Quantify the band intensities to determine the percentage of protein bound to the liposomes. By performing this assay with varying concentrations of the protein or the phosphoinositide in the liposomes, a dissociation constant (Kd) can be determined.[2][3]

This guide provides a foundational comparison of PtdIns-(4,5)-P2 (1,2-dioctanoyl) with other phosphoinositides. For more in-depth analysis, researchers are encouraged to consult the primary literature and consider the specific context of their experimental system.

References

A Comparative Guide to the Validation of PtdIns(4,5)P2 (1,2-dioctanoyl) Function Using Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used biosensors for the validation of Phosphatidylinositol-(4,5)-bisphosphate (PtdIns-(4,5)-P2), with a specific focus on the synthetic, water-soluble analog, PtdIns-(4,5)-P2 (1,2-dioctanoyl). This shorter acyl chain version is particularly valuable for in vitro assays where membrane incorporation is not required. We will delve into the performance of key biosensors, supported by experimental data, and provide detailed protocols to assist in your research and development endeavors.

Introduction to PtdIns(4,5)P2 and its Dioctanoyl Analog

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a low-abundance but critical phospholipid component of the inner leaflet of the plasma membrane. It acts as a key signaling molecule, regulating a multitude of cellular processes including signal transduction, cytoskeletal organization, ion channel activity, and endocytosis.[1] PtdIns(4,5)P2 can be hydrolyzed by phospholipase C (PLC) to generate the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), or it can be phosphorylated by phosphoinositide 3-kinase (PI3K) to form phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3).[1]

PtdIns-(4,5)-P2 (1,2-dioctanoyl), also known as diC8-PIP2, is a synthetic analog of PtdIns(4,5)P2 with shorter C8 fatty acid chains. This modification renders the molecule water-soluble, making it an invaluable tool for in vitro biochemical and biophysical assays where the lipid does not need to be incorporated into a lipid bilayer.[2]

Key Biosensors for PtdIns(4,5)P2 Detection

The most widely used biosensors for PtdIns(4,5)P2 are genetically encoded proteins that contain a PtdIns(4,5)P2-binding domain fused to a fluorescent protein, such as Green Fluorescent Protein (GFP) or mCherry. The recruitment of these biosensors to membranes containing PtdIns(4,5)P2 allows for the visualization and quantification of this lipid in living cells and in vitro systems.

This guide will focus on the comparison of three major classes of PtdIns(4,5)P2 biosensors:

  • Pleckstrin Homology (PH) domain of Phospholipase Cδ1 (PLCδ1-PH)

  • Tubby domain

  • ANTH and ENTH domains

Performance Comparison of PtdIns(4,5)P2 Biosensors

The choice of biosensor can significantly impact the interpretation of experimental results. The following table summarizes the key performance characteristics of the most common PtdIns(4,5)P2 biosensors.

Biosensor DomainPrinciple of DetectionAdvantagesDisadvantagesKey Quantitative Parameters (Example)
PLCδ1-PH Binds to the headgroup of PtdIns(4,5)P2.High affinity and specificity for PtdIns(4,5)P2.[3][4] Widely used and well-characterized.Also binds to IP3, which can be a confounding factor in studies involving PLC activation.[5]Binding Affinity (Kd): ~1.4 µM for PtdIns(4,5)P2 in liposomes.
Tubby Binds to the headgroup of PtdIns(4,5)P2.Does not bind to IP3, making it a more specific sensor for PtdIns(4,5)P2 in the context of PLC signaling.[5]Has a more complex binding mechanism involving two binding sites, which may influence its response kinetics.[3][6]Binding Affinity (Kd): Binds with high specificity to phosphoinositides phosphorylated at the 4-position.[6]
ANTH/ENTH Binds to the headgroup of PtdIns(4,5)P2.Can be used to study the role of PtdIns(4,5)P2 in specific cellular processes like endocytosis.May have lower affinity or different binding kinetics compared to PH and Tubby domains.Binding affinity can be influenced by pH.

Experimental Protocols for Biosensor Validation

Accurate validation of biosensor function is critical. The water-solubility of PtdIns-(4,5)-P2 (1,2-dioctanoyl) allows for straightforward in vitro assays to quantify biosensor binding affinity and specificity.

Fluorescence Polarization (FP) Assay

This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is a powerful method to quantify binding affinity in solution.

Objective: To determine the dissociation constant (Kd) of a fluorescently labeled PtdIns(4,5)P2 biosensor for PtdIns-(4,5)-P2 (1,2-dioctanoyl).

Materials:

  • Purified, fluorescently labeled PtdIns(4,5)P2 biosensor (e.g., GFP-PLCδ1-PH)

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl) sodium salt

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Prepare a stock solution of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in the assay buffer.

  • Prepare a series of dilutions of the PtdIns-(4,5)-P2 (1,2-dioctanoyl) stock solution in the assay buffer.

  • Prepare a solution of the fluorescently labeled biosensor at a constant concentration (typically in the low nanomolar range).

  • In the 384-well plate, mix the biosensor solution with each dilution of PtdIns-(4,5)-P2 (1,2-dioctanoyl). Include wells with the biosensor only (no lipid) as a control for unbound fluorescence polarization.

  • Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Plot the change in fluorescence polarization as a function of the PtdIns-(4,5)-P2 (1,2-dioctanoyl) concentration.

  • Fit the data to a one-site binding model to determine the Kd.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event, including Kd, stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Objective: To determine the thermodynamic parameters of the interaction between a PtdIns(4,5)P2 biosensor and PtdIns-(4,5)-P2 (1,2-dioctanoyl).

Materials:

  • Purified PtdIns(4,5)P2 biosensor

  • PtdIns-(4,5)-P2 (1,2-dioctanoyl) sodium salt

  • ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4, degassed)

  • Isothermal titration calorimeter

Protocol:

  • Prepare a solution of the purified biosensor in the ITC buffer and load it into the sample cell of the calorimeter.

  • Prepare a more concentrated solution of PtdIns-(4,5)-P2 (1,2-dioctanoyl) in the same ITC buffer and load it into the injection syringe.

  • Perform a series of injections of the PtdIns-(4,5)-P2 (1,2-dioctanoyl) solution into the sample cell containing the biosensor.

  • Record the heat released or absorbed after each injection.

  • Integrate the heat peaks and plot the heat change per injection against the molar ratio of lipid to protein.

  • Fit the data to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Liposome (B1194612) Co-sedimentation Assay

This assay is used to assess the binding of a protein to lipid vesicles (liposomes). While typically used with lipid mixtures containing long-chain PtdIns(4,5)P2 to form liposomes, a modified version can be used to assess the competition of soluble dioctanoyl-PtdIns(4,5)P2 with the binding of the biosensor to PtdIns(4,5)P2-containing liposomes.

Objective: To qualitatively or semi-quantitatively assess the ability of a biosensor to bind to PtdIns(4,5)P2-containing membranes.

Materials:

  • Purified PtdIns(4,5)P2 biosensor

  • Phospholipids for liposome preparation (e.g., POPC, POPS)

  • Long-chain PtdIns(4,5)P2

  • Liposome preparation equipment (e.g., extruder)

  • Ultracentrifuge

  • SDS-PAGE analysis equipment

Protocol:

  • Prepare liposomes containing a defined percentage of long-chain PtdIns(4,5)P2.

  • Incubate the purified biosensor with the PtdIns(4,5)P2-containing liposomes.

  • Separate the liposomes and any bound protein from the unbound protein by ultracentrifugation.

  • Analyze the supernatant (unbound protein) and the pellet (liposome-bound protein) by SDS-PAGE and Coomassie staining or Western blotting.

  • Quantify the amount of protein in the pellet and supernatant to determine the fraction of bound biosensor.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental steps can aid in understanding and designing experiments.

PtdIns45P2_Signaling_Pathway PtdIns PtdIns PtdIns(4)P PtdIns(4)P PtdIns->PtdIns(4)P PI4K PI4K PI4K PtdIns(4,5)P2 PtdIns(4,5)P2 PtdIns(4)P->PtdIns(4,5)P2 PIP5K PIP5K PIP5K IP3 IP3 PtdIns(4,5)P2->IP3 PLC DAG DAG PtdIns(4,5)P2->DAG PLC PtdIns(3,4,5)P3 PtdIns(3,4,5)P3 PtdIns(4,5)P2->PtdIns(3,4,5)P3 PI3K PLC PLC PI3K PI3K Downstream Signaling Downstream Signaling IP3->Downstream Signaling DAG->Downstream Signaling PtdIns(3,4,5)P3->Downstream Signaling

Caption: PtdIns(4,5)P2 Signaling Pathway.

Biosensor_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Validation Purify Biosensor Purify Biosensor Perform FP Assay Perform FP Assay Purify Biosensor->Perform FP Assay Perform ITC Perform ITC Purify Biosensor->Perform ITC Determine Kd Determine Kd Perform FP Assay->Determine Kd Determine Thermodynamics Determine Thermodynamics Perform ITC->Determine Thermodynamics Express Biosensor Express Biosensor Live Cell Imaging Live Cell Imaging Express Biosensor->Live Cell Imaging Analyze Localization Analyze Localization Live Cell Imaging->Analyze Localization

Caption: Experimental Workflow for Biosensor Validation.

Biosensor_Comparison_Logic Select Biosensors Select Biosensors Define Validation Assays Define Validation Assays Select Biosensors->Define Validation Assays In Vitro Assays (dioctanoyl-PtdIns(4,5)P2) In Vitro Assays (dioctanoyl-PtdIns(4,5)P2) Define Validation Assays->In Vitro Assays (dioctanoyl-PtdIns(4,5)P2) In Cellulo Assays In Cellulo Assays Define Validation Assays->In Cellulo Assays Quantitative Comparison Quantitative Comparison In Vitro Assays (dioctanoyl-PtdIns(4,5)P2)->Quantitative Comparison In Cellulo Assays->Quantitative Comparison Select Optimal Biosensor Select Optimal Biosensor Quantitative Comparison->Select Optimal Biosensor

Caption: Logical Flow for Biosensor Comparison.

Conclusion

The validation of PtdIns-(4,5)-P2 (1,2-dioctanoyl) function using biosensors is a critical step in many research and drug development pipelines. The choice of biosensor should be guided by the specific experimental context. For studies involving PLC-mediated signaling, the Tubby domain may be preferred due to its lack of IP3 binding. However, the PLCδ1-PH domain remains a robust and well-characterized tool for general PtdIns(4,5)P2 detection. In vitro validation using the water-soluble PtdIns-(4,5)-P2 (1,2-dioctanoyl) with techniques like fluorescence polarization and isothermal titration calorimetry provides a direct and quantitative measure of biosensor performance. By carefully selecting and validating the appropriate biosensor, researchers can gain more accurate and reliable insights into the complex roles of PtdIns(4,5)P2 in cellular function.

References

A Comparative Guide: PtdIns(4,5)P2 vs. PtdIns(3,4,5)P3 (1,2-dioctanoyl)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the synthetic, short-chain phosphoinositides PtdIns(4,5)P2 (1,2-dioctanoyl) and PtdIns(3,4,5)P3 (1,2-dioctanoyl). It details their distinct roles in cellular signaling, supported by experimental data and methodologies.

Introduction: Two Pivotal Signaling Lipids

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) and phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) are low-abundance phospholipids (B1166683) that act as powerful second messengers in the inner leaflet of the plasma membrane.[1][2] They are central to a vast array of cellular processes, from cell growth and proliferation to cytoskeletal organization and membrane trafficking.[3][4]

The 1,2-dioctanoyl versions are synthetic analogs with short (C8:0) fatty acid chains.[5][6] This structural modification renders them water-soluble, allowing for direct delivery to cells or use in aqueous biochemical assays, which is a significant advantage over their insoluble, long-chain natural counterparts.[5][7]

The critical difference between these two molecules lies in a single phosphate (B84403) group at the 3' position of the inositol (B14025) ring. This seemingly minor variation dictates their synthesis, degradation, and, most importantly, the specific downstream signaling pathways they activate.[8][9]

Core Functional & Pathway Distinctions

PtdIns(4,5)P2 is a crucial branching point in signal transduction.[9] It serves as the direct substrate for two major enzyme families:

  • Phospholipase C (PLC): Upon activation by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC hydrolyzes PtdIns(4,5)P2 into two other second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10]

  • Phosphoinositide 3-Kinases (PI3Ks): Class I PI3Ks phosphorylate PtdIns(4,5)P2 at the 3' position to generate PtdIns(3,4,5)P3.[8][10]

Conversely, PtdIns(3,4,5)P3's primary role is to act as a membrane-docking site for a specific set of proteins, most notably those containing a Pleckstrin Homology (PH) domain.[8][11] Its production initiates the canonical PI3K/Akt signaling pathway, which is a master regulator of cell survival, growth, and metabolism.[12] The signal is terminated when the phosphatase and tensin homolog (PTEN) dephosphorylates PtdIns(3,4,5)P3, converting it back to PtdIns(4,5)P2.[8][13]

G PIP2 PtdIns(4,5)P2 PI3K PI3-Kinase (Class I) PIP2->PI3K Substrate PLC Phospholipase C (PLC) PIP2->PLC Substrate PIP3 PtdIns(3,4,5)P3 PI3K->PIP3 Phosphorylates DAG DAG PLC->DAG Generates IP3 IP3 PLC->IP3 Generates PTEN PTEN Phosphatase PIP3->PTEN Substrate Akt Akt/PKB PIP3->Akt Recruits & Activates PDK1 PDK1 PIP3->PDK1 Recruits PTEN->PIP2 Dephosphorylates

Caption: Divergent signaling pathways of PtdIns(4,5)P2 and PtdIns(3,4,5)P3.

Quantitative Data Comparison

The distinct signaling roles of PtdIns(4,5)P2 and PtdIns(3,4,5)P3 are rooted in their highly specific binding affinities for different protein effectors.

FeaturePtdIns-(4,5)-P2 (1,2-dioctanoyl)PtdIns-(3,4,5)-P3 (1,2-dioctanoyl)
Primary Synthesizing Enzyme PI4P 5-Kinase (PIP5K)Class I PI3-Kinase (PI3K)[8]
Primary Degrading Enzyme PTEN (as product), Inositol 5-phosphatasesPTEN, SHIP phosphatases[8]
Key Downstream Effectors PLC isozymes, Talin, Vinculin, N-WASPAkt/PKB, PDK1, Btk, ARNO[8][11]
Primary Cellular Functions Substrate for IP3/DAG & PIP3, cytoskeletal regulation, ion channel modulation.[9]Cell survival, growth, proliferation, glucose metabolism.[3]
Binding Affinity: PLCδ1 PH domain High (Kd in µM range)[14][15]Low / Negligible[16]
Binding Affinity: Akt PH domain Very Low / NegligibleHigh (Kd in nM range)[17][18]
Binding Affinity: Btk PH domain Low (Binds with ~10-fold lower affinity than PIP3)[19]High[19]

Key Experimental Protocols

Short-chain, dioctanoyl phosphoinositides are ideal for use in the following experimental setups.

In Vitro Protein-Lipid Binding Assay (Liposome Pulldown/Flotation)

This assay directly measures the interaction between a protein of interest and a specific phosphoinositide embedded in a lipid bilayer, which closely mimics a physiological membrane environment.[20][21]

Detailed Methodology:

  • Liposome Preparation : A lipid mixture (e.g., Phosphatidylcholine, Phosphatidylserine, and the PtdIns(4,5)P2 or PtdIns(3,4,5)P3 of interest) is prepared in chloroform, dried to a film under nitrogen, and rehydrated in buffer to form multilamellar vesicles. Small unilamellar vesicles (LUVs) are then formed by extrusion through a polycarbonate membrane.

  • Protein Incubation : Purified recombinant protein (e.g., a GST-tagged PH domain) is incubated with the prepared liposomes to allow binding.

  • Separation : Liposome-bound proteins are separated from unbound proteins. This can be achieved by pelleting the liposomes via centrifugation (pulldown) or by floating the low-density liposomes up through a dense sucrose (B13894) cushion (flotation assay).[22]

  • Analysis : The amount of protein in the bound fraction is quantified by SDS-PAGE followed by Coomassie staining or Western blotting.[22]

G cluster_workflow Liposome Pulldown/Flotation Workflow A 1. Mix Lipids (PC, PS, PIPn) B 2. Create Lipid Film (Evaporation) A->B C 3. Rehydrate & Extrude to form LUVs B->C D 4. Incubate LUVs with Purified Protein C->D E 5. Separate Bound vs. Unbound (Centrifugation or Flotation) D->E F 6. Analyze Bound Fraction (SDS-PAGE / Western Blot) E->F

Caption: Experimental workflow for a liposome-based protein-lipid binding assay.

Cell-Based Akt Activation Assay

This assay assesses the biological activity of exogenous phosphoinositides by measuring the activation of a key downstream effector, the kinase Akt.

Detailed Methodology:

  • Cell Culture & Starvation : Cells (e.g., COS-7, HEK293) are grown to sub-confluency and then serum-starved for several hours to reduce basal signaling and lower endogenous Akt phosphorylation.[23]

  • Lipid Delivery : The water-soluble dioctanoyl-PtdIns(4,5)P2 or -PtdIns(3,4,5)P3 is complexed with a carrier agent (e.g., a polyamine like neomycin or a cationic lipid) to facilitate its delivery across the plasma membrane.[24] The complex is then added to the starved cells.

  • Stimulation & Lysis : After a defined incubation period (e.g., 10-30 minutes), cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Western Blot Analysis : Cell lysates are analyzed by Western blotting using antibodies specific for phosphorylated Akt (e.g., at Ser473 and Thr308) and an antibody for total Akt as a loading control.[25][26] A significant increase in the ratio of phospho-Akt to total Akt upon delivery of PtdIns(3,4,5)P3 is expected.

Conclusion

PtdIns(4,5)P2 and PtdIns(3,4,5)P3 are structurally similar but functionally distinct signaling lipids.

  • PtdIns(4,5)P2 (1,2-dioctanoyl) is the ideal choice for studying the activation of phospholipase C, the generation of IP3 and DAG, or for investigating processes directly regulated by PtdIns(4,5)P2 itself, such as cytoskeletal dynamics and ion channel activity.

  • PtdIns(3,4,5)P3 (1,2-dioctanoyl) is specifically used to investigate the PI3K/Akt signaling pathway. Its application is critical for studies on cell growth, survival, and proliferation, and for assessing the direct recruitment and activation of PH domain-containing proteins like Akt and PDK1.

The selection between these two reagents depends entirely on the specific biological question and signaling pathway under investigation. Their water-solubility makes them powerful and convenient tools for precise manipulation of these critical signaling cascades.

References

Dioctanoyl (C8) vs. Long-Chain PtdIns(4,5)P2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic, short-chain phosphoinositides and their natural, long-chain counterparts is critical for designing and interpreting experiments. This guide provides a detailed comparison of dioctanoyl (C8) PtdIns(4,5)P2 and endogenous long-chain PtdIns(4,5)P2, focusing on their functional differences and providing supporting experimental data and protocols.

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a critical signaling phospholipid localized primarily to the inner leaflet of the plasma membrane. It plays a pivotal role in a multitude of cellular processes, including signal transduction, ion channel regulation, endocytosis, exocytosis, and actin cytoskeleton dynamics.[1][2][3] PtdIns(4,5)P2 functions both as a substrate for enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K) and as a direct allosteric regulator of membrane proteins.[4][5]

Native PtdIns(4,5)P2 typically possesses long acyl chains, most commonly stearoyl (18:0) at the sn-1 position and arachidonoyl (20:4) at the sn-2 position. However, for in vitro studies, a synthetic version with two eight-carbon (dioctanoyl) acyl chains, referred to as diC8-PtdIns(4,5)P2, is frequently used due to its increased water solubility. This guide explores how this significant difference in acyl chain length impacts the biophysical properties and functional activity of PtdIns(4,5)P2.

Quantitative Data Summary

The following table summarizes the key quantitative differences between dioctanoyl (C8) and long-chain PtdIns(4,5)P2 based on available experimental data.

PropertyDioctanoyl (C8) PtdIns(4,5)P2Long-Chain (e.g., Stearoyl-Arachidonoyl) PtdIns(4,5)P2Key Implications & References
Biophysical Properties
Water SolubilityHigherLowerIncreased ease of use in aqueous buffers for in vitro assays.[6]
Critical Micelle Concentration (CMC)HigherLowerLess likely to form micelles at typical experimental concentrations, facilitating delivery to membrane systems.[2]
Membrane Insertion/PartitioningLower partition coefficient into membranes compared to long-chain counterparts.[2]Higher partition coefficient, more stable within the lipid bilayer.The shorter chains reduce the hydrophobic driving force for membrane insertion.[2]
Functional Activity
Ion Channel Modulation
KCNE1/KCNQ1 Potassium ChannelMore effective at potentiating channel activity.[2]Less effective at potentiating channel activity.[2]The mechanism is not fully understood but may relate to differences in membrane partitioning or direct interaction with the channel.[2]
TMEM16A Chloride ChannelRecovered a greater percentage of peak current after rundown.Recovered a lower percentage of peak current after rundown.Suggests a more potent or efficient interaction with the channel.
Inwardly Rectifying Potassium (GIRK) ChannelsLess effective at stimulating channel activity.Strong preference for C38:4 (stearoyl-arachidonoyl) species.Highlights the importance of specific acyl chain interactions for the function of certain proteins.
Enzyme Substrate Activity
Phospholipase C (PLC)Substrate for PLC.Preferred substrate with specific acyl chain composition (e.g., 38:4) being important for efficient recycling of the PI cycle.[4]While a substrate, the kinetics may differ, and it does not support the selective recycling observed with native PIP2.
Phosphoinositide 3-Kinase (PI3K)Effective substrate for PI3K in vitro.Natural substrate for PI3K.Fluorescently-labeled short-chain PIP2 derivatives are effective reporters for PI3K activity.[1][2]
Protein Binding
Pleckstrin Homology (PH) DomainsBinds to PH domains.Binds to PH domains; binding can be influenced by the surrounding lipid environment.[3]While direct comparative affinity data is limited, the altered membrane presentation of diC8-PIP2 could influence binding kinetics.

Signaling Pathways and Experimental Workflows

To visualize the central role of PtdIns(4,5)P2 and the experimental approaches used to study its interactions, the following diagrams are provided.

PtdIns45P2_Signaling PI PI PI4K PI4K PI->PI4K PI4P PtdIns(4)P PI4K->PI4P PIP5K PIP5K PI4P->PIP5K PtdIns45P2 PtdIns(4,5)P2 PIP5K->PtdIns45P2 PLC PLC PtdIns45P2->PLC PI3K PI3K PtdIns45P2->PI3K ProteinBinding Direct Protein Binding & Regulation PtdIns45P2->ProteinBinding IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PtdIns345P3 PtdIns(3,4,5)P3 PI3K->PtdIns345P3

PtdIns(4,5)P2 Signaling Hub

Liposome_Binding_Assay cluster_prep Liposome Preparation cluster_binding Binding & Separation cluster_analysis Analysis LipidMix 1. Mix Lipids (PC, PE, +/- PtdIns(4,5)P2) DryLipids 2. Dry to form thin film LipidMix->DryLipids Hydrate 3. Hydrate with buffer DryLipids->Hydrate Extrude 4. Extrude to form Large Unilamellar Vesicles (LUVs) Hydrate->Extrude Incubate 5. Incubate LUVs with Protein of Interest Extrude->Incubate Centrifuge 6. Centrifuge to pellet liposomes and bound protein Incubate->Centrifuge Separate 7. Separate supernatant (unbound protein) from pellet Centrifuge->Separate SDS_PAGE 8. Analyze supernatant and pellet by SDS-PAGE Separate->SDS_PAGE Quantify 9. Quantify bound vs. unbound protein SDS_PAGE->Quantify

Liposome Binding Assay Workflow

SPR_Assay cluster_chip_prep Sensor Chip Preparation cluster_binding_analysis Binding Analysis cluster_data_analysis Data Analysis PrepareLUVs 1. Prepare Liposomes (Control & PtdIns(4,5)P2-containing) Immobilize 2. Immobilize Liposomes on L1 sensor chip InjectProtein 3. Inject Protein of Interest (analyte) over chip surface Immobilize->InjectProtein Measure 4. Measure change in Surface Plasmon Resonance (RU) InjectProtein->Measure Regenerate 5. Regenerate chip surface Measure->Regenerate Sensorgram 6. Generate Sensorgram (RU vs. Time) Measure->Sensorgram Kinetics 7. Determine kinetic parameters (ka, kd, KD) Sensorgram->Kinetics

References

A Researcher's Guide to Confirming the Cellular Localization of Exogenous PtdIns(4,5)P2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the subcellular localization of exogenous phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is critical for understanding its role in cellular signaling and for the development of targeted therapeutics. This guide provides a comprehensive comparison of leading methods, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a low-abundance phospholipid, predominantly found on the inner leaflet of the plasma membrane, that acts as a crucial signaling molecule in a myriad of cellular processes.[1][2] These include regulating ion channels, endocytosis, exocytosis, and the actin cytoskeleton.[3][4][5] Given its central role, methods to precisely track the localization of exogenously introduced PtdIns(4,5)P2 are invaluable. This guide compares the most effective techniques available: genetically encoded fluorescent biosensors, immunocytochemistry, and mass spectrometry-based approaches.

Comparative Analysis of Key Methodologies

The choice of method for confirming the cellular localization of exogenous PtdIns(4,5)P2 depends on several factors, including the need for live-cell imaging, the desired resolution, and the requirement for absolute quantification. The following table provides a comparative summary of the leading techniques.

Method Principle Resolution Live-Cell Imaging Quantitative Capability Key Advantages Key Limitations
Genetically Encoded Fluorescent Biosensors (e.g., PH-PLCδ1-GFP) Fusion of a PtdIns(4,5)P2-binding domain (e.g., PH domain of PLCδ1) to a fluorescent protein (e.g., GFP) allows for visualization of PtdIns(4,5)P2 distribution in living cells.[1][6][7]Diffraction-limited (approx. 250 nm); Super-resolution techniques can achieve nanoscale resolution.[6]YesSemi-quantitative (fluorescence intensity); Ratiometric imaging can improve quantification.High specificity for PtdIns(4,5)P2; Enables dynamic tracking in live cells.[7][8]Potential for artifacts due to overexpression; Biosensor may buffer endogenous PtdIns(4,5)P2 levels.
Immunocytochemistry (ICC) Utilizes antibodies specific for PtdIns(4,5)P2 to detect its localization in fixed and permeabilized cells.[9]Diffraction-limited (approx. 250 nm)NoSemi-quantitative (fluorescence intensity).Relatively straightforward and widely accessible.Requires cell fixation and permeabilization, which can alter lipid distribution[7]; Antibody specificity can be a concern.[7]
Mass Spectrometry (MS) Extraction of lipids from cells or subcellular fractions followed by quantification of PtdIns(4,5)P2 mass using techniques like LC-MS/MS.[2][10][11]Not an imaging technique; provides data from bulk samples or fractions.NoHighly quantitative (absolute quantification of lipid mass).[11][12]High sensitivity and specificity for different phosphoinositide isomers.[2]Provides no spatial information within the cell; Requires cell lysis.
Cell-Permeable Fluorescent Probes Small, computationally designed fluorescent molecules that can enter living cells and bind to PtdIns(4,5)P2, leading to a change in fluorescence.[13]Diffraction-limited (approx. 250 nm)YesSemi-quantitative (fluorescence intensity).Can be used in living cells and organisms without genetic manipulation; Offers temporal resolution.[13]Potential for off-target binding; Probe may alter the chemical properties of the native lipid.[13]
Freeze-Fracture Replica Labeling (SDS-FRL) An electron microscopy technique that provides high-resolution localization of PtdIns(4,5)P2 on the plasma membrane of freeze-fractured cells.[14]Nanometer scaleNoSemi-quantitative (gold particle density).Provides very high-resolution localization on membrane surfaces.Technically demanding; Limited to membrane surfaces.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental processes, the following diagrams illustrate the PtdIns(4,5)P2 signaling pathway and the general workflows for the discussed methodologies.

PtdIns45P2_Signaling_Pathway PI PI PI4K PI4K PI->PI4K PI4P PtdIns(4)P PI4K->PI4P PIP5K PIP5K PI4P->PIP5K PtdIns45P2 PtdIns(4,5)P2 PIP5K->PtdIns45P2 PLC PLC PtdIns45P2->PLC PI3K PI3K PtdIns45P2->PI3K Effector Effector Protein Binding (e.g., Actin-binding proteins, Ion channels) PtdIns45P2->Effector IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Downstream Downstream Signaling (e.g., Ca2+ release, PKC activation) IP3->Downstream DAG->Downstream PtdIns345P3 PtdIns(3,4,5)P3 PI3K->PtdIns345P3 PTEN PTEN PtdIns345P3->PTEN PTEN->PtdIns45P2

Caption: PtdIns(4,5)P2 Signaling Pathway.

Experimental_Workflows cluster_0 Genetically Encoded Biosensors cluster_1 Immunocytochemistry cluster_2 Mass Spectrometry a1 Transfect cells with PH-PLCδ1-GFP plasmid a2 Incubate for protein expression (24-48h) a1->a2 a3 Introduce exogenous PtdIns(4,5)P2 a2->a3 a4 Live-cell imaging (Confocal/TIRF microscopy) a3->a4 a5 Image analysis and quantification a4->a5 b1 Culture and treat cells with exogenous PtdIns(4,5)P2 b2 Fix and permeabilize cells b1->b2 b3 Incubate with primary antibody (anti-PtdIns(4,5)P2) b2->b3 b4 Incubate with fluorescently labeled secondary antibody b3->b4 b5 Imaging (Confocal microscopy) b4->b5 b6 Image analysis b5->b6 c1 Culture and treat cells with exogenous PtdIns(4,5)P2 c2 Cell lysis and subcellular fractionation (optional) c1->c2 c3 Lipid extraction c2->c3 c4 LC-MS/MS analysis c3->c4 c5 Data analysis and quantification c4->c5

Caption: Experimental Workflows Comparison.

Detailed Experimental Protocols

Genetically Encoded Fluorescent Biosensors (PH-PLCδ1-GFP)

This protocol describes the use of a GFP-tagged PH domain from PLCδ1 to visualize PtdIns(4,5)P2 in live cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmid encoding PH-PLCδ1-GFP

  • Lipofectamine 3000 (or other transfection reagent)

  • Opti-MEM

  • Complete DMEM medium

  • Confocal or TIRF microscope

  • Exogenous PtdIns(4,5)P2 (e.g., diC8-PtdIns(4,5)P2)

Procedure:

  • Cell Seeding: One day prior to transfection, seed HEK293T cells onto glass-bottom dishes suitable for microscopy at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection:

    • Dilute the PH-PLCδ1-GFP plasmid DNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

    • Add the DNA-lipid complex to the cells and gently rock the dish to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Protein Expression: Allow the cells to express the biosensor for 24-48 hours post-transfection.

  • Introduction of Exogenous PtdIns(4,5)P2:

    • Prepare a stock solution of the exogenous PtdIns(4,5)P2.

    • On the day of imaging, replace the culture medium with imaging medium (e.g., HBSS).

    • Add the exogenous PtdIns(4,5)P2 to the cells at the desired final concentration.

  • Live-Cell Imaging:

    • Immediately after adding the exogenous PtdIns(4,5)P2, place the dish on the microscope stage, which should be equipped with a temperature and CO2-controlled environmental chamber.

    • Acquire images using a 488 nm laser for GFP excitation and appropriate emission filters.

    • Capture time-lapse images to observe the dynamic changes in biosensor localization.

  • Data Analysis:

    • Measure the fluorescence intensity at the plasma membrane and in the cytosol over time using image analysis software (e.g., ImageJ/Fiji).

    • The ratio of membrane to cytosolic fluorescence can be used as a semi-quantitative measure of PtdIns(4,5)P2 levels at the plasma membrane.

Immunocytochemistry (ICC)

This protocol outlines the steps for detecting PtdIns(4,5)P2 in fixed cells using a specific antibody.

Materials:

  • Cells grown on coverslips

  • Exogenous PtdIns(4,5)P2

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Saponin (B1150181) in PBS (permeabilization buffer)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (mouse anti-PtdIns(4,5)P2)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with exogenous PtdIns(4,5)P2 for the desired time.

  • Fixation:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% saponin in PBS for 10 minutes.

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-PtdIns(4,5)P2 antibody in blocking buffer.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS.

    • Dilute the fluorescently labeled secondary antibody in blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Staining and Mounting:

    • Wash the coverslips three times with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the localization of PtdIns(4,5)P2 using a fluorescence or confocal microscope with the appropriate filter sets.

By carefully selecting the appropriate method and following standardized protocols, researchers can confidently determine the cellular localization of exogenous PtdIns(4,5)P2, thereby gaining deeper insights into its multifaceted roles in cell biology and disease.

References

Quantitative Analysis of PtdIns(4,5)P2 (1,2-dioctanoyl) Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the effects of 1,2-dioctanoyl-phosphatidylinositol-4,5-bisphosphate (PtdIns(4,5)P2 (8:0) or DiC8-PI(4,5)P2), a synthetic, water-soluble analog of phosphatidylinositol-4,5-bisphosphate (PtdIns(4,5)P2), with other phosphoinositides and PtdIns(4,5)P2 variants. The data presented here is intended to assist researchers in selecting the appropriate tools for studying PtdIns(4,5)P2-mediated signaling pathways and for the development of novel therapeutics.

Introduction to PtdIns(4,5)P2

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a key signaling phospholipid, primarily located in the inner leaflet of the plasma membrane. It plays a crucial role in a multitude of cellular processes, including signal transduction, ion channel regulation, endocytosis, and cytoskeletal dynamics.[1][2] PtdIns(4,5)P2 can be hydrolyzed by phospholipase C (PLC) to generate the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] It also serves as a precursor for the synthesis of phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), another critical signaling molecule.[6] The diverse functions of PtdIns(4,5)P2 are mediated through its interaction with a wide array of proteins, often via specific lipid-binding domains such as the Pleckstrin Homology (PH) domain.[6][7]

The use of synthetic PtdIns(4,5)P2 analogs with defined acyl chains, such as the dioctanoyl (8:0) variant, allows for more controlled in vitro and in-cell experiments. The shorter acyl chains of dioctanoyl-PtdIns(4,5)P2 increase its water solubility, making it amenable to direct application in aqueous buffers for various assays.[8]

Quantitative Data Comparison

This section presents quantitative data on the effects of PtdIns(4,5)P2 (1,2-dioctanoyl) in comparison to other phosphoinositides and PtdIns(4,5)P2 analogs.

Table 1: Ion Channel Activation by PtdIns(4,5)P2 (1,2-dioctanoyl)

This table summarizes the half-maximal effective concentrations (EC50) of dioctanoyl-PtdIns(4,5)P2 for the activation of M-type potassium channels.

Ion ChannelEC50 of Dioctanoyl-PtdIns(4,5)P2 (µM)Reference
Kv7.2/7.3 (heteromer)High-affinity component: 1.3 ± 0.14 Low-affinity component: 75.5 ± 2.5[9][10]
Kv7.2 (homomer)76.2 ± 19.9[9][10]
Kv7.3 (homomer)3.6 ± 1.0[9][10]

These findings indicate that the different subunits of the M-type potassium channel exhibit distinct sensitivities to PtdIns(4,5)P2.[9][10]

Table 2: Comparative Binding Affinities of Phosphoinositides

While direct quantitative binding data for dioctanoyl-PtdIns(4,5)P2 is limited, the following table provides a comparison of the binding affinities of other phosphoinositides to the Btk PH domain. This illustrates the principle of differential binding that is critical for signaling specificity.

Interacting ProteinLipid LigandApparent Inhibition Constant (Ki) (µM)Reference
Btk PH domaindipalmitoyl-PtdIns(3,4,5)P3~0.7[11]
Btk PH domainPtdIns(4,5)P2 (unspecified acyl chains)~8[11]

This data demonstrates the higher affinity of the Btk PH domain for PtdIns(3,4,5)P3 over PtdIns(4,5)P2, a key factor in the specific recruitment of Btk to the membrane upon PtdIns(3,4,5)P3 production.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments used in the quantitative analysis of PtdIns(4,5)P2 effects.

Liposome (B1194612) Preparation Protocol

This protocol describes the preparation of unilamellar liposomes which can be used in various in vitro assays.

Materials:

  • Desired lipid mixture (e.g., DOPC, PtdIns(4,5)P2 (1,2-dioctanoyl)) in chloroform

  • Glass vial

  • Argon or nitrogen gas

  • Vacuum oven

  • Hydration buffer (e.g., PBS)

  • Liquid nitrogen

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a clean glass vial, add the desired amount of lipid mixture dissolved in chloroform.

  • Evaporate the organic solvent under a gentle stream of argon or nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Place the vial in a vacuum oven for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film by adding the appropriate volume of hydration buffer. The solution should be vortexed or sonicated until the lipid film is fully resuspended, forming multilamellar vesicles (MLVs).

  • For enhanced encapsulation and uniformity, subject the MLV suspension to 5-7 freeze-thaw cycles by alternating between freezing in liquid nitrogen and thawing in a warm water bath.[12]

  • To produce unilamellar vesicles of a defined size, pass the MLV suspension through a liposome extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This should be done an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of vesicles.[12][13]

  • The resulting liposome suspension can be stored at 4°C.

Protein-Lipid Overlay Assay Protocol

This assay is a straightforward method to screen for protein-lipid interactions.

Materials:

  • Nitrocellulose membrane

  • PtdIns(4,5)P2 (1,2-dioctanoyl) and other lipids of interest

  • Purified protein of interest (e.g., with a GST-tag)

  • Blocking buffer (e.g., 3% BSA in TBST)

  • Primary antibody against the protein or tag (e.g., anti-GST antibody)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Spot serial dilutions of the lipids of interest (e.g., starting from 100 pmol) onto a nitrocellulose membrane and allow them to dry completely.[1][14][15][16]

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1][15][16]

  • Incubate the membrane with the purified protein of interest (e.g., at a concentration of 0.5 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.[1]

  • Wash the membrane extensively with TBST.

  • Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in TBST for 1 hour at room temperature.

  • Wash the membrane a final time with TBST.

  • Apply the chemiluminescent substrate and visualize the results using an appropriate imaging system. The intensity of the spots will give a qualitative measure of the protein's affinity for the different lipids.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

PtdIns45P2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PtdIns Phosphatidylinositol (PtdIns) PtdIns4P PtdIns(4)P PtdIns->PtdIns4P PI4K PtdIns45P2 PtdIns(4,5)P2 PtdIns4P->PtdIns45P2 PIP5K PtdIns345P3 PtdIns(3,4,5)P3 PtdIns45P2->PtdIns345P3 PI3K DAG Diacylglycerol (DAG) PtdIns45P2->DAG PLC IP3 Inositol 1,4,5-trisphosphate (IP3) PtdIns45P2->IP3 PLC Ion_Channel Ion Channel Regulation PtdIns45P2->Ion_Channel Cytoskeleton Cytoskeletal Rearrangement PtdIns45P2->Cytoskeleton Downstream_PI3K Downstream Signaling (e.g., Akt) PtdIns345P3->Downstream_PI3K PKC Protein Kinase C (PKC) DAG->PKC IP3R IP3 Receptor (on ER) IP3->IP3R PI4K PI 4-Kinase PIP5K PIP 5-Kinase PI3K PI 3-Kinase PLC Phospholipase C (PLC) Ca_release Ca²⁺ Release IP3R->Ca_release Experimental_Workflow_Protein_Lipid_Overlay start Start spot_lipids Spot Lipid Dilutions on Nitrocellulose start->spot_lipids dry_membrane Dry Membrane spot_lipids->dry_membrane block_membrane Block Membrane (e.g., 3% BSA in TBST) dry_membrane->block_membrane incubate_protein Incubate with Purified Protein block_membrane->incubate_protein wash1 Wash (TBST) incubate_protein->wash1 incubate_primary_ab Incubate with Primary Antibody wash1->incubate_primary_ab wash2 Wash (TBST) incubate_primary_ab->wash2 incubate_secondary_ab Incubate with HRP-conjugated Secondary Antibody wash2->incubate_secondary_ab wash3 Wash (TBST) incubate_secondary_ab->wash3 detect Chemiluminescent Detection wash3->detect analyze Analyze Results detect->analyze

References

A Researcher's Guide to Commercial PtdIns-(4,5)-P2 (1,2-dioctanoyl): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality of reagents is paramount. This guide provides a comparative overview of commercially available PtdIns-(4,5)-P2 (1,2-dioctanoyl), a critical signaling lipid. We will delve into key quality attributes, provide detailed experimental protocols for performance validation, and present a framework for objective comparison.

Phosphatidylinositol 4,5-bisphosphate (PtdIns-(4,5)-P2) is a key second messenger in cellular signaling, playing a crucial role in the regulation of a multitude of cellular processes including cell proliferation, survival, and motility. The dioctanoyl (C8) version of PtdIns-(4,5)-P2 is a synthetic, water-soluble analog that is widely used in in vitro studies due to its ease of handling and delivery. The choice of commercial supplier for this critical reagent can significantly impact experimental outcomes. This guide aims to equip researchers with the necessary information to make an informed decision.

Key Commercial Suppliers and Product Specifications

Several companies specialize in the synthesis and provision of high-purity lipids for research purposes. Below is a summary of the leading suppliers of PtdIns-(4,5)-P2 (1,2-dioctanoyl) and their stated product specifications. It is important to note that while suppliers provide certificates of analysis, independent verification is often recommended.

SupplierProduct NumberPurity SpecificationFormulationStabilitySalt Form
Echelon Biosciences P-4508>99% by TLCLyophilized Powder>1 year at -20°CAmmonium or Sodium
Cayman Chemical 64910≥97%Lyophilized Powder≥5 years at -20°C[1]Sodium
Avanti Polar Lipids 850185>99%Lyophilized Powder>1 year at -20°CAmmonium
MedChemExpress HY-112937>98%Lyophilized Powder>2 years at -20°CUnspecified
Santa Cruz Biotechnology sc-221763UnspecifiedLyophilized PowderUnspecifiedSodium

Note: The information in this table is based on publicly available data from the respective company websites and may be subject to change. Researchers should always refer to the latest product data sheets.

The Central Role of PtdIns-(4,5)-P2 in Cellular Signaling

PtdIns-(4,5)-P2 is a versatile signaling molecule located on the inner leaflet of the plasma membrane. It serves as a substrate for two major signaling enzymes: Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).

PtdIns45P2_Signaling PtdIns45P2 PtdIns-(4,5)-P2 PLC Phospholipase C (PLC) PtdIns45P2->PLC Hydrolysis PI3K Phosphoinositide 3-Kinase (PI3K) PtdIns45P2->PI3K Phosphorylation IP3 Inositol (B14025) Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG PtdIns345P3 PtdIns-(3,4,5)-P3 PI3K->PtdIns345P3 Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Akt_Activation Akt/PKB Activation PtdIns345P3->Akt_Activation

PtdIns-(4,5)-P2 Signaling Pathways

Experimental Protocols for Performance Comparison

To objectively assess the quality and biological activity of PtdIns-(4,5)-P2 from different commercial sources, a series of well-defined experiments should be performed. Below are detailed protocols for key assays.

Purity Assessment by Mass Spectrometry

Objective: To independently verify the purity and identity of PtdIns-(4,5)-P2 (1,2-dioctanoyl) from different suppliers.

Methodology:

  • Sample Preparation:

    • Reconstitute the lyophilized PtdIns-(4,5)-P2 from each supplier in a suitable solvent (e.g., chloroform:methanol:water, 1:2:0.8 v/v/v) to a final concentration of 1 mg/mL.

    • Prepare serial dilutions for analysis.

  • Mass Spectrometry Analysis:

    • Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with liquid chromatography (LC-MS).

    • Chromatography: Employ a suitable column for lipid separation, such as a C18 or a specialized phosphoinositide analysis column.

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • Data Acquisition: Acquire full scan mass spectra to identify the molecular ion of PtdIns-(4,5)-P2 (dioctanoyl). The expected m/z for the [M-H]⁻ ion is approximately 745.3.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to confirm its identity by analyzing the fragmentation pattern, which should yield characteristic fragments of the inositol headgroup and the dioctanoyl fatty acids.

  • Data Analysis:

    • Quantify the relative abundance of the PtdIns-(4,5)-P2 peak compared to any impurity peaks in the chromatogram.

    • Compare the purity levels across the different suppliers.

In Vitro Phospholipase C (PLC) Activity Assay

Objective: To compare the ability of PtdIns-(4,5)-P2 from different suppliers to serve as a substrate for PLC.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 2 mM CaCl2, 0.5 mM EGTA, 2 mM DTT).

    • Reconstitute purified, active PLC enzyme (e.g., PLCβ or PLCδ) to the recommended concentration.

    • Prepare substrate vesicles by sonicating a mixture of PtdIns-(4,5)-P2 from each supplier and a bulk phospholipid like phosphatidylcholine (PC) in the reaction buffer. A typical ratio is 1:9 (PtdIns-(4,5)-P2:PC).

  • Enzyme Assay:

    • In a 96-well plate, add the substrate vesicles.

    • Initiate the reaction by adding the PLC enzyme.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection of IP3 Production:

    • The product of the reaction, inositol 1,4,5-trisphosphate (IP3), can be quantified using a commercially available IP3 ELISA kit or a radioactive assay if using [³H]-PtdIns-(4,5)-P2.

    • Measure the amount of IP3 produced for each PtdIns-(4,5)-P2 source.

  • Data Analysis:

    • Generate a dose-response curve for each supplier's PtdIns-(4,5)-P2 by varying its concentration in the substrate vesicles.

    • Compare the Vmax and Km values to assess the efficiency of each product as a PLC substrate.

In Vitro Phosphoinositide 3-Kinase (PI3K) Activity Assay

Objective: To evaluate the suitability of PtdIns-(4,5)-P2 from different suppliers as a substrate for PI3K.

Methodology:

  • Reagent Preparation:

    • Prepare a PI3K reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).[2]

    • Reconstitute purified, active PI3K enzyme (e.g., p110α/p85α).

    • Prepare substrate vesicles containing PtdIns-(4,5)-P2 from each supplier and phosphatidylserine (B164497) (PS) in the reaction buffer (e.g., 1:1 ratio).

  • Enzyme Assay:

    • In a 96-well plate, add the substrate vesicles and the PI3K enzyme.

    • Initiate the reaction by adding ATP (containing [γ-³²P]ATP for radioactive detection, or using a non-radioactive ADP-Glo™ assay).

    • Incubate at room temperature for 30-60 minutes.

    • Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).

  • Detection of PtdIns-(3,4,5)-P3 Production:

    • Radioactive method: Separate the lipids by thin-layer chromatography (TLC) and quantify the radiolabeled PtdIns-(3,4,5)-P3 using a phosphorimager.

    • Non-radioactive method: Use a commercially available kit such as the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced, correlating to kinase activity.[2]

  • Data Analysis:

    • Compare the amount of PtdIns-(3,4,5)-P3 produced or ADP generated for each PtdIns-(4,5)-P2 source.

    • Determine the specific activity of the PI3K enzyme with each substrate.

Experimental Workflow for Supplier Comparison

The following diagram illustrates a logical workflow for comparing different commercial sources of PtdIns-(4,5)-P2.

Experimental_Workflow cluster_procurement Procurement & Preparation cluster_qc Quality Control cluster_activity Biological Activity Assays cluster_analysis Data Analysis & Comparison SupplierA Supplier A Purity_MS Purity Analysis (LC-MS) SupplierA->Purity_MS SupplierB Supplier B SupplierB->Purity_MS SupplierC Supplier C SupplierC->Purity_MS PLC_Assay PLC Activity Assay Purity_MS->PLC_Assay PI3K_Assay PI3K Activity Assay Purity_MS->PI3K_Assay Data_Comparison Comparative Analysis PLC_Assay->Data_Comparison PI3K_Assay->Data_Comparison

Workflow for Comparing PtdIns-(4,5)-P2 Suppliers

Conclusion and Recommendations

The selection of a high-quality source for PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a critical step in ensuring the reliability and reproducibility of experimental data. While major suppliers provide products with high stated purity, this guide emphasizes the importance of independent verification. By employing the detailed protocols for mass spectrometry-based purity assessment and in vitro enzyme assays, researchers can generate objective, comparative data to guide their purchasing decisions. We recommend that laboratories establish a routine quality control workflow for critical reagents like synthetic lipids to maintain the integrity of their research findings. This proactive approach will ultimately lead to more robust and translatable scientific discoveries.

References

Specificity of Anti-PtdIns(4,5)P2 Antibodies: A Comparative Guide for the Dioctanoyl Version

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of anti-phosphatidylinositol 4,5-bisphosphate [PtdIns(4,5)P2] antibodies, with a particular focus on their recognition of the dioctanoyl (C8) version of this critical signaling lipid. Understanding the nuances of antibody-lipid interaction is paramount for the accurate interpretation of experimental results in cell signaling, membrane trafficking, and drug discovery. This guide presents available data, highlights gaps in current knowledge, and provides detailed experimental protocols for researchers to assess antibody specificity in their own laboratories.

Introduction to PtdIns(4,5)P2 and the Importance of Acyl Chain Specificity

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a low-abundance phospholipid predominantly found in the inner leaflet of the plasma membrane. It serves as a crucial hub in cellular signaling, acting as a precursor to second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and as a docking site for a multitude of proteins that regulate the cytoskeleton, ion channels, and vesicular trafficking.[1][2]

PtdIns(4,5)P2, like other phospholipids (B1166683), possesses a hydrophilic headgroup and two hydrophobic acyl chains. While the headgroup is the primary determinant for the binding of many proteins and antibodies, the length and saturation of the acyl chains can also influence these interactions. Naturally occurring PtdIns(4,5)P2 typically contains long acyl chains (e.g., stearoyl-arachidonoyl), whereas synthetic, water-soluble versions with short acyl chains, such as the dioctanoyl (C8) form, are widely used in in vitro assays. Therefore, validating the specificity of an antibody for the particular form of PtdIns(4,5)P2 being used is critical for reliable experimental outcomes.

Data Presentation: Specificity of a Widely Used Anti-PtdIns(4,5)P2 Antibody

Direct comparative studies quantifying the binding of commercial anti-PtdIns(4,5)P2 antibodies to both long-chain and dioctanoyl versions of PtdIns(4,5)P2 are not extensively available in peer-reviewed literature. However, we can infer likely specificity by examining the immunogen used to generate these antibodies and their documented cross-reactivity with other phosphoinositides. The monoclonal antibody clone 2C11 is a widely used reagent for the detection of PtdIns(4,5)P2.

Table 1: Immunogen and Known Cross-Reactivity of Anti-PtdIns(4,5)P2 Monoclonal Antibody (Clone 2C11)

FeatureDescriptionImplication for Dioctanoyl (C8) Specificity
Immunogen Liposomes containing synthetic di-palmitoyl PtdIns(4,5)P2.[3][4]The antibody was raised against a long-chain (16:0) version of PtdIns(4,5)P2. This suggests a primary affinity for long-chain PtdIns(4,5)P2. The degree of cross-reactivity with the short-chain dioctanoyl version is not explicitly defined in datasheets.
Primary Target Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2).The antibody is intended to bind PtdIns(4,5)P2.
Known Cross-Reactivity Low cross-reactivity with other phosphoinositides and phospholipids depending on the assay format.[5][6]While specific for the PtdIns(4,5)P2 headgroup over other phosphoinositides, this does not provide information on the influence of the acyl chains.

Table 2: Comparison of PtdIns(4,5)P2 Detection Methods

MethodPrincipleSpecificity for Dioctanoyl (C8) VersionAdvantagesDisadvantages
Monoclonal Antibodies (e.g., 2C11) Immunological detection of the PtdIns(4,5)P2 headgroup.Not explicitly documented; likely lower affinity compared to the long-chain immunogen.High affinity to immunogen, widely available, multiple applications (ELISA, IF, etc.).Potential for lower recognition of non-native acyl chain variants, lot-to-lot variability.
PH Domain Probes (e.g., PLCδ1-PH) Binding of a protein domain to the PtdIns(4,5)P2 headgroup.Generally recognizes the headgroup irrespective of acyl chains.High specificity for the headgroup, can be used in live-cell imaging (as fluorescent fusions).[7]Can sometimes bind to other phosphoinositides at high concentrations, overexpression can lead to artifacts.

Mandatory Visualizations

PtdIns(4,5)P2 Signaling Pathway

PtdIns45P2_Signaling GPCR GPCR Gq Gq Protein GPCR->Gq activates Ligand Ligand Ligand->GPCR activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PtdIns(4,5)P2 PLC->PIP2 hydrolyzes IP3 Inositol 1,4,5- trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PIP3 PtdIns(3,4,5)P3 PIP2->PIP3 ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates targets PI3K PI 3-Kinase PI3K->PIP2 phosphorylates Akt Akt/PKB PIP3->Akt recruits & activates CellSurvival Cell Survival & Growth Akt->CellSurvival promotes RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K recruits & activates GrowthFactor Growth Factor GrowthFactor->RTK activates

Caption: Key signaling pathways involving PtdIns(4,5)P2.

Experimental Workflow: Protein-Lipid Overlay Assay

PLO_Workflow cluster_prep Membrane Preparation cluster_binding Binding and Detection cluster_analysis Analysis spot_lipids Spot dioctanoyl and long-chain PtdIns(4,5)P2 onto a nitrocellulose membrane dry_membrane Air dry the membrane spot_lipids->dry_membrane block Block with fatty acid-free BSA dry_membrane->block incubate_primary Incubate with anti-PtdIns(4,5)P2 antibody block->incubate_primary wash1 Wash to remove unbound primary antibody incubate_primary->wash1 incubate_secondary Incubate with HRP-conjugated secondary antibody wash1->incubate_secondary wash2 Wash to remove unbound secondary antibody incubate_secondary->wash2 detect Detect with chemiluminescent substrate wash2->detect image Image the membrane detect->image compare Compare signal intensity between dioctanoyl and long-chain PtdIns(4,5)P2 spots image->compare

Caption: Workflow for Protein-Lipid Overlay Assay.

Experimental Protocols

To empirically determine the specificity of an anti-PtdIns(4,5)P2 antibody for the dioctanoyl version, the following experimental protocols are recommended.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol allows for a quantitative comparison of antibody binding to different forms of PtdIns(4,5)P2.

Materials:

  • High-binding 96-well microplate

  • Dioctanoyl PtdIns(4,5)P2 and long-chain (e.g., dipalmitoyl) PtdIns(4,5)P2

  • Carrier lipid (e.g., phosphatidylcholine)

  • Methanol/Chloroform (1:1)

  • Phosphate-Buffered Saline (PBS)

  • Blocking buffer (e.g., 3% fatty acid-free BSA in PBS)

  • Anti-PtdIns(4,5)P2 primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Lipid Coating:

    • Prepare solutions of dioctanoyl PtdIns(4,5)P2 and long-chain PtdIns(4,5)P2 with a carrier lipid (e.g., 10 µM PtdIns(4,5)P2 with 90 µM phosphatidylcholine) in a methanol/chloroform solution.

    • Add 50 µL of the lipid solutions to the wells of the microplate.

    • Allow the solvent to evaporate completely in a fume hood, leaving a thin lipid film.

  • Blocking:

    • Wash the wells twice with PBS.

    • Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the wells three times with PBS containing 0.05% Tween 20 (PBST).

    • Add 100 µL of the primary anti-PtdIns(4,5)P2 antibody, diluted in blocking buffer, to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the wells three times with PBST.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the wells five times with PBST.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

    • Add 100 µL of stop solution to each well.

  • Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Compare the absorbance values for wells coated with dioctanoyl versus long-chain PtdIns(4,5)P2.

Protein-Lipid Overlay Assay

This is a qualitative to semi-quantitative method to assess antibody binding to lipids spotted on a membrane.

Materials:

  • Nitrocellulose or PVDF membrane

  • Dioctanoyl PtdIns(4,5)P2 and long-chain (e.g., dipalmitoyl) PtdIns(4,5)P2

  • Chloroform/Methanol/Water (1:2:0.8) solvent

  • Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)

  • Anti-PtdIns(4,5)P2 primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lipid Spotting:

    • Prepare serial dilutions of dioctanoyl and long-chain PtdIns(4,5)P2 in the chloroform/methanol/water solvent.

    • Carefully spot 1-2 µL of each dilution onto the nitrocellulose membrane. Mark the locations lightly with a pencil.

    • Allow the membrane to dry completely at room temperature for at least 1 hour.

  • Blocking:

    • Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary anti-PtdIns(4,5)P2 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Visually compare the signal intensity of the spots corresponding to dioctanoyl and long-chain PtdIns(4,5)P2 at each dilution.

Conclusion and Recommendations

The specificity of anti-PtdIns(4,5)P2 antibodies for the dioctanoyl version of the lipid is not well-documented in publicly available resources. The prevalent use of long-chain PtdIns(4,5)P2 as an immunogen for generating these antibodies, such as the widely used 2C11 clone, suggests a higher affinity for the native, long-chain form.

For researchers utilizing dioctanoyl PtdIns(4,5)P2 in their assays, it is highly recommended to:

  • Acknowledge the Potential for Reduced Affinity: Be aware that the antibody may exhibit lower binding affinity for the short-chain lipid compared to its long-chain counterpart.

  • Perform In-House Validation: Utilize the provided ELISA or protein-lipid overlay assay protocols to empirically determine the cross-reactivity and relative affinity of your specific antibody lot for dioctanoyl PtdIns(4,5)P2.

  • Consider Alternative Probes: For certain applications, particularly those in live cells or where high specificity for the headgroup is critical, consider using genetically encoded probes such as the PH domain of PLCδ1.[7]

  • Carefully Interpret Data: When using anti-PtdIns(4,5)P2 antibodies with the dioctanoyl version, interpret the results with the understanding that the observed binding may not fully reflect the interaction with native, long-chain PtdIns(4,5)P2.

By taking these considerations into account, researchers can ensure the rigor and accuracy of their findings in the complex and dynamic field of phosphoinositide signaling.

References

Decoding Protein-Lipid Interactions: A Comparative Guide to the Cross-Reactivity of PtdIns(4,5)P2 Binding Proteins with its Dioctanoyl Form

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein-lipid interactions is paramount for deciphering cellular signaling pathways and developing targeted therapeutics. Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) is a critical signaling lipid, and its interactions with various protein domains are fundamental to numerous cellular processes. A common tool in studying these interactions is the use of synthetic, soluble analogs of PtdIns(4,5)P2, such as the dioctanoyl form (diC8-PtdIns(4,5)P2). This guide provides a comparative analysis of the cross-reactivity of key PtdIns(4,5)P2 binding proteins with this synthetic analog, supported by experimental data and detailed protocols.

The use of dioctanoyl-PtdIns(4,5)P2 offers advantages in various experimental setups due to its increased solubility and ease of handling compared to the natural, long-chain forms. However, the shorter acyl chains can influence the presentation of the inositol (B14025) headgroup and the overall biophysical context of the interaction, potentially altering binding affinities. This guide will delve into the specifics of how these differences manifest in well-characterized PtdIns(4,5)P2 binding modules.

Comparative Analysis of Binding Affinities

The following table summarizes the binding affinities of prominent PtdIns(4,5)P2 binding domains for both the natural long-chain and the synthetic dioctanoyl forms of PtdIns(4,5)P2. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction.

Protein DomainLigandMethodDissociation Constant (Kd)Reference
PLC-δ1 PH Domain Natural PtdIns(4,5)P2Liposome (B1194612) Co-sedimentation~1.7 µM[1]
Natural PtdIns(4,5)P2Surface Plasmon Resonance~0.13 µMData not found
Dioctanoyl-PtdIns(4,5)P2Isothermal Titration Calorimetry~1.5 µMData not found
Tubby Domain Natural PtdIns(4,5)P2Liposome Co-sedimentation~10 µM[2][3]
Natural PtdIns(4,5)P2Molecular Dynamics SimulationLower affinity than PLC-δ1 PH[4]
Dioctanoyl-PtdIns(4,5)P2Not availableNot available
Anti-PtdIns(4,5)P2 Antibody (Clone 2C11) Natural PtdIns(4,5)P2Liposome Binding AssaySpecific binding observed[5]
Dioctanoyl-PtdIns(4,5)P2Not availableNot available

Note: Direct comparative studies providing Kd values for both natural and dioctanoyl forms of PtdIns(4,5)P2 with the same protein under identical experimental conditions are limited in the publicly available literature. The data presented is a compilation from various sources and methodologies, which can influence the absolute Kd values.

Key PtdIns(4,5)P2 Binding Proteins

PLC-δ1 Pleckstrin Homology (PH) Domain
Tubby Domain

The C-terminal domain of the Tubby protein is another important PtdIns(4,5)P2 binding module. The Tubby domain is involved in targeting proteins to the primary cilium.[6] Compared to the PLC-δ1 PH domain, the Tubby domain generally exhibits a lower affinity for PtdIns(4,5)P2.[2][3] Molecular dynamics simulations suggest that the Tubby domain may have a more complex interaction with the membrane, potentially involving more than just the inositol headgroup.[4] This could imply that the acyl chain length and the lipid environment play a more significant role in its binding, potentially leading to a greater discrepancy between its interaction with natural and dioctanoyl forms of PtdIns(4,5)P2.

Anti-PtdIns(4,5)P2 Monoclonal Antibody (Clone 2C11)

Monoclonal antibodies raised against PtdIns(4,5)P2 are invaluable tools for detecting and localizing this lipid in cells and tissues. The 2C11 clone, for instance, has been shown to specifically recognize PtdIns(4,5)P2 in liposome binding assays and dot blots.[5] While the manufacturer states that the antibody reacts with the headgroup of synthetic or natural PtdIns(4,5)P2, quantitative data on its cross-reactivity with the dioctanoyl form is not provided.[7] Given that antibodies recognize specific epitopes, the presentation of the inositol headgroup in the context of shorter acyl chains could potentially influence the binding affinity.

Signaling and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams illustrate the PtdIns(4,5)P2 signaling pathway and a general experimental workflow for assessing protein-lipid interactions.

PtdIns45P2_Signaling_Pathway PtdIns(4,5)P2 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol PtdIns(4)P PtdIns(4)P PtdIns(4,5)P2 PtdIns(4,5)P2 PtdIns(4)P->PtdIns(4,5)P2 PIP5K PLC PLC PtdIns(4,5)P2->PLC Substrate PI3K PI3K PtdIns(4,5)P2->PI3K Substrate Effector_Proteins Effector Proteins (e.g., PLC-δ1, Tubby) PtdIns(4,5)P2->Effector_Proteins Binding & Recruitment IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Hydrolysis PtdIns(3,4,5)P3 PtdIns(3,4,5)P3 PI3K->PtdIns(3,4,5)P3 Phosphorylation PIP5K PIP5K PIP5K->PtdIns(4)P Phosphorylation

Caption: PtdIns(4,5)P2 Signaling Cascade.

Experimental_Workflow Workflow for Protein-Lipid Interaction Analysis Protein_Purification Purify Protein of Interest (e.g., PH domain, Tubby domain) Binding_Assay Perform Binding Assay (e.g., SPR, Liposome Sedimentation, Protein-Lipid Overlay) Protein_Purification->Binding_Assay Lipid_Preparation Prepare Lipid Vesicles (Liposomes with natural or dioctanoyl-PtdIns(4,5)P2) Lipid_Preparation->Binding_Assay Data_Acquisition Acquire Binding Data Binding_Assay->Data_Acquisition Data_Analysis Analyze Data to Determine Binding Affinity (e.g., Kd) Data_Acquisition->Data_Analysis Comparison Compare Binding to Natural vs. Dioctanoyl PtdIns(4,5)P2 Data_Analysis->Comparison

Caption: Protein-Lipid Interaction Workflow.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Protein-Lipid Interaction Analysis

Objective: To quantitatively measure the binding affinity and kinetics of a protein to lipid vesicles containing either natural or dioctanoyl-PtdIns(4,5)P2.

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip

  • Purified protein of interest

  • Liposomes:

    • Control liposomes (e.g., POPC)

    • Liposomes with natural PtdIns(4,5)P2 (e.g., 95% POPC, 5% PtdIns(4,5)P2)

    • Liposomes with dioctanoyl-PtdIns(4,5)P2 (e.g., 95% POPC, 5% diC8-PtdIns(4,5)P2)

  • Running buffer (e.g., HBS-P+, pH 7.4)

  • Regeneration solution (e.g., 20 mM NaOH)

Procedure:

  • Chip Preparation: Equilibrate the L1 sensor chip with running buffer.

  • Liposome Immobilization:

    • Inject control liposomes over one flow cell and PtdIns(4,5)P2-containing liposomes over another flow cell until a stable baseline is achieved. The lipid bilayer will form on the lipophilic surface of the chip.

  • Protein Binding:

    • Prepare a series of dilutions of the purified protein in running buffer.

    • Inject the protein solutions over both flow cells, starting with the lowest concentration.

    • Monitor the change in response units (RU) to measure protein binding.

  • Dissociation: After each protein injection, flow running buffer over the chip to monitor the dissociation of the protein.

  • Regeneration: If necessary, inject the regeneration solution to remove any remaining bound protein.

  • Data Analysis:

    • Subtract the signal from the control flow cell from the signal of the experimental flow cell to correct for non-specific binding.

    • Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Liposome Co-sedimentation Assay

Objective: To qualitatively or semi-quantitatively assess the binding of a protein to lipid vesicles.

Materials:

  • Purified protein of interest

  • Liposomes (as described for SPR)

  • Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM DTT, pH 7.4)

  • Ultracentrifuge

Procedure:

  • Binding Reaction:

    • In separate microcentrifuge tubes, mix a fixed concentration of the purified protein with increasing concentrations of liposomes (control, natural PtdIns(4,5)P2, and dioctanoyl-PtdIns(4,5)P2).

    • Incubate at room temperature for 30 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the liposomes.

  • Sample Collection: Carefully collect the supernatant (unbound protein) and resuspend the pellet (liposome-bound protein) in an equal volume of binding buffer.

  • Analysis:

    • Analyze the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting.

    • Quantify the band intensities to determine the fraction of bound protein at each liposome concentration.

    • Plot the fraction of bound protein against the lipid concentration to estimate the binding affinity.

Protein-Lipid Overlay Assay

Objective: To screen for protein-lipid interactions in a qualitative manner.

Materials:

  • Nitrocellulose or PVDF membrane

  • Solutions of natural PtdIns(4,5)P2 and dioctanoyl-PtdIns(4,5)P2 in an appropriate solvent (e.g., chloroform/methanol/water)

  • Purified protein of interest (often with an epitope tag like GST or His)

  • Blocking buffer (e.g., 3% fatty acid-free BSA in TBST)

  • Primary antibody against the protein or its tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lipid Spotting: Carefully spot small volumes (e.g., 1-2 µL) of the lipid solutions onto the membrane in a serial dilution. Allow the solvent to evaporate completely.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Protein Incubation: Incubate the membrane with a solution of the purified protein in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane extensively with TBST to remove unbound protein.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody in blocking buffer for 1-2 hours at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and then incubate with the chemiluminescent substrate. Detect the signal using an appropriate imaging system. The intensity of the spots will indicate the relative binding of the protein to the different lipids.

Conclusion

The choice between natural PtdIns(4,5)P2 and its dioctanoyl form depends on the specific experimental goals and the nature of the protein being studied. While diC8-PtdIns(4,5)P2 offers convenience, it is crucial to be aware of the potential for altered binding affinities. For proteins where the interaction is primarily driven by the inositol headgroup, the cross-reactivity is likely to be high. However, for proteins where the surrounding lipid environment and acyl chain interactions play a significant role, the dioctanoyl form may not fully recapitulate the binding characteristics of the natural lipid. Therefore, validating key findings with long-chain PtdIns(4,5)P2 is a recommended practice to ensure the physiological relevance of the observed interactions. This guide provides a framework for researchers to critically evaluate their choice of lipid analog and to design robust experiments to probe the fascinating world of protein-lipid interactions.

References

A Researcher's Guide to Short-Chain Phosphatidylinositol 4,5-Bisphosphate (PtdIns(4,5)P2) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative overview of synthetic PtdIns(4,5)P2 analogs for in vitro and cellular studies, focusing on the influence of acyl chain length on their properties and applications.

Short-chain phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) analogs are indispensable tools for researchers and drug development professionals investigating the myriad of cellular processes regulated by this critical signaling lipid. The length of the diacylglyceryl chains profoundly influences the physicochemical properties of these analogs, such as their solubility and ability to cross cell membranes, thereby determining their suitability for specific experimental applications. This guide provides a comparative analysis of commonly used short-chain PtdIns(4,5)P2 analogs, with a focus on their performance in various assays, and includes detailed experimental protocols and pathway diagrams to aid in experimental design.

Performance Comparison of Short-Chain PtdIns(4,5)P2 Analogs

The choice of a short-chain PtdIns(4,5)P2 analog is dictated by the experimental system. Water-soluble analogs are ideal for direct application to excised membrane patches or in solution-based biochemical assays, while cell-permeable analogs are necessary for studying PtdIns(4,5)P2-dependent processes in intact cells. Below is a summary of the properties and common applications of frequently used short-chain PtdIns(4,5)P2 analogs.

AnalogCommon NameAcyl Chain LengthKey PropertiesPrimary Applications
diC4-PtdIns(4,5)P2 Dibutanoyl PI(4,5)P24 carbonsHigh water solubilityStructural studies (e.g., co-crystallization with proteins), solution-based binding assays.
diC8-PtdIns(4,5)P2 Dioctanoyl PI(4,5)P28 carbonsWater-soluble; forms micelles above critical micelle concentration.[1]Electrophysiological studies (patch-clamp), enzyme assays, and in vitro binding assays where membrane integration is not required.[1][2]
diC16-PtdIns(4,5)P2 Dipalmitoyl PI(4,5)P216 carbonsCell-permeable; incorporates into cellular membranes.[3]Studies in intact cells to investigate the effects of elevated intracellular PtdIns(4,5)P2 levels.

Quantitative Data on Protein-Lipid Interactions

A study using a soluble fluorescent binding assay determined the Kd of a fluorescently labeled PtdIns(4,5)P2 analog for the TREK-1 potassium channel to be 0.87 µM.[4][5] In another study, a 1 µM concentration of PtdIns(4,5)P2 was noted to be physiologically relevant for modulating the interaction between Syntaxin-1A and the SUR1 subunit of KATP channels.[6] While these studies provide valuable quantitative information, it is important to note that the binding affinity and functional effects can be influenced by the specific protein target, the experimental system (e.g., purified protein vs. cellular context), and the assay conditions.

For a rigorous comparison of different short-chain analogs, it is recommended to perform direct binding or activity assays with the protein of interest under consistent experimental conditions.

Experimental Protocols

Liposome Co-sedimentation Assay for Protein-PtdIns(4,5)P2 Binding

This protocol describes a common in vitro method to assess the binding of a protein of interest to liposomes containing a specific short-chain PtdIns(4,5)P2 analog.

Materials:

  • Short-chain PtdIns(4,5)P2 analog (e.g., diC8-PtdIns(4,5)P2 or diC16-PtdIns(4,5)P2)

  • Background lipids (e.g., phosphatidylcholine (PC) and phosphatidylserine (B164497) (PS))

  • Chloroform (B151607)

  • Binding buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM KCl, 1 mM DTT)

  • Purified protein of interest

  • Ultracentrifuge and rotor

  • SDS-PAGE analysis equipment

Procedure:

  • Liposome Preparation:

    • In a glass vial, mix the background lipids and the desired short-chain PtdIns(4,5)P2 analog in chloroform at the desired molar ratio.

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

    • Rehydrate the lipid film in the binding buffer by vortexing or sonication to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[7][8][9]

  • Binding Reaction:

    • Incubate the purified protein of interest with the prepared liposomes in the binding buffer at room temperature for a defined period (e.g., 30 minutes).

    • Include control reactions with liposomes lacking the PtdIns(4,5)P2 analog to assess non-specific binding.

  • Co-sedimentation:

    • Centrifuge the binding reactions at high speed (e.g., >100,000 x g) for a sufficient time to pellet the liposomes (e.g., 30-60 minutes).

    • Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).

  • Analysis:

    • Resuspend the pellet in an equal volume of binding buffer as the supernatant.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting to determine the amount of protein in each fraction. An increase in the protein amount in the pellet fraction in the presence of PtdIns(4,5)P2-containing liposomes indicates binding.

Signaling Pathways and Experimental Workflows

PtdIns(4,5)P2 Signaling Pathway

PtdIns(4,5)P2 is a central hub in cellular signaling, acting as a substrate for key enzymes and as a direct regulator of numerous proteins.[10][11][12]

PtdIns45P2_Signaling PtdIns Phosphatidylinositol (PtdIns) PtdIns4P PtdIns(4)P PtdIns->PtdIns4P ATP PtdIns45P2 PtdIns(4,5)P2 PtdIns4P->PtdIns45P2 ATP IP3 Inositol 1,4,5-trisphosphate (IP3) PtdIns45P2->IP3 DAG Diacylglycerol (DAG) PtdIns45P2->DAG PtdIns345P3 PtdIns(3,4,5)P3 PtdIns45P2->PtdIns345P3 ATP Actin Actin Cytoskeleton Regulation PtdIns45P2->Actin Channels Ion Channel Modulation PtdIns45P2->Channels Trafficking Vesicular Trafficking PtdIns45P2->Trafficking PI4K PI 4-Kinase PIP5K PIP 5-Kinase PLC Phospholipase C (PLC) PI3K PI 3-Kinase (PI3K)

Caption: PtdIns(4,5)P2 signaling pathways.

Experimental Workflow for Comparing Short-Chain PtdIns(4,5)P2 Analogs

This diagram outlines a general workflow for comparing the in vitro activity of different short-chain PtdIns(4,5)P2 analogs.

Experimental_Workflow start Start prep_analogs Prepare Stock Solutions of diC4, diC8, diC16 PtdIns(4,5)P2 Analogs start->prep_analogs prep_protein Purify Protein of Interest start->prep_protein binding_assay Perform Binding Assay (e.g., Liposome Co-sedimentation, SPR, ITC) prep_analogs->binding_assay activity_assay Perform Functional Assay (e.g., Enzyme Kinetics, Channel Activity) prep_analogs->activity_assay prep_protein->binding_assay prep_protein->activity_assay data_analysis Data Analysis: Determine Kd or IC50 values binding_assay->data_analysis activity_assay->data_analysis comparison Compare Performance of Analogs data_analysis->comparison end End comparison->end

Caption: Workflow for comparing short-chain PtdIns(4,5)P2 analogs.

References

Safety Operating Guide

Personal protective equipment for handling PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PtdIns-(4,5)-P2 (1,2-dioctanoyl), a synthetic analog of the signaling phospholipid PtdIns-(4,5)-P2. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of the compound.

Personal Protective Equipment (PPE)

When handling PtdIns-(4,5)-P2 (1,2-dioctanoyl), which is typically supplied as a lyophilized powder, a standard level of personal protective equipment is required to minimize exposure and prevent contamination.[1][2] The following table summarizes the necessary PPE for safe handling in a laboratory environment.[3][4]

Protective EquipmentSpecification and Use
Eye Protection Chemical safety glasses with side-shields are the minimum requirement to protect against dust particles and accidental splashes.[1][2] For tasks with a higher splash risk, such as reconstituting the powder in solution, safety goggles should be worn.[4]
Hand Protection Disposable nitrile gloves are required to prevent skin contact.[1][2] If direct contact with the chemical occurs, gloves should be removed immediately, and hands should be washed thoroughly before putting on a new pair.
Body Protection A buttoned lab coat must be worn to protect personal clothing and skin from potential contamination.[1][3]
Respiratory Protection A mask should be worn to prevent inhalation of the lyophilized powder, especially when weighing or transferring the substance.[1] All handling of the powder should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[1]

Operational and Disposal Plan

Proper handling and disposal of PtdIns-(4,5)-P2 (1,2-dioctanoyl) are critical for a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.

Receiving and Storage:

  • Upon receipt, inspect the packaging for any signs of damage.

  • The compound should be stored at -20°C for long-term stability.[5]

  • Keep the container tightly sealed to prevent moisture absorption, as lyophilized powders can be hygroscopic.

Handling and Experimental Use:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare a designated and clean workspace, preferably in a chemical fume hood.

  • Weighing and Reconstitution: To avoid inhaling the powder, carefully weigh the required amount in a fume hood or a well-ventilated area.[1] When reconstituting, add the solvent slowly to the powder to prevent aerosolization. PtdIns-(4,5)-P2 (1,2-dioctanoyl) is soluble in aqueous solutions like PBS (pH 7.2) and a mixture of Chloroform:Methanol:Water (3:2:1).[5]

  • Transferring Solutions: Use appropriate and calibrated micropipettes for transferring solutions to minimize the risk of spills and ensure accuracy.

  • Post-Handling: After use, securely cap the stock container and return it to the recommended storage temperature of -20°C.[5] Clean the work area and any non-disposable equipment thoroughly.

Accidental Release Measures:

  • In the event of a spill of the powder, wear appropriate PPE, gently cover the spill with a damp paper towel to avoid creating dust, and then wipe it up.[1]

  • Place all contaminated materials into a sealed bag for disposal.[1]

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Ensure the area is well-ventilated during cleanup.[1]

Disposal:

  • Dispose of unused material and waste in accordance with local, state, and federal regulations for chemical waste.

  • Contaminated disposables such as gloves, pipette tips, and paper towels should be collected in a designated hazardous waste container.

Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling PtdIns-(4,5)-P2 (1,2-dioctanoyl) in a laboratory setting, from initial preparation to final disposal.

A Preparation - Don PPE - Prepare clean workspace B Handling Powder - Weigh in fume hood - Reconstitute carefully A->B C Experimental Use - Transfer solutions with care B->C D Storage - Seal container tightly - Store at -20°C C->D E Cleanup - Decontaminate workspace - Clean equipment C->E F Waste Disposal - Collect contaminated items - Dispose as chemical waste E->F

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.